Fmoc-D-leu-cl
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
9H-fluoren-9-ylmethyl N-[(2R)-1-chloro-4-methyl-1-oxopentan-2-yl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22ClNO3/c1-13(2)11-19(20(22)24)23-21(25)26-12-18-16-9-5-3-7-14(16)15-8-4-6-10-17(15)18/h3-10,13,18-19H,11-12H2,1-2H3,(H,23,25)/t19-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAWFVICGSTUKMS-LJQANCHMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)Cl)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@H](C(=O)Cl)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Introduction: The Strategic Role of Fmoc-D-leucine in Advanced Peptide Therapeutics
An In-Depth Technical Guide to the Properties and Applications of Fmoc-D-leucine
In the landscape of modern drug discovery and development, peptide-based therapeutics represent a frontier of high specificity and potent biological activity. However, the clinical translation of native peptides is often hampered by their poor metabolic stability, primarily due to rapid degradation by endogenous proteases.[1][2] A cornerstone strategy to overcome this limitation is the incorporation of non-canonical amino acids. Among these, Fmoc-D-leucine (N-α-9-fluorenylmethoxycarbonyl-D-leucine) has emerged as an indispensable building block.[3]
This guide provides a comprehensive technical overview of Fmoc-D-leucine, intended for researchers, chemists, and drug development professionals. We will move beyond a simple datasheet to explore the causality behind its application, the nuances of its integration into synthetic workflows, and the strategic advantages it confers upon the resulting biomolecules. This document is designed to serve as a field-proven manual, grounding theoretical knowledge in practical, validated protocols.
Core Physicochemical Properties
A thorough understanding of the fundamental properties of Fmoc-D-leucine is paramount for its effective use in synthesis, purification, and formulation. These characteristics dictate its behavior in various solvent systems and reaction conditions.
Fmoc-D-leucine presents as a white to off-white crystalline powder.[4][5][6] Its key physical and chemical properties are summarized below for easy reference.
| Property | Value | Source(s) |
| CAS Number | 114360-54-2 | [4][6][7] |
| Molecular Formula | C₂₁H₂₃NO₄ | [4][7] |
| Molecular Weight | 353.4 g/mol | [4][7] |
| Appearance | White powder | [4][8] |
| Melting Point | 148 - 163 °C | [4] |
| Optical Rotation | [α]D²⁰ = +25 ±2° (c=1 in DMF) | [4][8] |
| Purity | ≥ 98 - 99.5% (HPLC/TLC) | [4][5] |
| Solubility | Soluble in DMF, DMSO, THF, Acetone, Chloroform. Insoluble in water. | [5][9][10] |
| Storage | 0 - 8 °C, store in a dry place. | [4][8] |
The D-Enantiomer Advantage: Engineering Proteolytic Resistance
The primary driver for incorporating D-amino acids into peptide sequences is to enhance their stability against enzymatic degradation.[1][11][12] This principle is rooted in the stereospecificity of proteases.
Mechanistic Insight: Endogenous proteases are chiral enzymes evolutionarily designed to recognize and cleave peptide bonds between L-amino acids.[2][13] The introduction of a D-amino acid, such as D-leucine, creates a stereochemical barrier at the cleavage site. This "steric hindrance" makes the peptide bond unrecognizable to the enzyme's active site, effectively rendering the peptide resistant to proteolysis.[11] This increased stability directly translates to a longer in-vivo half-life, improved bioavailability, and the potential for reduced dosing frequency—all critical attributes for a viable therapeutic candidate.[1][2][12]
Beyond stability, the strategic placement of a D-amino acid can induce or stabilize specific secondary structures, such as β-turns, which can be crucial for optimizing receptor binding affinity and biological activity.[2][14]
Application in Solid-Phase Peptide Synthesis (SPPS)
Fmoc-D-leucine is a foundational reagent for Fmoc-based Solid-Phase Peptide Synthesis (SPPS), the dominant methodology for creating custom peptides.[1][3][11]
The Role of the Fmoc Protecting Group
The 9-fluorenylmethoxycarbonyl (Fmoc) group is an N-terminal protecting group, essential for preventing unintended polymerization during the coupling of the next amino acid in the sequence.[4][15] Its key advantage is its lability under mild basic conditions, typically using a solution of piperidine in a polar aprotic solvent like dimethylformamide (DMF).[15][16] This allows for sequential deprotection and coupling cycles without damaging the growing peptide chain or acid-sensitive side-chain protecting groups, a significant advantage over the harsher, acid-based deprotection required in older Boc-chemistry workflows.[15][]
The deprotection proceeds via an E1cB (Elimination, Unimolecular, conjugate Base) mechanism. The base abstracts the acidic proton on the fluorenyl group's C9 position, leading to a β-elimination that releases the free amine and a dibenzofulvene (DBF) intermediate, which is subsequently scavenged by the amine base to form a stable adduct.[18]
Caption: The cyclical workflow of Fmoc solid-phase peptide synthesis.
Experimental Protocol: Single Coupling Cycle
This protocol outlines a standard manual procedure for coupling Fmoc-D-leucine to a resin-bound peptide chain.
Reagents & Materials:
-
Peptide-resin (swollen in DMF)
-
Fmoc-D-leucine
-
Coupling Reagent (e.g., HATU, HCTU) [11][19]* Activation Base: N,N-Diisopropylethylamine (DIPEA) [11]* Deprotection Solution: 20% (v/v) piperidine in DMF [11]* Solvents: DMF, Dichloromethane (DCM)
-
Reaction Vessel
Methodology:
-
Resin Preparation: Ensure the solid-phase resin (e.g., Rink Amide, Wang) is adequately swollen in DMF for 30-60 minutes in the reaction vessel. [11][20]2. Fmoc Deprotection:
-
Drain the DMF from the swollen resin.
-
Add the deprotection solution (20% piperidine in DMF) to the resin. Agitate for 3-5 minutes and drain. [11] * Add a fresh portion of the deprotection solution and agitate for an additional 10-15 minutes to ensure complete Fmoc removal. [11][16] * Drain the solution and wash the resin thoroughly with DMF (5-7 times) to remove all residual piperidine and the DBF-adduct. [2][16]3. Amino Acid Activation & Coupling:
-
In a separate vial, dissolve Fmoc-D-leucine (3-5 equivalents relative to resin loading), a coupling reagent (e.g., HATU, 2.9 eq.), and an activation base (e.g., DIPEA, 6 eq.) in DMF. [2][19] * Add this activated amino acid solution to the deprotected resin in the reaction vessel. [11] * Agitate the mixture for the recommended time (typically 20-60 minutes, depending on the coupling reagent). [11][19]4. Post-Coupling Wash:
-
Drain the coupling solution from the reaction vessel.
-
Wash the resin thoroughly with DMF (3-5 times) and DCM (3 times) to remove excess reagents and soluble byproducts. [2]5. Cycle Repetition: The process (Steps 2-4) is repeated for each subsequent amino acid in the desired peptide sequence. [11]6. Final Cleavage: After the final amino acid is coupled and deprotected, the peptide is cleaved from the resin support using a cleavage cocktail, typically containing Trifluoroacetic acid (TFA). [11][21]
-
Critical Consideration: Coupling Reagent Selection
The incorporation of sterically hindered amino acids like Fmoc-D-leucine can be challenging, requiring potent activation to achieve high coupling efficiency and avoid deletion sequences. [19]The choice of coupling reagent is therefore a critical experimental parameter.
| Coupling Reagent | Class | Typical Reaction Time | Coupling Efficiency | Risk of Epimerization | Rationale & Causality |
| HATU | Aminium Salt | 20 - 45 min | > 99.5% | Very Low | Highly reactive, forms an OAt-active ester. Excellent for hindered couplings and minimizing racemization. Often the preferred choice for difficult sequences. [19] |
| HBTU | Aminium Salt | 30 - 60 min | 98 - 99.5% | Low to Moderate | A robust and common reagent, slightly less reactive than HATU. A cost-effective workhorse for many standard couplings. [19] |
| DIC/HOBt | Carbodiimide | 60 - 120 min | 95 - 98% | Low | A classic method. The addition of HOBt suppresses racemization and prevents dehydration side reactions, particularly with Asn and Gln. [19][22] |
| PyBOP | Phosphonium Salt | 30 - 60 min | 98 - 99% | Low | Highly reactive phosphonium salt, offering a good balance of reactivity and low racemization risk. A strong alternative to aminium salts. [19] |
Disclaimer: The quantitative data is extrapolated from studies on sterically hindered amino acids. Actual results may vary based on the specific peptide sequence, resin, and reaction conditions. [19]For a particularly difficult coupling involving Fmoc-D-leucine, HATU is generally recommended for its superior reactivity and purity outcomes. [19]
Safety and Handling
While some safety data sheets (SDS) for Fmoc-D-leucine classify it as a non-hazardous substance, it is imperative to treat all laboratory chemicals with caution. [23][24]The SDS for the L-enantiomer, Fmoc-L-leucine, indicates potential hazards including being harmful if swallowed, in contact with skin, or inhaled, and causing skin and eye irritation. [25] Core Recommendations:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat. [23]* Ventilation: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust. [23]* Handling: Avoid contact with skin, eyes, and clothing. Avoid dust formation. [23][26]* First Aid: In case of contact, wash the affected area with soap and plenty of water. For eye contact, flush with water as a precaution. If inhaled, move to fresh air. If swallowed, rinse mouth with water. [23] Always consult the most current Safety Data Sheet provided by the supplier before handling the material.
Conclusion
Fmoc-D-leucine is more than just a protected amino acid; it is a strategic tool for rational peptide design. Its incorporation is a field-proven method for engineering metabolic stability, enhancing the pharmacokinetic profile of peptide drug candidates. [3][11]A comprehensive understanding of its physicochemical properties, coupled with a mastery of its application in solid-phase peptide synthesis—particularly the critical choice of coupling reagents—empowers researchers to construct complex, stable, and biologically active peptides. By leveraging the unique stereochemistry of Fmoc-D-leucine, scientists can unlock the full therapeutic potential of peptide-based medicines.
References
-
Fengchen. (n.d.). Fmoc-D-Leucine (Fmoc-D-Leu-OH) BP EP USP CAS 114360-54-2. Retrieved from [Link]
-
Contessotto, F., et al. (2021). The Unexpected Advantages of Using D-Amino Acids for Peptide Self-Assembly into Nanostructured Hydrogels for Medicine. PubMed Central. Retrieved from [Link]
-
LifeTein. (2024). Should My Peptides Have D-Amino Acids?. Retrieved from [Link]
-
CD Formulation. (n.d.). D-Amino Acid-Containing Peptide Synthesis. Retrieved from [Link]
-
Contessotto, F., et al. (2021). The Unexpected Advantages of Using D-Amino Acids for Peptide Self- Assembly into Nanostructured Hydrogels for Medicine. PubMed. Retrieved from [Link]
-
Anaspec. (2021). Safety Data Sheet (SDS) - Fmoc - D - Leu - OH. Retrieved from [Link]
-
Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol. (n.d.). Retrieved from [Link]
-
Nowick Laboratory, UCI Department of Chemistry. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis. Retrieved from [Link]
-
Luna, O., et al. (2018). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? PubMed Central. Retrieved from [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. chemimpex.com [chemimpex.com]
- 5. Fmoc-D-Leucine (Fmoc-D-Leu-OH) BP EP USP CAS 114360-54-2 Manufacturers and Suppliers - Price - Fengchen [fengchengroup.com]
- 6. CAS 114360-54-2: fmoc-D-leucine | CymitQuimica [cymitquimica.com]
- 7. scbt.com [scbt.com]
- 8. chemimpex.com [chemimpex.com]
- 9. Fmoc-D-leucine | 114360-54-2 [amp.chemicalbook.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. benchchem.com [benchchem.com]
- 12. lifetein.com [lifetein.com]
- 13. D-Amino Acid-Containing Peptide - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]
- 14. The Unexpected Advantages of Using D-Amino Acids for Peptide Self-Assembly into Nanostructured Hydrogels for Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 18. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
- 20. chem.uci.edu [chem.uci.edu]
- 21. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 22. merckmillipore.com [merckmillipore.com]
- 23. cdhfinechemical.com [cdhfinechemical.com]
- 24. anaspec.com [anaspec.com]
- 25. cdn.caymanchem.com [cdn.caymanchem.com]
- 26. fishersci.com [fishersci.com]
Synthesis and characterization of Fmoc-D-leu-cl
An In-Depth Technical Guide to the Synthesis and Characterization of Fmoc-D-Leucine Chloride (Fmoc-D-Leu-Cl)
Authored by a Senior Application Scientist
Audience: Researchers, scientists, and drug development professionals.
Foreword: The Pursuit of Activated Intermediates in Peptide Synthesis
In the intricate world of peptide synthesis, the efficiency of amide bond formation is paramount. While standard coupling reagents are workhorses of the trade, the synthesis of complex or sterically hindered peptides often demands more potent strategies. The conversion of Nα-Fmoc protected amino acids into their corresponding acyl chlorides represents a significant leap in activation, creating highly reactive intermediates that can drive couplings to completion rapidly and with high fidelity.[1][2] This guide provides a comprehensive, field-tested methodology for the synthesis and rigorous characterization of (S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-4-methylpentanoyl chloride (this compound), an essential building block for advanced peptide chemistry. We will delve not only into the procedural steps but also the underlying chemical principles and critical quality control measures that ensure the production of a reliable and highly pure reagent.
Part 1: The Synthesis of this compound: From Carboxylic Acid to Acyl Chloride
The conversion of the stable Fmoc-D-Leucine (Fmoc-D-Leu-OH) into its highly reactive acyl chloride derivative is a cornerstone transformation that equips peptide chemists with a powerful tool for challenging couplings.
Principle and Mechanism
The synthesis is achieved through the reaction of Fmoc-D-Leu-OH with a chlorinating agent, most commonly thionyl chloride (SOCl₂).[3] This reaction proceeds via a nucleophilic acyl substitution mechanism where the carboxylic acid is converted into a chlorosulfite intermediate, which then collapses to form the acyl chloride, releasing sulfur dioxide (SO₂) and hydrogen chloride (HCl) as gaseous byproducts.
Caption: Reaction scheme for the synthesis of this compound.
Expert Insight: The Rationale for Thionyl Chloride
While other chlorinating agents like oxalyl chloride exist, thionyl chloride is frequently preferred for its practical advantages.[4] Its primary benefit lies in the nature of its byproducts: both sulfur dioxide and hydrogen chloride are gases.[4] This simplifies the purification process immensely, as the excess reagent and byproducts can be efficiently removed under reduced pressure, often yielding a crude product of sufficient purity for immediate use or straightforward final purification.[5]
Detailed Experimental Protocol
This protocol is designed for a laboratory scale synthesis and must be performed under strict anhydrous conditions in a well-ventilated chemical fume hood.
Table 1: Materials and Reagents
| Reagent/Material | Grade | Supplier Example | Notes |
| Fmoc-D-Leu-OH | ≥99.0% | Sigma-Aldrich | Must be thoroughly dried under vacuum before use. |
| Thionyl Chloride (SOCl₂) | ≥99.0%, ReagentPlus® | Sigma-Aldrich | Handle with extreme care. Use a fresh bottle or freshly distilled. |
| Dichloromethane (DCM), Anhydrous | ≥99.8% | Fisher Scientific | Store over molecular sieves. |
| Hexane, Anhydrous | ≥99.0% | EMD Millipore | For precipitation of the final product. |
| Round-bottom flask, two-neck | - | - | Flame-dried under vacuum. |
| Magnetic stirrer and stir bar | - | - | - |
| Septa and Nitrogen/Argon inlet | - | - | To maintain an inert atmosphere. |
| Glass syringe and needle | - | - | For reagent transfer. |
Step-by-Step Methodology:
-
Preparation: Flame-dry a 100 mL two-neck round-bottom flask under high vacuum and allow it to cool to room temperature under a positive pressure of dry nitrogen or argon.
-
Reactant Addition: To the flask, add Fmoc-D-Leu-OH (e.g., 3.53 g, 10.0 mmol, 1.0 eq) and a magnetic stir bar.
-
Dissolution: Add 40 mL of anhydrous dichloromethane (DCM) via syringe and stir the mixture to form a clear solution.
-
Cooling: Cool the flask to 0 °C using an ice-water bath.
-
Reagent Addition: While stirring vigorously, slowly add thionyl chloride (1.1 mL, 15.0 mmol, 1.5 eq) dropwise via syringe over 10-15 minutes. Caution: The reaction is exothermic and will evolve HCl and SO₂ gas. Ensure adequate ventilation and proper gas scrubbing if necessary.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Let it stir for 2-4 hours.
-
Monitoring: The reaction progress can be monitored by taking a small aliquot, carefully quenching it with methanol to form the methyl ester, and analyzing by Thin Layer Chromatography (TLC) or LC-MS to confirm the disappearance of the starting carboxylic acid.
-
Workup: Once the reaction is complete, concentrate the solution under reduced pressure (rotary evaporator) to remove the solvent and excess thionyl chloride. Important: Use a base trap (e.g., NaOH solution) to scrub the acidic gases from the vacuum pump exhaust.
-
Purification: Re-dissolve the resulting oil or solid in a minimal amount of anhydrous DCM. Add this solution dropwise to a flask of vigorously stirred, cold anhydrous hexane (~150 mL). The product, this compound, will precipitate as a white solid.[3]
-
Isolation and Storage: Collect the solid by vacuum filtration, wash with a small amount of cold hexane, and dry under high vacuum. Store the final product in a desiccator under an inert atmosphere at 2-8°C.
Critical Process Parameters & Causality
-
Anhydrous Conditions: This is the most critical parameter. Both thionyl chloride and the product, this compound, react violently and rapidly with water.[6][7] Any moisture will hydrolyze the acyl chloride back to the starting carboxylic acid, drastically reducing the yield and purity.
-
Stoichiometry of Thionyl Chloride: A slight excess (1.2-1.5 equivalents) is used to ensure the complete conversion of the carboxylic acid. A large excess can lead to side reactions and makes removal more difficult.[4]
-
Temperature Control: Starting the reaction at 0°C mitigates the initial exotherm upon addition of thionyl chloride, preventing potential side reactions such as racemization or degradation of the Fmoc group.[8]
-
Catalyst Considerations: While the reaction can be slow, adding a catalytic amount of N,N-dimethylformamide (DMF) can significantly accelerate the formation of the acyl chloride by generating a Vilsmeier-Haack type intermediate.[4] However, this can also lead to the formation of dimethylcarbamoyl chloride, a potential carcinogen, which may contaminate the product.[4] For high-purity applications, the uncatalyzed reaction is often preferred.
Safety Imperatives: Handling Thionyl Chloride
Thionyl chloride is a highly corrosive, toxic, and water-reactive substance.[9] All handling must be performed in a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE), including:
-
Eye Protection: Chemical safety goggles and a face shield.[6]
-
Hand Protection: Heavy-duty chemical-resistant gloves (e.g., butyl rubber or Viton®).
-
Body Protection: A flame-retardant lab coat.
In case of exposure, immediate and specific first-aid measures are required.[10] Always have an emergency shower and eyewash station accessible. Thionyl chloride reacts violently with water, producing toxic gases, so water should never be used to clean up spills; use an inert absorbent material instead.[9]
Part 2: Rigorous Characterization of this compound
Characterization is not optional; it is a mandatory quality control step. The high reactivity of this compound means its identity and purity must be confirmed before its use in synthesizing high-value peptides.
Caption: A typical workflow for the comprehensive characterization of this compound.
Method 1: Fourier-Transform Infrared (FTIR) Spectroscopy
-
Principle: FTIR is a rapid and effective technique to confirm the conversion of the carboxylic acid functional group to the acyl chloride.
-
Self-Validation: The spectrum of the product is compared directly to that of the starting material (Fmoc-D-Leu-OH).
-
Expected Data: The key diagnostic changes are the disappearance of the broad O-H stretch (typically ~2500-3300 cm⁻¹) of the carboxylic acid and the appearance of a new, sharp, and very strong carbonyl (C=O) stretch for the acyl chloride at a significantly higher wavenumber, typically around 1790-1815 cm⁻¹ .[11]
Method 2: Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Principle: ¹H and ¹³C NMR provide definitive structural confirmation by mapping the chemical environment of each proton and carbon atom.
-
Expected Data: The most telling evidence of successful synthesis in the ¹H NMR spectrum is the complete disappearance of the acidic proton signal from the carboxylic acid, which typically appears as a broad singlet downfield (>10 ppm). The chemical shifts of the protons alpha and beta to the carbonyl group will also be slightly shifted downfield due to the increased electron-withdrawing effect of the chlorine atom compared to the hydroxyl group.
Table 2: Comparative ¹H NMR Data (Predicted, in CDCl₃)
| Proton Assignment | Fmoc-D-Leu-OH (Approx. δ ppm) | This compound (Predicted δ ppm) | Key Change |
| COOH | ~10-12 (broad s) | Absent | Confirms reaction completion |
| Fmoc-H (aromatic) | ~7.2-7.8 (m) | ~7.2-7.8 (m) | No significant change |
| α-CH | ~4.4 (m) | ~4.5-4.6 (m) | Slight downfield shift |
| β-CH₂ | ~1.7 (m) | ~1.8-1.9 (m) | Slight downfield shift |
| γ-CH | ~1.5 (m) | ~1.6 (m) | Minor shift |
| δ-CH₃ | ~0.9 (d) | ~1.0 (d) | Minor shift |
Method 3: Mass Spectrometry (MS)
-
Principle: High-resolution mass spectrometry (HRMS) provides an exact mass measurement, unequivocally confirming the elemental composition of the synthesized molecule.
-
Expected Data: The analysis should target the molecular ion peak corresponding to the calculated exact mass of this compound. Due to the isotopic abundance of chlorine (³⁵Cl and ³⁷Cl), the molecular ion will appear as a characteristic M and M+2 pattern with an approximate intensity ratio of 3:1.
Table 3: Mass Spectrometry Data for this compound
| Parameter | Value |
| Molecular Formula | C₂₁H₂₂ClNO₃ |
| Exact Mass (³⁵Cl) | 371.1288 |
| Exact Mass (³⁷Cl) | 373.1259 |
| Expected [M+H]⁺ (³⁵Cl) | 372.1361 |
Method 4: High-Performance Liquid Chromatography (HPLC) for Purity Assessment
-
Principle: Due to their high reactivity, direct analysis of acyl chlorides by reverse-phase HPLC can be challenging and may lead to on-column hydrolysis.[12] A more robust method involves pre-column derivatization to convert the acyl chloride into a stable, UV-active compound that can be easily quantified.[13]
-
Expert Protocol: A reliable method involves derivatizing an aliquot of the this compound with a nucleophile like 2-nitrophenylhydrazine in an aprotic solvent.[12][13] The resulting stable hydrazide can be analyzed using a standard C18 column with a UV detector, allowing for accurate determination of purity and detection of any residual starting material.
Part 3: Application in Solid-Phase Peptide Synthesis (SPPS)
The validated, high-purity this compound is a potent acylating agent in SPPS. Its enhanced reactivity makes it particularly useful for overcoming difficult couplings, such as those involving N-methylated amino acids or sterically hindered sequences.[14] The coupling reaction is typically performed in a non-nucleophilic solvent like DCM in the presence of a non-nucleophilic base (e.g., diisopropylethylamine, DIPEA) or a hindered base like 2,4,6-collidine to scavenge the HCl generated during the reaction.
Caption: General scheme for coupling this compound onto a resin-bound peptide.
Conclusion
The synthesis of this compound is a straightforward yet powerful technique for activating an amino acid for peptide synthesis. Success hinges on a disciplined approach, prioritizing anhydrous conditions and stringent safety protocols. The subsequent characterization is not merely procedural but a fundamental component of quality assurance, validating the integrity of the reagent. By following the detailed protocols and understanding the chemical causality outlined in this guide, researchers and drug development professionals can confidently produce and utilize high-purity this compound to conquer challenging synthetic sequences and advance the frontiers of peptide science.
References
-
Carpino, L. A., et al. (1993). [(9-Fluorenylmethyl)oxy]carbonyl (Fmoc) amino acid chlorides in solid-phase peptide synthesis. The Journal of Organic Chemistry. Available at: [Link]
-
Beyermann, M., et al. (1990). Rapid continuous peptide synthesis via FMOC amino acid chloride coupling and 4-(aminomethyl)piperidine deblocking. The Journal of Organic Chemistry. Available at: [Link]
-
Carpino, L. A., et al. (1989). (Fluoren-9-ylmethoxy)carbonyl (Fmoc) amino acid chlorides. Synthesis, characterization, and application to the rapid synthesis of short peptide segments. The Journal of Organic Chemistry. Available at: [Link]
-
Carl ROTH. Safety Data Sheet: Thionyl chloride. Available at: [Link]
-
ResearchGate. (2016). What are a good methods for reaction of amino acids with thionyl chloride? Available at: [Link]
-
Fiveable. Acid chlorides | Organic Chemistry II Class Notes. Available at: [Link]
-
Li, Y., et al. (2017). Development and validation of a general derivatization HPLC method for the trace analysis of acyl chlorides in lipophilic drug substances. Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]
-
Sureshbabu, V. V., et al. (2015). Amino acid chlorides: a journey from instability and racemization toward broader utility in organic synthesis including peptides and their mimetics. Tetrahedron. Available at: [Link]
-
Leggio, A., et al. (2016). One-pot synthesis of amides from carboxylic acids activated using thionyl chloride. RSC Advances. Available at: [Link]
-
Gopi, H., & Suresh Babu, V. V. (2004). A facile synthesis of N-Fmoc protected amino/peptidyl Weinreb amides employing acid chlorides as key intermediates. Arkivoc. Available at: [Link]
-
Organic Chemistry Portal. (2021). Acids to Acyl Chlorides, Part 1. YouTube. Available at: [Link]
-
Save My Exams. (2025). A Level Chemistry Revision Notes - Acyl Chlorides. Available at: [Link]
Sources
- 1. Fmoc-amino acid chlorides in solid phase synthesis of opioid peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. youtube.com [youtube.com]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. fishersci.com [fishersci.com]
- 7. savemyexams.com [savemyexams.com]
- 8. researchgate.net [researchgate.net]
- 9. westliberty.edu [westliberty.edu]
- 10. actylislab.com [actylislab.com]
- 11. fiveable.me [fiveable.me]
- 12. benchchem.com [benchchem.com]
- 13. Development and validation of a general derivatization HPLC method for the trace analysis of acyl chlorides in lipophilic drug substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
Authored by: A Senior Application Scientist
An In-depth Technical Guide to Fmoc-D-leucine: A Cornerstone for Proteolytically Stable Peptide Therapeutics
Introduction: The Strategic Imperative for D-Amino Acids in Peptide Drug Design
In the landscape of modern therapeutics, peptides represent a rapidly expanding frontier, offering high specificity and potency with potentially lower toxicity compared to small molecules. However, a primary obstacle to their clinical utility is their rapid degradation by endogenous proteases.[1][2] The proteases of biological systems are inherently chiral, evolved to recognize and cleave peptide bonds between L-amino acids, the natural building blocks of proteins.[1] A powerful and widely adopted strategy to overcome this limitation is the incorporation of non-canonical amino acids, most notably D-amino acids.
By strategically substituting a native L-amino acid with its D-enantiomer, the resulting peptide becomes a poor substrate for these enzymes. This steric hindrance dramatically enhances the peptide's resistance to enzymatic cleavage, leading to a significantly longer in-vivo half-life, improved bioavailability, and a more favorable dosing regimen.[2][3] Fmoc-D-leucine (N-α-(9-Fluorenylmethoxycarbonyl)-D-leucine) is a pivotal reagent in this endeavor. As a protected building block for Fmoc-based Solid-Phase Peptide Synthesis (SPPS), it allows for the precise and efficient incorporation of a D-leucine residue, unlocking the potential for more robust and effective peptide-based drugs.[2][4] This guide provides a comprehensive technical overview of Fmoc-D-leucine, from its fundamental properties to its practical application in the laboratory.
Core Properties and Specifications of Fmoc-D-leucine
Fmoc-D-leucine is a synthetic amino acid derivative that serves as a fundamental building block in peptide chemistry.[5] Its core identity is defined by the D-configuration of the leucine stereocenter and the presence of the base-labile Fmoc (9-fluorenylmethyloxycarbonyl) group protecting the α-amino moiety.[4][6] This protecting group is essential for the stepwise, controlled elongation of the peptide chain during SPPS.[6]
| Property | Value | Source(s) |
| CAS Number | 114360-54-2 | [4][5][7][8] |
| Molecular Formula | C₂₁H₂₃NO₄ | [4][7][8][9] |
| Molecular Weight | 353.41 g/mol | [7][10] |
| IUPAC Name | (2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-methylpentanoic acid | [10] |
| Synonyms | Fmoc-D-Leu-OH, N-Fmoc-D-leucine, (R)-Fmoc-2-amino-4-methylpentanoic acid | [4][5][7] |
| Appearance | White to off-white crystalline powder | [4][5] |
| Melting Point | 148 - 163 °C (Note: Ranges can vary based on purity and source) | [4] |
| Solubility | Soluble in Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), Tetrahydrofuran (THF) | [5] |
| Insolubility | Insoluble in water | [5] |
| Optical Rotation | [α]D²⁰ = +25 ±2° (c=1 in DMF) | [4] |
| Storage Conditions | Store at 0 - 8 °C, protected from moisture | [4] |
Chemical Structure
Caption: Chemical structure of Fmoc-D-leucine.
Synthesis and Quality Control of Fmoc-D-Leu-OH
The integrity of any peptide synthesis is fundamentally dependent on the purity of the starting materials. For researchers and drug developers, understanding the synthesis of the Fmoc-D-leucine reagent itself provides confidence in its application. The most common and robust method involves the N-terminal protection of D-Leucine using an activated Fmoc reagent.[6]
Causality Behind Experimental Choices:
-
Reagent: 9-fluorenylmethyl-succinimidyl-carbonate (Fmoc-OSu) is often preferred over Fmoc-Cl because it is more stable and the N-hydroxysuccinimide (NHS) byproduct is water-soluble, which greatly simplifies the purification process via aqueous extraction.[6]
-
Solvent System: A basic aqueous-organic mixture (e.g., sodium bicarbonate in acetone/water) is used. The base deprotonates the amino group of D-Leucine, making it a nucleophile, while the solvent system ensures both the polar amino acid and the nonpolar Fmoc-OSu remain in solution for the reaction to proceed efficiently.[6]
-
Purification: The process relies on a pH shift. After the reaction, the organic solvent is removed, and the aqueous solution is acidified. This protonates the carboxylic acid of the newly formed Fmoc-D-Leu-OH, causing it to become nonpolar and precipitate out of the aqueous solution, allowing for its isolation.[6]
Experimental Protocol: Synthesis of Fmoc-D-Leu-OH
This protocol details a standard laboratory procedure for the synthesis of Fmoc-D-Leu-OH from D-Leucine and Fmoc-OSu.[6]
-
Dissolution: Dissolve D-Leucine (1.0 eq) in a 10% aqueous solution of sodium bicarbonate. Stir until fully dissolved.
-
Addition of Fmoc-OSu: To the stirring solution, add a solution of Fmoc-OSu (1.05 eq) dissolved in acetone portion-wise over 30 minutes at room temperature.
-
Reaction Monitoring: Allow the reaction to stir at room temperature for 4-6 hours. Monitor the reaction's progress by Thin-Layer Chromatography (TLC) until the starting D-Leucine spot is no longer visible.
-
Solvent Removal: Once complete, remove the acetone under reduced pressure using a rotary evaporator.
-
Acidification and Precipitation: Cool the remaining aqueous solution in an ice bath. Slowly add 1 M HCl to acidify the solution to a pH of ~2. A white precipitate of Fmoc-D-Leu-OH will form.
-
Extraction: Extract the product from the acidic aqueous layer using diethyl ether or ethyl acetate (3x volumes).
-
Washing: Combine the organic layers and wash sequentially with 1 M HCl (2x volumes) and brine (1x volume) to remove any remaining water-soluble impurities.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: The crude product can be further purified by recrystallization or flash chromatography to achieve the high purity (>99%) required for SPPS.[5]
Application in Solid-Phase Peptide Synthesis (SPPS)
The core utility of Fmoc-D-leucine is in automated or manual SPPS. The Fmoc/tBu strategy is the dominant methodology in modern peptide chemistry due to its use of milder reaction conditions compared to older Boc-based methods.[6][11] The general workflow is a cyclical process of deprotection, coupling, and washing, all performed on an insoluble resin support.[3][11]
Caption: The cyclical workflow of Fmoc-based SPPS.
Detailed Protocol: Incorporation of Fmoc-D-leucine
This protocol outlines a standard cycle for incorporating Fmoc-D-leucine into a growing peptide chain on a solid support (e.g., Rink Amide resin for a C-terminal amide).[3]
Materials:
-
Peptide-resin with a free N-terminal amine
-
Fmoc-D-leucine
-
Coupling/Activation Reagent (e.g., HCTU, HATU)
-
Activation Base: N,N-Diisopropylethylamine (DIPEA) or Collidine
-
Deprotection Solution: 20% (v/v) piperidine in DMF
-
Solvents: HPLC-grade DMF, Dichloromethane (DCM)
Methodology:
-
Resin Preparation: Ensure the peptide-resin from the previous cycle has been thoroughly washed with DMF to remove residual piperidine.
-
Amino Acid Activation (Pre-activation):
-
In a separate vessel, dissolve Fmoc-D-leucine (3-5 eq. relative to resin loading) in DMF.
-
Add the coupling reagent (e.g., HCTU, 0.95 eq. relative to the amino acid) and the activation base (DIPEA, 2 eq. relative to the amino acid).
-
Allow the mixture to pre-activate for 2-5 minutes. The solution will typically change color.
-
Causality: Pre-activation converts the carboxylic acid of Fmoc-D-leucine into a more reactive ester, priming it for rapid and efficient amide bond formation with the resin's free amine. This minimizes the risk of side reactions.
-
-
Coupling Reaction:
-
Add the activated Fmoc-D-leucine solution to the reaction vessel containing the deprotected resin.
-
Agitate the mixture (e.g., by bubbling nitrogen or mechanical shaking) for 30-60 minutes. The time can vary based on the chosen coupling reagent.
-
Expert Insight: D-amino acids can sometimes present steric hindrance. If a test cleavage and LC-MS analysis show incomplete coupling (presence of a deletion sequence), a second "double coupling" step can be performed by repeating the coupling with a fresh solution of activated amino acid.
-
-
Washing:
-
Drain the coupling solution from the reaction vessel.
-
Wash the peptide-resin thoroughly with DMF (3-5 times) to remove excess reagents and byproducts.
-
-
Fmoc Deprotection:
-
Add the deprotection solution (20% piperidine in DMF) to the resin and agitate for 3-5 minutes. Drain.
-
Add a fresh aliquot of the deprotection solution and agitate for an additional 10-15 minutes to ensure complete removal of the Fmoc group.[3]
-
Causality: The Fmoc group is cleaved via a base-catalyzed β-elimination mechanism. The initial short treatment removes the piperidine-dibenzofulvene adduct, while the second, longer treatment drives the deprotection to completion.
-
-
Final Washing: Wash the resin thoroughly with DMF (5-7 times) and then DCM (3 times) to prepare it for the next coupling cycle or for final cleavage.
Performance of Common Coupling Reagents
The choice of coupling reagent is critical for achieving high coupling efficiency, especially for sterically hindered amino acids.[3] Urionium/aminium salt-based reagents like HATU and HCTU are highly effective.
| Coupling Reagent | Common Coupling Time | Key Advantages & Considerations |
| HBTU/HCTU | 20-45 min | HCTU is generally more efficient and faster than HBTU. Both are robust, cost-effective workhorses for standard SPPS. |
| HATU | 20-60 min | Often considered the gold standard for difficult couplings, including hindered amino acids. It is highly reactive and minimizes racemization. More expensive than HBTU/HCTU. |
| DIC/OxmaPure | 45-90 min | A carbodiimide-based method. Generally less reactive than aminium salts but can be advantageous for specific applications. OxmaPure is an additive that suppresses racemization. |
Peptide Cleavage, Purification, and Analysis
Once the peptide sequence is fully assembled, the final step is to cleave it from the solid support and remove all side-chain protecting groups.
Protocol: Cleavage and Precipitation
-
Resin Preparation: Wash the final peptide-resin with DCM and dry it under a stream of nitrogen.[3]
-
Cleavage:
-
Prepare a cleavage cocktail. A common choice is "Reagent K": Trifluoroacetic acid (TFA) / Water / Phenol / Thioanisole / 1,2-Ethanedithiol (EDT) in a ratio of 82.5 : 5 : 5 : 5 : 2.5.[3]
-
Causality: TFA is a strong acid that cleaves the peptide from the resin and removes most side-chain protecting groups. The other components act as "scavengers" to trap and neutralize the highly reactive carbocations generated during this process, preventing unwanted modification of sensitive residues like Trp, Met, or Cys.
-
Add the cleavage cocktail to the resin and incubate for 2-3 hours at room temperature with occasional agitation.[1][3]
-
-
Peptide Isolation: Filter the resin and collect the filtrate, which contains the cleaved peptide.
-
Precipitation:
-
Add the TFA filtrate dropwise to a centrifuge tube containing cold diethyl ether (typically 10x the volume of the filtrate). The peptide will precipitate as a white solid.[1][3]
-
Centrifuge the mixture to pellet the peptide. Decant the ether.
-
Wash the pellet with additional cold ether to remove residual scavengers and TFA.
-
Purification and Analysis
The crude peptide is typically purified using reverse-phase high-performance liquid chromatography (RP-HPLC).[1][3] The purity and identity of the final peptide are confirmed using analytical RP-HPLC and mass spectrometry (e.g., LC-MS or MALDI-TOF), which will verify the correct molecular weight corresponding to the desired D-leucine-containing sequence.
Safety and Handling
Fmoc-D-leucine is a laboratory chemical and should be handled with standard safety precautions.[12]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Handling: Avoid inhalation of dust by handling in a well-ventilated area or a fume hood. Avoid contact with skin and eyes.[12]
-
Storage: Store in a cool (2-8°C), dry place in a tightly sealed container.
-
Disposal: Dispose of the chemical and its container in accordance with local, state, and federal regulations.[12]
In case of exposure, move to fresh air if inhaled, wash skin with soap and water, and flush eyes with water as a precaution.[12]
Conclusion
Fmoc-D-leucine is more than just a protected amino acid; it is a critical enabling tool for the development of next-generation peptide therapeutics. Its ability to confer proteolytic resistance is a cornerstone of modern medicinal chemistry, allowing researchers to transform transient biological messengers into stable, effective drug candidates.[2][5] A thorough understanding of its properties, the rationale behind its synthesis, and the precise protocols for its application in SPPS are essential for any scientist or drug development professional working to harness the vast potential of peptide-based medicines.
References
-
Fengchen Group Co., Ltd. (n.d.). Fmoc-D-Leucine (Fmoc-D-Leu-OH) BP EP USP CAS 114360-54-2. Fengchen. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). Fmoc-leucine. PubChem. Available at: [Link]
-
Wonda Science. (n.d.). Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol. Wonda Science. Available at: [Link]
-
Aapptec Peptides. (n.d.). Fmoc-D-Leu-OH [114360-54-2]. Aapptec. Available at: [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (2025). The Benefits of Incorporating D-Amino Acids: A Look at Fmoc-D-Leucine. pharmachemintermediates.com. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). (2R)-2-(((9H-fluoren-9-ylmethoxy)carbonyl)amino)-4-methylpentanoic acid. PubChem. Available at: [Link]
-
BCN Peptides. (n.d.). Fmoc-D-Leu-OH CAS 114360-54-2 N-Fmoc-D-Leucine Purity >99.0% (HPLC) Factory. BCN Peptides. Available at: [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. benchchem.com [benchchem.com]
- 4. chemimpex.com [chemimpex.com]
- 5. Fmoc-D-Leucine (Fmoc-D-Leu-OH) BP EP USP CAS 114360-54-2 Manufacturers and Suppliers - Price - Fengchen [fengchengroup.com]
- 6. benchchem.com [benchchem.com]
- 7. scbt.com [scbt.com]
- 8. peptide.com [peptide.com]
- 9. Fmoc-leucine | C21H23NO4 | CID 1549133 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. (2R)-2-(((9H-fluoren-9-ylmethoxy)carbonyl)amino)-4-methylpentanoic acid | C21H23NO4 | CID 1549477 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 12. cdhfinechemical.com [cdhfinechemical.com]
Physicochemical properties of Fmoc-D-leucine
An In-depth Technical Guide to the Physicochemical Properties of Fmoc-D-Leucine
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive analysis of the physicochemical properties of N-α-(9-Fluorenylmethoxycarbonyl)-D-leucine (Fmoc-D-leucine), a critical building block in modern peptide synthesis. Tailored for researchers, chemists, and professionals in drug development, this document moves beyond a simple datasheet to offer a deeper understanding of the causality behind its properties and practical, field-tested methodologies for its use. We will explore its structural characteristics, solubility, thermal properties, and optical activity, grounding these observations in their practical implications for Solid-Phase Peptide Synthesis (SPPS). The protocols and data presented herein are designed to form a self-validating framework, ensuring scientific integrity and reproducibility in your applications.
Foundational Chemistry of Fmoc-D-Leucine
Fmoc-D-leucine is a derivative of the natural amino acid leucine, distinguished by two key modifications: the protection of its α-amino group by the fluorenylmethoxycarbonyl (Fmoc) moiety and its stereochemistry being the D-enantiomer, the mirror image of the naturally occurring L-leucine. The Fmoc group is the cornerstone of the most widely used SPPS strategy due to its lability under mild basic conditions (e.g., piperidine), while remaining stable to the acidic conditions often used for side-chain deprotection.[1][2] The incorporation of a D-amino acid, such as D-leucine, is a strategic choice to enhance the metabolic stability of the resulting peptide.[3] Peptides containing D-amino acids are significantly more resistant to enzymatic degradation by proteases, which are stereospecific for L-amino acids, leading to longer in-vivo half-lives—a highly desirable trait in therapeutic peptide design.[3][4]
Chemical Identity
A precise understanding of the molecule's identity is paramount for traceability and regulatory compliance.
| Identifier | Value | Source(s) |
| Chemical Name | N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-D-leucine | [2][4] |
| Synonyms | Fmoc-D-Leu-OH, (R)-Fmoc-2-amino-4-methylpentanoic acid | [1][5] |
| CAS Number | 114360-54-2 | [1][2][4][5][6] |
| Molecular Formula | C₂₁H₂₃NO₄ | [1][2][5][6] |
| Molecular Weight | 353.41 g/mol | [5][6][7][8] |
| InChI Key | CBPJQFCAFFNICX-LJQANCHMSA-N | [6] |
| SMILES | CC(C)CNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | [2] |
Core Physicochemical Properties
The physical characteristics of Fmoc-D-leucine dictate its handling, storage, and reactivity. These properties are not merely data points but critical parameters that influence experimental design and outcomes.
Summary of Physical Data
| Property | Value | Notes & Implications | Source(s) |
| Appearance | White to off-white crystalline powder/solid. | The color and form are primary indicators of purity. Any significant deviation may suggest contamination or degradation. | [1][4][8] |
| Melting Point | 148 - 163 °C | A broad range is reported, which may indicate sensitivity to heating rate or the presence of different crystalline polymorphs. A sharp melting point within this range is indicative of high purity. An alternative range of 94-96°C is also noted in some literature, highlighting the importance of verifying against the supplier's Certificate of Analysis. | [1][4] |
| Optical Rotation | [α]²⁰/D = +25 ± 2° (c=1 in DMF) | This positive specific rotation confirms the D-enantiomeric configuration. It is a critical quality control parameter to ensure enantiomeric purity and rule out racemization. | [1] |
| Storage Temp. | 2 - 8°C | Recommended for long-term stability. The compound should be stored in a cool, dry place to prevent hydrolysis of the Fmoc group. | [1][9][10] |
Solubility Profile: A Critical Parameter for Reaction Kinetics
The solubility of Fmoc-D-leucine is a determining factor in the efficiency of coupling reactions in SPPS. Poor solubility can lead to incomplete reactions, resulting in deletion sequences and challenging purifications.
Fmoc-D-leucine is generally insoluble in water but exhibits good solubility in polar aprotic solvents used in peptide synthesis.[4][9][10] The bulky, hydrophobic Fmoc group dominates the solubility characteristics.
| Solvent | Qualitative Solubility | Rationale & Application Notes | Source(s) |
| Dimethylformamide (DMF) | Soluble / Clearly Soluble | The most common solvent for SPPS. Its high polarity and aprotic nature effectively solvate the protected amino acid for coupling reactions. | [4][6] |
| Dimethyl Sulfoxide (DMSO) | Soluble | A strong polar aprotic solvent, useful for dissolving peptides and amino acid derivatives that are difficult to solubilize in DMF. | [4][11][12] |
| Tetrahydrofuran (THF) | Soluble | A less polar alternative to DMF, sometimes used in specific coupling protocols. | [4] |
| Dichloromethane (DCM) | Soluble | Often used during the synthesis process, particularly for washing steps. | [9] |
| Water | Insoluble | The hydrophobic nature of the Fmoc group and the isobutyl side chain of leucine prevent dissolution in aqueous media. | [4][10] |
| Ethanol | Soluble | While not a primary solvent for SPPS coupling, its solubility is relevant for analytical sample preparation. | [11][12] |
Experimental Protocol: Quantitative Solubility Determination
To ensure reproducibility, it is often necessary to determine the precise solubility in a specific solvent lot. This protocol provides a self-validating method for this determination.
Objective: To accurately measure the solubility of Fmoc-D-leucine in a chosen solvent (e.g., DMF) at a controlled temperature.
Materials:
-
Fmoc-D-leucine
-
Selected solvent (HPLC grade)
-
Analytical balance
-
Vortex mixer
-
Thermostatic shaker/incubator (e.g., set to 25°C)
-
High-speed microcentrifuge
-
Calibrated pipettes
-
HPLC system with a UV detector
Methodology:
-
Preparation: Add an excess amount of Fmoc-D-leucine to a known volume (e.g., 1.0 mL) of the solvent in a sealed vial. The excess is critical to ensure saturation.
-
Equilibration: Place the vial in a thermostatic shaker and agitate at a constant temperature (25°C) for 24 hours. This extended time ensures the system reaches equilibrium.
-
Phase Separation: Centrifuge the vial at >10,000 x g for 15 minutes to pellet all undissolved solid. This step is crucial for preventing solid particles from being transferred.
-
Sample Preparation: Carefully withdraw a precise aliquot of the clear supernatant (e.g., 100 µL). Dilute this aliquot with a known volume of the same solvent to bring the concentration into the linear range of the HPLC detector.
-
HPLC Analysis: Inject the diluted sample onto a calibrated HPLC system. The Fmoc group has a strong UV absorbance (around 265 nm), making it easy to detect.[12]
-
Quantification: Determine the concentration of the diluted sample against a pre-prepared calibration curve of Fmoc-D-leucine.
-
Calculation: Calculate the original concentration in the saturated supernatant, accounting for the dilution factor. The result is the solubility in units such as mg/mL or mM.
Application in Solid-Phase Peptide Synthesis (SPPS)
The primary application of Fmoc-D-leucine is as a building block in Fmoc-based SPPS.[1] Its properties are perfectly suited for the iterative cycle of deprotection, activation, and coupling that defines this process.
The Fmoc-SPPS Workflow
The synthesis of a peptide on a solid support follows a logical, cyclical process. The incorporation of Fmoc-D-leucine follows this standard workflow, where it is added as the next amino acid in the growing peptide chain.
Caption: The core cycle of Fmoc-based Solid-Phase Peptide Synthesis.
Field-Proven Protocol: Standard Coupling of Fmoc-D-Leucine
Objective: To efficiently couple Fmoc-D-leucine to a resin-bound peptide chain with a free N-terminal amine.
Reagents:
-
Fmoc-D-leucine (3-5 equivalents over resin loading)
-
Coupling Activator: HBTU (0.95 eq. relative to amino acid)
-
Base: DIPEA (2 eq. relative to HBTU)
-
Solvent: Anhydrous, peptide-grade DMF
Methodology:
-
Amino Acid Activation (Pre-activation):
-
In a separate vessel, dissolve Fmoc-D-leucine and HBTU in DMF.
-
Add DIPEA to the solution. The solution will typically change color (e.g., to yellow), indicating the formation of the active ester.
-
Allow the activation to proceed for 2-5 minutes. Causality: This pre-activation step ensures the highly reactive species is formed before it is introduced to the resin, maximizing coupling efficiency and minimizing side reactions like racemization.
-
-
Resin Preparation:
-
Ensure the resin from the previous step has been thoroughly washed with DMF after Fmoc deprotection to remove all traces of piperidine. Trustworthiness: Residual piperidine will neutralize the activated amino acid, preventing the coupling reaction.
-
-
Coupling Reaction:
-
Drain the DMF from the washed resin.
-
Immediately add the pre-activated Fmoc-D-leucine solution to the resin.
-
Agitate the reaction vessel via shaking or nitrogen bubbling for 1-2 hours at room temperature.
-
-
Monitoring and Completion:
-
Perform a qualitative test (e.g., Kaiser test) on a small sample of beads to check for the presence of free primary amines. A negative result (e.g., yellow beads) indicates the reaction is complete.
-
If the test is positive, the coupling can be extended or a second coupling (double coupling) can be performed.
-
-
Post-Coupling Wash:
-
Once complete, drain the reaction solution and wash the resin thoroughly with DMF to remove excess reagents and byproducts. The resin is now ready for the next deprotection cycle.
-
Quality, Stability, and Storage
Maintaining the integrity of Fmoc-D-leucine is essential for the successful synthesis of high-quality peptides.
Analytical Characterization
Verification of purity and identity should be standard practice.
-
High-Performance Liquid Chromatography (HPLC): Used to determine the chemical purity of the compound. Purity levels are typically expected to be ≥99%.[1][6]
-
Chiral HPLC: A specialized HPLC method used to confirm the enantiomeric purity, ensuring the sample is free from its L-isomer counterpart.[1]
-
Mass Spectrometry (MS): Confirms the molecular weight and therefore the identity of the compound.[5][6]
Stability and Storage Recommendations
-
Solid Form: Fmoc-D-leucine is stable for years when stored as a solid in a tightly sealed container at the recommended temperature of 2-8°C, protected from light and moisture.[1][10]
-
In Solution: Solutions, particularly in DMF, should be prepared fresh for best results. If short-term storage is necessary, store at -20°C.[8] Avoid repeated freeze-thaw cycles. Long-term storage of solutions is not recommended as the Fmoc group can be susceptible to slow degradation in the presence of nucleophilic solvents or impurities.
Conclusion
Fmoc-D-leucine is more than just a reagent; it is a strategic tool for enhancing the therapeutic potential of synthetic peptides. A thorough understanding of its physicochemical properties—from its distinct optical rotation and solubility profile to its behavior in the SPPS cycle—is fundamental to its effective application. By employing the validated protocols and adhering to the quality and storage guidelines presented in this guide, researchers can leverage Fmoc-D-leucine to its full potential, ensuring the synthesis of high-purity, stable peptides for pioneering research and drug development.
References
-
Fengchen Group Co., Ltd. (n.d.). Fmoc-D-Leucine (Fmoc-D-Leu-OH) BP EP USP CAS 114360-54-2. Fengchen. Available at: [Link]
-
Watanabe Chemical Industries, Ltd. (n.d.). 114360-54-2 Fmoc-D-Leu-OH. Watanabe Chemical. Available at: [Link]
-
PubChem. (n.d.). Fmoc-leucine. National Institutes of Health. Available at: [Link]
-
Ruifu Chemical. (n.d.). Fmoc-D-Leu-OH CAS 114360-54-2 N-Fmoc-D-Leucine. Ruifu Chemical. Available at: [Link]
-
PubChem. (n.d.). (2R)-2-(((9H-fluoren-9-ylmethoxy)carbonyl)amino)-4-methylpentanoic acid. National Institutes of Health. Available at: [Link]
-
Aapptec. (n.d.). Fmoc-D-Leu-OH [114360-54-2]. Aapptec Peptides. Available at: [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (2024). The Benefits of Incorporating D-Amino Acids: A Look at Fmoc-D-Leucine. Ningbo Inno Pharmchem. Available at: [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. CAS 114360-54-2: fmoc-D-leucine | CymitQuimica [cymitquimica.com]
- 3. nbinno.com [nbinno.com]
- 4. Fmoc-D-Leucine (Fmoc-D-Leu-OH) BP EP USP CAS 114360-54-2 Manufacturers and Suppliers - Price - Fengchen [fengchengroup.com]
- 5. scbt.com [scbt.com]
- 6. Fmoc-D-Leu-OH Novabiochem 114360-54-2 [sigmaaldrich.com]
- 7. parchem.com [parchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Fmoc-D-leucine | 114360-54-2 [amp.chemicalbook.com]
- 10. ruifuchem.com [ruifuchem.com]
- 11. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 12. cdn.caymanchem.com [cdn.caymanchem.com]
The Mirror Image Advantage: A Technical Guide to the Discovery and Applications of D-Amino Acids in Peptides
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The strategic incorporation of D-amino acids into peptides has emerged as a transformative approach in peptide-based drug design and development. While nature predominantly utilizes L-amino acids, the selective substitution with their D-enantiomers provides a powerful tool to overcome the inherent limitations of native peptides, most notably their susceptibility to proteolytic degradation and consequently short in-vivo half-lives.[1][2] This technical guide offers a comprehensive exploration of the core principles, experimental methodologies, and diverse applications of D-amino acid chemistry. By delving into their synthesis, analysis, and profound impact on biological activity, this document serves as an essential resource for researchers seeking to harness the unique stereochemical advantages of D-amino acids in the creation of novel and more effective peptide therapeutics.
The Stereochemical Imperative: Understanding D-Amino Acids
All standard α-amino acids, with the exception of the achiral glycine, exist as two non-superimposable mirror images, or enantiomers: the L- (levorotatory) and D- (dextrorotatory) forms.[3][] While the ribosomal machinery of higher organisms almost exclusively incorporates L-amino acids into proteins and peptides, D-amino acids are not merely laboratory curiosities.[5][6][7] They are found in nature, playing crucial roles in the cell walls of bacteria, and have been identified in the venom of creatures like snails and spiders, as well as in opioid and antimicrobial peptides from frog skin.[5][6][8][9][10]
The fundamental and most exploited advantage of incorporating D-amino acids into therapeutic peptides is their ability to confer remarkable resistance to enzymatic degradation.[1][11][12] Endogenous proteases, the enzymes responsible for peptide catabolism, exhibit a high degree of stereospecificity, primarily recognizing and cleaving peptide bonds involving L-amino acids.[1][2] By strategically introducing a D-amino acid, the peptide backbone becomes sterically alien to these proteases, rendering it significantly less susceptible to breakdown.[11][12]
Figure 1: L- and D-Alanine as non-superimposable mirror images.
Core Benefits of D-Amino Acid Incorporation
The introduction of D-amino acids into a peptide sequence can yield a multitude of benefits, significantly enhancing its therapeutic potential.
-
Enhanced Proteolytic Stability: This is the most significant advantage. Peptides containing D-amino acids are less recognized by proteases, leading to a longer half-life in biological systems.[2][12][13]
-
Improved Bioavailability: Increased stability against enzymatic degradation can lead to improved oral and systemic bioavailability of peptide-based drugs.[1][12]
-
Modulation of Biological Activity: The substitution of an L-amino acid with its D-counterpart can alter the peptide's three-dimensional conformation.[1] This can, in turn, modulate its binding affinity and selectivity for its target receptor, sometimes leading to the development of more potent agonists or selective antagonists.[1]
-
Reduced Immunogenicity: Peptides composed entirely of D-amino acids (D-peptides) often exhibit lower immunogenicity compared to their L-counterparts.[3]
Synthesis and Incorporation of D-Amino Acids into Peptides
The primary method for synthesizing peptides containing D-amino acids is Solid-Phase Peptide Synthesis (SPPS). This technique involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support.[14][15]
Experimental Protocol: Solid-Phase Peptide Synthesis (SPPS) of a D-Amino Acid-Containing Peptide
This protocol outlines the manual synthesis of a model hexapeptide (L-Ala-L-Lys-D-Phe-L-Gly-L-Leu-L-Val-NH2) using Fmoc/tBu chemistry.
Materials:
-
Rink Amide resin
-
Fmoc-protected L- and D-amino acids (Fmoc-L-Ala-OH, Fmoc-L-Lys(Boc)-OH, Fmoc-D-Phe-OH, Fmoc-L-Gly-OH, Fmoc-L-Leu-OH, Fmoc-L-Val-OH)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
Piperidine
-
N,N'-Diisopropylethylamine (DIPEA)
-
HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water (H₂O)
-
Cold diethyl ether
-
SPPS reaction vessel
-
Shaker
Procedure:
-
Resin Swelling: Place the Rink Amide resin in the SPPS vessel and swell in DMF for 30 minutes.
-
Fmoc Deprotection (First Amino Acid):
-
Drain the DMF.
-
Add a 20% solution of piperidine in DMF to the resin.
-
Agitate for 5 minutes. Drain.
-
Repeat the piperidine treatment for 15 minutes.
-
Wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x) to remove residual piperidine.
-
-
Amino Acid Coupling (First Amino Acid - Fmoc-L-Val-OH):
-
In a separate vial, dissolve Fmoc-L-Val-OH (3 eq.), HBTU (2.9 eq.), and DIPEA (6 eq.) in DMF.
-
Add the activation mixture to the deprotected resin.
-
Agitate for 1-2 hours at room temperature.
-
Perform a Kaiser test to confirm complete coupling (ninhydrin test; a negative result indicates a free primary amine is absent).
-
Wash the resin with DMF (3x), DCM (3x), and DMF (3x).
-
-
Chain Elongation (Repeating Deprotection and Coupling):
-
Final Fmoc Deprotection: After coupling the final amino acid (Fmoc-L-Ala-OH), perform a final deprotection step as described in Step 2.
-
Cleavage and Side-Chain Deprotection:
-
Wash the resin with DCM and dry under vacuum.
-
Prepare a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5).
-
Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature. This step cleaves the peptide from the resin and removes the side-chain protecting groups (e.g., Boc from Lys).[3][14]
-
-
Peptide Precipitation and Purification:
-
Filter the resin and collect the TFA solution containing the cleaved peptide.
-
Precipitate the crude peptide by adding the TFA solution to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.
-
Dry the crude peptide pellet under vacuum.
-
Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Confirm the identity and purity of the final peptide by mass spectrometry.
-
Figure 2: General workflow for SPPS incorporating a D-amino acid.
Applications in Drug Discovery and Beyond
The unique properties of D-amino acid-containing peptides have led to their application in a wide range of fields.
Peptide Therapeutics
The primary application is in the development of peptide-based drugs with improved pharmacokinetic profiles.[1][3] By replacing one or more L-amino acids with their D-counterparts, researchers can significantly extend the in vivo half-life of a therapeutic peptide, making it a more viable drug candidate.[2][12] This strategy has been successfully applied to antimicrobial peptides, enzyme inhibitors, and receptor agonists/antagonists.[10][12][13]
Table 1: Comparative Proteolytic Stability of L-Peptide vs. D-Amino Acid-Containing Peptide
| Peptide Sequence | Protease | Incubation Time (hours) | % Peptide Remaining |
| L-Ala-L-Lys-L-Phe-L-Gly | Trypsin | 4 | < 5% |
| L-Ala-L-Lys-D-Phe -L-Gly | Trypsin | 4 | > 95% |
| All-L-peptide | Proteinase K | 4 | < 10% |
| All-D-peptide | Proteinase K | 24 | > 90% |
Note: The data in this table is illustrative and based on general findings reported in the literature.[11][13][16][17]
Biomaterials
D-amino acids are also being used to create more stable peptide-based biomaterials, such as hydrogels for drug delivery and tissue engineering.[11][18] The enhanced resistance to enzymatic degradation ensures that these materials maintain their structural integrity for longer periods in a biological environment.[18][19]
Diagnostics
In diagnostics, D-peptides can be used as stable probes for imaging and targeting specific biomarkers.[20] Their resistance to proteolysis ensures that they reach their target intact, leading to a clearer and more reliable signal.
Structural and Functional Analysis of D-Amino Acid-Containing Peptides
Incorporating a D-amino acid can influence the peptide's secondary and tertiary structure. Therefore, it is crucial to characterize these changes using biophysical techniques.
Circular Dichroism (CD) Spectroscopy
CD spectroscopy is a powerful technique for assessing the secondary structure of peptides in solution.[21][22] The introduction of a D-amino acid can disrupt or alter secondary structures like α-helices and β-sheets. An all-D-peptide will exhibit a CD spectrum that is an inverted mirror image of its all-L counterpart.[17][23]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed, atomic-level information about the three-dimensional structure and dynamics of a peptide in solution.[24][25][26] 2D NMR techniques, such as TOCSY and NOESY, can be used to assign the resonances of the D-amino acid within the peptide and to determine its proximity to other residues, revealing conformational changes induced by the stereochemical inversion.[24][27][28]
Experimental Protocol: Protease Stability Assay
This protocol describes a method to compare the stability of an L-peptide and its D-amino acid-containing counterpart in the presence of a protease.
Materials:
-
Purified L-peptide and D-amino acid-containing peptide
-
Protease solution (e.g., trypsin, chymotrypsin, or proteinase K in an appropriate buffer)
-
Reaction buffer (e.g., PBS, pH 7.4)
-
Quenching solution (e.g., 10% TFA)
-
RP-HPLC system with a C18 column
-
Mass spectrometer (optional, for fragment analysis)
Procedure:
-
Peptide Solutions: Prepare stock solutions of both the L-peptide and the D-amino acid-containing peptide in the reaction buffer at a known concentration (e.g., 1 mg/mL).
-
Reaction Setup:
-
In separate microcentrifuge tubes, mix the peptide solution with the reaction buffer.
-
Initiate the reaction by adding the protease solution to each tube to a final desired concentration (e.g., 1:100 enzyme-to-substrate ratio).
-
At time zero (t=0), immediately remove an aliquot from each reaction tube and quench it with an equal volume of the quenching solution. This serves as the undigested control.
-
-
Incubation: Incubate the reaction tubes at 37°C.
-
Time-Course Sampling: At various time points (e.g., 1, 4, 8, and 24 hours), remove aliquots from each reaction and quench them as described in step 2.
-
HPLC Analysis:
-
Analyze each quenched sample by RP-HPLC.
-
Monitor the disappearance of the peak corresponding to the intact peptide over time.
-
The peak area of the intact peptide is integrated at each time point.
-
-
Data Analysis:
-
Calculate the percentage of the remaining intact peptide at each time point relative to the t=0 sample.
-
Plot the percentage of remaining peptide versus time for both the L-peptide and the D-amino acid-containing peptide to compare their stability.
-
Figure 3: D-amino acids sterically hinder protease recognition.
Conclusion and Future Directions
The incorporation of D-amino acids is a cornerstone of modern peptide chemistry, offering a robust and validated strategy to enhance the therapeutic properties of peptide-based drugs.[1] The increased proteolytic stability conferred by D-amino acids directly addresses one of the major hurdles in peptide drug development, paving the way for more effective and bioavailable therapeutics.[1][2] As our understanding of the structural and functional consequences of D-amino acid substitution continues to deepen, so too will our ability to rationally design peptides with precisely tailored pharmacokinetic and pharmacodynamic profiles. Future research will likely focus on the development of novel D-amino acid-containing peptides with enhanced receptor selectivity and unique biological activities, further expanding the therapeutic potential of this versatile class of molecules.[1]
References
-
Heck, S. D., & Faraci, W. S. (1998). Biosynthesis of D-amino acid-containing peptides: exploring the role of peptide isomerases. Protein Science, 7(6), 1475-1484. [Link]
-
Li, X., & Xu, B. (2017). Inspiration from the mirror: D-amino acid containing peptides in biomedical approaches. Journal of the Chinese Chemical Society, 64(4), 337-344. [Link]
-
CD Formulation. D-Amino Acid-Containing Peptide Synthesis. CD Formulation. [Link]
-
Hong, S. Y., Oh, J. E., & Lee, K. H. (1999). Antimicrobial activity and stability to proteolysis of small linear cationic peptides with D-amino acid substitutions. Journal of Peptide Research, 54(5), 415-422. [Link]
-
Patel, K. (2019). Solid-Phase Peptide Synthesis of d-Amino Acids. Scholarly Commons. [Link]
-
LifeTein. D amino acid peptides to resist common proteases. LifeTein. [Link]
-
Sorokina, I., & Cherkasov, A. (2020). D-amino acids in nature, agriculture and biomedicine. World Mycotoxin Journal, 13(4), 441-452. [Link]
-
Gu, Z., et al. (2020). Natural Occurrence, Biological Functions, and Analysis of D-Amino Acids. Synthesis, 52(13), 1835-1846. [Link]
-
Ohta, K., et al. (2019). Synthesis of d-Amino Acid-Containing Dipeptides Using the Adenylation Domains of Nonribosomal Peptide Synthetase. Applied and Environmental Microbiology, 85(13), e00473-19. [Link]
-
Wikipedia. D-Amino acid. Wikipedia. [Link]
-
LifeTein. (2024). Should My Peptides Have D-Amino Acids? LifeTein. [Link]
-
Bird, G. H., et al. (2017). Circular dichroism spectra of stapled peptides bearing d-amino acid substitutions (left panel) and their corresponding linear counterparts (right panel). ResearchGate. [Link]
-
LifeTein. (2012). D-amino acid peptides to resist common proteases. LifeTein. [Link]
-
Ningbo Inno Pharmchem Co., Ltd. Exploring the Role of D-Amino Acids and N-Methylation in Peptide Chemistry. Ningbo Inno Pharmchem Co., Ltd. [Link]
-
Jia, F., et al. (2020). D- and Unnatural Amino Acid Substituted Antimicrobial Peptides With Improved Proteolytic Resistance and Their Proteolytic Degradation Characteristics. Frontiers in Microbiology, 11, 584545. [Link]
-
Wang, C., et al. (2017). D-amino acid substitution enhances the stability of antimicrobial peptide polybia-CP. Acta Biochimica et Biophysica Sinica, 49(11), 1003–1010. [Link]
-
Checco, J. W. (2020). Advancing d-amino acid-containing peptide discovery in the metazoan. Peptides, 124, 170221. [Link]
-
Lander, A. S., & Luk, L. Y. P. (2022). D-Peptide and D-Protein technology: Recent advances, challenges, and opportunities. ChemRxiv. [Link]
-
Li, J., et al. (2021). An electronic circular dichroism spectroscopy method for the quantification of L- and D-amino acids in enantiomeric mixtures. RSC Advances, 11(18), 10763-10769. [Link]
-
Cringoli, M. C., & Marchesan, S. (2020). The Use of d-Amino Acids for Peptide Self-assembled Systems. In Peptide-based Biomaterials (pp. 174-216). Royal Society of Chemistry. [Link]
-
University of Wisconsin-Eau Claire. Structure determination of a 20 amino acid peptide by NMR. University of Wisconsin-Eau Claire. [Link]
-
Coin, I., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols, 2(12), 3247-3256. [Link]
-
NMIMS Pharmacy. NMR in structural determination of proteins and peptides. NMIMS Pharmacy. [Link]
-
Request PDF. Effect of D-amino acid substitution on the stability, the secondary structure, and the activity of membrane-active peptide. ResearchGate. [Link]
-
Erak, M., et al. (2018). Strategies for Improving Peptide Stability and Delivery. Pharmaceutics, 10(2), 50. [Link]
-
Zosel, F., et al. (2024). A Dataset of Simple 1-D and 2-D NMR Spectra of Peptides, Including all Encoded Amino Acids, for Introductory Instruction in Protein Biomolecular NMR Spectroscopy. ChemRxiv. [Link]
-
YouTube. (2020). Structure Determination of Peptides by simple 2D NMR Spectroscopy. YouTube. [Link]
-
Marchesan, S. (2017). The unexpected advantages of using D-amino acids in self-assembled peptide hydrogels for medicine. Ars Pharmaceutica, 58(2), 51-57. [Link]
-
Arakawa, T., et al. (2021). Structure Analysis of Proteins and Peptides by Difference Circular Dichroism Spectroscopy. The Protein Journal, 40(5), 623-632. [Link]
-
Wikipedia. Circular dichroism. Wikipedia. [Link]
-
National Institutes of Health. (2023). Peptide-Based Biomaterials for Combatting Infections and Improving Drug Delivery. National Institutes of Health. [Link]
-
Tark-Dame, M., et al. (2021). Role of Peptides in Diagnostics. Molecules, 26(16), 4947. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. D-Amino Acid-Containing Peptide - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]
- 5. Biosynthesis of D-amino acid-containing peptides: exploring the role of peptide isomerases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. chemrxiv.org [chemrxiv.org]
- 8. lifetein.com [lifetein.com]
- 9. D-Amino acid - Wikipedia [en.wikipedia.org]
- 10. lifetein.com [lifetein.com]
- 11. Inspiration from the mirror: D-amino acid containing peptides in biomedical approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 12. lifetein.com [lifetein.com]
- 13. Antimicrobial activity and stability to proteolysis of small linear cationic peptides with D-amino acid substitutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Scholarly Commons - Research & Creativity Showcase: Solid-Phase Peptide Synthesis of d-Amino Acids [scholarlycommons.pacific.edu]
- 15. bachem.com [bachem.com]
- 16. Frontiers | D- and Unnatural Amino Acid Substituted Antimicrobial Peptides With Improved Proteolytic Resistance and Their Proteolytic Degradation Characteristics [frontiersin.org]
- 17. academic.oup.com [academic.oup.com]
- 18. arts.units.it [arts.units.it]
- 19. books.rsc.org [books.rsc.org]
- 20. Role of Peptides in Diagnostics - PMC [pmc.ncbi.nlm.nih.gov]
- 21. verifiedpeptides.com [verifiedpeptides.com]
- 22. Circular dichroism - Wikipedia [en.wikipedia.org]
- 23. researchgate.net [researchgate.net]
- 24. hoffman.cm.utexas.edu [hoffman.cm.utexas.edu]
- 25. pharmacy.nmims.edu [pharmacy.nmims.edu]
- 26. NMR-Based Peptide Structure Analysis - Creative Proteomics [creative-proteomics.com]
- 27. chemrxiv.org [chemrxiv.org]
- 28. m.youtube.com [m.youtube.com]
Role of Fmoc protecting group in peptide synthesis
An In-depth Technical Guide to the Role of the Fmoc Protecting Group in Peptide Synthesis
Abstract
The 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group is the cornerstone of modern solid-phase peptide synthesis (SPPS), enabling the efficient and high-fidelity assembly of peptide chains. Its base-lability, coupled with the acid-lability of side-chain protecting groups, establishes a robust orthogonal strategy that has become the method of choice for both academic research and industrial production of peptides.[1][2] This guide provides a comprehensive technical overview of the Fmoc group's role, delving into the chemical principles that govern its use, detailed experimental protocols, and field-proven insights for troubleshooting common challenges. It is intended for researchers, chemists, and drug development professionals seeking to deepen their understanding and optimize their application of Fmoc-based SPPS.
The Principle of Orthogonality: The Strategic Advantage of Fmoc Chemistry
In the synthesis of complex molecules like peptides, it is essential to temporarily mask reactive functional groups to prevent unwanted side reactions.[3][4] The success of a synthesis strategy hinges on the principle of orthogonal protection , which employs multiple classes of protecting groups that can be selectively removed under distinct chemical conditions without affecting the others.[3][4][5][6]
Fmoc-based SPPS exemplifies a truly orthogonal system.[1][7][8][9] The strategy is built upon two pillars:
-
Temporary Nα-Amino Protection: The Fmoc group shields the N-terminus of the growing peptide chain. It is stable to acidic conditions but is selectively removed at the beginning of each coupling cycle by a mild base, typically piperidine.[1][10][11]
-
Permanent Side-Chain Protection: Reactive amino acid side chains are protected by groups (e.g., tert-butyl (tBu), trityl (Trt)) that are stable to the basic conditions used for Fmoc removal but are cleaved by strong acid (e.g., Trifluoroacetic Acid, TFA) during the final step.[2][8][]
This orthogonality ensures that the peptide chain is elongated in a controlled, stepwise manner and that sensitive side chains remain protected until the final cleavage from the solid support.[4][13] The milder conditions of the Fmoc/tBu strategy, compared to the harsh hydrofluoric acid used in the older Boc/Bzl strategy, have made it the dominant methodology, especially for complex, modified, or sensitive peptides.[1][9][14]
Figure 1: The core workflow of Fmoc-based Solid-Phase Peptide Synthesis (SPPS).
The Chemistry of the Fmoc Group
Mechanism of Fmoc Deprotection
The removal of the Fmoc group is a classic example of a base-induced β-elimination reaction.[8][15][16] The process is efficient and rapid, typically using a 20% solution of piperidine in N,N-dimethylformamide (DMF).[10][17]
The mechanism proceeds in two key steps:
-
Proton Abstraction: The secondary amine base (piperidine) abstracts the relatively acidic proton on the C9 carbon of the fluorenyl ring.[16][18][19]
-
β-Elimination: This abstraction initiates an elimination reaction, leading to the cleavage of the carbamate bond. This releases the free N-terminal amine of the peptide, carbon dioxide, and a highly reactive electrophile called dibenzofulvene (DBF).[8][16][18]
-
DBF Scavenging: Excess piperidine in the solution acts as a nucleophile, trapping the DBF to form a stable and soluble dibenzofulvene-piperidine adduct.[8][16] This scavenging step is critical to prevent the DBF from irreversibly reacting with the newly liberated peptide amine, which would terminate the chain.[8]
Figure 2: The chemical mechanism of Fmoc deprotection using piperidine.
Real-Time Reaction Monitoring
A significant advantage of the Fmoc strategy is the ability to monitor the deprotection step in real-time.[9][] The dibenzofulvene-piperidine adduct has a strong UV absorbance maximum around 301 nm.[10][16] By flowing the cleavage solution through a UV spectrophotometer, one can quantify the amount of Fmoc group removed in each cycle, providing a reliable method to monitor the synthesis efficiency and troubleshoot issues like aggregation, which can hinder deprotection.[1][16][21]
Core Experimental Protocols
The following protocols represent standard, field-validated methodologies for manual Fmoc-SPPS. Automated synthesizers follow the same chemical principles.
Resin Swelling and Preparation
Causality: The solid support resin (e.g., polystyrene) must be fully swollen in a suitable solvent to ensure that its internal reactive sites are accessible to reagents.[22] Incomplete swelling is a primary cause of failed or low-yield synthesis.
Protocol:
-
Place the desired amount of resin (e.g., Rink Amide for peptide amides, Wang or 2-Chlorotrityl for peptide acids) into a reaction vessel.[22][23]
-
Add a suitable solvent, typically DMF or Dichloromethane (DCM), at a volume of approximately 10-15 mL per gram of resin.[24]
-
Agitate the resin gently (e.g., via rocking or nitrogen bubbling) for at least 1 hour at room temperature.[23][24]
-
Drain the solvent completely before proceeding to the first deprotection step.[24]
Fmoc Deprotection
Causality: Complete removal of the Fmoc group is critical to prevent the formation of deletion sequences (peptides missing one or more amino acids). A two-step deprotection ensures the reaction goes to completion.
Protocol:
-
Add a 20% (v/v) solution of piperidine in DMF to the swollen resin.[17]
-
Agitate the mixture for 3-5 minutes at room temperature.[15][17]
-
Drain the deprotection solution.
-
Repeat the addition of 20% piperidine in DMF and agitate for an additional 5-10 minutes.[17]
-
Drain the solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine and the DBF-adduct, which can interfere with the subsequent coupling step.[16][23]
Amino Acid Coupling
Causality: The carboxyl group of the incoming Fmoc-protected amino acid must be activated to form a reactive species that will readily form a peptide (amide) bond with the free N-terminal amine on the resin. The choice of coupling reagent is critical and depends on the specific amino acids being coupled, as some are sterically hindered or prone to racemization.[25][26]
Protocol (using HATU as an example):
-
In a separate vial, dissolve the Fmoc-amino acid (3-5 equivalents relative to resin loading) and a coupling reagent such as HATU (2.9-4.5 equivalents) in DMF.[24]
-
Add a non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine (6-10 equivalents), to the amino acid solution to activate it.[24][25]
-
Immediately add the activated amino acid solution to the deprotected, washed resin.[24] Prolonged pre-activation can lead to racemization, especially with sensitive residues like Histidine and Cysteine.[15][24]
-
Agitate the reaction mixture for 1-4 hours at room temperature. Coupling times may need to be extended for sterically hindered amino acids (e.g., Val, Ile) or "difficult" sequences prone to aggregation.[23][24][27]
-
After coupling, drain the solution and wash the resin thoroughly with DMF (3-5 times).
Monitoring Coupling Completion (Kaiser Test)
Causality: It is essential to confirm that the coupling reaction has gone to completion before proceeding to the next deprotection step. The Kaiser test is a highly sensitive qualitative test for the presence of primary amines.[28]
-
Positive Result (Blue Bead): Indicates the presence of unreacted primary amines, meaning the coupling is incomplete.
-
Negative Result (Yellow/Colorless Bead): Indicates the absence of primary amines, confirming complete coupling.
If the coupling is incomplete, a "double coupling" should be performed by repeating the coupling step with fresh reagents before proceeding.[27] If this fails, the unreacted amines must be "capped" (e.g., with acetic anhydride) to prevent the formation of deletion peptides.[27]
Figure 3: Decision workflow for troubleshooting an incomplete coupling reaction.
Final Cleavage and Side-Chain Deprotection
Causality: The final step uses a strong acid (TFA) to simultaneously cleave the completed peptide from the resin and remove the acid-labile side-chain protecting groups. During this process, the protecting groups form highly reactive cationic species that can modify sensitive amino acid residues (Trp, Met, Cys, Tyr). Therefore, a "cleavage cocktail" containing nucleophilic scavengers is required to quench these reactive species.
Protocol:
-
After the final coupling and deprotection cycle, wash the peptidyl-resin with DMF, followed by DCM, and dry it thoroughly under vacuum.
-
Prepare a cleavage cocktail. A common general-purpose cocktail is TFA/Triisopropylsilane (TIS)/Water (95:2.5:2.5) .[22] TIS acts as a cation scavenger, and water helps with solubility. For peptides containing sensitive residues like Cys or Met, more complex cocktails like Reagent K may be necessary.
-
Add the cleavage cocktail to the dried resin (approx. 10 mL per gram of resin) and agitate for 2-4 hours at room temperature.[22][24]
-
Filter the resin to collect the filtrate containing the cleaved peptide.
-
Precipitate the crude peptide by adding it to a large volume of cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and dry the pellet under vacuum.[24]
-
The crude peptide can then be purified, typically by reverse-phase HPLC.
Quantitative Data: Comparison of Common Coupling Reagents
The choice of coupling reagent significantly impacts efficiency, cost, and the risk of side reactions like racemization.[25] Aminium/Uronium salt-based reagents are highly reactive and preferred for difficult couplings, while carbodiimides offer a cost-effective option for routine synthesis.[25][26]
| Coupling Reagent | Reagent Type | Typical Coupling Time | Relative Reactivity | Risk of Racemization | Key Considerations |
| HATU | Aminium/Uronium | 15-45 minutes | Very High | Very Low | Excellent for hindered couplings; high cost.[25][29] |
| HBTU | Aminium/Uronium | 20-60 minutes | High | Low | Industry standard; slightly less reactive than HATU.[25] |
| HCTU | Aminium/Uronium | 15-45 minutes | Very High | Very Low | Performance similar to HATU, often more cost-effective.[25] |
| PyBOP | Phosphonium Salt | 30-120 minutes | High | Low | Stable and efficient, good alternative to aminium salts.[25] |
| DIC/HOBt | Carbodiimide/Additive | 60-180 minutes | Moderate | Low-Moderate | Cost-effective; byproduct (DCU) can be difficult to remove.[15][25] |
| DIC/OxymaPure | Carbodiimide/Additive | 60-180 minutes | Moderate-High | Low | Modern alternative to HOBt with improved safety and efficiency.[25] |
Conclusion
The Fmoc protecting group is central to the power and versatility of modern solid-phase peptide synthesis. Its unique base-lability provides a robust orthogonal protection scheme that allows for the routine synthesis of complex peptides under mild conditions.[1][2][] By understanding the core chemical principles of its application—from the mechanism of deprotection to the logic of coupling activation and the necessity of scavenging during final cleavage—researchers can fully leverage the Fmoc strategy. Mastery of the protocols and troubleshooting workflows detailed in this guide will enable scientists and drug development professionals to enhance the efficiency, purity, and overall success of their peptide synthesis endeavors.
References
- Benchchem. (n.d.). Orthogonal Protection in Peptide Synthesis: A Technical Guide for Researchers.
- Nowick Laboratory, UCI Department of Chemistry. (2020, March 17). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). Retrieved from University of California, Irvine website.
- BOC Sciences. (n.d.). Why Fmoc-Protected Amino Acids Dominate SPPS?.
- Biosynth. (n.d.). Protecting Groups in Peptide Synthesis.
- BOC Sciences. (n.d.). Fmoc vs Boc: Choosing the Right Amino Acid Derivative for Your Peptide Synthesis.
- Benchchem. (n.d.). A Comparative Guide to Coupling Reagents for Fmoc-DL-Phe-OH in Peptide Synthesis.
- Wikipedia. (n.d.). Fluorenylmethyloxycarbonyl protecting group.
- Creative Peptides. (n.d.). Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol.
- Amblard, M., et al. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology, 33, 239-254.
- Benchchem. (n.d.). Standard Protocol for Solid-Phase Peptide Synthesis (SPPS) using Fmoc-His(Fmoc)-OH.
- APN News. (n.d.). Fmoc Solid Phase Peptide Synthesis Protocol.
- Total Synthesis. (n.d.). Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism.
- Albericio, F., et al. (2000). Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. Biopolymers, 55(2), 123-39.
- The Organic Chemistry Tutor. (2022, January 7). Deprotecting Fmoc Group Mechanism | Organic Chemistry.
- ChemPep. (n.d.). Fmoc Solid Phase Peptide Synthesis.
- AltaBioscience. (n.d.). Fmoc Amino Acids for SPPS.
- AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS).
- Subirós-Funosas, L., et al. (2013). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. Molecules, 18(9), 10887-10912.
- Sigma-Aldrich. (n.d.). Fmoc Resin Cleavage and Deprotection.
- AAPPTec. (n.d.). N-Terminal Deprotection - Fmoc removal.
- Hansen, P. R., & Oddo, A. (2015). Fmoc Solid-Phase Peptide Synthesis. Methods in Molecular Biology, 1348, 33-50.
- Fiveable. (n.d.). Orthogonal Protection Definition - Organic Chemistry Key Term.
- Slideshare. (n.d.). T boc fmoc protocols in peptide synthesis.
- Benchchem. (n.d.). Application Notes and Protocols for Fmoc Deprotection using Piperidine in Solid-Phase Peptide Synthesis.
- Benchchem. (n.d.). Comparison of Boc versus Fmoc protection in solid-phase peptide synthesis.
- Benchchem. (n.d.). Principles of Orthogonal Protection in Solid-Phase Peptide Synthesis: An In-depth Technical Guide.
- LGC Standards. (n.d.). Focus on FMOC chemistry.
- Wang, P., et al. (2025). Photocatalytic Side-Chain Deprotection in SPPS via Fmoc/Pic Chemistry: A Sustainable Alternative to TFA. Journal of the American Chemical Society, 147, 34011-34018.
- LifeTein. (n.d.). Basic Peptides synthesis introduction.
- de la Torre, B. G., & Andreu, D. (2013). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. Amino Acids, Peptides and Proteins, 38, 145-157.
- Giraud, M., et al. (2019). Real-time monitoring of solid-phase peptide synthesis using a variable bed flow reactor.
- Bachem. (2024, June 4). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
- Benchchem. (n.d.). Technical Support Center: Troubleshooting Fmoc-D-Val-OH Coupling in SPPS.
- Carpino, L. A., & Han, G. Y. (1972). The 9-Fluorenylmethoxycarbonyl Function, a New Base-Sensitive Amino-Protecting Group. The Journal of Organic Chemistry, 37(22), 3404-3409.
- Coin, I., et al. (2007). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science, 13(12), 747-759.
- Atherton, E., & Sheppard, R. C. (1989). Solid Phase Peptide Synthesis: A Practical Approach. IRL Press.
- AAPPTec. (n.d.). SYNTHESIS NOTES.
- BOC Sciences. (n.d.). Formation Mechanisms and Mitigation Strategies of Common Peptide Impurities.
- Gude, M., et al. (2002). The aspartimide problem persists: Fluorenylmethyloxycarbonyl-solid-phase peptide synthesis (Fmoc-SPPS) chain termination due to formation of N-terminal piperazine-2,5-diones. Journal of Peptide Research, 60(5), 263-269.
Sources
- 1. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. biosynth.com [biosynth.com]
- 6. fiveable.me [fiveable.me]
- 7. total-synthesis.com [total-synthesis.com]
- 8. peptide.com [peptide.com]
- 9. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Fluorenylmethyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 11. Focus on FMOC chemistry | LGC Standards [lgcstandards.com]
- 13. Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. lifetein.com [lifetein.com]
- 15. chempep.com [chempep.com]
- 16. benchchem.com [benchchem.com]
- 17. peptide.com [peptide.com]
- 18. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 19. luxembourg-bio.com [luxembourg-bio.com]
- 21. Real-time monitoring of solid-phase peptide synthesis using a variable bed flow reactor - Chemical Communications (RSC Publishing) DOI:10.1039/C9CC08421E [pubs.rsc.org]
- 22. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 23. chem.uci.edu [chem.uci.edu]
- 24. benchchem.com [benchchem.com]
- 25. benchchem.com [benchchem.com]
- 26. bachem.com [bachem.com]
- 27. benchchem.com [benchchem.com]
- 28. peptide.com [peptide.com]
- 29. Fmoc Solid Phase Peptide Synthesis Protocol - Peptide Port [peptideport.com]
An In-depth Technical Guide to Sourcing and Application of Fmoc-D-leucine for Research and Pharmaceutical Development
This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of Fmoc-D-leucine, a critical reagent in modern peptide synthesis. We will delve into the essential quality attributes to consider when selecting a supplier, provide validated protocols for its application, and offer insights into ensuring the integrity of your research outcomes.
The Strategic Importance of Fmoc-D-leucine in Peptide Therapeutics
Fmoc-D-leucine, or N-α-(9-Fluorenylmethoxycarbonyl)-D-leucine, is a cornerstone of solid-phase peptide synthesis (SPPS).[1] The incorporation of D-amino acids, such as D-leucine, into peptide sequences is a key strategy for enhancing the therapeutic potential of peptide-based drugs.[2] The D-configuration provides steric hindrance that significantly increases the peptide's resistance to enzymatic degradation, thereby extending its in-vivo half-life.[2][3] The fluorenylmethoxycarbonyl (Fmoc) protecting group is instrumental in this process, offering selective protection of the amino group that can be cleaved under mild basic conditions, a hallmark of Fmoc-based SPPS.[4]
Supplier Qualification: A Critical First Step
The quality of your Fmoc-D-leucine will directly impact the purity and yield of your synthesized peptide. Therefore, rigorous supplier qualification is paramount. Here are the key factors to consider:
-
Purity and Enantiomeric Excess: Insist on a supplier that provides a detailed Certificate of Analysis (CoA) for each lot.[5][6] The CoA should specify the purity as determined by High-Performance Liquid Chromatography (HPLC) and, crucially, the enantiomeric purity (enantiomeric excess, e.e.) determined by chiral HPLC. For research purposes, a purity of ≥98% is generally acceptable, while for later-stage drug development, ≥99.5% is often required.[4]
-
Comprehensive Analytical Data: A reputable supplier will provide not only HPLC data but also ¹H NMR and Mass Spectrometry (MS) data to confirm the structure and identity of the compound.[7][8]
-
Batch-to-Batch Consistency: Inquire about the supplier's manufacturing processes and quality control measures to ensure batch-to-batch consistency. This is especially critical for long-term research projects and clinical development.
-
Technical Support: A knowledgeable technical support team can be an invaluable resource for troubleshooting synthesis challenges.
Data Presentation: Supplier Specification Comparison
| Supplier | Purity (HPLC) | Enantiomeric Purity (Chiral HPLC) | Analytical Data Provided |
| Chem-Impex | ≥ 99.5%[4] | ≥ 99.5%[4] | SDS, PS, CoA[4] |
| Fengchen | ≥ 98%[3] | Not specified | - |
| Santa Cruz Biotechnology | Not specified | Not specified | - |
| MedchemExpress | 99.99%[7] | Not specified | ¹H NMR, LCMS, HPLC, Water (KF), Residue on Ignition, Optical Rotation[7] |
| Sigma-Aldrich (Novabiochem®) | ≥ 99.0% (a/a)[9] | ≥ 99.5 % (a/a)[9] | IR, TLC, HPLC, Solubility[9] |
| RayBiotech | 98.23%[10] | Not specified | SMILES, Molecular Weight, Formula, Purity, Solubility[10] |
Note: This table is a representative summary and researchers should always consult the most recent CoA from the supplier for lot-specific data.
In-House Quality Control of Fmoc-D-leucine
Upon receiving a new lot of Fmoc-D-leucine, it is prudent to perform in-house quality control to verify the supplier's specifications.
Experimental Protocol: HPLC Analysis of Fmoc-D-leucine
-
Sample Preparation: Prepare a 1 mg/mL solution of Fmoc-D-leucine in a suitable solvent such as acetonitrile or a mixture of acetonitrile and water.
-
HPLC System: Use a reverse-phase C18 column.
-
Mobile Phase: A gradient of water and acetonitrile with 0.1% trifluoroacetic acid (TFA) is typically used.
-
Detection: UV detection at 254 nm or 265 nm.
-
Analysis: The chromatogram should show a single major peak corresponding to Fmoc-D-leucine. The peak area can be used to calculate the purity.
Application in Solid-Phase Peptide Synthesis (SPPS)
The following is a generalized protocol for the incorporation of Fmoc-D-leucine into a peptide sequence using an automated peptide synthesizer.
Experimental Protocol: Automated SPPS of a D-leucine containing peptide
Materials:
-
Rink Amide resin (or other suitable resin)
-
Fmoc-D-leucine
-
Deprotection Solution: 20% piperidine in dimethylformamide (DMF)
-
Coupling Reagents: HCTU, HBTU, or HATU
-
Activation Base: N,N-Diisopropylethylamine (DIPEA)
-
Solvents: DMF, Dichloromethane (DCM)
-
Washing Solvent: DMF
Workflow:
-
Resin Swelling: Swell the resin in DMF for 30-60 minutes in the reaction vessel.[2]
-
Fmoc Deprotection:
-
Treat the resin with the deprotection solution for 3-5 minutes.
-
Drain the solution.
-
Repeat the deprotection treatment for 10-15 minutes.[2]
-
-
Washing: Wash the resin thoroughly with DMF.
-
Coupling:
-
In a separate vessel, pre-activate the Fmoc-D-leucine with the chosen coupling reagent and activation base in DMF.
-
Add the activated Fmoc-D-leucine solution to the reaction vessel containing the deprotected resin.
-
Allow the coupling reaction to proceed for 20-60 minutes.[2]
-
-
Washing: Drain the coupling solution and wash the resin with DMF.
-
Repeat Cycle: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.[2]
Visualization: SPPS Workflow
Caption: Automated Solid-Phase Peptide Synthesis Cycle.
Post-Synthesis Analysis: Confirming Incorporation
After synthesis, it is crucial to confirm the successful incorporation of D-leucine and the overall purity of the peptide.
-
HPLC Analysis: Reverse-phase HPLC is the primary method for assessing the purity of the crude peptide.
-
Mass Spectrometry (MS): MALDI-TOF or ESI-MS should be used to confirm the molecular weight of the final peptide, which will verify the incorporation of the D-leucine residue.[8]
Visualization: Fmoc-D-leucine Structure
Caption: Chemical Structure of Fmoc-D-leucine.
Conclusion
The selection of a high-quality Fmoc-D-leucine supplier is a critical determinant of success in peptide synthesis. By implementing rigorous supplier qualification, in-house quality control, and optimized synthesis protocols, researchers can ensure the integrity and reproducibility of their work. This guide provides a framework for making informed decisions and executing robust experimental workflows, ultimately contributing to the advancement of peptide-based therapeutics.
References
-
Fmoc-D-leucine - Chem-Impex. (n.d.). Retrieved from [Link]
-
Fmoc-D-Leucine (Fmoc-D-Leu-OH) BP EP USP CAS 114360-54-2 - Fengchen. (n.d.). Retrieved from [Link]
-
Fmoc-D-Leu-OH [114360-54-2] - Aapptec Peptides. (n.d.). Retrieved from [Link]
-
Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol. (n.d.). Retrieved from [Link]
-
Aapptec Peptides: Search Peptides and Peptide Accessories for Sale. (n.d.). Retrieved from [Link]
-
Fmoc-D-Leu-OH - RayBiotech. (n.d.). Retrieved from [Link]
-
Fmoc-D-leucine - Chem-Impex. (n.d.). Retrieved from [Link]
Sources
- 1. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 2. benchchem.com [benchchem.com]
- 3. Fmoc-D-Leucine (Fmoc-D-Leu-OH) BP EP USP CAS 114360-54-2 Manufacturers and Suppliers - Price - Fengchen [fengchengroup.com]
- 4. chemimpex.com [chemimpex.com]
- 5. peptide.com [peptide.com]
- 6. chemimpex.com [chemimpex.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. benchchem.com [benchchem.com]
- 9. Fmoc-D-Leu-OH Novabiochem 114360-54-2 [sigmaaldrich.com]
- 10. raybiotech.com [raybiotech.com]
The Unseen Advantage: A Technical Guide to the Biological Significance of D-Leucine Containing Peptides
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
In the landscape of peptide therapeutics and biological research, the incorporation of non-canonical amino acids has emerged as a pivotal strategy for overcoming the inherent limitations of their natural L-amino acid-based counterparts. Among these, D-leucine stands out as a powerful tool for enhancing the therapeutic potential of peptides. This in-depth technical guide provides a comprehensive exploration of the biological significance of D-leucine containing peptides. We will delve into their natural occurrence, the profound impact of D-leucine on peptide structure and function, and their burgeoning applications in drug development. This guide will further provide detailed, field-proven experimental protocols for the synthesis, purification, and characterization of these peptides, as well as for the rigorous evaluation of their biological activity. Our objective is to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies necessary to harness the unique advantages of D-leucine in their own research and development endeavors.
Introduction: Beyond the Canonical – The Emergence of D-Amino Acids in Peptide Science
For decades, the central dogma of molecular biology has emphasized the exclusive use of L-amino acids in ribosomal protein synthesis. However, a growing body of evidence has unveiled the natural occurrence and significant biological roles of D-amino acids and peptides containing them (D-amino acid-containing peptides or DAACPs).[1][2] These "mirror-image" amino acids, once considered biological rarities, are now recognized as key players in a variety of physiological processes across diverse species, from bacteria to humans.[3]
The incorporation of a D-amino acid, such as D-leucine, into a peptide sequence introduces a fundamental change in its stereochemistry. This seemingly subtle alteration has profound consequences for the peptide's three-dimensional structure, and in turn, its biological properties. The most significant and widely exploited advantage of this modification is the remarkable increase in resistance to enzymatic degradation.[4][5] Natural proteases, which are stereospecific for L-amino acids, are often unable to efficiently cleave peptide bonds involving D-amino acids. This intrinsic resistance to proteolysis translates to a significantly longer in vivo half-life, a critical attribute for the development of effective peptide-based therapeutics.[6]
This guide will specifically focus on the biological significance of peptides containing D-leucine. We will explore how the unique properties of this D-amino acid are being leveraged to design novel therapeutics with enhanced stability, improved efficacy, and reduced toxicity.
The Impact of D-Leucine on Peptide Structure and Function
The substitution of an L-leucine with a D-leucine residue can induce significant alterations in the local and global conformation of a peptide. While a single D-amino acid substitution may only have a limited effect on the overall secondary structure, such as a slight decrease in alpha-helicity, this subtle change can have a dramatic impact on biological activity.[7]
Conformational Changes and Receptor Interactions
The altered stereochemistry resulting from D-leucine incorporation can influence how a peptide interacts with its biological target. This can lead to a range of outcomes, from maintained or enhanced receptor binding to altered selectivity between different receptor subtypes. In some instances, the spatial orientation of the side chains can be preserved, particularly in "retro-inverso" peptides where the entire sequence is reversed and composed of D-amino acids, leading to retained biological activity.[5] The precise impact on receptor interaction is context-dependent and must be empirically determined for each peptide-receptor system.
A compelling example of how a subtle conformational change can lead to a desirable therapeutic outcome is seen in the antimicrobial peptide Brevinin-1OS. The incorporation of a D-leucine at the N-terminus was found to slightly decrease its alpha-helicity compared to its L-leucine counterpart. This minor structural modification is believed to be responsible for a significant reduction in hemolytic activity (toxicity to red blood cells) without compromising its potent antimicrobial potency.[7]
dot
Sources
- 1. mdpi.com [mdpi.com]
- 2. D-Amino Acids and D-Amino Acid-Containing Peptides: Potential Disease Biomarkers and Therapeutic Targets? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Promising Application of D-Amino Acids toward Clinical Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inspiration from the mirror: D-amino acid containing peptides in biomedical approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
An In-depth Technical Guide on the Core Mechanism of Action of Fmoc-D-leucyl-chloromethyl ketone in Biological Systems
Abstract
This technical guide provides a comprehensive examination of the putative mechanism of action of Fmoc-D-leucyl-chloromethyl ketone (Fmoc-D-Leu-Cl), a representative peptide chloromethyl ketone, within biological systems. While specific research on this exact molecule is not extensively available in public literature, its structural features—a D-amino acid for stability, a leucine residue for targeting, and a chloromethyl ketone reactive group—allow for a detailed mechanistic hypothesis based on the well-established pharmacology of related covalent inhibitors. This guide is intended for researchers, scientists, and drug development professionals, offering insights into the molecular interactions, cellular consequences, and experimental validation of this class of compounds. We will explore its role as an irreversible protease inhibitor, its likely targets such as the proteasome and cathepsins, and the subsequent induction of apoptosis.
Introduction: The Rationale for Targeting Proteases in Disease
Intracellular proteases are critical regulators of cellular homeostasis, responsible for protein turnover, signal transduction, and the elimination of damaged or misfolded proteins. Dysregulation of protease activity is a hallmark of numerous pathologies, including cancer, neurodegenerative disorders, and inflammatory diseases. Consequently, the development of specific protease inhibitors has become a cornerstone of modern therapeutic strategies.
Fmoc-D-leucyl-chloromethyl ketone represents a class of molecules designed for high-potency, irreversible inhibition of specific proteases. Its design incorporates three key features:
-
A D-Leucine (D-Leu) residue: The use of a D-amino acid instead of the natural L-amino acid confers resistance to degradation by endogenous proteases, thereby increasing the inhibitor's bioavailability and duration of action.
-
A Leucine side chain: This hydrophobic residue is recognized by proteases that cleave after large, nonpolar amino acids, providing a degree of target specificity.
-
A Chloromethyl Ketone (CMK) "warhead": This electrophilic group is the reactive moiety responsible for the irreversible covalent modification of the target protease's active site.
This guide will deconstruct the mechanism of action of this compound, starting from its fundamental chemical reactivity to its profound impact on cellular fate.
The Core Mechanism: Irreversible Covalent Inhibition
The primary mechanism of action for peptide chloromethyl ketones is the irreversible covalent inactivation of their target proteases, which are typically cysteine or serine proteases.
The Chemistry of Covalent Bonding
The chloromethyl ketone group is an electrophilic "warhead" that forms a stable covalent bond with a nucleophilic residue in the protease's active site. In cysteine proteases, the active site contains a highly reactive cysteine thiol group (Cys-SH). The inhibition proceeds via a two-step mechanism:
-
Initial Binding: The peptide portion of the inhibitor (Fmoc-D-Leu) directs the molecule to the substrate-binding pocket of the protease, forming a non-covalent enzyme-inhibitor complex.
-
Covalent Modification: The cysteine thiol in the active site performs a nucleophilic attack on the carbon atom of the chloromethyl group, displacing the chlorine atom. This results in the formation of a stable thioether bond, permanently linking the inhibitor to the enzyme.[1]
A similar mechanism can occur with serine proteases, where the active site serine hydroxyl group is the nucleophile.[2]
Cathepsins: Disrupting Lysosomal Function and Inducing Apoptosis
Cathepsins are a family of proteases, primarily located in lysosomes, that play roles in bulk protein degradation, antigen presentation, and extracellular matrix remodeling. Several cathepsins, including Cathepsin B and L, are cysteine proteases that can be overexpressed in tumors and are implicated in cancer progression. [3][4] Inhibition of cathepsins by this compound can induce cell death through several mechanisms:
-
Lysosomal Membrane Permeabilization: The inhibition of normal lysosomal function can lead to "lysosomal stress," causing the lysosomal membrane to become permeable. [5]* Release of Pro-Apoptotic Factors: The leakage of lysosomal contents, including other cathepsins, into the cytoplasm can trigger the mitochondrial pathway of apoptosis. [6]* Impairment of Autophagy: Autophagy is a cellular recycling process that relies on functional lysosomes. Cathepsin inhibition blocks the final stages of autophagy, leading to the accumulation of autophagosomes and cellular stress, which can ultimately trigger apoptosis. [5][7] Studies have shown that inhibiting cathepsins B and L can induce apoptosis in cancer cells, highlighting this as a viable therapeutic strategy. [4][5]
Experimental Methodologies for Validation
Validating the proposed mechanism of action for an inhibitor like this compound requires a suite of in vitro assays. Below are protocols for key experiments.
Cell Viability Assessment: The MTT Assay
This assay measures the metabolic activity of cells, which serves as an indicator of cell viability.
| Parameter | Description |
| Principle | Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan is proportional to the number of viable cells. [8] |
| Purpose | To determine the cytotoxic concentration (e.g., IC50) of this compound on a given cell line. |
Step-by-Step Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight. [9]2. Compound Treatment: Treat cells with a serial dilution of this compound (and a vehicle control, e.g., DMSO) for a desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Remove the treatment media and add 100 µL of fresh media plus 10 µL of 12 mM MTT stock solution to each well. [10]4. Incubation: Incubate the plate for 4 hours at 37°C. [10]5. Solubilization: Add 100 µL of a solubilization solution (e.g., SDS-HCl solution or DMSO) to each well to dissolve the formazan crystals. [9][10]6. Absorbance Reading: Mix thoroughly and read the absorbance at 570 nm using a microplate reader.
Apoptosis Detection: Annexin V & Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between healthy, early apoptotic, late apoptotic, and necrotic cells.
| Parameter | Description |
| Principle | In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently-labeled Annexin V. Propidium Iodide (PI) is a fluorescent dye that can only enter cells with compromised membranes (late apoptotic/necrotic cells). [11][12] |
| Purpose | To quantify the induction of apoptosis by this compound. |
Step-by-Step Protocol:
-
Cell Treatment: Treat cells with this compound at a concentration determined from the MTT assay for a specified time.
-
Cell Harvesting: Collect both adherent and floating cells and wash them with cold PBS. [11]3. Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of ~1 x 10^6 cells/mL. [13]4. Staining: Add 5 µL of fluorochrome-conjugated Annexin V and 1-2 µL of PI to 100 µL of the cell suspension. [13][14]5. Incubation: Incubate for 15-20 minutes at room temperature in the dark. [13][14]6. Analysis: Add 400 µL of 1X Binding Buffer and analyze immediately by flow cytometry. [13] * Healthy cells: Annexin V-negative, PI-negative.
-
Early apoptotic cells: Annexin V-positive, PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive, PI-positive.
-
Pathway Analysis: Western Blotting for Apoptosis Markers
Western blotting is used to detect the presence and activation of specific proteins involved in the apoptotic cascade.
| Parameter | Description |
| Principle | Proteins from cell lysates are separated by size via SDS-PAGE, transferred to a membrane, and probed with antibodies specific to target proteins (e.g., caspases, PARP). |
| Purpose | To confirm the activation of specific apoptotic pathways (e.g., caspase cleavage) following treatment with this compound. |
Step-by-Step Protocol:
-
Cell Lysis: Treat cells as described above, then harvest and lyse them in RIPA buffer containing protease and phosphatase inhibitors. [15]2. Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Load equal amounts of protein (20-40 µg) onto an SDS-polyacrylamide gel and run to separate proteins by size. [15]4. Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane. [15]5. Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour to prevent non-specific antibody binding. [15]6. Primary Antibody Incubation: Incubate the membrane with primary antibodies against key apoptosis markers (e.g., Cleaved Caspase-3, Cleaved PARP, Bcl-2) overnight at 4°C. [16]7. Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. [15]8. Detection: Add an enhanced chemiluminescent (ECL) substrate and visualize the protein bands using an imaging system. [15]
Conclusion and Future Directions
Fmoc-D-leucyl-chloromethyl ketone, as a representative peptide chloromethyl ketone inhibitor, is hypothesized to act primarily through the irreversible covalent inhibition of proteases with a preference for hydrophobic residues, such as the 26S proteasome and certain cathepsins. Inhibition of these targets disrupts critical cellular processes, including protein homeostasis and lysosomal function, ultimately converging on the induction of apoptosis. This mechanism makes this class of compounds a compelling area for therapeutic research, particularly in oncology.
Future research should focus on synthesizing and directly testing this compound to confirm its specific targets and determine its IC50 values against a panel of proteases. In vivo studies would be necessary to evaluate its therapeutic efficacy, pharmacokinetics, and safety profile. The principles outlined in this guide provide a solid foundation for the continued exploration and development of covalent inhibitors as powerful tools in the fight against disease.
References
-
(2025-08-06) The crystal structure of the transition state analog complex formed covalently between proteinase K and methoxysuccinyl-Ala-Ala-Pro-Ala-chloromethyl ketone. ResearchGate. [Link]
-
MTT Assay Protocol for Cell Viability and Proliferation. Roche. [Link]
-
Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. PMC. [Link]
-
Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Bio-Techne. [Link]
-
The Annexin V Apoptosis Assay. University of Virginia. [Link]
-
New 26S Proteasome Inhibitors with High Selectivity for Chymotrypsin-Like Activity and p53-Dependent Cytotoxicity. ACS Publications. [Link]
-
Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf. [Link]
-
Inhibitors of the Chymotrypsin-Like Activity of Proteasome Based on Di- And Tri-Peptidyl Alpha-Keto Aldehydes (Glyoxals). PubMed. [Link]
-
MTT (Assay protocol). Protocols.io. [Link]
-
The Annexin V Apoptosis Assay. University of Virginia School of Medicine. [Link]
-
Inhibition of cathepsin S induces autophagy and apoptosis in human glioblastoma cell lines. Bohrium. [Link]
-
The Alkyne Moiety as a Latent Electrophile in Irreversible Covalent Small Molecule Inhibitors of Cathepsin K. Journal of the American Chemical Society. [Link]
-
In Silico Identification of Irreversible Cathepsin B Inhibitors as Anti- Cancer Agents. Bentham Science. [Link]
-
Dipeptide-Derived Alkynes as Potent and Selective Irreversible Inhibitors of Cysteine Cathepsins. Journal of Medicinal Chemistry. [Link]
-
Cathepsin B Acts as a Dominant Execution Protease in Tumor Cell Apoptosis Induced by Tumor Necrosis Factor. NIH. [Link]
-
Proteasomal chymotrypsin-like peptidase activity is required for essential functions of human monocyte-derived dendritic cells. PubMed Central. [Link]
-
Inhibitors of cathepsins B and L induce autophagy and cell death in neuroblastoma cells. PMC. [Link]
-
Cathepsin Inhibition-Induced Lysosomal Dysfunction Enhances Pancreatic Beta-Cell Apoptosis in High Glucose. PLOS One. [Link]
-
20S Proteasome Chymotrypsin-like Inhibitory Activity of the Target Compounds. ResearchGate. [Link]
-
Analysis by Western Blotting - Apoptosis. Bio-Rad Antibodies. [Link]
-
Inhibition of cathepsin L lowers the apoptotic threshold of glioblastoma cells. PubMed. [Link]
-
Strategies for discovering and derisking covalent, irreversible enzyme inhibitors. PMC. [Link]
-
MG132. Wikipedia. [Link]
-
Determination of Caspase Activation by Western Blot. PubMed. [Link]
-
Irreversible inhibition of human cathepsins B, L, S and K by hypervalent tellurium compounds. Sci-Hub. [Link]
-
Proteasome inhibitor MG132 induces selective apoptosis in glioblastoma cells. PubMed. [Link]
-
Inhibition Mechanism of SARS‐CoV‐2 Main Protease with Ketone‐Based Inhibitors Unveiled by Multiscale Simulations. NIH. [Link]
-
Structure and mechanism of action of proteasome inhibitors. ResearchGate. [Link]
-
Active site selective labeling of serine proteases with spectroscopic probes using thioester peptide chloromethyl ketones. PubMed. [Link]
-
Structure of peptide chloromethyl ketone HNE inhibitor. ResearchGate. [Link]
-
Peptidyl Fluoromethyl Ketones and Their Applications in Medicinal Chemistry. PMC. [Link]
-
Design, synthesis, and evaluation of trifluoromethyl ketones as inhibitors of SARS-CoV 3CL protease. PMC. [Link]
-
Synthesis, Hydrolytic Stability and In Vivo Biological Study of Bioconjugates of the Tetrapeptides FELL Containing Pyrrole Moiety. PMC. [Link]
-
Activity-based probes that target diverse cysteine protease families. Stanford Medicine. [Link]
-
Fmoc-leucine. PubChem. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. The serine protease inhibitors, tosylphenylalanine chloromethyl ketone and tosyllysine chloromethyl ketone, potently inhibit pp70s6k activation. | Sigma-Aldrich [sigmaaldrich.com]
- 3. benthamdirect.com [benthamdirect.com]
- 4. Inhibitors of cathepsins B and L induce autophagy and cell death in neuroblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cathepsin Inhibition-Induced Lysosomal Dysfunction Enhances Pancreatic Beta-Cell Apoptosis in High Glucose | PLOS One [journals.plos.org]
- 6. Cathepsin B Acts as a Dominant Execution Protease in Tumor Cell Apoptosis Induced by Tumor Necrosis Factor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of cathepsin S induces autophagy and apoptosis in human glioblastoma cell lines through ROS-mediated PI3K/AKT/mTOR/p70S6K and JNK signaling pathways: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 8. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 9. MTT (Assay protocol [protocols.io]
- 10. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
- 11. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 13. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 14. kumc.edu [kumc.edu]
- 15. benchchem.com [benchchem.com]
- 16. bio-rad-antibodies.com [bio-rad-antibodies.com]
Methodological & Application
Application Notes and Protocols for Solid-Phase Synthesis of Peptides Incorporating Fmoc-D-leucine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This comprehensive technical guide provides a detailed protocol for the solid-phase peptide synthesis (SPPS) of peptides containing Fmoc-D-leucine. The incorporation of D-amino acids, such as D-leucine, is a pivotal strategy in modern drug design to confer metabolic stability to peptide-based therapeutics by increasing their resistance to proteolytic degradation.[1] This document outlines the foundational principles of Fmoc-based SPPS, provides step-by-step experimental procedures, and discusses critical parameters and troubleshooting strategies, particularly those relevant to the incorporation of hydrophobic residues like D-leucine.
Introduction: The Significance of D-Amino Acids in Peptide Therapeutics
Solid-phase peptide synthesis (SPPS) employing the 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group strategy is the cornerstone of modern peptide synthesis, celebrated for its efficiency, robustness, and amenability to automation.[2] The core principle of SPPS involves the stepwise addition of amino acids to a growing peptide chain that is covalently anchored to an insoluble polymeric resin.[] This approach simplifies the purification process immensely, as excess reagents and soluble by-products are removed by simple filtration and washing at each step of the synthesis cycle.[4][5]
The strategic incorporation of non-proteinogenic amino acids, such as D-isomers, is a critical tool in medicinal chemistry. Peptides composed of naturally occurring L-amino acids are often susceptible to rapid degradation by proteases in vivo, limiting their therapeutic potential. By introducing D-amino acids like D-leucine, the resulting peptide backbone becomes sterically hindered and unrecognizable to many proteases, significantly enhancing its plasma half-life and bioavailability.[1] Fmoc-D-leucine is therefore an indispensable building block for the development of more stable and effective peptide drug candidates.
This guide will provide a detailed walkthrough of the entire Fmoc-SPPS workflow for incorporating Fmoc-D-leucine, from resin preparation to final peptide characterization.
The Cyclical Workflow of Fmoc-SPPS
The synthesis of a peptide on a solid support using Fmoc chemistry is a cyclical process, with each cycle extending the peptide chain by one amino acid.[2] The entire process can be broken down into three fundamental, repeated stages: Deprotection, Activation & Coupling, and Washing.
Caption: The cyclical workflow of Fmoc-based solid-phase peptide synthesis.
The Fmoc Protecting Group: A Base-Labile Guardian
The Fmoc group protects the α-amino group of the incoming amino acid, preventing it from reacting with other molecules.[6] Its critical feature is its lability under mild basic conditions, which allows for its selective removal without compromising the acid-labile protecting groups on the amino acid side chains or the bond linking the peptide to the resin.[7] This orthogonality is the cornerstone of the Fmoc/tBu strategy.[6]
The deprotection is typically achieved with a 20% solution of piperidine in N,N-dimethylformamide (DMF).[2] The mechanism is a β-elimination, where the piperidine abstracts the acidic proton on the fluorenyl ring, leading to the collapse of the carbamate and the release of the free amine, along with dibenzofulvene (DBF), which is scavenged by piperidine.[8][9]
Sources
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 4. jpt.com [jpt.com]
- 5. bachem.com [bachem.com]
- 6. benchchem.com [benchchem.com]
- 7. academic.oup.com [academic.oup.com]
- 8. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for the Efficient Coupling of Fmoc-D-leucine in Solid-Phase Peptide Synthesis
For: Researchers, scientists, and drug development professionals engaged in solid-phase peptide synthesis (SPPS).
Introduction: The Significance and Challenge of Incorporating D-Leucine
In the landscape of modern drug discovery, the incorporation of non-canonical amino acids into peptide sequences is a cornerstone strategy for enhancing therapeutic potential. Fmoc-D-leucine, the D-enantiomer of the naturally occurring L-leucine, is a pivotal building block in this endeavor. Its inclusion can dramatically increase the proteolytic stability of peptide-based drugs, thereby extending their in-vivo half-life and improving bioavailability[1][2][3][4]. The D-configuration provides a steric shield against enzymatic degradation by proteases, which are stereospecific for L-amino acids[1].
However, the very steric hindrance that confers these advantages also presents a significant synthetic challenge during solid-phase peptide synthesis (SPPS). The bulky isobutyl side chain of leucine, combined with the D-configuration, can impede the approach of the activated amino acid to the N-terminal amine of the growing peptide chain on the solid support. This often leads to incomplete coupling reactions, resulting in deletion sequences and diminished purity of the final peptide product[5][6]. Consequently, the choice of coupling methodology is paramount to successfully incorporate Fmoc-D-leucine and achieve high-purity peptides.
This comprehensive guide provides an in-depth analysis of various coupling methods for Fmoc-D-leucine in Fmoc-based SPPS. We will delve into the mechanistic rationale behind different reagent choices and present detailed, field-proven protocols to empower researchers to overcome the challenges associated with this sterically hindered amino acid.
Understanding the Coupling Challenge: Steric Hindrance in Action
The primary obstacle in coupling Fmoc-D-leucine is steric hindrance. This manifests in slower reaction kinetics compared to less bulky amino acids. Standard coupling conditions that are sufficient for amino acids like glycine or alanine may prove inadequate for D-leucine, leading to incomplete acylation of the free amine on the peptide-resin. This necessitates the use of more potent activating reagents or optimized reaction conditions to drive the reaction to completion.
Caption: Steric hindrance of Fmoc-D-leucine can lead to inefficient coupling.
Comparative Analysis of Coupling Reagents for Fmoc-D-leucine
The selection of an appropriate coupling reagent is the most critical factor for the successful incorporation of Fmoc-D-leucine. Modern peptide synthesis relies on a variety of activating agents, broadly categorized into carbodiimides, phosphonium salts, and aminium/uronium salts. For sterically demanding couplings, aminium/uronium and phosphonium-based reagents are generally preferred due to their higher reactivity[5].
| Coupling Reagent Class | Examples | Reactivity for Hindered AA | Key Advantages | Potential Drawbacks |
| Carbodiimides | DIC/HOBt, DIC/Oxyma | Moderate | Low cost, minimizes racemization.[7][8] | Slower reaction times, formation of insoluble urea byproduct (with DCC).[7][9] |
| Aminium/Uronium Salts | HBTU, HCTU, HATU, COMU | High to Very High | Rapid activation, high efficiency.[10][11][12] | Potential for guanidinylation of the N-terminus, cost, some are explosive (benzotriazole-based).[10][13] |
| Phosphonium Salts | PyBOP, PyAOP | High | Effective for hindered couplings, avoids guanidinylation.[5][14] | Cost, byproducts can be difficult to remove. |
Recommended Coupling Protocols for Fmoc-D-leucine
The following protocols are designed to provide robust and reproducible methods for coupling Fmoc-D-leucine. The choice of protocol may depend on the specific sequence, the scale of the synthesis, and available instrumentation (e.g., manual vs. automated, microwave-assisted).
Protocol 1: High-Efficiency Coupling with HATU/DIPEA
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a premier coupling reagent for sterically hindered amino acids[10]. Its high reactivity is attributed to the formation of a highly reactive OAt-active ester, which accelerates amide bond formation while suppressing epimerization[10].
Materials:
-
Fmoc-D-leucine
-
HATU
-
N,N-Diisopropylethylamine (DIPEA)
-
Dimethylformamide (DMF), peptide synthesis grade
-
Resin-bound peptide with a free N-terminal amine
-
Reaction vessel for solid-phase synthesis
Procedure:
-
Resin Preparation: Following standard Fmoc deprotection (e.g., 20% piperidine in DMF) and thorough washing of the peptide-resin with DMF, ensure the resin is well-swelled.
-
Amino Acid Activation (Pre-activation):
-
In a separate vessel, dissolve Fmoc-D-leucine (3-5 equivalents relative to resin loading) and HATU (2.9-4.9 equivalents) in DMF.
-
Add DIPEA (6-10 equivalents) to the amino acid/HATU solution.
-
Allow the pre-activation to proceed for 1-5 minutes. The solution may change color.
-
-
Coupling Reaction:
-
Add the activated amino acid solution to the reaction vessel containing the deprotected resin.
-
Agitate the mixture for 45-90 minutes at room temperature. For particularly difficult sequences, a double coupling may be beneficial[15].
-
-
Washing:
-
Drain the coupling solution from the reaction vessel.
-
Wash the resin thoroughly with DMF (3-5 times) to remove excess reagents and byproducts.
-
-
Monitoring the Coupling (Optional but Recommended):
-
Perform a Kaiser (ninhydrin) test on a small sample of resin beads. A negative result (yellow beads) indicates the absence of free primary amines and a complete coupling reaction. If the test is positive (blue/purple beads), a second coupling (recoupling) is advised.
-
Caption: Step-by-step workflow for HATU-mediated coupling of Fmoc-D-leucine.
Protocol 2: Cost-Effective Coupling with DIC/Oxyma
For routine syntheses where cost is a consideration, a carbodiimide-based method can be effective, especially with the addition of OxymaPure® (ethyl 2-cyano-2-(hydroxyimino)acetate) as an additive. Oxyma has been shown to be comparable to HOAt in performance and accelerates the acylation while reducing racemization[14]. Diisopropylcarbodiimide (DIC) is preferred over dicyclohexylcarbodiimide (DCC) as its urea byproduct is soluble in common washing solvents[7].
Materials:
-
Fmoc-D-leucine
-
Diisopropylcarbodiimide (DIC)
-
OxymaPure®
-
Dimethylformamide (DMF), peptide synthesis grade
-
Resin-bound peptide with a free N-terminal amine
-
Reaction vessel for solid-phase synthesis
Procedure:
-
Resin Preparation: Prepare the deprotected and washed peptide-resin as described in Protocol 1.
-
Reagent Solution Preparation:
-
In a separate vessel, dissolve Fmoc-D-leucine (3-5 equivalents) and OxymaPure® (3-5 equivalents) in DMF.
-
-
Coupling Reaction:
-
Add the Fmoc-D-leucine/Oxyma solution to the resin.
-
Add DIC (3-5 equivalents) to the reaction vessel.
-
Agitate the mixture for 1-4 hours at room temperature. Coupling times are generally longer than with uronium/aminium reagents.
-
-
Washing:
-
Drain the coupling solution.
-
Wash the resin thoroughly with DMF (3-5 times).
-
-
Monitoring:
-
Perform a Kaiser test to confirm the completion of the reaction.
-
Protocol 3: The COMU Advantage - High Reactivity and Safety
COMU (1-[(1-(Cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylaminomorpholinomethylene)]methanaminium hexafluorophosphate) is a third-generation uronium-type coupling reagent that offers coupling efficiencies comparable or superior to HATU[13][16]. It is based on Oxyma, which makes it a safer, non-explosive alternative to benzotriazole-based reagents like HATU and HBTU. Furthermore, its byproducts are water-soluble, simplifying purification[13].
Materials:
-
Fmoc-D-leucine
-
COMU
-
DIPEA
-
DMF, peptide synthesis grade
-
Resin-bound peptide with a free N-terminal amine
-
Reaction vessel for solid-phase synthesis
Procedure:
-
Resin Preparation: Prepare the deprotected and washed peptide-resin.
-
Amino Acid Activation:
-
In a separate vessel, dissolve Fmoc-D-leucine (3-5 equivalents) and COMU (2.9-4.9 equivalents) in DMF.
-
Add DIPEA (6-10 equivalents). COMU can perform well with just one equivalent of base, which is a key advantage[13].
-
-
Coupling Reaction:
-
Add the activated amino acid solution to the resin.
-
Agitate the mixture for 30-60 minutes at room temperature. A color change can sometimes be observed upon completion of the reaction[16].
-
-
Washing:
-
Drain the coupling solution and wash the resin thoroughly with DMF (3-5 times).
-
-
Monitoring:
-
Perform a Kaiser test to verify complete coupling.
-
Caption: Generalized mechanism of amino acid activation and coupling in SPPS.
Troubleshooting and Optimization
Even with robust protocols, challenges can arise. Below are common issues encountered when coupling Fmoc-D-leucine and recommended solutions.
| Issue | Potential Cause | Recommended Solution |
| Positive Kaiser Test after Coupling | Incomplete reaction due to steric hindrance. | 1. Double Couple: Repeat the coupling step with a fresh solution of activated Fmoc-D-leucine[15].2. Increase Coupling Time: Extend the reaction time (e.g., to 2-4 hours)[17].3. Elevated Temperature: Perform the coupling at a higher temperature (e.g., 40-60°C), which can improve efficiency for difficult couplings. This is particularly effective in microwave-assisted SPPS[6][17]. |
| Deletion of D-Leucine in Final Peptide | Severe steric hindrance or peptide aggregation preventing complete reaction. | 1. Switch to a More Potent Reagent: If using DIC/Oxyma, switch to HATU or COMU[15].2. Optimize Solvent: Consider using N-Methyl-2-pyrrolidone (NMP) instead of DMF, as it has better resin-swelling properties[17].3. Microwave Synthesis: Employ microwave energy to drive the coupling to completion quickly and efficiently[6]. |
| Low Crude Purity | Combination of incomplete coupling and potential side reactions. | 1. Ensure High-Quality Reagents: Use fresh, high-purity Fmoc-D-leucine, coupling reagents, and solvents.2. Optimize Equivalents: While 3-5 equivalents are standard, for very difficult couplings, a higher excess may be required. However, be mindful of cost and potential side reactions with excess coupling reagent. |
Conclusion
The successful incorporation of Fmoc-D-leucine is a critical step in the synthesis of proteolytically stable peptide therapeutics. While its steric bulk presents a challenge, this can be reliably overcome through the selection of appropriate high-reactivity coupling reagents and the implementation of optimized protocols. For maximum efficiency and purity, uronium/aminium reagents such as HATU and COMU are highly recommended. By understanding the principles behind these methods and adhering to the detailed protocols provided, researchers can confidently synthesize D-leucine-containing peptides, paving the way for the development of more robust and effective drug candidates.
References
- BenchChem. (2025). Application Notes and Protocols for the Use of HATU with Sterically Hindered Amino Acids.
- BenchChem. (2025). Application Notes and Protocols for the Use of Fmoc-D-Leu-OH in Peptide Library Synthesis.
- BenchChem. (2025). Coupling Reagents for Fmoc-N-methyl-L-threonine in Solid-Phase Peptide Synthesis (SPPS)
- Hjørringgaard, C. U., et al. (2012). Evaluation of COMU as a coupling reagent for in situ neutralization Boc solid phase peptide synthesis. PubMed.
- Albericio, F., et al. (2013). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey.
- Mesa Labs. SPPS Tips For Success Handout.
- BenchChem. (2025). Technical Support Center: Optimizing Coupling Reactions for Sterically Hindered Amino Acids.
- Biosynth. COMU | 1075198-30-9 | FC15427.
- El-Faham, A., & Albericio, F. (2010). COMU: a third generation of uronium-type coupling reagents. PubMed.
- BenchChem. (2025). Application Notes and Protocols for Automated Peptide Synthesis Using Fmoc-D-Leu-OH.
- Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
- BenchChem. (2025). Application Notes and Protocols: Fmoc-D-Leu-OH in Drug Discovery.
- BenchChem. (2025).
- ChemPep. Fmoc Solid Phase Peptide Synthesis.
- Request PDF. (2025). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids.
- CEM Corporation. Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids.
- Dilun Biotechnology. (2025). Commonly Used Coupling Reagents in Peptide Synthesis.
- Cision PR Newswire. (2025).
- BenchChem. (2025). Technical Support Center: Fmoc-D-Val-OH Coupling Efficiency.
Sources
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. nbinno.com [nbinno.com]
- 5. benchchem.com [benchchem.com]
- 6. Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids [cem.com]
- 7. bachem.com [bachem.com]
- 8. Commonly Used Coupling Reagents in Peptide Synthesis - Dilun Biotechnology [m.peptidescientific.com]
- 9. chempep.com [chempep.com]
- 10. benchchem.com [benchchem.com]
- 11. mesalabs.com [mesalabs.com]
- 12. benchchem.com [benchchem.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. COMU | 1075198-30-9 | FC15427 | Biosynth [biosynth.com]
- 17. benchchem.com [benchchem.com]
Application Note & Protocol: Automated Solid-Phase Synthesis of D-Leucine Containing Peptides Using Fmoc-D-Leu-OH on 2-Chlorotrityl Chloride Resin
Abstract & Introduction
Solid-Phase Peptide Synthesis (SPPS) utilizing 9-fluorenylmethoxycarbonyl (Fmoc) chemistry is the cornerstone of modern peptide synthesis, enabling the routine construction of complex peptide sequences.[1][2] This application note provides a detailed guide for the automated synthesis of peptides incorporating a C-terminal D-Leucine, a non-canonical amino acid often used to enhance peptide stability against enzymatic degradation. The protocol centers on the use of 2-Chlorotrityl Chloride (2-CTC) resin, a highly acid-sensitive support that offers significant advantages.[3]
The primary benefits of 2-CTC resin include:
-
Mild Cleavage Conditions: The extreme acid lability of the trityl linker allows for peptide cleavage under very gentle conditions (e.g., dilute Trifluoroacetic Acid (TFA) or Acetic Acid/Trifluoroethanol mixtures), preserving acid-sensitive side-chain protecting groups and complex modifications.[3][4][5]
-
Suppression of Side Reactions: The steric bulk of the trityl group effectively minimizes common side reactions such as diketopiperazine formation at the dipeptide stage and prevents racemization during the loading of the first amino acid.[3][6][7]
-
Versatility: It is the support of choice for generating fully protected peptide fragments for use in convergent or fragment condensation synthesis strategies.[3][8]
This document provides researchers, scientists, and drug development professionals with a comprehensive, field-proven protocol for the initial loading of Fmoc-D-Leu-OH onto 2-CTC resin, subsequent automated chain elongation, and final peptide cleavage.
Materials, Reagents & Instrumentation
Key Reagents & Consumables
-
2-Chlorotrityl Chloride Resin (100-200 mesh, ~1.0-1.6 mmol/g loading)
-
Fmoc-D-Leu-OH
-
Solvents (Peptide Synthesis Grade):
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
-
Loading Reagents:
-
N,N-Diisopropylethylamine (DIEA)
-
-
Deprotection Reagent:
-
20% (v/v) Piperidine in DMF
-
-
Coupling Reagents:
-
Fmoc-L-amino acids with standard side-chain protection (e.g., Trt, Pbf, tBu)
-
Activator: HBTU, HATU, or HCTU
-
Base: DIEA or 2,4,6-Collidine
-
-
Cleavage Cocktail (Reagent K or similar):
-
Trifluoroacetic Acid (TFA)
-
Thioanisole
-
Water (H₂O)
-
Phenol
-
1,2-Ethanedithiol (EDT)
-
-
Precipitation & Wash Solvent:
-
Cold Diethyl Ether (Et₂O)
-
Instrumentation
-
Automated Solid-Phase Peptide Synthesizer
-
Reaction vessel for manual loading
-
Vacuum filtration apparatus
-
Lyophilizer
-
Analytical and Preparative HPLC System
-
Mass Spectrometer
Experimental Workflow Overview
The automated synthesis process is a cyclical operation built upon a successfully loaded resin. The entire workflow can be visualized as a sequence of distinct modules: manual resin preparation and loading, automated chain elongation, and final manual cleavage and work-up.
Caption: High-level workflow for SPPS using 2-CTC resin.
Detailed Protocols
Protocol 1: Loading of First Amino Acid (Fmoc-D-Leu-OH) onto 2-CTC Resin
This initial step is critical for the success of the entire synthesis and is typically performed manually before transferring the resin to the automated synthesizer. The 2-CTC resin is highly moisture-sensitive; therefore, anhydrous solvents and dry glassware are essential.[7][9]
Causality: The loading reaction is a nucleophilic substitution where the carboxylate of Fmoc-D-Leu-OH attacks the reactive benzylic chloride on the resin.[10] DIEA, a sterically hindered non-nucleophilic base, is used to deprotonate the carboxylic acid without causing premature Fmoc deprotection.[4]
-
Resin Swelling: Place the 2-CTC resin (e.g., 1.0 g, ~1.2 mmol/g) in a reaction vessel. Add sufficient anhydrous DCM (approx. 10-15 mL/g) to cover the resin and allow it to swell for at least 30-60 minutes with gentle agitation.[11]
-
Prepare Amino Acid Solution: In a separate flask, dissolve Fmoc-D-Leu-OH (0.6-1.0 equivalents relative to resin capacity; e.g., 0.72-1.2 mmol for a 1.2 mmol/g resin) in anhydrous DCM. Add DIEA (4 equivalents relative to the amino acid).[9][12] A minimal amount of DMF can be added if solubility is an issue.
-
Loading Reaction: Drain the swelling solvent from the resin. Immediately add the Fmoc-D-Leu-OH/DIEA solution to the moist resin. Agitate the mixture at room temperature for 1-2 hours.[12][13]
-
Capping: To quench any remaining reactive chlorotrityl groups and prevent side reactions in subsequent steps, add Methanol (MeOH, approx. 1-2 mL/g of resin) to the vessel and agitate for 30 minutes.[13] This converts the unreacted sites to inert methyl ethers.[14]
-
Washing: Drain the reaction solution. Wash the resin extensively to remove excess reagents. A typical wash sequence is:
-
DCM (3x)
-
DMF (3x)
-
DCM (3x)
-
-
Drying & Loading Determination: Dry a small sample of the resin under vacuum. Determine the final loading capacity (substitution level) using the spectrophotometric Fmoc-cleavage test.[15][16][17] The final loading is critical for calculating reagent quantities in the automated synthesizer program.[17]
Protocol 2: Automated Chain Elongation
This protocol describes a single, generalized cycle performed by an automated synthesizer. The instrument will repeat these steps for each amino acid in the sequence.
Caption: The core automated cycle of Fmoc-SPPS.
-
Fmoc Deprotection: The N-terminal Fmoc protecting group is removed to expose a free amine for the next coupling step. This is achieved by treating the resin with a 20% (v/v) solution of piperidine in DMF.[18] The reaction proceeds via a β-elimination mechanism.[6][19] The synthesizer typically performs this step twice for 5-10 minutes each to ensure complete removal.[18]
-
Washing: The resin is thoroughly washed with DMF to remove the piperidine and the dibenzofulvene-piperidine adduct.[11] This step is critical to prevent neutralization of the subsequent activated amino acid.
-
Coupling (Activation & Addition): The incoming Fmoc-amino acid (typically 3-5 equivalents) is pre-activated in a separate vial with a coupling agent (e.g., HBTU, 3-5 eq.) and a base (e.g., DIEA, 6-10 eq.) in DMF. This solution is then transferred to the reaction vessel containing the deprotected peptide-resin. The coupling reaction proceeds for 30-60 minutes.[18]
-
Final Wash: The resin is washed again with DMF and then DCM to remove unreacted reagents and by-products, leaving the elongated peptide chain ready for the next cycle.
Protocol 3: Final Cleavage and Peptide Precipitation
This procedure cleaves the completed peptide from the 2-CTC resin and simultaneously removes the acid-labile side-chain protecting groups.
Causality: Strong acid, typically TFA, is used to protonate and cleave the ester linkage between the peptide's C-terminus and the resin support.[5] Scavengers (e.g., TIS, water, EDT) are included in the cleavage cocktail to trap the highly reactive carbocations generated from the side-chain protecting groups (like t-butyl and trityl), preventing them from re-attaching to sensitive residues like Tryptophan or Methionine.[4][18]
-
Resin Preparation: After the final synthesis cycle, wash the peptide-resin thoroughly with DCM and dry it under a stream of nitrogen or in a vacuum desiccator for at least 1 hour.[20]
-
Cleavage: Prepare a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% Triisopropylsilane (TIS)).[20] Add the cocktail to the dried resin (approx. 10 mL/g) in a fume hood. Agitate the mixture at room temperature for 2-3 hours.
-
Peptide Collection: Filter the resin and collect the filtrate, which contains the dissolved peptide. Wash the resin once or twice more with a small volume of fresh TFA to ensure complete recovery.
-
Precipitation: Add the combined filtrate dropwise into a centrifuge tube containing a large volume (approx. 10x the filtrate volume) of ice-cold diethyl ether. A white precipitate of the crude peptide should form immediately.[20]
-
Isolation: Centrifuge the mixture to pellet the peptide. Carefully decant the ether. Wash the peptide pellet 2-3 times with cold diethyl ether to remove residual scavengers.
-
Drying: Dry the crude peptide pellet under vacuum to yield a fluffy white powder. The product is now ready for purification by RP-HPLC and characterization by mass spectrometry.[20]
Quantitative Data Summary
The following table provides typical parameters for the protocols described above. These values may require optimization based on the specific peptide sequence and synthesizer used.
| Parameter | Recommended Value/Range | Rationale & Notes |
| Resin Loading | ||
| Fmoc-D-Leu-OH Equiv. | 0.6 - 1.0 eq. (vs. resin capacity) | Using less than 1 equivalent prevents over-loading and potential steric hindrance issues. High esterification yields are achievable with sub-stoichiometric amounts.[4] |
| Loading Time | 1 - 2 hours | Sufficient time for the reaction to proceed to completion at room temperature.[12][13] |
| Capping Agent | MeOH / DIEA | Effectively quenches unreacted chlorotrityl sites to prevent undesired chain growth.[13] |
| Automated Elongation | ||
| Fmoc-AA Equiv. | 3 - 5 eq. (vs. actual loading) | A significant excess drives the coupling reaction to completion, ensuring high step-wise efficiency. |
| Activator Equiv. | 0.95 eq. (vs. Fmoc-AA) | Slightly less than the amino acid to ensure all activator is consumed. |
| Deprotection Time | 2 x (5 - 10 min) | A repeated treatment with 20% piperidine ensures complete Fmoc removal without significant side reactions.[18] |
| Final Cleavage | ||
| Cleavage Cocktail | TFA / TIS / H₂O (95:2.5:2.5) | A standard, robust cocktail for most peptides. Scavengers are crucial for purity.[20] For protected fragments, milder conditions like AcOH/TFE/DCM can be used.[21] |
| Cleavage Time | 2 - 3 hours | Adequate for complete cleavage from the resin and removal of most common side-chain protecting groups. |
References
-
Barlos, K., Gatos, D., Kallitsis, J., Papaphotiu, G., Sotiriu, P., Wenqing, Y., & Schäfer, W. (1991). 2-Chlorotrityl chloride resin. Studies on anchoring of Fmoc-amino acids and peptide cleavage. International Journal of Peptide and Protein Research, 37(6), 513–520. Available at: [Link]
-
Benoiton, N. L. (2005). Basic procedures. In Fmoc Solid Phase Peptide Synthesis: A Practical Approach. Oxford Academic. Available at: [Link]
-
Bonkowski, B., Wieczorek, J., Patel, M., Craig, C., Gravelin, A., et al. (2013). Basic Concepts of using Solid Phase Synthesis to Build Small Organic Molecules using 2-Chlorotrityl Chloride Resin. Modern Chemistry & Applications, 1(113). Available at: [Link]
-
de la Torre, B. G., & Albericio, F. (2019). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? Molecules, 24(21), 3847. Available at: [Link]
-
García-Ramos, Y., Tulla-Puche, J., & Albericio, F. (2020). Cleaving protected peptides from 2-chlorotrityl chloride resin. Moving away from dichloromethane. Green Chemistry, 22, 2840–2845. Available at: [Link]
-
Góngora-Benítez, M., Tulla-Puche, J., & Albericio, F. (2014). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology, 33. Available at: [Link]
-
Kreutzer, A. G., Salveson, P. J., Yang, H., & Guaglianone, G. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry. Available at: [Link]
-
Lättig-Tünnemann, G., et al. (2014). Automated solid-phase peptide synthesis to obtain therapeutic peptides. Journal of Visualized Experiments. Available at: [Link]
-
Mesa Laboratories, Inc. SPPS Tips For Success. Available at: [Link]
-
Peptideweb.com. Loading protocols. Available at: [Link]
-
Walsh, D. P., & Brown, R. C. D. (2016). A continuous flow protocol to generate, regenerate, load and recycle chlorotrityl functionalised resins. Organic & Biomolecular Chemistry, 14(32), 7767–7772. Available at: [Link]
Sources
- 1. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 2. Automated solid-phase peptide synthesis to obtain therapeutic peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. 2-Chlorotrityl chloride resin. Studies on anchoring of Fmoc-amino acids and peptide cleavage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cleavage from Resin - Wordpress [reagents.acsgcipr.org]
- 6. chempep.com [chempep.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Peptide Resin Loading Protocols [sigmaaldrich.com]
- 10. walshmedicalmedia.com [walshmedicalmedia.com]
- 11. chem.uci.edu [chem.uci.edu]
- 12. peptideweb.com [peptideweb.com]
- 13. chemistry.du.ac.in [chemistry.du.ac.in]
- 14. ks3-cn-beijing.ksyun.com [ks3-cn-beijing.ksyun.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. spiral.imperial.ac.uk [spiral.imperial.ac.uk]
- 17. peptide.com [peptide.com]
- 18. benchchem.com [benchchem.com]
- 19. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 20. benchchem.com [benchchem.com]
- 21. peptide.com [peptide.com]
Application Note: Strategic Incorporation of Fmoc-D-leucine for Enhanced Peptide Drug Stability and Efficacy
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Imperative for D-Amino Acids in Peptide Therapeutics
Peptide-based therapeutics offer high specificity and low off-target toxicity, making them a compelling class of drugs. However, their clinical utility is often hampered by rapid in-vivo degradation by proteases, leading to short circulatory half-lives.[1] A powerful and widely adopted strategy to overcome this limitation is the site-specific incorporation of D-enantiomers of amino acids into the peptide sequence.[2][3]
Unlike their natural L-amino acid counterparts, D-amino acids are not recognized by the stereospecific active sites of most endogenous proteases.[2][4] This steric hindrance renders the adjacent peptide bonds resistant to enzymatic cleavage, significantly enhancing the metabolic stability and bioavailability of the peptide drug.[1][2] Fmoc-D-leucine is a critical building block in this endeavor, allowing for the precise insertion of D-leucine via standard Fmoc-based Solid-Phase Peptide Synthesis (SPPS).[1][5] This note provides a comprehensive guide to the rationale, application, and detailed protocols for incorporating Fmoc-D-leucine in a peptide synthesis workflow.
The Multifaceted Advantages of D-Leucine Incorporation
The inclusion of D-leucine, a non-polar, aliphatic amino acid, offers several strategic benefits beyond simple protease resistance:
-
Enhanced Proteolytic Stability: The primary advantage is a dramatic increase in the peptide's half-life in biological systems due to its resistance to enzymatic degradation.[1][2]
-
Modulation of Secondary Structure: Introducing a D-amino acid can disrupt or stabilize local secondary structures like α-helices and β-sheets. This conformational constraint can be exploited to lock the peptide into a bioactive conformation, potentially increasing its binding affinity and selectivity for its target receptor.[4][6]
-
Improved Bioavailability: Increased stability directly contributes to improved bioavailability, allowing for potentially lower or less frequent dosing regimens.[1][2]
-
Reduced Immunogenicity: Peptides featuring D-amino acids may be less prone to eliciting an immune response compared to their native L-counterparts.[1]
Physicochemical Properties of Fmoc-D-Leucine
A clear understanding of the starting material is crucial for successful synthesis.
| Property | Value | Source |
| Chemical Formula | C₂₁H₂₃NO₄ | [7] |
| Molecular Weight | 353.4 g/mol | [7][8] |
| IUPAC Name | (2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-methylpentanoic acid | [8] |
| Appearance | White powder | [7] |
| Solubility | Insoluble in water | [9] |
| Storage | 2–8 °C, Cool & Dry Place | [7][9] |
Core Protocol: Fmoc-D-leucine Incorporation via SPPS
This protocol outlines a standard manual cycle for incorporating Fmoc-D-leucine into a growing peptide chain using Fmoc/tBu chemistry. The process is cyclical and can be adapted for automated synthesizers.[5]
Materials and Reagents
-
Resin: Rink Amide resin (for C-terminal amides) or Wang/2-Chlorotrityl resin (for C-terminal acids).[10][11]
-
Amino Acids: Fmoc-protected amino acids, including high-purity Fmoc-D-Leu-OH.
-
Deprotection Solution: 20% (v/v) piperidine in N,N-Dimethylformamide (DMF).[5][11][12]
-
Solvents: High-purity DMF, Dichloromethane (DCM).
-
Coupling Reagents: HCTU, HATU, or HBTU are highly recommended for efficient coupling.[5]
-
Activation Base: N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine.[10]
-
Washing Solvents: DMF, DCM.
-
Cleavage Cocktail (Reagent K): Trifluoroacetic acid (TFA) 82.5%, Phenol 5%, Water 5%, Thioanisole 5%, 1,2-Ethanediol (EDT) 2.5%.[5]
-
Precipitation/Wash Solvent: Cold diethyl ether.
Workflow Visualization: The SPPS Cycle
The core of the synthesis is a repeating cycle of deprotection and coupling steps to elongate the peptide chain.
Caption: The iterative four-step cycle of Fmoc-Solid Phase Peptide Synthesis (SPPS).
Step-by-Step Experimental Protocol
This protocol assumes a 0.1 mmol synthesis scale.
-
Resin Swelling: Swell the appropriate resin (e.g., 150-200 mg of Rink Amide, ~0.67 mmol/g loading) in DMF within a reaction vessel for 30-60 minutes.[5][12]
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add the deprotection solution (20% piperidine in DMF, ~10 mL per gram of resin).[12]
-
Agitate for 3-5 minutes. Drain the solution.[5]
-
Add a fresh portion of the deprotection solution and agitate for an additional 10-15 minutes to ensure complete Fmoc removal.[5]
-
Drain the solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.[12]
-
-
Fmoc-D-leucine Coupling:
-
Pre-activation: In a separate vial, dissolve Fmoc-D-Leu-OH (3-5 equivalents) and a coupling reagent like HCTU (3-5 equivalents) in DMF. Add the activation base (DIPEA, 6-10 equivalents). Allow the mixture to pre-activate for 1-2 minutes.
-
Coupling Reaction: Add the activated Fmoc-D-Leu-OH solution to the reaction vessel containing the deprotected resin.[5]
-
Allow the coupling reaction to proceed for 30-60 minutes. Agitate continuously. For a sterically hindered amino acid like D-leucine, using a highly efficient coupling reagent like HATU or HCTU is critical.[5][13]
-
Expert Tip: To confirm the completion of the coupling, a small sample of resin beads can be taken for a Kaiser test. A negative test (beads remain yellow) indicates a complete reaction.
-
-
Washing: Drain the coupling solution and wash the resin thoroughly with DMF (3-5 times) to remove excess reagents and byproducts.[14]
-
Chain Elongation: Repeat steps 2-4 for each subsequent amino acid to be added to the peptide sequence.[5]
-
Final Cleavage and Deprotection:
-
After the final amino acid is coupled and deprotected, wash the peptide-resin with DCM and dry it under a stream of nitrogen.[5]
-
Add the cleavage cocktail (e.g., Reagent K) to the resin and incubate for 2-3 hours at room temperature with occasional agitation.[5]
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the crude peptide by adding the filtrate to a 50 mL tube of cold diethyl ether.[5][14]
-
Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice to remove scavengers.[5]
-
Dry the final peptide pellet under vacuum.
-
Quality Control: A Self-Validating System
Successful incorporation and purity of the final peptide must be validated. High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) are the gold-standard methods for this confirmation.[15][16]
-
High-Performance Liquid Chromatography (HPLC): This technique separates the target peptide from impurities, confirming its purity.[15] A single, sharp peak indicates a high-purity product. The percentage purity is calculated based on the area of the main peak relative to the total area of all peaks.[15]
-
Mass Spectrometry (MS): MS confirms the molecular identity of the synthesized peptide by measuring its exact molecular weight.[15][16] The observed mass should match the theoretically calculated mass of the desired D-leucine-containing peptide.
Example Characterization Data
| Analysis Method | Parameter | Result | Interpretation |
| RP-HPLC | Purity | >98% | The synthesis yielded a highly pure product with minimal byproducts. |
| ESI-MS | [M+H]⁺ (Observed) | 1254.7 Da | The observed mass matches the theoretical mass, confirming identity. |
| ESI-MS | [M+H]⁺ (Theoretical) | 1254.6 Da | The experimental result is consistent with the expected molecular formula. |
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Recommended Solution |
| Incomplete Coupling | 1. Insufficient coupling time or reagent equivalents. 2. Steric hindrance from the D-amino acid or adjacent residues. 3. Poor resin swelling. | 1. Increase coupling time to 2 hours or perform a "double coupling" (repeat the coupling step). 2. Use a more powerful coupling reagent like HATU or COMU.[17] Microwave-assisted synthesis can also overcome steric hindrance.[18] 3. Ensure resin is fully swollen in DMF for at least 30-60 minutes before starting. |
| Low Purity in Crude Product | 1. Incomplete Fmoc deprotection in previous cycles. 2. Side reactions during coupling or cleavage. | 1. Extend the second piperidine treatment to 20 minutes to ensure complete deprotection.[14] 2. Ensure high-purity reagents and solvents. Use an appropriate cleavage cocktail with scavengers for sensitive residues. |
| Deletion Sequences (Missing AA) | Inefficient coupling or premature capping of the chain. | Follow the recommendations for incomplete coupling. Ensure the activation base (DIPEA) is fresh and not degraded. |
Conclusion
The incorporation of Fmoc-D-leucine is a robust and highly effective strategy in modern peptide drug design. By leveraging the principles of Fmoc-SPPS and understanding the rationale behind D-amino acid substitution, researchers can systematically synthesize novel peptide analogues with significantly enhanced metabolic stability and therapeutic potential. Adherence to rigorous protocols, coupled with thorough analytical validation via HPLC and MS, ensures the reliable and reproducible production of these advanced therapeutic candidates.
References
- Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2) - UCI Department of Chemistry. (n.d.).
- N-Terminal Deprotection - Fmoc removal - Aapptec Peptides. (n.d.).
- HPLC & Mass Spectrometry Testing for Peptides: Ensuring Purity, Accuracy, and Research Confidence. (2025, September 16).
- Application Notes and Protocols for Automated Peptide Synthesis Using Fmoc-D-Leu-OH. (2025). BenchChem.
- Application Notes and Protocols for Fmoc Deprotection using Piperidine in Solid-Phase Peptide Synthesis. (2025). BenchChem.
- Detection of Peptide Purity by RP-HPLC and Mass Spectrometry. (n.d.). MtoZ Biolabs.
- Should My Peptides Have D-Amino Acids?. (2024, October 18). LifeTein.
- The Strategic Advantage of D-Amino Acids in Peptide Therapeutics: Featuring Boc-Gln(Xan). (n.d.).
- Application Notes and Protocols for the Use of Fmoc-D-Leu-OH in Peptide Library Synthesis. (n.d.). BenchChem.
- The Unexpected Advantages of Using D-Amino Acids for Peptide Self-Assembly into Nanostructured Hydrogels for Medicine. (n.d.). ScienceOpen.
- Peptide Analysis Techniques: HPLC, Mass Spec & Beyond. (n.d.).
- Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol. (n.d.).
- The Unexpected Advantages of Using D-Amino Acids for Peptide Self-Assembly into Nanostructured Hydrogels for Medicine. (n.d.). PubMed Central.
- Methods for Removing the Fmoc Group. (n.d.). Springer Nature Experiments.
- Deprotecting Fmoc Group Mechanism | Organic Chemistry. (2022, January 7). YouTube.
- The Unexpected Advantages of Using D-Amino Acids for Peptide Self-Assembly into Nanostructured Hydrogels for Medicine. (2016, July 1). Bentham Science Publishers.
- UHPLC is the future for Peptide Mapping: Here's why!. (2023, June 21). LabMal.
- Protein Analysis using Proteotypic Peptides and LC-MS. (n.d.). Chromatography Today.
- Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. (2024, June 4). Bachem.
- Peptide Coupling Reagents: Selection and Use. (n.d.).
- Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. (2025, August 6). Request PDF.
- Methods and protocols of modern solid phase peptide synthesis. (2014, June 13).
- Fmoc-leucine. (n.d.). PubChem - NIH.
- Fmoc-D-Leu-OH CAS 114360-54-2 N-Fmoc-D-Leucine Purity >99.0% (HPLC) Factory. (n.d.).
- Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids. (n.d.). CEM Corporation.
- (2R)-2-(((9H-fluoren-9-ylmethoxy)carbonyl)amino)-4-methylpentanoic acid. (n.d.). PubChem.
- Fmoc-D-leucine. (n.d.). Chem-Impex.
- Commonly Used Coupling Reagents in Peptide Synthesis. (2025, August 28). Dilun Biotechnology.
- The Benefits of Incorporating D-Amino Acids: A Look at Fmoc-D-Leucine. (2025, December 28).
Sources
- 1. nbinno.com [nbinno.com]
- 2. lifetein.com [lifetein.com]
- 3. nbinno.com [nbinno.com]
- 4. The Unexpected Advantages of Using D-Amino Acids for Peptide Self-Assembly into Nanostructured Hydrogels for Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. scienceopen.com [scienceopen.com]
- 7. chemimpex.com [chemimpex.com]
- 8. (2R)-2-(((9H-fluoren-9-ylmethoxy)carbonyl)amino)-4-methylpentanoic acid | C21H23NO4 | CID 1549477 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. ruifuchem.com [ruifuchem.com]
- 10. chem.uci.edu [chem.uci.edu]
- 11. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 12. benchchem.com [benchchem.com]
- 13. Peptide Coupling Reagents: Selection and Use - Peptide Port [peptideport.com]
- 14. benchchem.com [benchchem.com]
- 15. apexpeptidesupply.com [apexpeptidesupply.com]
- 16. Detection of Peptide Purity by RP-HPLC and Mass Spectrometry | MtoZ Biolabs [mtoz-biolabs.com]
- 17. bachem.com [bachem.com]
- 18. Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids [cem.com]
Application Note: A Practical Guide to the Efficient Cleavage of the Fmoc Group from D-Leucine Residues
Introduction
Solid-Phase Peptide Synthesis (SPPS) utilizing the 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group represents a cornerstone of modern peptide chemistry.[1] The strategy's success hinges on the selective, quantitative removal of the base-labile Fmoc group from the N-terminus of the growing peptide chain at each cycle. This critical deprotection step liberates the terminal amine, preparing it for coupling with the subsequent amino acid.[1] Incomplete Fmoc cleavage results in the formation of deletion sequences, which complicates purification and reduces the overall yield of the target peptide.[2]
This guide provides a detailed technical overview and robust protocols for the cleavage of the Fmoc group, with a specific focus on D-leucine residues. While the fundamental mechanism of Fmoc removal is universal for all amino acids, this note will address practical considerations and validation methods to ensure high-fidelity synthesis. D-leucine, a non-canonical stereoisomer, is frequently incorporated into peptide designs to enhance proteolytic stability or to modulate biological activity. Ensuring its efficient incorporation is therefore paramount for the synthesis of advanced peptide therapeutics and research tools.
The Chemistry of Fmoc Cleavage
The removal of the Fmoc group proceeds via a base-catalyzed β-elimination (E1cB) mechanism.[1][3] The process is initiated by a secondary amine, most commonly piperidine, which acts as a base.[1][4]
Mechanism Steps:
-
Proton Abstraction: Piperidine abstracts the relatively acidic proton from the C9 carbon of the fluorenyl ring.[1][4]
-
β-Elimination: This abstraction generates a carbanion intermediate, which rapidly undergoes elimination, breaking the C-O bond of the carbamate. This step releases the free N-terminal amine of the peptide, carbon dioxide, and a highly reactive electrophile, dibenzofulvene (DBF).[3][5]
-
DBF Scavenging: Excess piperidine in the reaction solution acts as a nucleophile, trapping the DBF electrophile to form a stable dibenzofulvene-piperidine (DBF-piperidine) adduct.[1][5] This scavenging step is crucial to prevent the DBF from irreversibly reacting with the newly deprotected peptide amine, which would cause chain termination.[5]
The formation of the stable DBF-piperidine adduct is advantageous, as its strong UV absorbance provides a reliable method for real-time, quantitative monitoring of the deprotection reaction.[1][2]
Core Protocols for Fmoc Deprotection of D-Leucine
The protocol for Fmoc cleavage from D-leucine is generally identical to that for its L-enantiomer and other standard amino acids. Studies have shown that deprotection of leucine is efficient, even at short reaction times.[4] The following protocols are optimized for efficiency and completeness.
Reagents and Materials
| Reagent/Material | Specification | Recommended Supplier |
| Fmoc-D-Leucine-Resin | Appropriate for target peptide (e.g., Wang, Rink Amide) | Sigma-Aldrich, Bachem |
| Piperidine | >99%, Reagent Grade | Sigma-Aldrich, Acros Organics |
| N,N-Dimethylformamide (DMF) | Peptide Synthesis or HPLC Grade, Amine-Free | Fisher Scientific, EMD Millipore |
| Dichloromethane (DCM) | ACS Grade | VWR, Fisher Scientific |
| Reaction Vessel | Fritted glass or plastic SPPS vessel | Bio-Rad, CEM Corporation |
| Shaker/Mixer | Orbital shaker or nitrogen bubbling apparatus | --- |
Standard Deprotection Protocol (Manual or Automated)
This protocol employs a standard 20% piperidine solution and is suitable for most applications.[6]
-
Resin Swelling: Swell the Fmoc-D-Leu-resin in DMF (approx. 10 mL per gram of resin) for 30-60 minutes with gentle agitation.[1] After swelling, drain the solvent.
-
Initial Deprotection: Add a solution of 20% (v/v) piperidine in DMF to the resin.[7] Agitate the slurry for 3-5 minutes at room temperature.[8] Drain the solution into a collection vessel for UV analysis (see Section 3).
-
Second Deprotection: Immediately add a fresh aliquot of 20% piperidine in DMF to the resin. Agitate for an additional 10-15 minutes. Drain the solution.[8] The two-step deprotection ensures the reaction goes to completion.
-
Resin Washing: Wash the resin extensively to remove all traces of piperidine and the DBF-piperidine adduct. A typical wash cycle is:
-
DMF (5 times)
-
DCM (3 times)
-
DMF (3 times) Thorough washing is critical for the success of the subsequent coupling step.[1]
-
-
Confirmation (Optional but Recommended): Perform a qualitative test for the presence of a free primary amine using the Kaiser test (see Section 3.2).[9]
Self-Validating Systems: Monitoring the Deprotection Reaction
To ensure the trustworthiness of the synthesis, each deprotection step must be validated. This is achieved through a combination of quantitative UV monitoring and qualitative amine tests.
Quantitative UV-Vis Spectrophotometry
This technique quantifies the amount of Fmoc group cleaved by measuring the absorbance of the DBF-piperidine adduct in the collected filtrate.[2][10]
Protocol:
-
Collect Filtrate: During the two deprotection steps (Protocol 2.2, steps 2 & 3), collect all the drained piperidine solution.
-
Dilute to Volume: Combine the collected filtrates in a volumetric flask (e.g., 25 mL or 50 mL) and dilute to the mark with 20% piperidine in DMF or pure DMF. Mix thoroughly.[11]
-
Measure Absorbance: Using a quartz cuvette, measure the absorbance of the diluted solution against a blank of the dilution solvent. The absorbance maximum is typically around 301 nm.[2][12]
-
Calculate Loading: Use the Beer-Lambert law (A = εcl) to determine the concentration of the adduct and, consequently, the moles of Fmoc cleaved.
Equation: M Moles of Fmoc = (Absorbance × Dilution Volume [L]) / (ε × Path Length [cm])
| Parameter | Value | Source |
| Wavelength (λmax) | ~301 nm | [2][11] |
| Molar Extinction Coefficient (ε) | 7,800 M⁻¹cm⁻¹ | [11][13] |
| Path Length (l) | 1 cm (standard) | N/A |
A consistent absorbance reading after each cycle indicates efficient deprotection and coupling in the previous step. A sudden drop in absorbance may signal a failed coupling reaction.[12]
Qualitative Kaiser Test
The Kaiser test is a highly sensitive colorimetric assay used to detect the presence of free primary amines on the resin after the deprotection and washing steps.[9][14] A positive result confirms that the Fmoc group has been successfully removed.
Results Interpretation:
-
Intense Blue Beads and Solution: Positive result. Indicates the presence of free primary amines. The resin is ready for the next coupling step.[8][15]
-
Yellow/Colorless Beads and Solution: Negative result. Indicates the absence of free primary amines, meaning the deprotection failed. The deprotection step should be repeated.[9]
Note: The Kaiser test is not reliable for N-terminal proline residues, which are secondary amines. In such cases, an alternative like the chloranil test is used.[15]
Troubleshooting and Expert Insights
| Issue | Potential Cause(s) | Recommended Action |
| Incomplete Deprotection (Negative Kaiser test, low UV absorbance) | 1. Insufficient reaction time. 2. Degraded piperidine solution. 3. Peptide aggregation hindering reagent access. | 1. Extend the second deprotection time to 20-30 minutes. 2. Always use a freshly prepared deprotection solution. 3. Consider using N-methylpyrrolidone (NMP) as a solvent, which can disrupt aggregation better than DMF.[4] |
| Racemization | While D-leucine itself is not prone to α-carbon epimerization under standard conditions, adjacent sensitive residues (e.g., Cys, His) could be affected by prolonged base exposure.[11] | Adhere to recommended deprotection times. Over-extending the reaction is unnecessary for leucine and may increase risks for other residues.[16] |
| Side Reaction: Piperidinylalanine Formation | Although rare, the DBF-piperidine adduct can react with the N-terminus in some sequences. | This is generally not an issue with standard protocols where piperidine is in vast excess and efficiently scavenges DBF. Ensure thorough washing after deprotection. |
Expert Insight on D-Leucine: From a chemical standpoint, the cleavage of Fmoc from D-leucine is mechanistically identical to that of L-leucine. The stereochemistry of the α-carbon does not influence the acidity of the fluorenyl proton or the subsequent elimination reaction. Therefore, no special modifications to the standard, well-validated protocols described here are necessary. The key to success lies in rigorous adherence to reaction times, use of high-quality reagents, and consistent monitoring to validate each step of the synthesis.[3]
References
-
Fields, G. B. (Ed.). (1997). Methods in Enzymology Volume 289: Solid-Phase Peptide Synthesis. Academic Press. Link
-
BenchChem. (2025). Application Notes and Protocols for the Kaiser Test in Peptide Synthesis. BenchChem. Link
-
BenchChem. (2025). Application Note & Protocol: Monitoring Fmoc Removal in Solid-Phase Peptide Synthesis. BenchChem. Link
-
Aapptec Peptides. (n.d.). Technical Support Information Bulletin 1188 - Kaiser Test (Ninhydrin Test). Aapptec. Link
-
Nowick, J. S. (2017). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry. Link
-
ChemPep Inc. (n.d.). Fmoc Solid Phase Peptide Synthesis. ChemPep. Link
-
AAPPTec. (n.d.). Monitoring of Peptide Coupling and Capping; Coupling Tests. AAPPTec. Link
-
BenchChem. (2025). Standard Protocol for Solid-Phase Peptide Synthesis (SPPS) using Fmoc-His(Fmoc)-OH. BenchChem. Link
-
Activotec. (n.d.). UV Synthesis Monitoring. Activotec. Link
-
Organic Chemistry. (2022, January 7). Deprotecting Fmoc Group Mechanism. YouTube. Link
-
Sigma-Aldrich. (n.d.). Fmoc Resin Cleavage and Deprotection. MilliporeSigma. Link
-
BenchChem. (2025). Application Notes and Protocols for Fmoc Deprotection using Piperidine in Solid-Phase Peptide Synthesis. BenchChem. Link
-
American Peptide Society. (n.d.). SPPS. American Peptide Society. Link
-
Wenschuh, H., et al. (2017). Substitution determination of Fmoc‐substituted resins at different wavelengths. Journal of Peptide Science, 23(7-8), 478-484. Link
-
Springer Nature Experiments. (n.d.). Fmoc Test Protocols and Methods. Springer Nature. Link
-
Giraud, M., et al. (1998). Ultraviolet monitoring (λ 301 nm ) of Fmoc deprotection during the three different syntheses of the DBD of hRFX1. ResearchGate. Link
-
Springer Nature Experiments. (n.d.). Methods for Removing the Fmoc Group. Springer Nature. Link
-
BenchChem. (2025). Application Notes and Protocols for Fmoc Deprotection in Solid-Phase Peptide Synthesis. BenchChem. Link
-
Google Patents. (2022). EP4011901A1 - Method for the fmoc group cleavage. Link
-
AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). AAPPTec. Link
-
Le-Nguyen, D., et al. (2016). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. Molecules, 21(11), 1542. Link
-
ResearchGate. (n.d.). Calibration curves. dibenzofulvene-base adduct (µM) vs. Absorbance. Link
-
Sigma-Aldrich. (n.d.). Substitution determination of Fmoc-substituted resins at different wavelengths. MilliporeSigma. Link
-
Semantic Scholar. (2020). Efficient Method for the Concentration Determination of Fmoc Groups Incorporated in the Core-Shell Materials by Fmoc–Glycine. Link
-
ResearchGate. (n.d.). Deprotection kinetics for Fmoc-l-Leucine-OH and Fmoc-l-Arginine(Pbf)-OH. Link
-
BenchChem. (2025). The Chemistry of Fmoc Protecting Group and Deprotection Conditions: An In-depth Technical Guide. BenchChem. Link
-
ResearchGate. (2016). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. Link
-
York University. (n.d.). Studies on the Effect of Lewis Acids on Fmoc Deprotection in Solution and Solid-Phase. Link
Sources
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. peptide.com [peptide.com]
- 6. EP4011901A1 - Method for the fmoc group cleavage - Google Patents [patents.google.com]
- 7. benchchem.com [benchchem.com]
- 8. chempep.com [chempep.com]
- 9. benchchem.com [benchchem.com]
- 10. Fmoc Test Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. peptide.com [peptide.com]
- 15. peptide.com [peptide.com]
- 16. researchgate.net [researchgate.net]
Strategic Incorporation of Fmoc-D-leucine for the Development of Next-Generation Antimicrobial Peptides
<Application Notes & Protocols >
Audience: Researchers, scientists, and drug development professionals in the fields of medicinal chemistry, microbiology, and pharmaceutical sciences.
Abstract
Antimicrobial peptides (AMPs) represent a formidable class of therapeutic candidates in the urgent global fight against antibiotic resistance. However, their clinical translation is often hampered by their susceptibility to proteolytic degradation. A proven strategy to overcome this limitation is the incorporation of non-proteinogenic D-amino acids. This guide provides a comprehensive technical overview and detailed protocols for utilizing Fmoc-D-leucine in solid-phase peptide synthesis (SPPS) to create AMPs with enhanced stability and potent bioactivity. We will delve into the mechanistic rationale, provide step-by-step synthesis and purification workflows, and discuss critical characterization techniques.
Introduction: The Rationale for D-Amino Acid Substitution in AMPs
Natural antimicrobial peptides are typically composed of L-amino acids, making them vulnerable to degradation by proteases present in biological systems. This rapid breakdown limits their in vivo half-life and therapeutic efficacy.[1][2] The introduction of D-amino acids, such as D-leucine, offers a robust solution to this challenge.
Key Advantages of D-Amino Acid Incorporation:
-
Enhanced Proteolytic Stability: The stereochemistry of D-amino acids renders peptide bonds involving them resistant to cleavage by standard proteases, which are stereospecific for L-amino acid substrates.[2][3][4] This resistance significantly prolongs the peptide's half-life in serum and other biological matrices.[1][5]
-
Maintained or Improved Antimicrobial Activity: For many AMPs that act on the bacterial membrane, the overall structure and amphipathicity are more critical for activity than the specific chirality of each residue.[6][7] Therefore, substituting an L-amino acid with its D-enantiomer often preserves or even enhances antimicrobial potency.[4][8][9] In some cases, D-amino acid substitution can even lead to faster bacterial killing kinetics.[3]
-
Modulation of Secondary Structure: The strategic placement of a D-amino acid can influence the peptide's secondary structure, such as its helicity.[5][10] This can be used to fine-tune the peptide's activity and specificity.
Fmoc-D-leucine is a crucial building block in this endeavor. Leucine, with its hydrophobic isobutyl side chain, is a common residue in AMPs, contributing to their amphipathic nature, which is essential for membrane disruption.[7] By using the D-enantiomer, these crucial hydrophobic interactions can be maintained while simultaneously bolstering the peptide's stability.
Core Methodology: Fmoc-Based Solid-Phase Peptide Synthesis (SPPS)
Fmoc-SPPS is the standard method for chemically synthesizing peptides.[11][12] The process involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support.[13] The use of the 9-fluorenylmethoxycarbonyl (Fmoc) protecting group for the α-amine of the amino acids is central to this strategy.[11]
The Fmoc-SPPS Cycle
The synthesis of a peptide using Fmoc-D-leucine follows a repetitive cycle of deprotection, activation, and coupling.
Caption: The iterative cycle of Fmoc-SPPS.
Detailed Experimental Protocols
This section provides a step-by-step guide for the manual synthesis of a model 12-mer antimicrobial peptide containing a D-leucine residue.
Model Peptide Sequence: KKVVFK(d-L)KFK K -NH₂ (d-L) represents D-leucine
Protocol 1: Solid-Phase Peptide Synthesis
Materials:
-
Fmoc-Rink Amide MBHA resin
-
Fmoc-L-Lys(Boc)-OH
-
Fmoc-L-Val-OH
-
Fmoc-L-Phe-OH
-
Fmoc-D-Leu-OH
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine
-
N,N'-Diisopropylethylamine (DIPEA)
-
Hexafluorophosphate Benzotriazole Tetramethyl Uronium (HBTU)
-
Solid-phase synthesis vessel
-
Shaker
Procedure:
-
Resin Swelling: Swell the Fmoc-Rink Amide resin in DMF for 1-2 hours in the synthesis vessel.[14]
-
Initial Fmoc Deprotection:
-
Amino Acid Coupling (First Residue: Fmoc-L-Lys(Boc)-OH):
-
In a separate vial, dissolve 3 equivalents of Fmoc-L-Lys(Boc)-OH and 3 equivalents of HBTU in DMF.
-
Add 6 equivalents of DIPEA to the amino acid solution to activate it.
-
Immediately add the activated amino acid solution to the deprotected resin.
-
Agitate the mixture for 1-2 hours at room temperature.
-
-
Monitoring the Coupling Reaction:
-
Perform a Kaiser test to check for the presence of free primary amines. A negative result (yellow beads) indicates a complete reaction.[15]
-
-
Washing: Drain the coupling solution and wash the resin with DMF (3-5 times) to remove excess reagents.
-
Chain Elongation: Repeat steps 2, 3 (using the next amino acid in the sequence, including Fmoc-D-Leu-OH at the desired position), 4, and 5 for each subsequent amino acid until the full peptide sequence is assembled.
-
Final Fmoc Deprotection: After the final amino acid has been coupled, perform a final deprotection step as described in step 2.
-
Final Washing and Drying: Wash the peptide-resin thoroughly with DMF, followed by DCM, and then dry the resin under vacuum.
| Reagent | Molar Equivalents (relative to resin capacity) |
| Fmoc-Amino Acid | 3 |
| HBTU | 3 |
| DIPEA | 6 |
Table 1: Reagent stoichiometry for the coupling reaction.
Protocol 2: Cleavage and Deprotection
This protocol simultaneously cleaves the peptide from the resin and removes the side-chain protecting groups (e.g., Boc from Lysine).
Materials:
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water (H₂O)
-
Cold diethyl ether
-
Centrifuge tubes
Procedure:
-
Prepare Cleavage Cocktail: In a fume hood, prepare a cleavage cocktail with the following ratio: 95% TFA, 2.5% TIS, and 2.5% H₂O (v/v/v).[15]
-
Cleavage Reaction:
-
Peptide Isolation:
-
Filter the resin and collect the filtrate, which contains the cleaved peptide.
-
Wash the resin with a small amount of fresh cleavage cocktail and combine the filtrates.[15]
-
-
Peptide Precipitation:
-
Collection and Drying:
-
Centrifuge the mixture to pellet the peptide.
-
Decant the ether and wash the pellet with cold ether 2-3 more times.
-
Dry the crude peptide pellet under vacuum.
-
Caption: Workflow for peptide cleavage and deprotection.
Purification and Characterization
The crude peptide must be purified and its identity confirmed before biological testing.
Protocol 3: Peptide Purification
Reversed-phase high-performance liquid chromatography (RP-HPLC) is the standard method for purifying synthetic peptides.[16][17]
Instrumentation & Reagents:
-
Preparative RP-HPLC system with a C18 column
-
Solvent A: 0.1% TFA in water
-
Solvent B: 0.1% TFA in acetonitrile
-
UV detector (monitoring at 220 nm and 280 nm)
Procedure:
-
Sample Preparation: Dissolve the crude peptide in a minimal amount of Solvent A.
-
Purification:
-
Inject the dissolved peptide onto the equilibrated C18 column.
-
Elute the peptide using a linear gradient of Solvent B (e.g., 5% to 65% over 60 minutes). The exact gradient will need to be optimized for the specific peptide.
-
Collect fractions corresponding to the major peak.
-
-
Purity Analysis: Analyze the collected fractions using analytical RP-HPLC to confirm purity (>95% is generally desired).
-
Lyophilization: Pool the pure fractions and lyophilize to obtain the final peptide as a fluffy white powder.
Protocol 4: Characterization
Mass Spectrometry (MS):
-
Purpose: To confirm the identity and molecular weight of the synthesized peptide.
-
Method: Use Electrospray Ionization Mass Spectrometry (ESI-MS). The observed mass should match the calculated theoretical mass of the peptide.[18]
Amino Acid Analysis (AAA):
-
Purpose: To confirm the amino acid composition and quantify the peptide.
-
Method: The peptide is hydrolyzed to its constituent amino acids, which are then separated and quantified. The ratio of amino acids should match the theoretical composition.
Concluding Remarks
The incorporation of Fmoc-D-leucine is a powerful and accessible strategy for enhancing the therapeutic potential of antimicrobial peptides. By conferring resistance to enzymatic degradation, this approach directly addresses a primary obstacle in AMP drug development. The protocols outlined in this guide provide a robust framework for the synthesis, purification, and characterization of D-amino acid-containing AMPs. This enables researchers to develop novel and more effective peptide-based therapeutics to combat the growing threat of infectious diseases.
References
- D-amino acid substitution and cyclisation enhance the stability and antimicrobial activity of arginine-rich peptides. bioRxiv.
- Effect of D-amino acid substitution on the stability, the secondary structure, and the activity of membrane-active peptide. PubMed.
- Mechanism of Protease Resistance of D-Amino Acid Residue Containing Cationic Antimicrobial Heptapeptides. ACS Infectious Diseases.
- Enantiomeric Effect of d-Amino Acid Substitution on the Mechanism of Action of α-Helical Membrane-Active Peptides. MDPI.
- All-D amino acid-containing channel-forming antibiotic peptides. PubMed.
- D-amino acid substitution and cyclisation enhance the stability and antimicrobial activity of arginine-rich peptides. bioRxiv.
- D-Amino Acid Peptides: Challenges in Solid-Phase Synthesis. Unknown Source.
- D-amino acid substitution enhances the stability of antimicrobial peptide polybia-CP. Oxford Academic.
- Antimicrobial activity and stability of the d-amino acid substituted derivatives of antimicrobial peptide polybia-MPI. PubMed Central.
- d-Amino acids in antimicrobial peptides: a potential approach to treat and combat antimicrobial resistance. Canadian Science Publishing.
- Inspiration from the mirror: D-amino acid containing peptides in biomedical approaches. Unknown Source.
- HPLC Methods for Purification of Antimicrobial Peptides.
- Antimicrobial Peptides—Mechanisms of Action, Antimicrobial Effects and Clinical Applic
- Application Notes and Protocols for the Use of Fmoc-D-Leu-OH in Peptide Library Synthesis. Benchchem.
- Fmoc Resin Cleavage and Deprotection. Sigma-Aldrich.
- Analysis and Purification of Synthetic Peptides by Liquid Chrom
- Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol. Unknown Source.
- Applications of tandem mass spectrometry (MS/MS) in antimicrobial peptides field. ScienceDirect.
- Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry.
- Application Notes and Protocols for the Synthesis of Antimicrobial Peptides Using Fmoc-D-Arg(Pbf). Benchchem.
- Fmoc Solid-Phase Peptide Synthesis.
- Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media. PubMed Central.
Sources
- 1. academic.oup.com [academic.oup.com]
- 2. Inspiration from the mirror: D-amino acid containing peptides in biomedical approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Antimicrobial activity and stability of the d-amino acid substituted derivatives of antimicrobial peptide polybia-MPI - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effect of D-amino acid substitution on the stability, the secondary structure, and the activity of membrane-active peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. All-D amino acid-containing channel-forming antibiotic peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Antimicrobial Peptides—Mechanisms of Action, Antimicrobial Effects and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. biorxiv.org [biorxiv.org]
- 10. mdpi.com [mdpi.com]
- 11. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 12. Fmoc Solid-Phase Peptide Synthesis | Springer Nature Experiments [experiments.springernature.com]
- 13. Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. HPLC Methods for Purification of Antimicrobial Peptides | Springer Nature Experiments [experiments.springernature.com]
- 17. lcms.cz [lcms.cz]
- 18. Applications of tandem mass spectrometry (MS/MS) in antimicrobial peptides field: Current state and new applications - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Engineering Protease Resistance in Therapeutic Peptides Using Fmoc-D-Leu-OH
Audience: Researchers, scientists, and drug development professionals engaged in peptide therapeutics.
Abstract: The therapeutic potential of peptides is frequently undermined by their rapid in vivo degradation by endogenous proteases. A robust strategy to overcome this limitation is the site-specific incorporation of D-stereoisomer amino acids, which renders peptide bonds unrecognizable to these stereospecific enzymes. This guide provides an in-depth exploration of the principles and methodologies for utilizing Fmoc-D-Leu-OH in Solid-Phase Peptide Synthesis (SPPS) to engineer peptides with significantly enhanced proteolytic stability. We present the mechanistic basis for this enhanced resistance, a detailed protocol for synthesis and purification, and a quantitative assay for validating the improved stability profile.
Introduction: The Stability Challenge in Peptide Therapeutics
Peptide-based drugs offer remarkable specificity and potency but are often plagued by short circulating half-lives.[1] This vulnerability stems from their susceptibility to proteolysis, a process catalyzed by proteases that recognize and cleave peptide bonds between naturally occurring L-amino acids.[2] To unlock the full potential of peptide therapeutics, enhancing their stability against enzymatic degradation is paramount.
One of the most effective and widely adopted strategies is the introduction of non-canonical amino acids, particularly D-amino acids.[3][4][5] These are stereoisomers (mirror images) of their natural L-counterparts. Since proteases possess chiral active sites evolved to specifically accommodate L-amino acid residues, the incorporation of a D-amino acid creates a sterically incompatible substrate, effectively halting enzymatic cleavage at or near the modification site.[6][7]
This application note focuses on the practical use of Nα-Fmoc-D-leucine (Fmoc-D-Leu-OH), a standard building block for introducing D-leucine into a peptide sequence using the versatile and mild conditions of Fmoc-based Solid-Phase Peptide Synthesis (SPPS).
A Note on Reagent Chemistry: While highly reactive amino acid chlorides like Fmoc-D-Leu-Cl can be used for acylation, the standard and more stable precursor for modern automated and manual SPPS is the carboxylic acid form, Fmoc-D-Leu-OH.[8] This reagent is activated in situ using coupling reagents (e.g., HCTU, HATU), offering superior control, handling, and reproducibility. The protocols herein are based on this industry-standard approach.
Part 1: The Mechanistic Rationale for D-Amino Acid-Induced Protease Resistance
The efficacy of incorporating D-amino acids hinges on the fundamental principle of enzyme stereospecificity. Proteases, like all enzymes, are chiral molecules with precisely structured three-dimensional active sites.
The Lock and Key Misfit: The active site of a protease is configured to bind a specific sequence of L-amino acid residues, positioning the target peptide bond (the scissile bond) perfectly for nucleophilic attack by the enzyme's catalytic machinery.[9][10] When a D-amino acid is present, the orientation of its side chain and the peptide backbone is fundamentally altered relative to the L-enantiomer. This "mirror image" configuration cannot be properly accommodated by the enzyme's binding pockets (subsites). The resulting steric clash prevents the formation of a productive enzyme-substrate complex, thereby inhibiting catalysis and cleavage.[6][11]
The diagram below illustrates this concept. The L-peptide fits snugly into the protease's active site, allowing for cleavage. The D-peptide, due to its altered stereochemistry, is sterically hindered and cannot bind effectively.
Caption: Steric hindrance mechanism of D-amino acids against proteases.
Part 2: Experimental Protocol for Synthesis of D-Leucine Containing Peptides
This section details a standard protocol for incorporating Fmoc-D-Leu-OH into a peptide sequence via automated or manual Fmoc-SPPS. The core of the method is a repeated cycle of deprotection and coupling steps to assemble the peptide chain on an insoluble resin support.[12][13]
Physicochemical Properties of Fmoc-D-Leu-OH
| Property | Value | Reference |
| CAS Number | 114360-54-2 | [8], |
| Molecular Formula | C₂₁H₂₃NO₄ | [8], |
| Molecular Weight | 353.41 g/mol | |
| Appearance | White Powder | [8] |
| Melting Point | 148 - 163 °C | [8] |
| Storage | 2 - 8 °C |
Workflow for Peptide Synthesis and Validation
The overall process involves synthesis of the peptide on a solid support, cleavage from the support, purification, and finally, functional validation of its enhanced stability.
Caption: Workflow from solid-phase synthesis to stability validation.
Detailed Synthesis Protocol
This protocol is based on a 0.1 mmol synthesis scale. Adjust volumes accordingly for different scales.
Reagents and Materials:
-
Resin: Rink Amide resin (for C-terminal amide) or 2-Chlorotrityl chloride resin (for C-terminal acid).[14]
-
Amino Acids: Fmoc-protected amino acids, including Fmoc-D-Leu-OH.
-
Solvents: N,N-Dimethylformamide (DMF, peptide synthesis grade), Dichloromethane (DCM).
-
Deprotection Solution: 20% (v/v) piperidine in DMF.[12]
-
Coupling Reagents: HCTU (or HATU) and N,N-Diisopropylethylamine (DIPEA).
-
Washing Solvent: DMF.
-
Cleavage Cocktail (Reagent K): 82.5% Trifluoroacetic acid (TFA), 5% Phenol, 5% Water, 5% Thioanisole, 2.5% 1,2-Ethanedithiol (EDT).[15]
-
Precipitation Solvent: Cold diethyl ether.
-
Equipment: Solid-phase peptide synthesis vessel (manual or automated), nitrogen line, rotary evaporator, lyophilizer, RP-HPLC system, mass spectrometer.
Methodology:
-
Resin Swelling: Place the resin (e.g., ~135 mg for a 0.74 mmol/g loading Rink Amide resin) in the reaction vessel. Add DMF (~5 mL) and allow it to swell for at least 30-60 minutes with gentle agitation.[15]
-
Initial Fmoc Deprotection: Drain the DMF. Add the deprotection solution (~5 mL) and agitate for 3 minutes. Drain. Add a fresh aliquot of deprotection solution (~5 mL) and agitate for 10-15 minutes to ensure complete removal of the Fmoc group.[15]
-
Washing: Drain the deprotection solution. Wash the resin thoroughly with DMF (5 x 5 mL) to remove all traces of piperidine.
-
Amino Acid Coupling (Incorporating Fmoc-D-Leu-OH): a. In a separate vial, dissolve Fmoc-D-Leu-OH (4 equivalents, ~141 mg) and HCTU (3.9 equivalents) in DMF (~2 mL). b. Add DIPEA (8 equivalents) to the vial. The solution may change color. c. Immediately add this activated amino acid solution to the washed, deprotected resin in the reaction vessel. d. Agitate the mixture for 45-60 minutes at room temperature to allow the coupling reaction to proceed.[15]
-
Washing: Drain the coupling solution. Wash the resin with DMF (5 x 5 mL) to remove excess reagents.
-
Repeat Synthesis Cycle: Repeat steps 2 through 5 for each subsequent amino acid in the peptide sequence until the full sequence is assembled.
-
Final Fmoc Deprotection: After the final amino acid has been coupled, perform a final deprotection step (as in Step 2) to remove the N-terminal Fmoc group. Wash thoroughly with DMF, followed by DCM, and dry the resin under a stream of nitrogen.
-
Cleavage and Global Deprotection: a. Add the freshly prepared, cold cleavage cocktail (Reagent K, ~5 mL) to the dry peptide-resin.[15] b. Agitate at room temperature for 2-3 hours. c. Filter the resin and collect the filtrate into a centrifuge tube. Wash the resin with a small amount of fresh TFA and add to the collected filtrate.
-
Peptide Precipitation and Purification: a. Precipitate the crude peptide by adding the TFA filtrate to a 50 mL tube containing ~40 mL of cold diethyl ether. A white precipitate should form. b. Centrifuge the tube (e.g., 3000 x g for 5 min), decant the ether, and wash the peptide pellet with fresh cold ether two more times. c. Dry the final peptide pellet under vacuum to remove residual ether. d. Purify the peptide using reverse-phase HPLC (RP-HPLC) with a suitable water/acetonitrile gradient containing 0.1% TFA. e. Confirm the identity and purity of the collected fractions using LC-MS. Lyophilize the pure fractions to obtain a fluffy, white powder.
Part 3: Validation Protocol for Assessing Protease Resistance
The definitive test of success is to quantitatively measure the stability of the D-Leu-containing peptide against its all-L counterpart in the presence of proteases. An in vitro stability assay using RP-HPLC is the gold standard for this analysis.[16][17]
Objective: To determine and compare the half-life (t½) of a D-Leu containing peptide and its all-L control peptide in a proteolytic environment (e.g., human serum or a specific protease like trypsin).
Reagents and Materials:
-
Peptides: Lyophilized, purified D-Leu peptide and its L-Leu control peptide.
-
Proteolytic Solution: Pooled human serum or a specific protease solution (e.g., 1 mg/mL Trypsin in a suitable buffer).
-
Assay Buffer: Phosphate-buffered saline (PBS), pH 7.4.
-
Quenching Solution: 10% Trifluoroacetic acid (TFA) in water.
-
Equipment: Temperature-controlled incubator (37°C), microcentrifuge, RP-HPLC system.
Methodology:
-
Preparation: a. Prepare 1 mg/mL stock solutions of both the D-Leu and L-Leu peptides in the assay buffer. b. Pre-warm the proteolytic solution (e.g., human serum) and assay buffer to 37°C.
-
Assay Initiation: a. In separate microcentrifuge tubes, mix 10 µL of the peptide stock solution with 90 µL of the pre-warmed proteolytic solution. This initiates the reaction (final peptide concentration = 100 µg/mL). b. Immediately remove a 10 µL aliquot from each tube for the T=0 time point.
-
Quenching: a. Quench the T=0 aliquots by adding them to separate tubes containing 20 µL of the quenching solution. This stops the enzymatic reaction by denaturing the proteases.[18] b. Vortex and centrifuge the quenched samples (e.g., 14,000 x g for 10 min) to pellet any precipitated proteins.
-
Time-Course Incubation: a. Place the main reaction tubes back in the 37°C incubator. b. At subsequent time points (e.g., 30 min, 1 hr, 2 hr, 4 hr, 8 hr, 24 hr), remove a 10 µL aliquot from each reaction and quench it as described in Step 3.
-
RP-HPLC Analysis: a. Analyze the supernatant from each quenched and centrifuged time point sample by RP-HPLC. Use a C18 column and a gradient optimized to resolve the intact peptide from any degradation products. b. Monitor the elution profile at a suitable wavelength (e.g., 220 nm).
-
Data Analysis: a. For each time point, integrate the peak area corresponding to the intact peptide. b. Normalize the data by expressing the peak area at each time point as a percentage of the peak area at T=0. c. Plot the "% Intact Peptide Remaining" versus "Time" for both the L- and D-peptides. d. Calculate the half-life (t½) for each peptide, which is the time required for 50% of the peptide to be degraded.
Representative Data Presentation
| Time (hours) | % Intact L-Peptide Remaining | % Intact D-Peptide Remaining |
| 0 | 100 | 100 |
| 1 | 65 | 98 |
| 2 | 42 | 97 |
| 4 | 15 | 95 |
| 8 | < 5 | 92 |
| 24 | 0 | 85 |
Conclusion and Field-Proven Insights
The incorporation of Fmoc-D-Leu-OH via standard SPPS is a powerful and reliable method for enhancing the proteolytic resistance of therapeutic peptides. The D-stereochemistry provides a robust steric shield against enzymatic degradation, which can dramatically increase a peptide's in vivo half-life and bioavailability.[7][19]
Key Considerations for Researchers:
-
Position Matters: While C-terminal or internal placement of a D-amino acid is effective, the optimal position to block cleavage by a specific protease should be determined empirically.
-
Activity Re-evaluation is Crucial: Altering the stereochemistry of a peptide can impact its conformation and, consequently, its binding affinity to its therapeutic target. It is essential to re-evaluate the biological activity of the modified peptide to ensure that enhanced stability has not come at the cost of potency.[3]
-
Empirical Validation is Non-Negotiable: While the principles are sound, the precise impact of a D-amino acid substitution is sequence-dependent. The stability assay described here is a critical validation step for any novel D-amino acid-containing peptide candidate.
By following the detailed protocols and understanding the underlying principles outlined in this guide, researchers can effectively leverage Fmoc-D-Leu-OH to design and synthesize next-generation peptide therapeutics with the stability required for clinical success.
References
-
Nowick, J.S., et al. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry. [Link]
-
Aina, O.H., et al. (2012). Protease-Resistant Peptides for Targeting and Intracellular Delivery of Therapeutics. Pharmaceuticals. [Link]
-
LifeTein. (2012). D-amino acid peptides to resist common proteases. LifeTein Blog. [Link]
-
Wuhan Institute of Biotechnology. (n.d.). Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol. [Link]
-
Li, P., et al. (2020). D- and Unnatural Amino Acid Substituted Antimicrobial Peptides With Improved Proteolytic Resistance and Their Proteolytic Degradation Characteristics. Frontiers in Microbiology. [Link]
-
Mishra, B., et al. (2021). Mechanism of Protease Resistance of D-Amino Acid Residue Containing Cationic Antimicrobial Heptapeptides. ACS Infectious Diseases. [Link]
-
CD Formulation. (n.d.). D-Amino Acid-Containing Peptide Synthesis. [Link]
-
Wikipedia. (n.d.). Peptide synthesis. [Link]
-
Ohta, K., et al. (2019). Synthesis of d-Amino Acid-Containing Dipeptides Using the Adenylation Domains of Nonribosomal Peptide Synthetase. Applied and Environmental Microbiology. [Link]
-
Al-Salami, H., et al. (2021). D-Amino Acids and D-Amino Acid-Containing Peptides: Potential Disease Biomarkers and Therapeutic Targets?. Molecules. [Link]
-
Vagner, J., et al. (2008). Introduction to Peptide Synthesis. Methods in Molecular Biology. [Link]
-
ResearchGate. (2016). How can I check the stabilty of my peptide in various proteases in vitro by SDS PAGE?. [Link]
-
National Center for Biotechnology Information. (n.d.). Fmoc-leucine. PubChem Compound Summary for CID 1549133. [Link]
-
Böttger, R., et al. (2024). Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants. ACS Pharmacology & Translational Science. [Link]
-
Böttger, R., et al. (2024). Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants. ACS Publications. [Link]
-
Domala, M., et al. (2024). D-amino acid substitution and cyclisation enhance the stability and antimicrobial activity of arginine-rich peptides. bioRxiv. [Link]
-
Scott, E.A., et al. (2023). A Chemical-Intervention Strategy To Circumvent Peptide Hydrolysis by d-Stereoselective Peptidases. Journal of the American Chemical Society. [Link]
-
ResearchGate. (n.d.). In vitro stability of the peptides to gastrointestinal proteases. [Link]
-
Aikawa, S., et al. (2000). Mechanism of the inhibitory effect of protease inhibitor on tumor necrosis factor alpha production of monocytes. Cytokine. [Link]
-
Davie, C.P., et al. (2020). Solution-Phase Fmoc-Based Peptide Synthesis for DNA-Encoded Chemical Libraries: Reaction Conditions, Protecting Group Strategies, and Pitfalls. ACS Combinatorial Science. [Link]
-
Cleveland Clinic. (n.d.). Protease Inhibitors. [Link]
-
Roberts, M.J., et al. (2012). Mechanisms Of Macromolecular Protease Inhibitors. Molecular & Cellular Proteomics. [Link]
-
Talib, S., et al. (2023). Inhibitors of Proteases: A Well-Grounded Strategy in Drug Development. International Journal of Molecular Sciences. [Link]
-
Turk, B. (2006). Targeting proteases: successes, failures and future prospects. Nature Reviews Drug Discovery. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Protease-Resistant Peptides for Targeting and Intracellular Delivery of Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. lifetein.com [lifetein.com]
- 5. D-Amino Acid-Containing Peptide - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
- 8. chemimpex.com [chemimpex.com]
- 9. Mechanisms Of Macromolecular Protease Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Inhibitors of Proteases: A Well-Grounded Strategy in Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 11. D-Amino Acids and D-Amino Acid-Containing Peptides: Potential Disease Biomarkers and Therapeutic Targets? - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 13. benchchem.com [benchchem.com]
- 14. chem.uci.edu [chem.uci.edu]
- 15. benchchem.com [benchchem.com]
- 16. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. researchgate.net [researchgate.net]
- 19. biorxiv.org [biorxiv.org]
Application Note & Protocol: High-Fidelity Activation of Fmoc-D-leucine with HBTU/HOBt for Solid-Phase Peptide Synthesis
Abstract
The incorporation of non-proteinogenic amino acids, such as D-isomers, is a cornerstone of modern peptide-based drug development, offering enhanced enzymatic stability and unique conformational properties.[1] This guide provides a detailed examination and robust protocol for the activation and coupling of Fmoc-D-leucine using the synergistic HBTU/HOBt reagent system in solid-phase peptide synthesis (SPPS). We will delve into the underlying chemical mechanisms, provide step-by-step experimental procedures, and offer field-proven insights to ensure high coupling efficiency while preserving the stereochemical integrity of the chiral center. This document is intended for researchers, chemists, and drug development professionals engaged in the synthesis of complex or modified peptides.
Foundational Principles: The Rationale for HBTU/HOBt Activation
The formation of a peptide bond is a condensation reaction that is not spontaneous and requires the activation of the carboxylic acid group of the incoming amino acid.[2] In the context of Fmoc-based SPPS, the selection of the coupling reagent is critical for achieving high yields and purity.[3][4] The combination of O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) and 1-Hydroxybenzotriazole (HOBt) has become a gold standard for its efficiency, rapid reaction kinetics, and, most importantly, its ability to suppress racemization.[5][6]
HBTU is an aminium-based coupling reagent that rapidly activates the carboxylic acid of an Fmoc-amino acid.[3][7] While highly effective, activation of a chiral amino acid carries the inherent risk of racemization—the loss of stereochemical integrity at the α-carbon.[7] This occurs via the formation of a planar oxazolone intermediate, which can be protonated from either side, leading to a mixture of D and L enantiomers.[7]
This is where the role of HOBt becomes indispensable. HOBt acts as an auxiliary nucleophile that intercepts the initially formed activated intermediate to generate a highly reactive HOBt active ester.[5][8] This ester is significantly less prone to racemization than the initial HBTU-activated species and reacts efficiently with the free N-terminal amine of the resin-bound peptide chain to form the desired peptide bond.[5][7] Therefore, while HBTU is the primary activator, HOBt is the crucial racemization suppressor and a catalyst that enhances reaction efficiency.[5][8][9]
Mechanism of Action
The coupling process, facilitated by a tertiary base like N,N-Diisopropylethylamine (DIPEA), proceeds through several key steps:
-
Deprotonation: DIPEA deprotonates the carboxylic acid of Fmoc-D-leucine, forming a carboxylate anion.[10][11]
-
Activation: The carboxylate anion attacks HBTU, leading to the formation of an unstable intermediate and displacing the benzotriazole moiety.[2]
-
HOBt Ester Formation: HOBt rapidly reacts with this intermediate to form the reactive HOBt ester, which is the key species for coupling.[5]
-
Peptide Bond Formation: The free N-terminal amine of the peptide chain on the solid support attacks the carbonyl carbon of the HOBt ester, forming the new peptide bond and releasing HOBt.[11]
Caption: HBTU/HOBt activation and coupling mechanism.
Quantitative Parameters for Fmoc-D-leucine Coupling
The success of a coupling reaction is highly dependent on the stoichiometry of the reagents. The following table provides a validated starting point for the coupling of Fmoc-D-leucine, which can be optimized based on the specific sequence and resin.
| Reagent/Parameter | Molar Equivalents (eq.) | Typical Concentration | Solvent | Key Considerations |
| Fmoc-D-Leu-OH | 2.0 - 5.0 | 0.2 - 0.5 M | DMF | Use high-purity, anhydrous amino acid. |
| HBTU | 1.9 - 4.0 | 0.2 - 0.5 M | DMF | Use slightly less than the amino acid to prevent guanidinylation.[7] |
| HOBt | 2.0 - 5.5 | 0.5 M | DMF | Essential for preventing racemization.[5] Can be used in equimolar amounts to the amino acid. |
| DIPEA | 4.0 - 8.0 | 2.0 M | DMF or NMP | Must be added last to initiate activation. Use a high-quality, freshly opened bottle. |
| Pre-activation Time | 2 - 5 minutes | N/A | N/A | A short pre-activation period before adding to the resin is crucial.[5] |
| Coupling Time | 10 - 60 minutes | N/A | N/A | Monitor with a Kaiser test. Sterically hindered couplings may require longer times.[5][12] |
Experimental Protocol: Standard SPPS Coupling Cycle
This protocol details a single coupling cycle for incorporating Fmoc-D-leucine onto a resin-bound peptide chain with a free N-terminal amine.
Materials:
-
Resin with N-terminal deprotected peptide
-
Fmoc-D-Leu-OH
-
HBTU
-
HOBt
-
DIPEA
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
20% (v/v) Piperidine in DMF
-
Solid-phase synthesis reaction vessel
Workflow Visualization
Caption: Standard workflow for an Fmoc-SPPS coupling cycle.
Step-by-Step Methodology
Step 1: Fmoc Deprotection (Assuming starting with Fmoc-protected peptide-resin)
-
Swell the peptide-resin in DMF for 30-60 minutes.[5]
-
Drain the DMF and add a solution of 20% piperidine in DMF to the resin.
-
Agitate the mixture for 5-15 minutes.[5]
-
Drain the piperidine solution and repeat the treatment for an additional 5-15 minutes to ensure complete removal of the Fmoc group.[5]
-
Drain the solution and wash the resin thoroughly with DMF (5-7 times) to remove all residual piperidine.[5]
Step 2: Confirmation of Deprotection (Kaiser Test)
-
Take a small sample of resin beads (approx. 5-10 mg) and wash them with ethanol.
-
Perform a qualitative Kaiser test. A deep blue color on the beads indicates the presence of a free primary amine, confirming successful deprotection.[5]
Step 3: Pre-activation of Fmoc-D-leucine
-
In a separate, clean glass vial, dissolve Fmoc-D-Leu-OH (2-5 eq.), HBTU (1.9-4 eq.), and HOBt (2-5.5 eq.) in the minimum required volume of DMF.
-
Just prior to adding to the resin (2-5 minutes beforehand), add DIPEA (4-8 eq.) to the vial.[5]
-
Gently swirl the mixture. The solution may change color (often to yellow/orange), which is a common observation during activation.[5][13]
Step 4: Coupling Reaction
-
Drain the final DMF wash from the deprotected resin in the reaction vessel.
-
Immediately add the pre-activated Fmoc-D-leucine solution from Step 3 to the resin.
-
Agitate the mixture at room temperature for 10-60 minutes.[5] For sterically hindered amino acids like D-leucine, a coupling time of 45-60 minutes is a good starting point.[12][14]
Step 5: Monitoring and Completion
-
After the initial coupling time, take a small sample of resin and perform a Kaiser test.
-
A negative test (beads remain yellow or colorless) indicates the reaction is complete, as there are no remaining free primary amines.[5]
-
If the test is positive (blue beads), continue the coupling for an additional 30-60 minutes. If it remains positive, a "double coupling" (repeating steps 3 and 4) may be necessary.
Step 6: Final Washing
-
Once the coupling is complete, drain the reaction solution.
-
Wash the peptide-resin thoroughly with DMF (5-7 times) to remove all excess reagents and soluble byproducts.[5]
-
The resin is now ready for the next deprotection and coupling cycle.
Troubleshooting & Expert Insights
-
Problem: Positive Kaiser Test after Coupling.
-
Problem: Unexpected Mass Increase of +98 Da.
-
Cause: Guanidinylation of the N-terminal amine.[7] This occurs when excess HBTU reacts directly with the free amine, capping the peptide chain and preventing further elongation.[7][15]
-
Solution: Strictly control the stoichiometry. Use slightly less than one equivalent of HBTU relative to the carboxylic acid.[7] Always pre-activate the amino acid for a short period before adding it to the resin to ensure the HBTU reacts with the carboxylate first.[15][16]
-
-
Importance of Reagent Quality: The use of high-purity, anhydrous solvents (peptide synthesis grade DMF) and fresh reagents is paramount. Water can hydrolyze the activated ester, and impurities in DIPEA can interfere with the reaction.
-
Handling Hindered Couplings: D-leucine is a sterically hindered amino acid.[12] While HBTU/HOBt is generally very effective, ensure adequate coupling time.[12][17] For sequences where a hindered residue is being coupled to another hindered residue, extended reaction times (up to 2 hours) or double coupling are common practice.
References
-
Dubey, L. V., & Dubey, I. Y. (2005). Side reactions of onium coupling reagents BOP and HBTU in the synthesis of silica polymer supports. ResearchGate. [Link]
-
Dubey, L. V., & Dubey, I. Y. (2005). Side reactions of onium coupling reagents BOP and HBTU in the synthesis of silica polymer supports. Ukrainica Bioorganica Acta. [Link]
-
Organic Chemistry. (2021). HBTU, DIPEA Peptide Coupling Mechanism | Organic Chemistry. YouTube. [Link]
-
Aapptec Peptides. Coupling Reagents. [Link]
-
ResearchGate. (2016). In peptide synthesis using HBTU/HOBt coupling, Why is HOBt required? Isn't HBTU alone enough for the coupling to complete? [Link]
-
Fields, C. G., et al. (1991). HBTU activation for automated Fmoc solid-phase peptide synthesis. Peptide Research. [Link]
-
Royal Society of Chemistry. (2014). HBTU mediated 1-hydroxybenzotriazole (HOBt) conjugate addition: synthesis and stereochemical analysis of β-benzotriazole N-oxide substituted γ-amino acids and hybrid peptides. Organic & Biomolecular Chemistry. [Link]
-
Vrettos, E. I., et al. (2017). Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates. RSC Advances. [Link]
-
Nowick, J. S. (2017). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry. [Link]
-
Aapptec Peptides. Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. [Link]
-
Springer Nature Experiments. Fmoc Solid-Phase Peptide Synthesis. [Link]
-
Merck Millipore. Novabiochem® Coupling reagents. [Link]
-
Semantic Scholar. HBTU activation for automated Fmoc solid-phase peptide synthesis. [Link]
-
Oxford Academic. Basic principles | Fmoc Solid Phase Peptide Synthesis: A Practical Approach. [Link]
-
Merck Millipore. Novabiochem®. [Link]
-
ResearchGate. (2014). Solid phase peptide synthesis: Has anyone encountered their pre-activation solution (amino acid, DIEA, HBTU, HOBt) turning orange or pink upon mixing? [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. The Role of HOBt and HBTU in Peptide Coupling Reactions - Creative Peptides [creative-peptides.com]
- 3. benchchem.com [benchchem.com]
- 4. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 5. benchchem.com [benchchem.com]
- 6. peptide.com [peptide.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. HBTU mediated 1-hydroxybenzotriazole (HOBt) conjugate addition: synthesis and stereochemical analysis of β-benzotriazole N-oxide substituted γ-amino acids and hybrid peptides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. youtube.com [youtube.com]
- 11. luxembourg-bio.com [luxembourg-bio.com]
- 12. HBTU activation for automated Fmoc solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. bioorganica.org.ua [bioorganica.org.ua]
- 16. researchgate.net [researchgate.net]
- 17. HBTU activation for automated Fmoc solid-phase peptide synthesis. | Semantic Scholar [semanticscholar.org]
The Role of Fmoc-D-leucine Chloride in the Synthesis of Novel Anticancer Peptides: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the application of Fmoc-D-leucine chloride (Fmoc-D-Leu-Cl) in the synthesis of peptides with potent anticancer activity. While this compound is primarily a reactive intermediate in peptide synthesis rather than a direct therapeutic agent, its use enables the incorporation of the D-enantiomer of leucine into peptide chains, a strategy that has yielded promising results in the development of novel cancer therapeutics. Here, we delve into the rationale behind using D-leucine in anticancer peptides, the synthetic methodologies involving this compound, and detailed protocols for evaluating the efficacy of the resulting peptides.
Introduction: The Significance of D-Amino Acids in Anticancer Peptide Design
Peptides composed of naturally occurring L-amino acids are often limited in their therapeutic potential due to their susceptibility to rapid degradation by proteases in the body. The incorporation of non-natural D-amino acids, such as D-leucine, is a key strategy to overcome this limitation. The introduction of D-leucine residues can render peptides resistant to enzymatic cleavage, thereby extending their plasma half-life and improving their overall bioavailability.
Beyond enhancing stability, the strategic placement of D-leucine can also modulate the biological activity of peptides, leading to an improved therapeutic index. This is often achieved by enhancing the peptide's selectivity for cancer cells while reducing its toxicity towards normal, healthy cells.
The Role of Fmoc-D-leucine Chloride in Peptide Synthesis
Fmoc-D-leucine chloride is a highly reactive derivative of Fmoc-D-leucine that can be employed in solid-phase peptide synthesis (SPPS), particularly for challenging coupling steps.[1][2] Fmoc-amino acid chlorides are typically generated in situ and used immediately due to their reactivity.[3][4] The use of the acid chloride facilitates the formation of the amide bond between amino acids, driving the reaction to completion, which is especially useful for sterically hindered couplings.
The overall workflow for synthesizing a D-leucine-containing peptide using Fmoc chemistry is illustrated below:
Caption: Generalized workflow for Solid-Phase Peptide Synthesis (SPPS) incorporating Fmoc-D-leucine.
Applications of D-Leucine-Containing Peptides in Cancer Research
The incorporation of D-leucine has been shown to enhance the anticancer properties of various peptides. A notable example is the modification of the antimicrobial peptide Brevinin-1OS (B1OS). The addition of a D-leucine residue at the second position (B1OS-D-L) resulted in a significant increase in both antibacterial and anticancer activities compared to the parent peptide.[5][6][7]
Mechanism of Action
The primary mechanism by which many cationic anticancer peptides, including those containing D-leucine, exert their effects is through the disruption of the cancer cell membrane. Cancer cell membranes are typically more anionic than the membranes of normal cells, which facilitates the electrostatic attraction of cationic peptides. Following this initial interaction, the peptides can insert into the membrane, leading to pore formation, membrane depolarization, and ultimately, cell lysis.
Caption: Proposed mechanism of action for cationic D-leucine-containing anticancer peptides.
In some cases, alternative mechanisms may be at play. For instance, one study on a D-amino acid-containing peptide demonstrated a hyaluronan-dependent mechanism of action.[8]
Quantitative Data Summary
The following table summarizes the enhanced bioactivity of the D-leucine containing peptide B1OS-D-L compared to its L-leucine counterpart (B1OS-L) and the parent peptide (B1OS).
| Peptide | MIC vs. S. aureus (µM) | MIC vs. MRSA (µM) | IC50 vs. H838 (Human Lung Cancer) (µM) | Hemolytic Activity (HC50, µM) |
| B1OS | 32 | 64 | >128 | >128 |
| B1OS-L | 2 | 4 | 2.55 | 29.92 |
| B1OS-D-L | 2 | 4 | 2.55 | 74.5 |
Data sourced from Yao et al., 2021.[5][6][7]
As the data indicates, the addition of D-leucine (B1OS-D-L) maintained the high antimicrobial and anticancer potency of the L-leucine version (B1OS-L) while significantly reducing hemolytic activity, thereby increasing its therapeutic window.[9]
Experimental Protocols
The following are generalized protocols for the in vitro evaluation of newly synthesized D-leucine-containing peptides for their anticancer activity.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells, which serves as an indicator of cell viability.
Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells to form purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Procedure:
-
Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of the D-leucine-containing peptide for 24, 48, or 72 hours. Include a vehicle control (e.g., sterile water or PBS).
-
Following the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C to allow for formazan crystal formation.
-
Solubilize the formazan crystals by adding a solubilization solution, such as dimethyl sulfoxide (DMSO).
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control and determine the IC50 value (the concentration of the peptide that inhibits cell growth by 50%).
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This assay is used to differentiate between viable, apoptotic, and necrotic cells.
Principle: Annexin V is a protein that has a high affinity for phosphatidylserine (PS), which is translocated from the inner to the outer leaflet of the plasma membrane during the early stages of apoptosis. Propidium iodide (PI) is a fluorescent dye that can only enter cells with compromised membranes, a characteristic of late apoptotic and necrotic cells.
Procedure:
-
Treat cancer cells with the D-leucine-containing peptide at its IC50 concentration for a predetermined time.
-
Harvest the cells and wash them with cold phosphate-buffered saline (PBS).
-
Resuspend the cells in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and PI to the cell suspension and incubate in the dark at room temperature for 15 minutes.
-
Analyze the stained cells by flow cytometry. The results will distinguish between:
-
Viable cells (Annexin V-negative, PI-negative)
-
Early apoptotic cells (Annexin V-positive, PI-negative)
-
Late apoptotic/necrotic cells (Annexin V-positive, PI-positive)
-
Necrotic cells (Annexin V-negative, PI-positive)
-
Western Blot Analysis for Apoptosis-Related Proteins
This technique is used to detect changes in the expression levels of key proteins involved in the apoptotic pathway.
Procedure:
-
Treat cells with the D-leucine-containing peptide and a vehicle control for a specified time.
-
Lyse the cells to extract total protein.
-
Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies against apoptosis-related proteins of interest (e.g., cleaved Caspase-3, PARP, Bax, Bcl-2).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
Conclusion
The use of Fmoc-D-leucine chloride in solid-phase peptide synthesis provides a robust method for incorporating D-leucine into peptide sequences. This chemical modification has proven to be a highly effective strategy for developing novel anticancer peptides with enhanced stability and an improved therapeutic profile. The protocols outlined in this guide provide a framework for the in vitro evaluation of these promising therapeutic candidates.
References
-
Protocols for Studying Antimicrobial Peptides (AMPs) as Anticancer Agents. (n.d.). SpringerLink. Retrieved January 1, 2026, from [Link]
-
Yao, A., Ma, Y., Chen, X., Zhou, M., Xi, X., Ma, C., Ren, S., Chen, T., Shaw, C., & Wang, L. (2021). Modification Strategy of D-leucine Residue Addition on a Novel Peptide from Odorrana schmackeri, with Enhanced Bioactivity and In Vivo Efficacy. Toxins, 13(9), 611. [Link]
-
Sivanandaiah, K. M., Suresh Babu, V. V., & Gangadhar, B. P. (1995). Fmoc-amino acid chlorides in solid phase synthesis of opioid peptides. Indian Journal of Chemistry - Section B, 34B(7), 628-631. [Link]
-
Yao, A., Ma, Y., Chen, X., Zhou, M., Xi, X., Ma, C., Ren, S., Chen, T., Shaw, C., & Wang, L. (2021). Modification Strategy of D-leucine Residue Addition on a Novel Peptide from Odorrana schmackeri, with Enhanced Bioactivity and In Vivo Efficacy. MDPI. [Link]
-
In situ generation of Fmoc-amino acid chlorides using bis-(trichloromethyl)carbonate and its utilization for difficult couplings in solid-phase peptide synthesis. (2000). ResearchGate. [Link]
-
Beyermann, M., Bienert, M., Niedrich, H., Carpino, L. A., & Sadat-Aalaee, D. (1990). Rapid continuous peptide synthesis via FMOC amino acid chloride coupling and 4-(aminomethyl)piperidine deblocking. The Journal of Organic Chemistry, 55(2), 721-728. [Link]
-
Modification Strategy of D-leucine Residue Addition on a Novel Peptide from Odorrana schmackeri, with Enhanced Bioactivity and In Vivo Efficacy. (2021). ResearchGate. [Link]
-
Peptides with Dual Antimicrobial–Anticancer Activity: Strategies to Overcome Peptide Limitations and Rational Design of Anticancer Peptides. (2021). MDPI. [Link]
-
D-Amino Acid Analogues of the Antimicrobial Peptide CDT Exhibit Anti-Cancer Properties in A549, a Human Lung Adenocarcinoma Cell Line. (2018). Bentham Science. [Link]
Sources
- 1. Fmoc-amino acid chlorides in solid phase synthesis of opioid peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. chempep.com [chempep.com]
- 5. Modification Strategy of D-leucine Residue Addition on a Novel Peptide from Odorrana schmackeri, with Enhanced Bioactivity and In Vivo Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. benthamscience.com [benthamscience.com]
- 9. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Incomplete Coupling of Fmoc-D-leucine in SPPS
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the incorporation of Fmoc-D-leucine during Solid-Phase Peptide Synthesis (SPPS). Incomplete coupling of this sterically hindered amino acid is a common hurdle. This document provides in-depth troubleshooting strategies, diagnostic protocols, and optimization techniques to ensure the successful synthesis of your target peptide.
Frequently Asked Questions (FAQs)
Q1: Why is my Fmoc-D-leucine coupling reaction incomplete?
A: The primary reason for the inefficient coupling of Fmoc-D-leucine is steric hindrance . This physical obstruction arises from a combination of factors:
-
β-branched Side Chain: Leucine possesses a bulky isobutyl side chain. In the D-configuration, the orientation of this side chain can further obstruct the approach of the activated carboxyl group to the N-terminal amine of the growing peptide chain.[1][2]
-
Resin and Peptide Aggregation: As the peptide chain elongates, it can fold or aggregate on the solid support, making the N-terminal amine less accessible.[1] Hydrophobic sequences, particularly those containing multiple hindered residues, are especially prone to this phenomenon.[1]
This steric clash slows down the reaction kinetics, often leading to an incomplete reaction under standard coupling conditions.[2]
Caption: Steric hindrance during Fmoc-D-leucine coupling.
Q2: How can I definitively confirm that the coupling is incomplete?
A: Visual inspection of the resin is not sufficient. You must perform a diagnostic test to confirm the presence of unreacted primary amines on the peptide-resin.
The Kaiser test is a highly sensitive colorimetric assay for detecting free primary amines.[3][4] A positive result indicates that the N-terminal amine of the growing peptide chain is still available, meaning the coupling reaction failed to go to completion.[4][5]
-
Positive Result: Intense blue color develops on the beads and/or in the solution.[6][7]
-
Negative Result: Beads remain their original color, and the solution stays yellow.[5]
Reagents:
Reagent A: 16.5 mg of KCN diluted in 25 mL of water; 1 mL of this solution is then diluted with 49 mL of pyridine.[3]
Reagent B: 1.0 g of ninhydrin dissolved in 20 mL of n-butanol.[3][4]
Reagent C: 40 g of phenol dissolved in 20 mL of n-butanol.[3][4]
Procedure:
Withdraw a small sample of resin beads (10-15 beads) from your reaction vessel.[3]
Wash the beads thoroughly with DMF and then Ethanol to remove any residual reagents.[5]
Place the washed beads into a small, clean glass test tube.
Add 2-3 drops of Reagent A, Reagent B, and Reagent C to the tube.[3][4]
Observe the color of the beads and the solution against a white background.
For a definitive and quantitative assessment, a small portion of the peptide can be cleaved from the resin, deprotected, and analyzed.[2]
-
High-Performance Liquid Chromatography (HPLC): This technique separates the components of your crude product.[8][9] An incomplete coupling will result in a chromatogram showing multiple peaks, with a significant peak corresponding to the "deletion sequence" (the peptide missing the D-leucine residue).[8][10] The purity is calculated by dividing the area of the main product peak by the total area of all peaks.[8][11]
-
Mass Spectrometry (MS): Coupling HPLC to a mass spectrometer (LC-MS) is the most powerful method. It allows you to determine the molecular weight of the species in each peak, definitively identifying the target peptide and any impurities, such as the D-leucine deletion sequence.[8]
Sample Preparation: Take a small sample of the dried peptide-resin (approx. 5-10 mg).
Cleavage: Treat the resin with a cleavage cocktail appropriate for your resin and side-chain protecting groups (e.g., 95% TFA, 2.5% Water, 2.5% TIS) for 2-3 hours at room temperature.
Precipitation: Precipitate the cleaved peptide in cold diethyl ether. Centrifuge to pellet the peptide and decant the ether.
Dissolution: Dissolve the crude peptide pellet in a suitable solvent for HPLC, typically the initial mobile phase composition (e.g., a mixture of water/TFA and acetonitrile/TFA).[8][11]
Filtration: Filter the sample through a 0.22 µm or 0.45 µm syringe filter before injection.[8][9]
Chromatography:
Column: Use a reversed-phase C18 column, which is standard for peptide analysis.[8]
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in water.[8]
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in acetonitrile (ACN).[8]
Gradient: Run a linear gradient, for example, from 5% to 60% Mobile Phase B over 20-30 minutes, to elute the peptide and impurities.[11]
Detection: Monitor the elution using a UV detector at 214 nm (for the peptide backbone).[11]
Analysis: Analyze the resulting chromatogram for purity and identify peaks corresponding to deletion sequences, preferably with MS confirmation.
Q3: An incomplete coupling is confirmed. What are my immediate options?
A: If you detect an incomplete coupling, do not proceed to the next deprotection step. This will lead to the formation of deletion peptides that are often difficult to separate during purification.[12] Instead, employ one of the following strategies.
Caption: Immediate troubleshooting workflow for incomplete coupling.
-
Double Coupling: This is the most common and straightforward first response.[2][13] After the initial coupling reaction, drain the reagents and immediately add a second, fresh solution of activated Fmoc-D-leucine to the resin.[2][12] This re-exposes the unreacted amines to a high concentration of the activated amino acid, helping to drive the reaction to completion.[14]
-
Extend Reaction Time: Sterically hindered couplings are kinetically slow. Simply increasing the reaction time of the initial coupling (e.g., from 1 hour to 2-4 hours) can sometimes be sufficient.[12][15]
-
Capping: If a double coupling fails (confirmed by another positive Kaiser test), you must permanently block the unreacted N-terminal amines to prevent them from reacting in subsequent cycles.[2] This is achieved by acetylating the amines with acetic anhydride in the presence of a base like DIPEA. Capped sequences are easier to separate during final purification than deletion sequences.
| Strategy | Pros | Cons |
| Double Coupling | Highly effective for many hindered residues.[13][16] | Consumes additional amino acid and reagents. |
| Extend Time | Simple to implement; no extra reagent cost. | May not be sufficient for severely hindered couplings. |
| Capping | Prevents deletion sequences; simplifies purification. | Results in a truncated peptide; reduces overall yield of the target peptide. |
Q4: How can I optimize my protocol for future syntheses involving Fmoc-D-leucine?
A: Proactive optimization is key to preventing coupling issues. Consider these factors before starting your next synthesis.
Standard carbodiimide reagents (DCC, DIC) are often insufficient for hindered couplings.[1][15] More potent in-situ activating reagents are required.[15]
-
Uronium/Aminium Salts (HATU, HCTU, HBTU): These are the most widely recommended reagents for difficult couplings.[17][18] They react with the Fmoc-amino acid to form highly reactive OAt or OBt esters, which can overcome significant steric barriers.[18][19] HATU is often considered the gold standard due to its high efficiency and ability to suppress racemization.[17][19]
-
Oxyma-Based Uronium Salts (COMU): COMU is a newer generation reagent with reactivity comparable to HATU but with a superior safety profile, as it is not based on potentially explosive HOBt or HOAt derivatives.[17][20][21]
-
Phosphonium Salts (PyBOP, PyAOP): These are also highly effective and have the advantage of not causing guanidinylation side reactions, which can occur with excess uronium reagents.[17][18]
| Reagent Class | Examples | Reactivity | Key Features |
| Uronium/Aminium | HATU, HCTU | Very High | Gold standard for difficult couplings; forms highly reactive esters.[17][18] |
| Oxyma-Based | COMU | Very High | Safer alternative to HOBt/HOAt-based reagents with comparable reactivity to HATU.[20][21] |
| Phosphonium | PyBOP, PyAOP | High | Does not cause guanidinylation side reactions; good for hindered residues.[17] |
| Carbodiimide | DIC, DCC | Moderate | Generally insufficient for highly hindered couplings unless used with additives like OxymaPure.[15] |
The solvent plays a crucial role in solvating the peptide-resin complex and preventing aggregation.[15][22]
-
N-Methylpyrrolidone (NMP): Often preferred over Dimethylformamide (DMF) for its superior solvating properties, which can improve coupling yields for difficult sequences.[22][23]
-
Solvent Mixtures: For particularly problematic sequences, a "magic mixture" of DCM/DMF/NMP (1:1:1) can be beneficial to disrupt aggregation.[15][23] While DMF is a standard, some greener alternatives are being explored, though they may not yet match DMF's performance in all cases.[24][25]
-
Elevated Temperature: Carefully increasing the reaction temperature (e.g., to 40-50°C) can provide the necessary activation energy to overcome the steric barrier.[12][26][27] However, this must be done with caution as it can increase the risk of side reactions like racemization.[28]
-
Microwave-Assisted Peptide Synthesis (MAPS): This is a highly effective method for driving difficult couplings to completion.[15] Microwave energy provides rapid and uniform heating, significantly accelerating reaction rates and improving crude peptide purity, often reducing coupling times to mere minutes.[29][30][31][32]
References
-
Peng, L., et al. (2013). Microwave-assisted synthesis of difficult sequence-containing peptides using the isopeptide method. Organic & Biomolecular Chemistry, 11(14), 2370-6. Available at: [Link]
- BenchChem. (2025). Troubleshooting guide for peptide coupling reactions with hindered amino acids. BenchChem Technical Support.
- Creative Peptides. (n.d.). Microwave-Assisted Peptide Synthesis: A Faster Approach.
-
Biotage. (2023). Using double coupling to improve your peptide synthesis. Biotage Blog. Available at: [Link]
- AAPPTec. (n.d.). Solvents for Solid Phase Peptide Synthesis. AAPPTec.
-
Wang, J., et al. (2013). Microwave-assisted synthesis of difficult sequence-containing peptides using the isopeptide method. PubMed. Available at: [Link]
- Collins, J. M. (n.d.).
-
Bacsa, B., et al. (2008). Solid-Phase Synthesis of Difficult Peptide Sequences at Elevated Temperatures: A Critical Comparison of Microwave and Conventional Heating Technologies. The Journal of Organic Chemistry, 73(19), 7532–7541. Available at: [Link]
- Biotage. (2023). Five Tips and Tricks for Success in Solid Phase Peptide Synthesis. Biotage Blog.
- ChemPep Inc. (n.d.). Fmoc Solid Phase Peptide Synthesis. ChemPep.
- BenchChem. (2025). Technical Support Center: Optimizing Coupling Reactions for Sterically Hindered Amino Acids. BenchChem Technical Support.
- BenchChem. (2025). Technical Support Center: Monitoring Reaction Progress of Peptide Coupling by HPLC. BenchChem Technical Support.
- AAPPTec. (n.d.). Technical Support Information Bulletin 1188 - Kaiser Test (Ninhydrin Test). AAPPTec.
-
El-Faham, A., & Albericio, F. (2011). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 15(4), 940–972. Available at: [Link]
- Coin, I., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.
- Bachem. (2022). On the way to greener SPPS: Replacing DMF. Bachem.
- Merck Millipore. (n.d.). Novabiochem® Coupling reagents. Merck Millipore.
-
de la Torre, B. G., & Albericio, F. (2020). Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. Molecules, 25(5), 1195. Available at: [Link]
- BenchChem. (2025).
- Creative Peptides. (n.d.). Optimizing Peptide Coupling: Key Techniques.
- Giraud, M., et al. (2014). Methods and protocols of modern solid phase peptide synthesis. HAL Open Science.
- AAPPTec. (n.d.). Coupling Reagents. AAPPTec.
- BenchChem. (2025). Kaiser test for monitoring incomplete coupling of modified amino acids. BenchChem Technical Support.
- BenchChem. (2025). Technical Support Center: Managing Steric Hindrance in Peptide Synthesis. BenchChem Technical Support.
-
Isaksson, J., et al. (2021). Replacing DMF in solid-phase peptide synthesis: varying the composition of green binary solvent mixtures as a tool to mitigate common side-reactions. Green Chemistry, 23(8), 3021-3028. Available at: [Link]
- PekCura Labs. (2025). Understanding HPLC Analysis for Peptide Purity: A Researcher's Guide. PekCura Labs.
- AAPPTec. (n.d.). Monitoring of Peptide Coupling and Capping; Coupling Tests. AAPPTec.
- ResearchGate. (2015). Are double couplings in SPPS interesting for purity of short peptides?.
- Sigma-Aldrich. (n.d.). Peptide Coupling Reagents Guide. Sigma-Aldrich.
-
Laconde, G., et al. (2021). Evaluation of greener solvents for solid-phase peptide synthesis. Peptide Science, 113(5), e24225. Available at: [Link]
- Mtoz Biolabs. (n.d.). Workflow of HPLC in Peptide Purity Analysis. Mtoz Biolabs.
- ResolveMass Laboratories Inc. (2025). Peptide Purity by HPLC and Why It Matters.
- BenchChem. (2025). Technical Support Center: Troubleshooting Fmoc-D-Val-OH Coupling in SPPS. BenchChem Technical Support.
- BenchChem. (2025). Technical Support Center: Troubleshooting Fmoc-D-Pen(Trt)-OH Coupling in SPPS. BenchChem Technical Support.
- BenchChem. (2025). Technical Support Center: Managing Steric Hindrance in Fmoc-L-Dab(Me,Ns)-OH Coupling. BenchChem Technical Support.
- Katritzky, A. R., et al. (1995). Efficient peptide coupling involving sterically hindered amino acids. PubMed.
- Almac Group. (n.d.).
- AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). AAPPTec.
- ResearchGate. (2025). Procedures to Improve Difficult Couplings.
- BenchChem. (2025). Dealing with steric hindrance during Fmoc-D-Bpa-OH coupling. BenchChem Technical Support.
- Mesa Labs. (n.d.). SPPS Tips For Success Handout. Mesa Labs.
- ResearchGate. (2020). SPPS: peptide failure to elongate?.
- Pessel, M., et al. (2020). Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media. ChemSusChem, 13(17), 4388-4408.
- Young, J. D., et al. (1990). Coupling efficiencies of amino acids in the solid phase synthesis of peptides. Peptide Research, 3(4), 194-200.
- Reddit. (2024).
Sources
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. peptide.com [peptide.com]
- 4. benchchem.com [benchchem.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. chempep.com [chempep.com]
- 7. peptide.com [peptide.com]
- 8. benchchem.com [benchchem.com]
- 9. Workflow of HPLC in Peptide Purity Analysis | MtoZ Biolabs [mtoz-biolabs.com]
- 10. almacgroup.com [almacgroup.com]
- 11. resolvemass.ca [resolvemass.ca]
- 12. benchchem.com [benchchem.com]
- 13. biotage.com [biotage.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. biotage.com [biotage.com]
- 17. benchchem.com [benchchem.com]
- 18. 肽偶联剂选择指南 [sigmaaldrich.com]
- 19. merckmillipore.com [merckmillipore.com]
- 20. bachem.com [bachem.com]
- 21. pubs.acs.org [pubs.acs.org]
- 22. peptide.com [peptide.com]
- 23. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 24. bachem.com [bachem.com]
- 25. tandfonline.com [tandfonline.com]
- 26. researchgate.net [researchgate.net]
- 27. benchchem.com [benchchem.com]
- 28. pubs.acs.org [pubs.acs.org]
- 29. Microwave-assisted synthesis of difficult sequence-containing peptides using the isopeptide method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. Microwave-Assisted Peptide Synthesis: A Faster Approach - Creative Peptides [creative-peptides.com]
- 31. Microwave-assisted synthesis of difficult sequence-containing peptides using the isopeptide method - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 32. Microwave-assisted solid-phase peptide synthesis based on the Fmoc protecting group strategy (CEM) - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Racemization of Fmoc-D-leucine
Welcome to the technical support center for peptide synthesis. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent the racemization of Fmoc-D-leucine and other chiral amino acids during peptide coupling reactions. As Senior Application Scientists, we provide this resource to ensure the stereochemical integrity of your synthetic peptides.
Troubleshooting Guide: Addressing Racemization in Real-Time
This section provides direct answers to common issues encountered during solid-phase peptide synthesis (SPPS).
Q1: I'm observing a significant amount of L-leucine impurity in my D-leucine-containing peptide. What is the primary cause of this racemization?
A1: The primary cause of racemization for an incoming Fmoc-protected amino acid during coupling is the formation of a 5(4H)-oxazolone intermediate. [1] This process is catalyzed by the activation of the amino acid's carboxyl group and the presence of a base.
Mechanism Explained:
-
Activation: The coupling reagent activates the carboxylic acid of Fmoc-D-leucine, making it susceptible to nucleophilic attack.
-
Oxazolone Formation: The urethane oxygen of the Fmoc protecting group attacks the activated carboxyl group, forming a cyclic oxazolone intermediate.
-
Loss of Chirality: The α-proton on the oxazolone ring is now highly acidic and can be easily abstracted by a base present in the reaction mixture. This creates a planar, achiral enolate intermediate.
-
Reprotonation: When this planar intermediate is reprotonated, it can occur from either face, leading to a mixture of both the original D-enantiomer and the undesired L-enantiomer.[2][3][4]
The rate of this side reaction is heavily influenced by your choice of coupling reagents, base, activation time, and temperature.[1]
Caption: Mechanism of racemization via oxazolone formation.
Q2: Which coupling reagents and additives are best for minimizing the racemization of Fmoc-D-leucine?
A2: The choice of coupling reagent is critical. For racemization-prone residues, using a coupling reagent in combination with an additive that forms a less racemization-prone active ester is highly recommended.[1][5]
-
Carbodiimides with Additives: Diisopropylcarbodiimide (DIC) is a common choice, but it should almost always be used with a racemization-suppressing additive.[1][6]
-
Oxyma (Ethyl 2-cyano-2-(hydroxyimino)acetate): This is a highly effective, non-explosive alternative to HOBt that is excellent at suppressing racemization.[1][7] The combination of DIC/Oxyma is a robust choice for sensitive couplings.[7]
-
HOBt (1-Hydroxybenzotriazole): The classic additive. While effective, Oxyma and HOAt are generally considered superior in preventing racemization.[8]
-
-
Onium Salts (Uronium/Aminium/Imonium): These reagents are highly efficient but must be chosen carefully.
-
COMU (1-[(1-(Cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylaminomorpholinomethylene)]methanaminium hexafluorophosphate): A modern coupling reagent with efficiency comparable to HATU. It incorporates an Oxyma moiety, making it inherently safer and highly effective at suppressing racemization.[3][6][9]
-
HATU/HCTU: While very effective for coupling, these can increase racemization risk when used with strong bases like DIPEA.[1][7] If using HATU, a weaker base is preferable.
-
-
Phosphonium Salts:
| Reagent Combination | Base Recommendation | Racemization Risk | Comments |
| DIC / Oxyma | Collidine or NMM | Very Low | Excellent, cost-effective, and safe choice for routine and sensitive couplings.[1][7] |
| DIC / HOBt | Collidine or NMM | Low | A classic combination, but Oxyma is generally superior for suppression.[6] |
| COMU | Collidine or NMM | Very Low | High efficiency, good solubility, and inherently low racemization potential.[3][9] |
| HATU | Collidine or NMM | Moderate | Very powerful, but risk increases with stronger bases. Use weaker bases.[7] |
| DEPBT | DIPEA or NMM | Extremely Low | Superior reagent for highly racemization-prone amino acids.[6] |
Q3: What is the role of the base, and which one should I use?
A3: The base is crucial because it facilitates the proton abstraction from the oxazolone intermediate. A stronger, less sterically hindered base will accelerate racemization.[1][2][4]
-
Use with Caution:
-
Recommended Bases:
-
2,4,6-Collidine (TMP): This sterically hindered base is highly effective at minimizing racemization because its bulkiness makes it a poor proton abstractor at the α-carbon.[4][10][11]
-
N-Methylmorpholine (NMM): NMM is a weaker base (pKa ~7.4) than DIPEA and is a good alternative for reducing the risk of racemization.[1][4]
-
| Base | pKa (approx.) | Steric Hindrance | Racemization Potential |
| DIPEA | 10.1 | Low | High |
| NMM | 7.4 | Moderate | Low-Moderate |
| 2,4,6-Collidine | 7.4 | High | Very Low |
Q4: How can I quantitatively measure the level of racemization in my final peptide?
A4: Quantitative analysis is essential to confirm the stereochemical purity of your product. The most common and reliable methods involve chromatographic separation of the final peptide or its constituent amino acids.[12][13]
-
Chiral High-Performance Liquid Chromatography (HPLC): This is a powerful method that separates the desired peptide from its diastereomer (the version containing the L-leucine). It requires a chiral stationary phase column.[12]
-
Gas Chromatography-Mass Spectrometry (GC-MS) after Hydrolysis: This is a highly sensitive method. The peptide is first hydrolyzed back to its individual amino acids. These amino acids are then derivatized to make them volatile and are separated on a chiral GC column.[13][14] A key advantage is that by using deuterated acid (DCl in D₂O) for hydrolysis, you can correct for any racemization that occurs during the hydrolysis step itself.[13][14]
-
Capillary Electrophoresis (CE): This technique offers excellent resolution and high sensitivity, with detection limits reported as low as 0.05% of the major enantiomer.[12][15]
Caption: Troubleshooting workflow for racemization issues.
Frequently Asked Questions (FAQs)
-
Are other amino acids prone to racemization? Yes. While any chiral amino acid can racemize under harsh conditions, some are particularly susceptible. Histidine (His) and Cysteine (Cys) are notoriously prone to racemization.[5][10][11][16] Serine (Ser) can also be problematic.[7][16]
-
Can racemization occur during the Fmoc-deprotection step? While the primary cause of racemization for the incoming amino acid is during the coupling step, the basic conditions of Fmoc deprotection (e.g., piperidine) can cause epimerization of the C-terminal amino acid of the resin-bound peptide, especially if exposure is prolonged or harsh.[1][2]
-
Does temperature control matter? Absolutely. Higher coupling temperatures accelerate the rate of oxazolone formation and subsequent racemization.[1][10] Unless a coupling is known to be difficult, it should be performed at room temperature. Microwave synthesis, while efficient, must be carefully controlled to avoid excessive temperatures that can exacerbate racemization.[10][11]
Experimental Protocols
Protocol 1: Low-Racemization Coupling of Fmoc-D-leucine
This protocol is designed to minimize racemization by using a preferred reagent/base combination and minimizing pre-activation time.
Materials:
-
Fmoc-deprotected peptide-resin
-
Fmoc-D-leucine (3 equivalents)
-
Diisopropylcarbodiimide (DIC) (3 equivalents)
-
Ethyl cyanohydroxyiminoacetate (Oxyma) (3 equivalents)
-
2,4,6-Collidine (4 equivalents)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
Procedure:
-
Resin Preparation: Ensure the N-terminal Fmoc group of the peptide-resin has been completely removed (confirmed by a positive Kaiser test) and the resin has been thoroughly washed with DMF to remove all residual piperidine.
-
Coupling Mixture Preparation (Minimal Pre-activation): a. In a separate reaction vessel, dissolve Fmoc-D-leucine (3 eq.) and Oxyma (3 eq.) in a minimal amount of DMF. b. Add 2,4,6-Collidine (4 eq.) to the amino acid/Oxyma solution and briefly agitate. c. Immediately before addition to the resin , add DIC (3 eq.) to this mixture. Do not allow this activated mixture to stand for more than 1-2 minutes.[1]
-
Coupling Reaction: Immediately add the freshly prepared coupling mixture to the deprotected peptide-resin.
-
Agitation: Agitate the reaction vessel at room temperature for 2 hours.
-
Washing: Wash the resin thoroughly with DMF (3x) and DCM (3x).
-
Confirmation: Perform a Kaiser test to confirm the reaction has gone to completion (negative result). If the test is positive, a second coupling may be required.[1]
Protocol 2: General Analysis of Racemization by GC-MS
This protocol provides a workflow for the quantitative analysis of D/L isomers in a final peptide product.
Procedure:
-
Hydrolysis: The purified peptide is hydrolyzed using 6N DCl in D₂O at 110°C for 24 hours. Using deuterated reagents allows for the correction of any racemization induced during this hydrolysis step.[13][14]
-
Derivatization: The resulting amino acid hydrolysate must be derivatized to increase its volatility for GC analysis. A common method is a two-step process: a. Esterification: React the amino acids with an acidic alcohol (e.g., 2N deuterated methanolic HCl).[14] b. Acylation: React the resulting esters with an acylating agent like trifluoroacetic anhydride.[13][14]
-
GC-MS Analysis: a. The derivatized, volatile amino acids are injected into a gas chromatograph equipped with a chiral stationary phase column (e.g., Chirasil-Val).[14] b. The D- and L-enantiomers of leucine will separate and elute at different retention times.
-
Data Analysis: The extent of racemization is determined by integrating the peak areas of the D- and L-leucine enantiomers. The mass spectrometer can be used in Selected Ion Monitoring (SIM) mode to specifically detect characteristic fragment ions, increasing sensitivity and allowing for correction of hydrolysis-induced racemization by monitoring deuterium incorporation.[13]
References
Sources
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. bachem.com [bachem.com]
- 4. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 5. peptide.com [peptide.com]
- 6. peptide.com [peptide.com]
- 7. Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Limiting racemization and aspartimide formation in microwave‐enhanced Fmoc solid phase peptide synthesis | Semantic Scholar [semanticscholar.org]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. cat-online.com [cat-online.com]
- 15. Racemization of amino acids in solid-phase peptide synthesis investigated by capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. Thieme E-Books & E-Journals [thieme-connect.de]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
- 20. How to Optimize Peptide Synthesis? - Creative Peptides [creative-peptides.com]
- 21. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
- 22. researchgate.net [researchgate.net]
- 23. Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. luxembourg-bio.com [luxembourg-bio.com]
Technical Support Center: Troubleshooting Side Reactions in Peptide Synthesis with Fmoc-D-Leu-Cl
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are utilizing Fmoc-D-Leu-Cl in their solid-phase peptide synthesis (SPPS) workflows. The use of amino acid chlorides, like this compound, is often reserved for challenging couplings where standard activating agents may fall short. However, their high reactivity, while beneficial for bond formation, can also be a significant source of specific side reactions.
This document provides in-depth, troubleshooting-focused guidance in a direct question-and-answer format to help you identify, understand, and mitigate these potential issues, ensuring the integrity and success of your synthesis.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why would I use it over standard coupling reagents?
This compound is the acid chloride derivative of Fmoc-protected D-Leucine. Unlike standard peptide synthesis which generates an activated amino acid in situ using reagents like HBTU or HATU, the acid chloride is a pre-activated species.
You should consider using this compound in specific, challenging situations:
-
Sterically Hindered Couplings: When coupling an amino acid to a bulky or sterically hindered N-terminus (e.g., N-alkylated amino acids), standard methods may be too slow, leading to incomplete reactions. The high reactivity of the acid chloride can drive these difficult couplings to completion.[1][2]
-
"Difficult" Sequences: For peptide sequences known to aggregate, the faster kinetics of an acid chloride coupling can sometimes improve outcomes by minimizing the time the peptide-resin is in a reactive state.[3]
However, this heightened reactivity is a double-edged sword. It necessitates careful control over reaction conditions to prevent the side reactions detailed in this guide. The use of Fmoc-amino acid chlorides has been described as having limited applicability if not handled correctly.[4]
Q2: My mass spectrometry results show a significant peak corresponding to my target peptide minus Leucine (a deletion sequence). What is the likely cause?
This is a classic symptom of reagent hydrolysis . This compound is extremely sensitive to moisture. If trace amounts of water are present in your reaction vessel, solvents (like DMF), or on the resin itself, the acid chloride will rapidly hydrolyze back to the unreactive Fmoc-D-Leu-OH carboxylic acid before it has a chance to couple to the peptide chain.
This premature hydrolysis is a competitive reaction that effectively quenches the coupling, leading to a portion of your peptide chains never having the D-Leucine added. Subsequent steps then continue on this truncated sequence, resulting in a prominent deletion product.[5]
Q3: My HPLC chromatogram is messy, with multiple peaks close to my main product. Mass spec suggests additions of +113 Da (mass of a Leucine residue). What's happening?
This strongly indicates an over-acylation side reaction. The high electrophilicity of the acid chloride makes it reactive not only with the N-terminal amine but also with other nucleophiles present in the peptide.
Common sites for over-acylation include:
-
Side Chains: The hydroxyl groups of Serine (Ser) and Threonine (Thr) or the ε-amino group of Lysine (Lys), if not adequately protected, can be acylated by a second molecule of this compound.
-
N-terminus: In areas of high resin loading or peptide aggregation, a deprotected N-terminus can potentially be acylated twice.
This side reaction is particularly problematic because the resulting branched or modified peptides often have similar chromatographic properties to the desired product, making purification exceedingly difficult.[6]
Q4: I'm synthesizing a peptide with L-amino acids and incorporating a single D-Leu residue. However, chiral analysis shows the presence of L-Leu in my final product. How is this racemization occurring?
Racemization is a known risk with highly activated amino acids, including acid chlorides.[7][8][9] The primary mechanism is through the formation of a planar intermediate called a 5(4H)-oxazolone (or azlactone).
Here's the causality:
-
The acid chloride is highly activated.
-
In the presence of a base (required for the coupling reaction), the proton on the alpha-carbon of the D-Leucine becomes acidic.[9]
-
The base can abstract this proton, leading to the formation of the planar oxazolone ring.
-
This planar intermediate can be re-protonated from either face before it couples to the peptide. Protonation from one side yields the desired D-Leu peptide, while protonation from the other side results in the undesired L-Leu diastereomer.[9]
Infrared studies have confirmed that the formation of this competing oxazolone intermediate is accelerated by the tertiary amines (like DIEA or NMM) used in SPPS.[8]
Troubleshooting Guides & Protocols
Problem 1: Low Coupling Efficiency & Deletion Sequences
Symptom: Major peak in HPLC/MS corresponding to [Peptide-Leu]. Kaiser test after coupling may be positive, indicating free amines.
Root Cause: Hydrolysis of this compound.
Workflow for Mitigating Hydrolysis
Caption: Mechanism of racemization via oxazolone formation.
Protocol: Minimizing Racemization During Coupling
Controlling racemization involves carefully balancing reaction conditions to favor the direct aminolysis pathway over the competing oxazolone formation.
-
Choice of Base: This is the most critical factor.
-
Highly Recommended: Use a sterically hindered, non-nucleophilic base such as 2,4,6-collidine or Lutidine. Their bulkiness disfavors the abstraction of the α-proton.
-
Avoid: Do not use N-methylmorpholine (NMM) or diisopropylethylamine (DIEA) if racemization is a concern, as they are known to accelerate oxazolone formation. [8]2. Temperature Control:
-
Perform the coupling at 0°C . Lower temperatures slow down the rate of oxazolone formation more significantly than the rate of the desired coupling reaction. [9]3. Avoid Pre-activation:
-
Do not let the this compound and base sit together before adding them to the resin. This "pre-activation" time allows for significant oxazolone formation to occur before the resin-bound amine is available for coupling. [9]Add the reagents sequentially to the resin: first the acid chloride solution, then the base.
-
Data Summary: Key Reaction Parameters
| Parameter | Standard SPPS | Recommended for this compound | Rationale |
| Temperature | Room Temp or Elevated | 0°C to Room Temp | Minimizes rate of racemization and over-acylation. [9] |
| Base | DIEA, NMM | 2,4,6-Collidine, Lutidine | Steric hindrance reduces α-proton abstraction, suppressing racemization. [8] |
| Solvent | Standard Grade DMF | Anhydrous Grade DMF | Prevents competitive hydrolysis of the highly reactive acid chloride. [5] |
| Activation | In situ (e.g., HBTU/HOBt) | Pre-activated Acid Chloride | Provides high reactivity for difficult couplings. [1][4] |
| Pre-activation Time | 1-5 minutes | None (Sequential Addition) | Prevents formation of oxazolone intermediate before coupling can occur. [9] |
References
-
AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]
-
Falb, E., et al. (1999). In situ generation of Fmoc-amino acid chlorides using bis-(trichloromethyl) carbonate and its utilization for difficult couplings in solid-phase peptide synthesis. Journal of Peptide Research, 53(5), 507-17. Retrieved from [Link]
-
S. N., P. K., & V. V., S. (2015). Amino acid chlorides A journey from instability and racemization towards broader utility in organic synthesis including peptides. CORE. Retrieved from [Link]
-
Saßmann, A., et al. (2001). Racemization of amino acids in solid-phase peptide synthesis investigated by capillary electrophoresis. PubMed, 28(4), 212-9. Retrieved from [Link]
-
Nowick, J. S. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry. Retrieved from [Link]
-
Gagnon, D., et al. (2022). Efficient Fmoc-Protected Amino Ester Hydrolysis Using Green Calcium(II) Iodide as a Protective Agent. National Institutes of Health. Retrieved from [Link]
-
Melo, M., et al. (2019). Unwanted hydrolysis or α/β-peptide bond formation: how long should the rate-limiting coupling step take? National Institutes of Health. Retrieved from [Link]
-
AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Retrieved from [Link]
-
Falb, E., et al. (1999). In situ generation of Fmoc-amino acid chlorides using bis-(trichloromethyl)carbonate and its utilization for difficult couplings in solid-phase peptide synthesis. ResearchGate. Retrieved from [Link]
-
Lee, Y., et al. (2023). Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. National Institutes ofH ealth. Retrieved from [Link]
-
Zluhan, E., et al. (2020). Solution-Phase Fmoc-Based Peptide Synthesis for DNA-Encoded Chemical Libraries: Reaction Conditions, Protecting Group Strategies, and Pitfalls. ACS Combinatorial Science. Retrieved from [Link]
-
Biotage. (2023, February 7). What do you do when your peptide synthesis fails? Retrieved from [Link]
Sources
- 1. In situ generation of Fmoc-amino acid chlorides using bis-(trichloromethyl) carbonate and its utilization for difficult couplings in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. biotage.com [biotage.com]
- 4. chempep.com [chempep.com]
- 5. Unwanted hydrolysis or α/β-peptide bond formation: how long should the rate-limiting coupling step take? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. peptide.com [peptide.com]
- 8. files01.core.ac.uk [files01.core.ac.uk]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Aggregation Issues with D-Amino Acid Containing Peptides
Welcome to the technical support center for researchers, scientists, and drug development professionals working with D-amino acid containing peptides. The inclusion of D-amino acids is a powerful strategy to enhance peptide stability and modulate biological activity. However, this modification can introduce unique challenges, particularly concerning peptide aggregation during synthesis and subsequent handling. This guide provides in-depth troubleshooting advice and detailed protocols to help you navigate and resolve these complex aggregation issues.
Frequently Asked Questions (FAQs)
Q1: Why is my D-amino acid containing peptide aggregating? What's the underlying mechanism?
A1: Peptide aggregation is a multifaceted process driven by the formation of intermolecular hydrogen bonds, which leads to self-assembly into ordered structures like β-sheets.[1] The introduction of a D-amino acid can significantly alter a peptide's conformational landscape and aggregation propensity in several ways:
-
Disruption of L-amino acid structures: In a sequence of L-amino acids, a D-amino acid can introduce a "kink" in the peptide backbone. This can disrupt the typical hydrogen bonding patterns that lead to the aggregation of purely L-amino acid peptides, potentially reducing aggregation.[1][2]
-
Formation of alternative structures: While disrupting L-amino acid-based β-sheets, D-amino acids can participate in or even stabilize other ordered structures. For instance, a D-amino acid can be crucial for forming specific β-turns (like type II' turns), which can act as nucleation points for aggregation.[2]
-
Altered Hydrophobicity: The incorporation of a D-amino acid can change the overall hydrophobicity and the way hydrophobic residues are presented to the solvent. Peptides with a high content of hydrophobic amino acids are generally more prone to aggregation as they try to minimize their contact with water.[1][3]
-
Impact on Secondary Structure: The stereochemistry of D-amino acids can have unpredictable effects on secondary structure formation. While they can disrupt α-helices and parallel β-sheets, they might promote the formation of other structures that are also prone to aggregation.[3][4] The specific position of the D-amino acid is critical; substitutions in the middle of a sequence are more likely to disrupt an α-helix than those at the termini.[4]
Ultimately, the effect of a D-amino acid on aggregation is highly context-dependent, relying on the specific amino acid, its position in the sequence, and the surrounding amino acids.
Q2: I'm seeing issues during solid-phase peptide synthesis (SPPS). Could this be on-resin aggregation?
A2: Yes, aggregation of growing peptide chains on the solid support is a common problem, especially for hydrophobic sequences or those prone to forming strong secondary structures.[5] Key indicators of on-resin aggregation include:
-
Resin Shrinking: A noticeable decrease in the volume of the resin bed as the peptide chains collapse onto themselves.[1]
-
Slow or Incomplete Reactions: Difficulty in achieving complete Fmoc deprotection (indicated by peak broadening in UV monitoring) or amino acid coupling (indicated by a positive Kaiser test after coupling).[1][6] This occurs because the aggregated peptide chains block reagent access to the reactive sites.
-
Color Changes: The peptide-resin may develop a yellowish or brownish tint in some cases.[1]
Aggregation is often not significant until the peptide chain reaches 5-6 residues in length.[7]
Q3: My purified D-amino acid peptide is soluble at first but then precipitates or forms a gel over time. What's happening and how can I fix it?
A3: This is a classic sign of peptide aggregation in solution. The peptide may initially dissolve, but over time, intermolecular interactions lead to the formation of larger, insoluble aggregates. This is particularly common for peptides with a high proportion of hydrophobic residues or those that can form intermolecular hydrogen bonds.[8]
Here are several strategies to address this issue:
-
Optimize the Solvent:
-
pH Adjustment: The net charge of a peptide significantly influences its solubility. For peptides with acidic residues (Asp, Glu), try dissolving in a basic buffer. For basic peptides (Lys, Arg, His), an acidic solution may work better.[9] Aim for a pH at least one unit away from the peptide's isoelectric point (pI), where solubility is at its minimum.[10][11]
-
Organic Solvents: For highly hydrophobic peptides, initial dissolution in a small amount of an organic solvent like dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) followed by careful dilution with an aqueous buffer can be effective.[8][9]
-
-
Use Additives:
-
Chaotropic Agents: Agents like 6 M guanidine hydrochloride or 8 M urea can disrupt the hydrogen bonding that drives aggregation, helping to solubilize the peptide.[1] However, be aware that these will denature the peptide and may not be suitable for all applications.
-
Arginine: Adding 50-100 mM arginine to the buffer can increase the solubility of some peptides.[11]
-
-
Temperature Control: Some peptides are more soluble at lower or higher temperatures. Experiment with dissolving the peptide at 4°C or gently warming the solution (e.g., up to 40°C), but be cautious of potential degradation at higher temperatures.[8][12]
-
Sonication: Brief sonication can help break up small aggregates and facilitate dissolution.[12]
Before use, it is always recommended to centrifuge your peptide solution to pellet any undissolved material.[12]
Troubleshooting Guides
Guide 1: Overcoming On-Resin Aggregation During SPPS
If you suspect on-resin aggregation is occurring, you can employ several proactive and reactive strategies.
Proactive Strategies (During Synthesis Planning)
| Strategy | Mechanism | Key Considerations |
| Use a Low-Loading Resin | Increases the distance between growing peptide chains, reducing intermolecular interactions.[5] | Ideal for long peptides (>30 amino acids) or known difficult sequences. Use resins with a substitution level of 0.1-0.4 mmol/g. |
| Incorporate Pseudoproline Dipeptides | These derivatives of Ser, Thr, or Cys introduce a "kink" in the peptide backbone, disrupting the formation of β-sheets.[5] | The native residue is regenerated during the final acid cleavage. Strategically place them within hydrophobic stretches. |
| Use Backbone Protecting Groups (Dmb/Hmb) | Bulky groups like 2,4-dimethoxybenzyl (Dmb) or 2-hydroxy-4-methoxybenzyl (Hmb) on the backbone nitrogen physically prevent hydrogen bond formation.[7][13] | Incorporate a protected residue every six to seven amino acids. Acylation of the resulting secondary amine can be difficult and may require stronger coupling reagents like HATU.[13] |
Reactive Strategies (During Synthesis)
| Strategy | Mechanism | Key Considerations |
| Switch to a Stronger Solvent | More polar solvents like N-methyl-2-pyrrolidone (NMP) or adding DMSO can better solvate the growing peptide chain and disrupt aggregation.[5] | NMP is generally superior to DMF for solvating aggregated peptides. A "magic mixture" of DCM/DMF/NMP (1:1:1) can also be effective.[5] |
| Elevated Temperature / Microwave Synthesis | Provides energy to break up aggregates and accelerates reaction kinetics, reducing the time available for aggregation to occur.[1][5] | Be cautious with heat-sensitive residues to minimize racemization.[5] |
| Use Chaotropic Salt Washes | Salts like LiCl disrupt secondary structures. | Wash the resin with a solution of 0.8 M LiCl in DMF before a difficult coupling step, then wash thoroughly before adding reagents.[5][13] |
| Change Deprotection Reagent | For incomplete Fmoc removal, a stronger base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) can be more effective than piperidine.[7] | A common cocktail is 2% DBU / 20% piperidine in DMF.[13] |
Guide 2: Characterizing and Resolving Aggregation of Purified Peptides
Once your peptide is synthesized and purified, you may still face aggregation issues. The first step is to confirm and characterize the aggregation.
Step 1: Characterization of Aggregates
The following table summarizes key techniques to analyze the aggregation state of your peptide solution.
| Technique | Purpose | What to Look For |
| Dynamic Light Scattering (DLS) | Determines the size distribution of particles in solution.[1] | The presence of particles with a larger hydrodynamic radius than the expected monomeric peptide. |
| Thioflavin T (ThT) Fluorescence Assay | Detects the presence of amyloid-like β-sheet structures.[1] | A significant increase in fluorescence intensity when ThT binds to the peptide aggregates. |
| Circular Dichroism (CD) Spectroscopy | Determines the secondary structure of the peptide in solution.[1] | A characteristic spectrum indicating β-sheet content (typically a negative band around 218 nm). |
Step 2: Systematic Solubilization Protocol
If aggregation is confirmed, follow this systematic approach to find the optimal solvent conditions. Always start with a small amount of your peptide for solubility tests. [8]
Detailed Experimental Protocols
Protocol 1: Chaotropic Salt Wash for On-Resin Aggregation
This protocol is used to disrupt secondary structures before a difficult coupling step.[5][13]
-
Reagent Preparation: Prepare a 0.8 M solution of Lithium Chloride (LiCl) in DMF.
-
Standard Deprotection: Perform the standard Fmoc deprotection of the N-terminal amino acid on the peptide-resin and wash thoroughly with DMF.
-
Chaotropic Salt Wash: Before the coupling step, wash the resin with the 0.8 M LiCl/DMF solution (3 x 1 minute).
-
DMF Wash: Thoroughly wash the resin with DMF (at least 6 x 1 minute) to remove all traces of LiCl, as it can interfere with coupling reagents.
-
Coupling: Proceed with the standard coupling protocol for your next amino acid.
-
Monitoring: Check for completeness of the coupling reaction using a qualitative test such as the Kaiser test.
Protocol 2: Thioflavin T (ThT) Fluorescence Assay for β-Sheet Detection
This protocol is used to detect the presence of amyloid-like aggregates in a solution of purified peptide.[1]
-
Reagent Preparation:
-
Prepare a 2.5 mM ThT stock solution in water. Filter through a 0.22 µm filter. Store protected from light at 4°C.
-
Prepare a working solution of 25 µM ThT in a suitable assay buffer (e.g., 50 mM phosphate buffer, pH 7.4).
-
Prepare your peptide solution at the desired concentration in the same assay buffer.
-
-
Assay Procedure:
-
In a 96-well black plate, add 180 µL of the 25 µM ThT working solution to each well.
-
Add 20 µL of your peptide solution (or buffer as a negative control) to the wells.
-
Incubate the plate for 1-5 minutes at room temperature, protected from light.
-
-
Measurement:
-
Measure the fluorescence intensity using a plate reader with an excitation wavelength of approximately 440-450 nm and an emission wavelength of approximately 480-490 nm.
-
-
Analysis: A significant increase in fluorescence intensity in the peptide-containing wells compared to the buffer control indicates the presence of β-sheet-rich aggregates.
References
-
National Center for Biotechnology Information. (2021). D-Amino Acids and D-Amino Acid-Containing Peptides: Potential Disease Biomarkers and Therapeutic Targets? PubMed Central. [Link]
-
AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. [Link]
-
National Center for Biotechnology Information. (2016). Structural characterization of monomers and oligomers of D-amino acid-containing peptides using T-wave ion mobility mass spectrometry. PubMed Central. [Link]
-
Royal Society of Chemistry. (2020). The Use of d-Amino Acids for Peptide Self-assembled Systems. [Link]
-
National Center for Biotechnology Information. (2016). The Unexpected Advantages of Using D-Amino Acids for Peptide Self-Assembly into Nanostructured Hydrogels for Medicine. PubMed Central. [Link]
-
CD Formulation. (n.d.). D-Amino Acid-Containing Peptide Synthesis. [Link]
-
GenScript. (n.d.). Peptide Solubilization. [Link]
-
MDPI. (2021). Strategies for Improving Peptide Stability and Delivery. [Link]
-
National Center for Biotechnology Information. (2021). Strategies for Improving Peptide Stability and Delivery. PubMed Central. [Link]
-
ChemRxiv. (2025). Amino Acid Composition drives Peptide Aggregation. [Link]
-
MDPI. (2018). d-Amino Acid Pseudopeptides as Potential Amyloid-Beta Aggregation Inhibitors. [Link]
-
SB-PEPTIDE. (n.d.). Peptide Solubility Guidelines - How to solubilize a peptide. [Link]
-
ResearchGate. (n.d.). Effect of D-amino acid substitution on the stability, the secondary structure, and the activity of membrane-active peptide. [Link]
-
ACS Publications. (2024). Aggregation Rules of Short Peptides. [Link]
-
MDPI. (2024). Characterizing the D-Amino Acid Position in Peptide Epimers by Using Higher-Energy Collisional Dissociation Tandem Mass Spectrometry: A Case Study of Liraglutide. [Link]
-
Reddit. (2019). How do I avoid peptide-peptide aggregation while testing peptine-proteine interaction?[Link]
-
CD Formulation. (n.d.). Proteins & Peptides Formulation Development. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. The Unexpected Advantages of Using D-Amino Acids for Peptide Self-Assembly into Nanostructured Hydrogels for Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. books.rsc.org [books.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. chemrxiv.org [chemrxiv.org]
- 7. peptide.com [peptide.com]
- 8. wolfson.huji.ac.il [wolfson.huji.ac.il]
- 9. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 10. The Solubility Challenge in Peptide Therapeutics | Blog | Biosynth [biosynth.com]
- 11. reddit.com [reddit.com]
- 12. jpt.com [jpt.com]
- 13. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Coupling Efficiency for Sterically Hindered Amino Acids
Welcome to the technical support center dedicated to overcoming one of the most persistent challenges in Solid-Phase Peptide Synthesis (SPPS): the efficient incorporation of sterically hindered amino acids. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth, field-proven insights to diagnose, troubleshoot, and resolve coupling issues.
Introduction: The Challenge of Steric Hindrance
Sterically hindered amino acids, such as α,α-disubstituted residues (e.g., Aib, α-aminoisobutyric acid) or β-branched amino acids (e.g., Val, Ile), are invaluable tools in medicinal chemistry.[1][2] They introduce conformational constraints that can stabilize secondary structures like helices, enhance metabolic stability, and improve cell permeability.[1] However, the very bulkiness that confers these advantages also physically obstructs the formation of the peptide bond. The gem-dimethyl groups of Aib, for instance, create a formidable barrier for the incoming activated carboxyl group, slowing down reaction kinetics and often leading to incomplete couplings under standard conditions.[1][2][3] This results in deletion sequences, low yields, and complex purifications, compromising the integrity of the final peptide.[4]
This guide provides a systematic approach to overcoming these challenges, from preventative measures to advanced rescue strategies.
Part 1: Foundational Knowledge & Proactive Optimization
Before troubleshooting, it's crucial to establish a robust baseline protocol. Many coupling failures can be averted by selecting the right tools from the outset.
FAQ 1: Which coupling reagents are most effective for sterically hindered amino acids and why?
Standard carbodiimide reagents like Dicyclohexylcarbodiimide (DCC) or N,N'-Diisopropylcarbodiimide (DIC) alone are often insufficient for driving these reactions to completion.[5] Success hinges on using in-situ activating reagents that generate highly reactive intermediates capable of overcoming the high activation energy of these couplings.[6]
-
Aminium/Uronium Salts: Reagents like HATU , HCTU , and COMU are the gold standard for difficult couplings.[7]
-
Mechanism: They react with the Fmoc-amino acid in the presence of a base to form highly reactive O-acylisourea active esters (OAt esters for HATU, Oxyma esters for COMU).
-
Why they work: The leaving groups (HOAt, OxymaPure) are excellent, and HOAt provides anchimeric assistance (neighboring group participation) via its pyridine nitrogen, further accelerating the reaction. COMU is particularly advantageous as it is based on OxymaPure, which is non-explosive and has been shown to be as effective as HATU, if not more so, in certain contexts.[7][8][9][10]
-
-
Phosphonium Salts: Reagents like PyBOP and PyAOP are also highly effective.
-
Mechanism: They function similarly to aminium salts, generating reactive OBt or OAt active esters.
-
Consideration: Phosphonium reagents can have lower solution stability in DMF compared to their uronium counterparts.
-
Data Summary: Comparison of Common Coupling Reagents for Hindered Couplings
| Reagent Class | Reagent Name | Active Ester Type | Relative Reactivity for Hindered Couplings | Key Advantages | Considerations |
| Carbodiimide | DIC/DCC | O-acylisourea | Low | Inexpensive, simple byproducts | Often fails for hindered couplings, high racemization risk without additives.[3][7] |
| Aminium/Uronium | HBTU, TBTU | OBt ester | Moderate | Good for routine synthesis, widely used. | Can be insufficient for highly hindered residues like Aib-Aib.[5] |
| Aminium/Uronium | HCTU | O-6-ClBt ester | High | More reactive than HBTU due to the more acidic leaving group.[5] | --- |
| Aminium/Uronium | HATU | OAt ester | Very High | Considered one of the most efficient reagents due to anchimeric assistance.[7] | Higher cost. |
| Aminium/Uronium | COMU | Oxyma ester | Very High | Comparable or superior to HATU, non-explosive, excellent solubility.[7][8][9] | --- |
| Phosphonium | PyBOP | OBt ester | High | Generates non-guanidinylating byproducts, good for cyclization. | Lower solution stability in DMF. |
FAQ 2: How do solvents and temperature impact the coupling of bulky residues?
-
Solvents: Proper solvation of the growing peptide chain is critical.[5] If the peptide-resin matrix collapses or aggregates, reactive sites become inaccessible.[4]
-
Temperature: Steric hindrance slows reaction kinetics.[2] Modestly increasing the temperature can provide the necessary energy to overcome this barrier.
-
Microwave-Assisted SPPS (MA-SPPS): This is the most effective method for incorporating hindered amino acids.[12][13][14] Microwave energy provides rapid, uniform heating, dramatically shortening reaction times and driving difficult couplings to completion.[15] Syntheses that take over 40 hours with low purity via conventional methods can be completed in under 3 hours with high purity using a microwave synthesizer.[13]
-
Part 2: Troubleshooting Guide: When Couplings Fail
This section addresses specific problems encountered during synthesis in a question-and-answer format.
Q1: My Kaiser test is positive after a standard coupling time for Valine. What should I do first?
A positive Kaiser test (indicated by an intense blue color) signifies the presence of unreacted primary amines, confirming an incomplete coupling.[2]
Immediate Action: Double Coupling
Do not proceed to the next deprotection step. The most straightforward initial response is to perform a second coupling (a "double coupling").[16][17]
-
Causality: The initial coupling may have simply been too slow to reach completion within the standard timeframe due to steric hindrance.[2] A second exposure to fresh, activated amino acid provides another opportunity for the reaction to go to completion.
Experimental Protocol 1: Standard Double Coupling
After the first coupling reaction (e.g., 45-60 minutes), drain the reaction vessel.
Wash the resin thoroughly with DMF (3-5 times) to remove byproducts and unreacted reagents.
In a separate vessel, prepare a fresh solution of the activated Fmoc-amino acid using the same equivalents as the first coupling (e.g., 4 eq. amino acid, 3.9 eq. HATU, 8 eq. DIPEA in DMF).[5]
Add the fresh solution to the resin and allow the second coupling to proceed for the same duration as the first.
Wash the resin again with DMF (3-5 times).
Perform another Kaiser test to confirm completion (the beads should be yellow/colorless).[2]
Q2: I'm trying to couple Fmoc-Aib-OH. The Kaiser test is not reliable. How can I confirm the coupling is complete?
The Kaiser test detects primary amines. Since the N-terminus of an Aib residue is a secondary amine after it has been coupled, the test will give a false negative (yellow) result even if the subsequent coupling to the Aib fails.
Solution: Use the Chloranil or TNBS Test
-
Chloranil Test: This test is appropriate for detecting secondary amines. A positive result (blue or green beads) indicates the presence of a free N-terminal secondary amine, meaning the coupling has failed.
-
TNBS Test (2,4,6-trinitrobenzenesulfonic acid): This is another sensitive test for detecting unreacted primary and secondary amines.[2]
Q3: Double coupling with HATU still resulted in incomplete incorporation of Aib. What are the next steps?
When even powerful reagents and double coupling fail, a multi-faceted approach is required. This involves escalating the reaction conditions and considering capping.
Troubleshooting Workflow for Extremely Difficult Couplings
Caption: Decision workflow for persistent coupling failures.
-
Step 1: Enhance Conditions with Heat: If using a microwave synthesizer, increase the temperature (e.g., to 75-90°C) and/or extend the coupling time.[18] For conventional synthesis, gentle heating (e.g., 50°C) can be applied, but monitor carefully for potential racemization.[5]
-
Step 2: Switch to Acyl Fluorides: For the most challenging couplings, such as Aib-Aib, converting the amino acid to its acyl fluoride in situ is a highly effective strategy.[3][5][7] Reagents like TFFH (Tetramethylfluoroformamidinium hexafluorophosphate) can be used for this purpose.[7]
-
Step 3: Capping: If a small fraction of amines remains unreacted after exhaustive coupling attempts, it is crucial to "cap" them to prevent the formation of deletion peptides in subsequent steps. This is done by acetylating the unreacted N-termini with a reagent like acetic anhydride.[1] This terminates the chain, and the shorter, capped peptide can be more easily separated during purification.
Experimental Protocol 2: Acetic Anhydride Capping
After the final coupling attempt, wash the resin with DMF.
Prepare a capping solution. A common mixture is Acetic Anhydride/DIPEA/DMF (e.g., 5:6:89 v/v/v).
Add the capping solution to the resin and agitate for 30 minutes at room temperature.
Wash the resin thoroughly with DMF (3-5 times) and then DCM (3 times) to remove all traces of the capping reagents.
Proceed with the Fmoc deprotection for the next cycle.
Q4: My peptide is precipitating during synthesis, and yields have plummeted. What is happening?
This is a classic sign of on-resin aggregation, a common problem with hydrophobic sequences or those prone to forming secondary structures.[4][11]
Solutions for Aggregation:
-
Switch to NMP: As mentioned, NMP is a better solvent for breaking up aggregates than DMF.[5]
-
Incorporate "Magic Mixture": For severe cases, a "Magic Mixture" of DCM/DMF/NMP (1:1:1) with additives like 1% Triton X-100 and 2M ethylene carbonate can be used.[11]
-
Use Chaotropic Salts: Adding salts like LiCl to the coupling mixture can disrupt the hydrogen bonds that cause aggregation.[11]
-
Incorporate Pseudoprolines: For long-term prevention, proactively inserting pseudoproline dipeptides at strategic points (e.g., every sixth residue) can disrupt the formation of secondary structures that lead to aggregation.[11]
Part 3: Advanced Topics & FAQs
FAQ 5: How can I minimize racemization when coupling hindered amino acids, especially when using heat?
Racemization is a significant risk, particularly with sensitive residues like Cys and His, and is exacerbated by strong bases and high temperatures.[19][20][21]
-
Mechanism: The primary pathway for racemization is the formation of a 5(4H)-oxazolone intermediate. The α-proton of this intermediate is acidic and can be abstracted by a base, leading to loss of stereochemistry.[19]
Mitigation Strategies:
-
Choice of Base: Use a weaker or more sterically hindered base. N-methylmorpholine (NMM) or 2,4,6-collidine are preferred over the stronger, more commonly used DIPEA.[19][22]
-
Reagent Choice: Use coupling reagents that suppress racemization. Onium salts like COMU and HATU are excellent choices.[19][21] When using carbodiimides, the addition of OxymaPure or HOAt is essential to form active esters that are less prone to racemization.[9][19][23]
-
Temperature Control: While heat can improve coupling, it also accelerates racemization. Use the lowest effective temperature. For microwave synthesis, short bursts of high temperature are often less detrimental than prolonged conventional heating.[18]
Diagram: Key Factors Influencing Racemization
Caption: Major factors that increase the risk of racemization during coupling.
FAQ 6: Is there a universal "best" protocol for all sterically hindered amino acids?
No. The optimal strategy is sequence-dependent.[24] A β-branched amino acid like Valine may only require a single coupling with HATU, while an Aib-Aib dipeptide might necessitate microwave heating with COMU or conversion to an acyl fluoride. The best practice is to anticipate difficult couplings based on the sequence and choose a robust initial strategy, while being prepared to escalate conditions if monitoring tests show incomplete reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. peptide.com [peptide.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Peptide Coupling Reagents: Selection and Use - Peptide Port [peptideport.com]
- 7. bachem.com [bachem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Understanding OxymaPure as a Peptide Coupling Additive: A Guide to New Oxyma Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 12. Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids [cem.com]
- 13. kohan.com.tw [kohan.com.tw]
- 14. researchgate.net [researchgate.net]
- 15. Microwave-Assisted Peptide Synthesis: A Faster Approach - Creative Peptides [creative-peptides.com]
- 16. SPPS of difficult sequences. A comparison of chemical conditions, synthetic strategies and on-line monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. luxembourg-bio.com [luxembourg-bio.com]
- 19. benchchem.com [benchchem.com]
- 20. peptide.com [peptide.com]
- 21. benchchem.com [benchchem.com]
- 22. mesalabs.com [mesalabs.com]
- 23. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 24. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
Technical Support Center: Fmoc-D-Leucine Deprotection Optimization
Welcome to the Technical Support Center for Solid-Phase Peptide Synthesis (SPPS). As Senior Application Scientists, we understand the nuances and challenges that can arise during peptide synthesis. This guide is designed to provide in-depth troubleshooting assistance and frequently asked questions specifically for the deprotection of Fmoc-D-leucine, a process that can be susceptible to issues of steric hindrance and aggregation.
Troubleshooting Guide: Incomplete Fmoc-D-Leucine Deprotection
One of the most common hurdles in SPPS is incomplete removal of the Fmoc protecting group, which leads to deletion sequences and challenging purifications.[1] D-Leucine, with its bulky isobutyl side chain, can present steric challenges that exacerbate this issue. Below are common symptoms, their probable causes, and validated solutions.
Symptom 1: Negative or Weak Kaiser Test Result After Deprotection
A negative (yellow/colorless) or faint blue result from the Kaiser test after the standard deprotection protocol indicates an insufficient number of free primary amines on the resin, signaling incomplete Fmoc removal.[2][3]
dot
Caption: Troubleshooting workflow for a negative Kaiser test.
| Probable Cause | Explanation | Recommended Solution |
| Degraded or Incorrect Reagent | Piperidine can degrade over time, and incorrect concentration (standard is 20% in DMF) will reduce efficiency.[2] Amine impurities in DMF can also cause premature deprotection.[4] | Always use fresh, high-quality piperidine and ensure the deprotection solution is accurately prepared. Use amine-free DMF.[2][5] |
| Steric Hindrance | The bulky isobutyl side chain of D-leucine can physically block the piperidine base from accessing the Fmoc group, especially when adjacent to other sterically demanding residues.[1][6] | 1. Extend Deprotection Time: Increase the second deprotection step from the standard 10-20 minutes to 30-60 minutes.[3] 2. Double Deprotection: After the initial deprotection, drain the reagent and add a fresh batch of 20% piperidine/DMF for a second full treatment. This ensures a high concentration of active reagent.[3] |
| Peptide Aggregation | As the peptide chain grows, it can form secondary structures like β-sheets, particularly in hydrophobic sequences.[1] This aggregation can physically prevent the deprotection reagent from reaching the N-terminal Fmoc group.[1][7] | 1. Elevated Temperature: Performing the deprotection at a higher temperature (e.g., 40-50°C) can help disrupt aggregates.[2] 2. Use a Stronger Base: For very difficult sequences, a stronger, non-nucleophilic base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) can be highly effective. A common cocktail is 2% DBU in DMF.[2][8] |
| Poor Resin Swelling | Inadequate swelling of the solid support resin limits the accessibility of reagents to the growing peptide chains, leading to incomplete reactions.[1] | Ensure the resin is fully swollen in a suitable solvent like DMF for at least 30-60 minutes before starting the synthesis.[1][4] |
Symptom 2: Presence of Deletion Sequences in Final HPLC/MS Analysis
After cleavage and purification, you observe a significant peak in your HPLC chromatogram corresponding to the desired peptide minus one or more amino acids (a deletion sequence). Mass spectrometry confirms the mass of this impurity. This is a direct consequence of incomplete Fmoc deprotection at a previous cycle.[1][4]
| Probable Cause | Explanation | Recommended Solution |
| "Difficult Sequence" | Sequences containing repeating hydrophobic residues (like leucine) or those prone to aggregation are known as "difficult sequences".[1][7] Standard deprotection protocols may be insufficient. | Optimize Deprotection Protocol: For future syntheses of the same or similar sequences, proactively implement an optimized protocol. This may include a combination of extended deprotection times and the use of a stronger base cocktail like DBU/piperidine.[1][3] |
| Insufficient Reagent Volume/Mixing | Insufficient volume of deprotection solution or inadequate mixing can lead to localized areas of incomplete reaction on the resin. | Ensure the resin is fully submerged in the deprotection solution (approx. 10 mL per gram of resin) and that agitation (shaking, bubbling) is consistent and thorough throughout the reaction time.[4][6] |
Frequently Asked Questions (FAQs)
Q1: What is the standard protocol for Fmoc deprotection?
The most widely used method involves a two-step treatment with a 20% (v/v) solution of piperidine in N,N-dimethylformamide (DMF).[2][5][9]
dot
Caption: Standard two-step Fmoc deprotection workflow.
Experimental Protocol: Standard Fmoc Deprotection
-
Resin Swelling: Swell the peptide-resin in DMF for at least 30-60 minutes.[4] Drain the solvent.
-
First Deprotection: Add a solution of 20% (v/v) piperidine in DMF to the resin. Agitate the mixture for 1-3 minutes.[6]
-
Drain: Drain the deprotection solution.
-
Second Deprotection: Add a fresh solution of 20% (v/v) piperidine in DMF and agitate for an additional 10-20 minutes.[1]
-
Wash: Drain the solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine and the dibenzofulvene-piperidine adduct.[1][4]
Q2: How can I monitor the deprotection reaction in real-time?
Real-time or at-step monitoring is crucial for optimizing protocols for difficult sequences.
-
UV-Vis Spectrophotometry: This quantitative method relies on monitoring the release of the dibenzofulvene-piperidine adduct, which has a strong UV absorbance around 301 nm.[2][6] Many automated peptide synthesizers use this method to ensure the reaction goes to completion.[1]
-
Kaiser Test: This is a qualitative colorimetric test performed on a few resin beads after the deprotection and washing steps.[2] A deep blue color indicates the presence of free primary amines, confirming successful Fmoc removal.[2]
Experimental Protocol: Kaiser Test
-
Sample Collection: After the final DMF wash, remove a small sample of resin beads (5-10 mg).
-
Add Reagents: In a small glass test tube, add 2-3 drops of each of the three Kaiser test reagents (Ninhydrin in ethanol, Phenol in ethanol, and KCN in pyridine).[1][6]
-
Heat: Heat the test tube at ~110-120°C for 3-5 minutes.
-
Observe:
-
Intense Blue Beads/Solution: Positive result, deprotection is complete.
-
Yellow/Colorless Beads/Solution: Negative result, Fmoc group is still attached.[2]
-
Q3: Are there alternatives to piperidine for Fmoc deprotection?
Yes, several alternatives are used to mitigate side reactions or overcome challenges with difficult sequences. The choice of base can be critical for the integrity of the final peptide.
| Alternative Reagent | Concentration & Solvent | Key Advantages & Considerations |
| 4-Methylpiperidine (4-MP) | 20% in DMF | Functionally equivalent to piperidine for deprotection efficiency but is not a controlled substance, simplifying procurement and handling.[10][11] |
| 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) | 2% DBU (+/- 2-5% Piperazine or Piperidine) in DMF/NMP | A much stronger, non-nucleophilic base that is highly effective for sterically hindered residues and aggregated sequences.[2][8] Often used in a cocktail with piperazine to scavenge the dibenzofulvene byproduct.[12] Caution: Can increase aspartimide formation in sensitive sequences.[8][12] |
| Piperazine (PZ) | 5% Piperazine (+ 2% DBU) in NMP | A safer and effective alternative to piperidine that can achieve complete deprotection in under a minute.[13] Shown to reduce side reactions like diketopiperazine formation.[14] |
| 3-(Diethylamino)propylamine (DEAPA) | Varies | Identified as a viable "green" alternative to piperidine that can minimize the formation of diastereoisomers and aspartimide-containing derivatives.[12][15] |
Q4: What side reactions are associated with Fmoc deprotection, especially with D-Leucine?
While D-Leucine itself is not prone to specific side reactions like aspartimide formation (which affects Asp residues), the basic conditions of deprotection can promote other issues:
-
Racemization: Although less common for Leucine, the basic conditions can pose a risk of racemization, particularly for sensitive amino acids like C-terminal Cysteine.[12]
-
Diketopiperazine (DKP) Formation: This is a major issue at the dipeptide stage, where the N-terminal dipeptide can cyclize and cleave from the resin, truncating the peptide chain. This is especially common if Proline is one of the first two residues.[12] Using a stronger, faster deprotection agent like a DBU/piperazine cocktail can sometimes mitigate this by speeding through the vulnerable stage.
-
Aspartimide Formation: If your sequence contains an Aspartic Acid (Asp) residue, piperidine can catalyze the formation of a cyclic imide, leading to a mixture of unwanted byproducts.[12][16][17] Using alternative bases like piperazine with HOBt or specific protection strategies is recommended in these cases.[18]
By understanding the mechanisms behind these common issues and employing the optimized protocols and alternative reagents described, researchers can significantly improve the success rate of synthesizing peptides containing Fmoc-D-leucine and other challenging residues.
References
-
Hachmann, J., & Lebl, M. (2006). Alternative to Piperidine in Fmoc Solid-Phase Synthesis. ACS Combinatorial Science. Available at: [Link]
-
RSC Publishing. (n.d.). Piperazine and DBU: a safer alternative for rapid and efficient Fmoc deprotection in solid phase peptide synthesis. RSC Publishing. Available at: [Link]
-
Royal Society of Chemistry. (n.d.). Replacing piperidine in solid phase peptide synthesis: effective Fmoc removal by alternative bases. Green Chemistry. Available at: [Link]
-
UCI Department of Chemistry. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). Available at: [Link]
-
Luna, O., et al. (2021). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? MDPI. Available at: [Link]
-
Taylor & Francis Online. (n.d.). Toward sustainable solid-phase peptide synthesis strategy – in situ Fmoc removal. Available at: [Link]
-
Ovid. (n.d.). Base-induced side reactions in Fmoc-solid phase peptide synthesis: Minimization by use of piperazine as Nα-deprotection reagent. Available at: [Link]
-
ACS Publications. (2022). Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis. ACS Omega. Available at: [Link]
-
PubMed. (n.d.). Incomplete Fmoc deprotection in solid-phase synthesis of peptides. Available at: [Link]
-
SciELO México. (n.d.). Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis. Available at: [Link]
-
National Institutes of Health. (2021). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? PMC. Available at: [Link]
-
ResearchGate. (2021). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? Available at: [Link]
-
AAPPTec. (2022). Green Chemistry - In situ Fmoc removal. Available at: [Link]
-
AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Available at: [Link]
-
AAPPTec. (2022). In situ Fmoc removal – a sustainable solid-phase peptide synthesis approach. Available at: [Link]
-
ResearchGate. (n.d.). Deprotection kinetics for Fmoc-l-Leucine-OH and Fmoc-l-Arginine(Pbf)-OH... Available at: [Link]
-
Luxembourg Bio Technologies. (2013). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. Available at: [Link]
-
ResearchGate. (n.d.). (PDF) Methods for Removing the Fmoc Group. Available at: [Link]
-
University of Louisville Institutional Repository. (n.d.). Studies on the Effect of Lewis Acids on Fmoc Deprotection in Solution and Solid-Phase. Available at: [Link]
-
ACS Publications. (2020). Solution-Phase Fmoc-Based Peptide Synthesis for DNA-Encoded Chemical Libraries: Reaction Conditions, Protecting Group Strategies, and Pitfalls. ACS Combinatorial Science. Available at: [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. chem.uci.edu [chem.uci.edu]
- 6. benchchem.com [benchchem.com]
- 7. Incomplete Fmoc deprotection in solid-phase synthesis of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. peptide.com [peptide.com]
- 9. Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis [scielo.org.mx]
- 10. pubs.acs.org [pubs.acs.org]
- 11. tandfonline.com [tandfonline.com]
- 12. benchchem.com [benchchem.com]
- 13. Piperazine and DBU: a safer alternative for rapid and efficient Fmoc deprotection in solid phase peptide synthesis - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Replacing piperidine in solid phase peptide synthesis: effective Fmoc removal by alternative bases - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 16. benchchem.com [benchchem.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. ovid.com [ovid.com]
Technical Support Center: Troubleshooting Low Yield in D-Leucine Peptide Synthesis
Welcome to the technical support center for peptide synthesis. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with low yields during the synthesis of peptides containing D-leucine. As a Senior Application Scientist, I will provide in-depth, field-proven insights to help you diagnose and resolve these common issues. This resource will move beyond simple procedural lists to explain the underlying chemical principles, ensuring you can make informed decisions in your future synthetic endeavors.
Section 1: Understanding the Unique Challenges of D-Leucine Incorporation
The incorporation of D-amino acids, such as D-leucine, into a growing peptide chain during solid-phase peptide synthesis (SPPS) can present unique difficulties compared to their L-counterparts.[1] These challenges are often the root cause of diminished yields and purity.
Frequently Asked Questions (FAQs)
Q1: Why is my peptide synthesis yield significantly lower when I include a D-leucine residue?
A1: The primary culprits behind low yields in D-leucine containing peptide synthesis are steric hindrance and increased peptide aggregation. The reversed stereochemistry of D-leucine can disrupt the typical helical structure of the growing peptide chain on the resin, leading to unfavorable conformations.[1] This can physically block incoming activated amino acids from reaching the N-terminal amine, resulting in incomplete coupling reactions. Furthermore, sequences containing hydrophobic residues like leucine are already prone to aggregation, and the inclusion of a D-isomer can sometimes exacerbate this issue.[2][3]
Q2: I'm observing a significant amount of deletion sequences lacking D-leucine in my final product analysis. What is the likely cause?
A2: The presence of deletion sequences, specifically missing the D-leucine residue, is a strong indicator of incomplete coupling at that position.[4] This can be due to a combination of factors:
-
Steric Hindrance: The bulky isobutyl side chain of leucine, combined with the D-configuration, can create a sterically crowded environment, slowing down the coupling reaction.[5][6]
-
Peptide Aggregation: If the peptide chain has started to aggregate on the resin, the reactive sites can become buried and inaccessible to the incoming D-leucine.[3][7]
-
Insufficient Activation: The coupling reagent used may not be potent enough to overcome the higher activation energy required for this sterically hindered coupling.[8]
Q3: My crude peptide purity is very low, with many closely eluting peaks on the HPLC. Could this be related to the D-leucine?
A3: Yes, this is a common observation. The low purity can stem from several side reactions related to the difficult D-leucine coupling:
-
Truncated Sequences: If the D-leucine coupling is incomplete, subsequent amino acids may still be added to the unreacted chains, leading to a mixture of truncated peptides.
-
Racemization: While less common with urethane-protected amino acids used in Fmoc-SPPS, racemization can occur, especially with aggressive activation methods or prolonged exposure to base.[9][10] This would result in the incorporation of some L-leucine, creating a diastereomeric impurity that can be difficult to separate.
-
Side Reactions from Incomplete Deprotection: If aggregation hinders the removal of the Fmoc protecting group from the residue preceding D-leucine, the subsequent coupling will fail, leading to deletion sequences.[7]
Section 2: Systematic Troubleshooting and Optimization Strategies
When faced with low yields, a systematic approach to troubleshooting is essential. The following sections provide a logical workflow to identify and address the root cause of the problem.
Logical Troubleshooting Workflow
Sources
- 1. solarsolutions4everyone.co.za [solarsolutions4everyone.co.za]
- 2. blog.mblintl.com [blog.mblintl.com]
- 3. benchchem.com [benchchem.com]
- 4. biotage.com [biotage.com]
- 5. Efficient peptide coupling involving sterically hindered amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. peptide.com [peptide.com]
- 8. benchchem.com [benchchem.com]
- 9. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 10. Epimerisation in Peptide Synthesis [mdpi.com]
Technical Support Center: Capping Unreacted Amines After Fmoc-D-Leucine Coupling
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals engaged in solid-phase peptide synthesis (SPPS). Here, we will address the critical step of capping unreacted amines, with a specific focus on challenges that may arise after the coupling of sterically hindered residues like Fmoc-D-leucine.
General FAQs
Q1: What is "capping" in the context of solid-phase peptide synthesis (SPPS), and why is it so crucial?
A1: Capping is a critical step in SPPS where any unreacted N-terminal amines on the growing peptide chain are permanently blocked.[1] This is typically achieved by acetylation.[1] The primary goal is to prevent the formation of "deletion sequences"—peptides that are missing one or more amino acid residues.[1][2] These deletion impurities can be of similar length and properties to the desired peptide, making them difficult to separate during purification.[2] By capping unreacted amines, you ensure that they cannot react in subsequent coupling cycles, effectively terminating the growth of these incomplete chains.[1][2]
Q2: When should I consider performing a capping step?
A2: A capping step is highly recommended after the coupling of the first amino acid to the resin to block any unreacted linker sites.[3] It is also advisable to cap after coupling sterically hindered amino acids, like Fmoc-D-leucine, where complete coupling can be challenging to achieve.[4] Furthermore, if a qualitative test, such as the ninhydrin (Kaiser) test, indicates the presence of unreacted primary amines after a coupling step (and even after a second, or "double," coupling attempt), capping is essential.[4][5][6]
Q3: What are the standard reagents used for capping?
A3: The most universally accepted and widely utilized capping agent is acetic anhydride.[1] It is typically used in a capping mixture with a base, such as pyridine or N,N-diisopropylethylamine (DIPEA), in a solvent like N,N-dimethylformamide (DMF) or dichloromethane (DCM).[1][5][7] A common formulation is a 3:2 ratio of acetic anhydride to pyridine.[3][7]
Troubleshooting Incomplete Coupling of Fmoc-D-Leucine
Q4: How can I determine if the coupling of Fmoc-D-leucine was incomplete?
A4: The most common method for detecting incomplete coupling is the ninhydrin test, also known as the Kaiser test.[8][9] This is a highly sensitive colorimetric test for detecting free primary amines.[9] A small sample of the peptide-resin is heated with ninhydrin reagents.[8][10] A positive result, indicated by an intense blue or purple color, confirms the presence of unreacted amines.[9][10] A negative result (yellow or no color change) suggests the coupling was successful.[8][11]
It is important to note that the ninhydrin test is not reliable for secondary amines, such as proline.[6][10][12]
Q5: I have a positive ninhydrin test after Fmoc-D-leucine coupling. What are the likely causes and what should I do?
A5: A positive ninhydrin test indicates that the coupling reaction has not gone to completion. Several factors can contribute to this, especially with a bulky amino acid like D-leucine:
-
Steric Hindrance: The bulky isobutyl side chain of leucine can physically hinder the approach of the activated amino acid to the N-terminal amine of the growing peptide chain.
-
Peptide Aggregation: As the peptide chain grows, it can fold and aggregate, particularly with hydrophobic residues like leucine.[11][13] This can block access to the reaction sites.[11]
-
Suboptimal Activation: The coupling reagents used may not be potent enough to efficiently activate the sterically hindered Fmoc-D-leucine.
Your troubleshooting workflow should be as follows:
dot digraph "Troubleshooting_Incomplete_Coupling" { graph [fontname="Arial", fontsize=12, labelloc="t", label="Troubleshooting Workflow for Incomplete Fmoc-D-Leucine Coupling", pad="0.5", nodesep="0.5", ranksep="0.5"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
start [label="Positive Ninhydrin Test\n(Incomplete Coupling)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; double_coupling [label="Perform Double Coupling\n(Recouple with fresh reagents)", fillcolor="#FBBC05", fontcolor="#202124"]; retest [label="Perform Ninhydrin Test Again"]; capping [label="Capping Step\n(Acetylate unreacted amines)", fillcolor="#34A853", fontcolor="#FFFFFF"]; proceed [label="Proceed to Fmoc Deprotection", fillcolor="#4285F4", fontcolor="#FFFFFF"];
start -> double_coupling [label=" First Action "]; double_coupling -> retest; retest -> capping [label=" Test Still Positive "]; retest -> proceed [label=" Test Negative "]; capping -> proceed; } digraph "Troubleshooting_Incomplete_Coupling" { graph [fontname="Arial", fontsize=12, labelloc="t", label="Troubleshooting Workflow for Incomplete Fmoc-D-Leucine Coupling", pad="0.5", nodesep="0.5", ranksep="0.5", splines=ortho]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124", width=2.5]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
start [label="Positive Ninhydrin Test\n(Incomplete Coupling)", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=ellipse]; double_coupling [label="Perform Double Coupling:\n- Use fresh Fmoc-D-leucine and coupling reagents.\n- Consider a more potent activator like HATU or HCTU.\n- Extend reaction time (2-4 hours).", fillcolor="#FBBC05", fontcolor="#202124"]; retest [label="Perform Ninhydrin Test", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"]; capping [label="Perform Capping Step:\n- Use Acetic Anhydride/Base to permanently block unreacted amines.", fillcolor="#34A853", fontcolor="#FFFFFF"]; proceed [label="Proceed to Next Fmoc Deprotection", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
start -> double_coupling [label=" Initial Corrective Action "]; double_coupling -> retest [label=" After recoupling and washing "]; retest -> capping [label=" Test is Still Positive "]; retest -> proceed [label=" Test is Negative "]; capping -> proceed [label=" After capping and washing "]; } } dot digraph "Troubleshooting_Incomplete_Coupling" { graph [fontname="Arial", fontsize=12, labelloc="t", label="Troubleshooting Workflow for Incomplete Fmoc-D-Leucine Coupling", pad="0.5", nodesep="0.5", ranksep="0.5", splines=ortho]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124", width=2.5]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
start [label="Positive Ninhydrin Test\n(Incomplete Coupling)", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=ellipse]; double_coupling [label="Perform Double Coupling:\n- Use fresh Fmoc-D-leucine and coupling reagents.\n- Consider a more potent activator like HATU or HCTU.\n- Extend reaction time (2-4 hours).", fillcolor="#FBBC05", fontcolor="#202124"]; retest [label="Perform Ninhydrin Test", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"]; capping [label="Perform Capping Step:\n- Use Acetic Anhydride/Base to permanently block unreacted amines.", fillcolor="#34A853", fontcolor="#FFFFFF"]; proceed [label="Proceed to Next Fmoc Deprotection", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
start -> double_coupling [label=" Initial Corrective Action "]; double_coupling -> retest [label=" After recoupling and washing "]; retest -> capping [label=" Test is Still Positive "]; retest -> proceed [label=" Test is Negative "]; capping -> proceed [label=" After capping and washing "]; } } dot digraph "Troubleshooting_Incomplete_Coupling" { graph [fontname="Arial", fontsize=12, labelloc="t", label="Troubleshooting Workflow for Incomplete Fmoc-D-Leucine Coupling", pad="0.5", nodesep="0.5", ranksep="0.5", splines=ortho]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124", width=2.5]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
start [label="Positive Ninhydrin Test\n(Incomplete Coupling)", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=ellipse]; double_coupling [label="Perform Double Coupling:\n- Use fresh Fmoc-D-leucine and coupling reagents.\n- Consider a more potent activator like HATU or HCTU.\n- Extend reaction time (2-4 hours).", fillcolor="#FBBC05", fontcolor="#202124"]; retest [label="Perform Ninhydrin Test", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"]; capping [label="Perform Capping Step:\n- Use Acetic Anhydride/Base to permanently block unreacted amines.", fillcolor="#34A853", fontcolor="#FFFFFF"]; proceed [label="Proceed to Next Fmoc Deprotection", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
start -> double_coupling [label=" Initial Corrective Action "]; double_coupling -> retest [label=" After recoupling and washing "]; retest -> capping [label=" Test is Still Positive "]; retest -> proceed [label=" Test is Negative "]; capping -> proceed [label=" After capping and washing "]; } } dot digraph "Troubleshooting_Incomplete_Coupling" { graph [fontname="Arial", fontsize=12, labelloc="t", label="Troubleshooting Workflow for Incomplete Fmoc-D-Leucine Coupling", pad="0.5", nodesep="0.5", ranksep="0.5", splines=ortho]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124", width=2.5]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
start [label="Positive Ninhydrin Test\n(Incomplete Coupling)", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=ellipse]; double_coupling [label="Perform Double Coupling:\n- Use fresh Fmoc-D-leucine and coupling reagents.\n- Consider a more potent activator like HATU or HCTU.\n- Extend reaction time (2-4 hours).", fillcolor="#FBBC05", fontcolor="#202124"]; retest [label="Perform Ninhydrin Test", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"]; capping [label="Perform Capping Step:\n- Use Acetic Anhydride/Base to permanently block unreacted amines.", fillcolor="#34A853", fontcolor="#FFFFFF"]; proceed [label="Proceed to Next Fmoc Deprotection", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
start -> double_coupling [label=" Initial Corrective Action "]; double_coupling -> retest [label=" After recoupling and washing "]; retest -> capping [label=" Test is Still Positive "]; retest -> proceed [label=" Test is Negative "]; capping -> proceed [label=" After capping and washing "]; } } dot digraph "Troubleshooting_Incomplete_Coupling" { graph [fontname="Arial", fontsize=12, labelloc="t", label="Troubleshooting Workflow for Incomplete Fmoc-D-Leucine Coupling", pad="0.5", nodesep="0.5", ranksep="0.5", splines=ortho]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124", width=2.5]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
start [label="Positive Ninhydrin Test\n(Incomplete Coupling)", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=ellipse]; double_coupling [label="Perform Double Coupling:\n- Use fresh Fmoc-D-leucine and coupling reagents.\n- Consider a more potent activator like HATU or HCTU.\n- Extend reaction time (2-4 hours).", fillcolor="#FBBC05", fontcolor="#202124"]; retest [label="Perform Ninhydrin Test", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"]; capping [label="Perform Capping Step:\n- Use Acetic Anhydride/Base to permanently block unreacted amines.", fillcolor="#34A853", fontcolor="#FFFFFF"]; proceed [label="Proceed to Next Fmoc Deprotection", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
start -> double_coupling [label=" Initial Corrective Action "]; double_coupling -> retest [label=" After recoupling and washing "]; retest -> capping [label=" Test is Still Positive "]; retest -> proceed [label=" Test is Negative "]; capping -> proceed [label=" After capping and washing "]; } } dot digraph "Troubleshooting_Incomplete_Coupling" { graph [fontname="Arial", fontsize=12, labelloc="t", label="Troubleshooting Workflow for Incomplete Fmoc-D-Leucine Coupling", pad="0.5", nodesep="0.5", ranksep="0.5", splines=ortho]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124", width=2.5]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
start [label="Positive Ninhydrin Test\n(Incomplete Coupling)", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=ellipse]; double_coupling [label="Perform Double Coupling:\n- Use fresh Fmoc-D-leucine and coupling reagents.\n- Consider a more potent activator like HATU or HCTU.\n- Extend reaction time (2-4 hours).", fillcolor="#FBBC05", fontcolor="#202124"]; retest [label="Perform Ninhydrin Test", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"]; capping [label="Perform Capping Step:\n- Use Acetic Anhydride/Base to permanently block unreacted amines.", fillcolor="#34A853", fontcolor="#FFFFFF"]; proceed [label="Proceed to Next Fmoc Deprotection", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
start -> double_coupling [label=" Initial Corrective Action "]; double_coupling -> retest [label=" After recoupling and washing "]; retest -> capping [label=" Test is Still Positive "]; retest -> proceed [label=" Test is Negative "]; capping -> proceed [label=" After capping and washing "]; } }
Troubleshooting Workflow for Incomplete Fmoc-D-Leucine Coupling
Q6: Are there alternatives to acetic anhydride for capping?
A6: Yes, while acetic anhydride is the most common, other reagents can be used. N-acetylimidazole is one alternative.[14] For sensitive sequences, a milder approach using activated acetic acid with HBTU/DIPEA can be employed.[14][15] Propionic anhydride is also an option, which results in a propionyl cap instead of an acetyl cap.[14][15]
Experimental Protocols
Protocol 1: Standard Capping with Acetic Anhydride
This protocol describes the standard procedure for capping unreacted N-terminal amines on the peptide-resin.
-
Resin Preparation: Following the coupling step, thoroughly wash the peptide-resin with DMF (3-5 times) to remove any residual coupling reagents and byproducts.[1][5]
-
Prepare Capping Solution: Freshly prepare the capping solution. A common and effective mixture consists of acetic anhydride and a base like pyridine or DIPEA in DMF.[1][5][7]
-
Capping Reaction: Add the freshly prepared capping solution to the washed peptide-resin in the reaction vessel.[1]
-
Incubation: Gently agitate or shake the reaction mixture at room temperature for 30 minutes.[3][5][7]
-
Post-Capping Wash: Drain the capping solution and wash the resin extensively with DMF (3-5 times) to completely remove residual capping reagents.[1][7]
-
Verification (Optional but Recommended): Perform a ninhydrin test.[5] A negative result confirms the successful capping of all unreacted amines. If the test is still positive, the capping procedure should be repeated.[5]
Protocol 2: Qualitative Ninhydrin (Kaiser) Test
This qualitative test is used to detect the presence of free primary amines on the resin, indicating either a successful deprotection or an incomplete coupling/capping.[9]
-
Sample Preparation: Transfer a small sample of resin beads (a few milligrams) to a small glass test tube.[4][11]
-
Reagent Preparation: Prepare the following three solutions:[10][11]
-
Reagent A: 5 g of ninhydrin in 100 mL of ethanol.
-
Reagent B: 80 g of phenol in 20 mL of ethanol.
-
Reagent C: 2 mL of 0.001 M aqueous KCN diluted to 100 mL with pyridine.
-
-
Reagent Addition: Add 2-3 drops of each reagent (A, B, and C) to the test tube containing the resin beads.[10][11]
-
Heating: Heat the test tube in a heating block or boiling water bath at 100-110°C for 5 minutes.[4][8][10][11]
-
Observation and Interpretation: [10][11]
-
Dark Blue/Purple Beads and/or Solution: Positive result. This indicates the presence of free primary amines.
-
Yellow/Brown or No Color Change: Negative result. This indicates the absence of free primary amines.
-
| Ninhydrin Test Result Interpretation in SPPS Workflow | |
| Test Performed After: | Positive Result (Blue) Indicates: |
| Fmoc-Deprotection | Successful removal of the Fmoc group. |
| Amino Acid Coupling | Incomplete coupling reaction. |
| Capping Step | Incomplete capping of unreacted amines. |
References
-
UCI Department of Chemistry. Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). Available from: [Link]
-
Aapptec Peptides. SPPS Capping procedure. Available from: [Link]
-
Research Science Alliance. Peptide Hand Synthesis Part 6: Capping. YouTube; 2022. Available from: [Link]
-
ResearchGate. What are the alternatives to acetic anhydride in peptide synthesis?. Available from: [Link]
-
AAPPTec. Monitoring of Peptide Coupling and Capping; Coupling Tests. Available from: [Link]
- Amblard M, Fehrentz J-A, Martinez J, Subra G. Methods and protocols of modern solid phase peptide synthesis. Mol Biotechnol. 2006;33(3):239-254.
-
AAPPTec. Technical Support Information Bulletin 1188 - Kaiser Test (Ninhydrin Test). Available from: [Link]
-
Dilun Biotechnology. Commonly Used Colorimetric Reagents in SPPS peptide solutions. Available from: [Link]
-
AAPPTec. Aggregation, Racemization and Side Reactions in Peptide Synthesis. Available from: [Link]
-
Chemistry Stack Exchange. Why does capping after each coupling in Solid phase peptide synthesis improve the results?. Available from: [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. m.youtube.com [m.youtube.com]
- 4. benchchem.com [benchchem.com]
- 5. peptide.com [peptide.com]
- 6. peptide.com [peptide.com]
- 7. chem.uci.edu [chem.uci.edu]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. peptide.com [peptide.com]
- 11. benchchem.com [benchchem.com]
- 12. Commonly Used Colorimetric Reagents in SPPS peptide solutions - Dilun Biotechnology [m.peptidescientific.com]
- 13. peptide.com [peptide.com]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Fmoc-D-Leucine Coupling Through Solvent Selection
Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals. The incorporation of D-amino acids, such as D-leucine, is a critical strategy in modern peptide-based drug design to enhance enzymatic stability and prolong in-vivo half-life.[1] However, the successful coupling of Fmoc-D-leucine can be influenced by a variety of factors, with solvent choice being paramount. This guide provides in-depth troubleshooting advice and frequently asked questions to address specific issues you may encounter during the solid-phase peptide synthesis (SPPS) of D-leucine-containing peptides.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of the solvent in Fmoc-D-leucine coupling?
A1: The solvent in solid-phase peptide synthesis (SPPS) is not merely a medium for the reaction but an active participant that influences several critical parameters. Its primary roles include:
-
Resin Swelling: The solvent must effectively swell the solid support (resin) to ensure that the reactive sites are accessible to the reagents.[2][3] Polystyrene-based resins, for instance, swell well in solvents like Dichloromethane (DCM), whereas polyethylene glycol (PEG) based resins require more polar solvents like N,N-Dimethylformamide (DMF).[3]
-
Solubilizing Reagents: The solvent must completely dissolve the Fmoc-D-leucine, coupling reagents, and other additives to ensure they are available to participate in the reaction.[3][4]
-
Disrupting Peptide Aggregation: As the peptide chain elongates, it can form secondary structures and aggregate, which can hinder coupling efficiency.[5][6][7] A good solvent will help to disrupt these structures and keep the peptide chain solvated.[5][6]
Q2: Which are the most common solvents for Fmoc-SPPS, and what are their pros and cons for Fmoc-D-leucine coupling?
A2: The most traditionally used solvents in Fmoc-SPPS are DMF, N-Methyl-2-pyrrolidone (NMP), and Dichloromethane (DCM).[5][8][9]
| Solvent | Pros | Cons | Recommendation for Fmoc-D-Leucine |
| N,N-Dimethylformamide (DMF) | - Good resin swelling properties.[2] - Excellent solubilizing power for most reagents.[4][5] - Cost-effective.[5] | - Can decompose to form dimethylamine, which can cause premature Fmoc deprotection.[5] - Classified as a substance of very high concern (SVHC) due to its reproductive toxicity.[8][9] - Can promote peptide aggregation in some sequences.[10] | A standard and often effective choice, but use high-purity, amine-free DMF.[11] Consider alternatives for long or aggregation-prone sequences. |
| N-Methyl-2-pyrrolidone (NMP) | - Superior solvating properties compared to DMF, often leading to improved coupling yields, especially for difficult sequences.[3][5][6] - More stable than DMF. | - More expensive than DMF.[5] - Also classified as an SVHC with reproductive toxicity concerns.[12] - Can cause greater decomposition of Fmoc-amino acids over extended periods compared to DMF.[5] | Highly recommended for potentially difficult couplings or when aggregation is anticipated. |
| Dichloromethane (DCM) | - Excellent swelling for polystyrene-based resins.[2][5] - Good solvent for many Boc-protected amino acids (in Boc-chemistry). | - Poor at solvating growing peptide chains, which can lead to difficult couplings.[5] - Seldom used in Fmoc chemistry as it can react with piperidine.[5] - Carcinogenic concerns.[13] | Generally not recommended as the primary coupling solvent in Fmoc-SPPS. It may be used for initial resin swelling or in solvent mixtures. |
Q3: Are there "greener" and safer solvent alternatives to DMF and NMP?
A3: Yes, due to the regulatory and safety concerns surrounding DMF and NMP, there is a significant push towards adopting greener solvents in peptide synthesis.[8][9][12][13] Some promising alternatives include:
-
2-Methyltetrahydrofuran (2-MeTHF): A bio-based solvent that has shown good performance, particularly with ChemMatrix® resin, and can lead to lower racemization.[14][15]
-
Cyclopentyl methyl ether (CPME): Another greener alternative with reduced toxicity compared to DMF and NMP.[14]
-
N-Butylpyrrolidinone (NBP): Structurally similar to NMP but not classified as reprotoxic, showing good performance in SPPS.[8][12]
-
Ethyl Acetate (EtOAc): Can be used in greener solvent mixtures.[8][12][15]
-
Dimethyl Sulfoxide (DMSO): Often used in mixtures to disrupt aggregation. A binary mixture of DMSO/EtOAc is a promising adjustable polarity system.[12]
-
γ-Valerolactone (GVL): A bio-based solvent that has been used in microwave-assisted SPPS.[8][9]
It is important to note that switching to these alternative solvents may require optimization of the synthesis protocol, particularly for the Fmoc deprotection step.[14]
Q4: Can solvent choice influence the racemization of D-leucine during coupling?
A4: While D-leucine is not as susceptible to racemization as residues like histidine or cysteine, the choice of solvent, in combination with the coupling reagents and base, can still have an impact.[16][17][18] Highly polar, aprotic solvents can stabilize the activated amino acid intermediate, and the specific solvent can influence the rate of racemization versus the rate of coupling. For sensitive couplings, minimizing pre-activation times and using a weaker base like N-methylmorpholine (NMM) or 2,4,6-collidine instead of DIPEA can help suppress racemization.[19][20] The combination of DIC/Oxyma is often cited as a method that minimizes racemization.[16][19]
Troubleshooting Guide: Fmoc-D-Leucine Coupling Issues
This guide addresses common problems encountered during the coupling of Fmoc-D-leucine, with a focus on solvent-related solutions.
Issue 1: Incomplete Coupling (Positive Kaiser Test)
A positive Kaiser test (blue or purple beads) after the coupling step indicates the presence of unreacted primary amines, meaning the Fmoc-D-leucine has not been successfully coupled to the entire peptide chain on the resin.[21][22]
Potential Causes & Solutions:
| Cause | Solvent-Related Solutions | Other Key Solutions |
| Poor Resin Swelling | - Ensure the resin is fully swollen in an appropriate solvent before starting the synthesis. For polystyrene resins, a pre-swelling step in DCM can be beneficial, followed by equilibration in the primary coupling solvent (e.g., NMP).[2] - Switch to a more effective swelling solvent like NMP.[6] | - Use a resin appropriate for your peptide sequence (e.g., PEG-based resins for longer or more complex peptides).[6][23] |
| Peptide Aggregation | - Switch from DMF to NMP, as NMP is generally better at solvating the peptide-resin complex and disrupting secondary structures.[6][17] - For severe aggregation, consider using a solvent mixture containing a chaotropic agent like DMSO (e.g., a mixture of NMP and DMSO).[5][17] | - Perform the coupling at an elevated temperature (e.g., 40-50°C), though this should be done with caution as it can increase the risk of racemization.[7][22] - Incorporate pseudoproline dipeptides in your sequence to disrupt secondary structures.[7] |
| Low Reagent Solubility | - Ensure your Fmoc-D-leucine and coupling reagents are fully dissolved in the solvent before adding them to the reaction vessel. If solubility is an issue in your current solvent, consider switching to a solvent with higher solubilizing power like NMP. | - Use a more potent coupling reagent like HATU or HCTU, which can enhance the reaction rate.[6][20][21][22] - Perform a "double coupling" by repeating the coupling step with fresh reagents.[6][21][22] |
Experimental Protocols & Workflows
Protocol 1: Standard Fmoc-D-Leucine Coupling
This protocol is a general guideline for a 0.1 mmol scale synthesis.
-
Resin Preparation and Swelling:
-
Place the resin (0.1 mmol) in a reaction vessel.
-
Add 5 mL of NMP and allow the resin to swell for at least 60 minutes. Drain the NMP.[3]
-
-
Fmoc Deprotection:
-
Amino Acid Activation and Coupling:
-
In a separate vial, dissolve Fmoc-D-Leu-OH (0.4 mmol, 4 eq.) and a coupling reagent such as HCTU (0.38 mmol, 3.8 eq.) in 3 mL of NMP.[7]
-
Add N,N-Diisopropylethylamine (DIPEA) (0.8 mmol, 8 eq.) to the vial and allow the mixture to pre-activate for 2-5 minutes.[7][24]
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction vessel for 1-2 hours at room temperature.[7][24]
-
-
Post-Coupling Wash:
-
Drain the coupling solution.
-
Wash the resin with the coupling solvent (3 x 5 mL).[7]
-
-
Monitoring the Coupling:
Visualizing the Workflow
The following diagram illustrates the key decision points in selecting a solvent for Fmoc-D-leucine coupling.
Caption: Decision workflow for solvent selection in Fmoc-D-leucine coupling.
References
-
Solvents for Solid Phase Peptide Synthesis. Available from: [Link]
-
All's swell: Greener replacements for hazardous solvents in peptide synthesis. (2023-11-08). Available from: [Link]
-
Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2) - UCI Department of Chemistry. Available from: [Link]
-
Green solvents for solid phase peptide synthesis - Biotage. (2023-02-06). Available from: [Link]
-
Evaluation of greener solvents for solid-phase peptide synthesis - Taylor & Francis Online. (2021-01-29). Available from: [Link]
-
Green Solid-Phase Peptide Synthesis 2. 2-Methyltetrahydrofuran and Ethyl Acetate for Solid-Phase Peptide Synthesis under Green Conditions | ACS Sustainable Chemistry & Engineering - ACS Publications. (2016-09-19). Available from: [Link]
-
Greener Peptide Synthesis: How to Adopt New Solvents in the Wake of DMF Restrictions. (2023-12-12). Available from: [Link]
- Solvent system for solid phase peptide synthesis - Google Patents.
-
Practical Synthesis Guide to Solid Phase Peptide Chemistry. Available from: [Link]
-
Evaluation of greener solvents for solid-phase peptide synthesis - ResearchGate. (2021-01-11). Available from: [Link]
-
Peptide & HT Organic Synthesis Technical Support - Merck Millipore. Available from: [Link]
-
SPPS Reagents Explained: A Complete Guide | CEM Corporation - YouTube. (2025-09-24). Available from: [Link]
-
Deprotection kinetics for Fmoc-l-Leucine-OH and Fmoc-l-Arginine(Pbf)-OH... Available from: [Link]
-
A Practical Guide to Solid Phase Peptide Synthesis (SPPS) - CSBio. Available from: [Link]
-
Epimerisation in Peptide Synthesis - MDPI. Available from: [Link]
-
Methods and protocols of modern solid phase peptide synthesis. (2014-06-13). Available from: [Link]
-
Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group - NIH. (2023-09-01). Available from: [Link]
-
Overview of Solid Phase Peptide Synthesis (SPPS). Available from: [Link]
-
Aggregation, Racemization and Side Reactions in Peptide Synthesis - AAPPTEC. Available from: [Link]
-
Advances in Fmoc solid-phase peptide synthesis - PMC - NIH. Available from: [Link]
-
Fmoc-Removal with Pyrrolidine Expands the Available Solvent Space in Green Solid-Phase Peptide Synthesis | ACS Sustainable Chemistry & Engineering. (2021-10-08). Available from: [Link]
-
Studies on the Effect of Lewis Acids on Fmoc Deprotection in Solution and Solid-Phase. Available from: [Link]
-
Solubility of Fmoc- l -Leucine in 12 Monosolvents: Solvent Effects Analysis, Molecular Simulation, Model Correlation, and Comparison with Structurally Similar Substances - ResearchGate. Available from: [Link]
-
(PDF) Procedures to Improve Difficult Couplings - ResearchGate. (2025-08-10). Available from: [Link]
-
Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis - Luxembourg Bio Technologies. (2013-08-29). Available from: [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. peptide.com [peptide.com]
- 3. benchchem.com [benchchem.com]
- 4. WO2019241586A1 - Solvent system for solid phase peptide synthesis - Google Patents [patents.google.com]
- 5. peptide.com [peptide.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. tandfonline.com [tandfonline.com]
- 9. researchgate.net [researchgate.net]
- 10. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 11. chem.uci.edu [chem.uci.edu]
- 12. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 13. All’s swell: Greener replacements for hazardous solvents in peptide synthesis - Research Outreach [researchoutreach.org]
- 14. biotage.com [biotage.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group - PMC [pmc.ncbi.nlm.nih.gov]
- 17. peptide.com [peptide.com]
- 18. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 19. bachem.com [bachem.com]
- 20. benchchem.com [benchchem.com]
- 21. benchchem.com [benchchem.com]
- 22. benchchem.com [benchchem.com]
- 23. youtube.com [youtube.com]
- 24. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 25. benchchem.com [benchchem.com]
Validation & Comparative
A Senior Application Scientist's Guide to Chiral HPLC Analysis of Fmoc-D-Leucine Purity
In the landscape of solid-phase peptide synthesis (SPPS), the enantiomeric purity of raw materials is not merely a quality parameter; it is the bedrock upon which the efficacy and safety of the final therapeutic peptide are built.[1][2] Nα-Fmoc-protected amino acids are the fundamental building blocks in this process, and even minute enantiomeric impurities can lead to the formation of diastereomeric peptide side-products that are difficult to separate and may have undesirable pharmacological effects.[3] This guide provides an in-depth, comparative analysis of chiral High-Performance Liquid Chromatography (HPLC) methods for determining the enantiomeric purity of Fmoc-D-leucine, offering field-proven insights for researchers, scientists, and drug development professionals.
The Criticality of Enantiomeric Purity in Peptide Synthesis
The Fmoc/tBu strategy for SPPS allows for the construction of long peptides with high yields.[1][4] However, the success of this methodology is directly contingent on the chemical and chiral purity of the Fmoc-amino acids used.[1] For most commercially available Fmoc-amino acids, the expected enantiomeric purity is greater than 99.0% enantiomeric excess (e.e.), with requirements often pushing towards ≥99.8% e.e.[1][2] Achieving this level of precision in analysis necessitates a robust and sensitive analytical technique, with chiral HPLC being a primary choice due to its speed, detection level, and ease of use.[1][2]
Chiral HPLC: A Deep Dive into Enantioseparation
Chiral HPLC operates on the principle of forming transient diastereomeric complexes between the enantiomers of the analyte and a chiral selector, which is immobilized on the stationary phase (the Chiral Stationary Phase or CSP). The differing stability of these complexes results in different retention times, allowing for their separation. The choice of CSP and mobile phase is paramount for achieving successful enantioseparation.
Selecting the Optimal Chiral Stationary Phase (CSP)
For Fmoc-amino acids, several classes of CSPs have demonstrated excellent performance. The most prominent among these are polysaccharide-based and macrocyclic glycopeptide-based CSPs.
-
Polysaccharide-Based CSPs: These are among the most versatile and widely used CSPs. They consist of cellulose or amylose derivatives coated or covalently bonded to a silica support. The chiral recognition mechanism involves a combination of hydrogen bonding, dipole-dipole interactions, and inclusion into the chiral cavities of the polysaccharide structure.
-
Macrocyclic Glycopeptide-Based CSPs: CSPs like those based on teicoplanin (e.g., CHIROBIOTIC T) offer a different chiral recognition environment.[5][6] The complex macrocyclic structure provides multiple interaction sites, including ionic, hydrogen bonding, and hydrophobic interactions, making them effective for a broad range of compounds, including N-protected amino acids.[7]
-
Zwitterionic and Anion-Exchanger CSPs: Quinine-based zwitterionic and anion-exchanger type CSPs have also been successfully employed for the enantioseparation of Nα-Fmoc proteinogenic amino acids.[3]
The following table provides a comparative overview of commonly used CSPs for the chiral analysis of Fmoc-leucine, based on available application data.
| Chiral Stationary Phase (CSP) | Base Material | Typical Mobile Phase | Key Advantages | Considerations |
| Lux Cellulose-2 | Cellulose derivative | Acetonitrile/Water with TFA | High success rate for various Fmoc-amino acids, good resolution.[1][4] | Performance can be sensitive to mobile phase composition. |
| Chiralpak IA/AD-H | Amylose derivative | Hexane/IPA with TFA | Excellent enantioselectivity for α-amino acid esters, may be applicable to N-protected amino acids.[8] | Coated versions may have limitations on solvent compatibility. |
| CHIROBIOTIC T | Teicoplanin | Methanol/Acetic Acid/TEA | Broad applicability for N-blocked amino acids, robust performance.[5][6] | Mobile phase can be more complex to prepare. |
| QN-AX / ZWIX(+) | Quinine-based | MeOH/MeCN with TEA and FA | Effective for a wide range of Fmoc-amino acids, predictable elution order (D before L).[3] | May require specific buffer systems. |
Experimental Protocol: Chiral HPLC Analysis of Fmoc-D-Leucine
This section details a robust, step-by-step protocol for the analysis of Fmoc-D-leucine enantiomeric purity using a polysaccharide-based CSP. This method is designed to be a self-validating system, where peak identification and resolution are key performance indicators.
Instrumentation and Materials
-
HPLC System: A standard HPLC or UHPLC system with a UV detector is suitable.[9]
-
Chiral Column: Lux 5 µm Cellulose-2 (250 x 4.6 mm) or equivalent.[1]
-
Mobile Phase: Acetonitrile and water (HPLC grade), with Trifluoroacetic Acid (TFA).
-
Sample Preparation: Accurately weigh and dissolve Fmoc-D-leucine standard and sample in the mobile phase to a concentration of approximately 1 mg/mL.
Chromatographic Conditions
| Parameter | Condition | Rationale |
| Mobile Phase | Acetonitrile / Water / TFA (e.g., 60:40:0.1 v/v/v) | Trifluoroacetic acid is a common acidic additive used to improve peak shape and resolution in reversed-phase chromatography.[1] |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing a balance between analysis time and resolution.[1] |
| Column Temperature | Ambient or controlled at 25 °C | Temperature can influence retention times and selectivity; maintaining a constant temperature ensures reproducibility. |
| Detection Wavelength | 220 nm or 265 nm | The fluorenyl group of the Fmoc protecting group has strong UV absorbance at these wavelengths. |
| Injection Volume | 5 µL | A small injection volume minimizes band broadening.[1] |
Analytical Procedure
-
System Equilibration: Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Standard Injection: Inject a solution of racemic Fmoc-DL-leucine to determine the retention times of both the D- and L-enantiomers and to calculate the resolution.
-
Sample Injection: Inject the Fmoc-D-leucine sample solution.
-
Data Analysis:
-
Identify the peaks corresponding to Fmoc-D-leucine and the impurity, Fmoc-L-leucine, based on the retention times from the racemic standard.
-
Calculate the percentage of the L-enantiomer impurity using the area normalization method:
% L-enantiomer = (Area of L-leucine peak / (Area of D-leucine peak + Area of L-leucine peak)) * 100
-
Workflow Diagram
Caption: Workflow for Chiral HPLC Analysis of Fmoc-D-Leucine.
Comparative Analysis with Alternative Methodologies
While chiral HPLC is a powerful tool, other techniques can also be employed for the determination of enantiomeric purity. The choice of method often depends on the specific requirements of the analysis, such as sample throughput, sensitivity, and available instrumentation.
| Technique | Principle | Advantages | Disadvantages |
| Chiral HPLC | Differential interaction with a chiral stationary phase. | High resolution, robust, widely applicable, direct analysis.[1][2] | Can require method development for new compounds, higher cost of chiral columns. |
| Chiral Gas Chromatography (GC) | Separation on a chiral stationary phase in a capillary column. | High efficiency and sensitivity, suitable for volatile compounds.[10] | Requires derivatization for non-volatile analytes like amino acids, high temperatures can risk racemization.[10] |
| Chiral Capillary Electrophoresis (CE) | Differential migration in an electric field in the presence of a chiral selector in the buffer. | Extremely high efficiency, very small sample and reagent consumption.[11] | Lower concentration sensitivity compared to HPLC, can have reproducibility challenges. |
Decision-Making Framework
The following diagram illustrates a logical process for selecting the appropriate analytical technique for chiral purity analysis of Fmoc-amino acids.
Caption: Decision tree for selecting a chiral analysis method.
Conclusion
The determination of the enantiomeric purity of Fmoc-D-leucine is a critical quality control step in the synthesis of peptides for research and therapeutic use. Chiral HPLC, particularly with polysaccharide-based stationary phases, offers a robust, reliable, and high-resolution method for this analysis. By understanding the principles of chiral separation, carefully selecting the appropriate column and mobile phase, and following a systematic analytical protocol, researchers can confidently ensure the quality of their starting materials and the integrity of their final peptide products. While alternative techniques like chiral GC and CE exist, HPLC remains the workhorse in most pharmaceutical and research settings due to its versatility and established performance.
References
-
HPLC Enantioseparation of N-FMOC α-Amino Acids Using Lux Polysaccharide-Based Chiral Stationary Phases - Phenomenex. [Link]
-
A Comparative Study of Enantioseparations of Nα-Fmoc Proteinogenic Amino Acids on Quinine-Based Zwitterionic and Anion Exchanger-Type Chiral Stationary Phases under Hydro-Organic Liquid and Subcritical Fluid Chromatographic Conditions - PMC - NIH. [Link]
-
Enantioseparation of N-FMOC a-Amino Acids Using Chiral HPLC (TN-1148) - Phenomenex. [Link]
-
APPLICATIONS - Phenomenex. [Link]
-
[Separation of enantiomers of amino acid derivatives by high performance liquid chromatography on teicoplanin chiral stationary phase] - PubMed. [Link]
-
Enantioseparation of N-FMOC a-Amino Acids Using Lux® Chiral Stationary Phases in Reversed Phase - The Analytical Scientist. [Link]
-
Chiral Amino Acid and Peptide Separations – the Next Generation | Chromatography Today. [Link]
-
Chiral HPLC Separations - Phenomenex. [Link]
-
Chiral Separations of Amino Acids and Peptides by Capillary Electrophoresis. [Link]
-
Recent Advances in Chiral Analysis of Proteins and Peptides - MDPI. [Link]
-
Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases - YAKHAK HOEJI. [Link]
-
Direct Separation of Chiral Amino Acids, Hydroxy Acids and Dipeptides by Ligand Exchange. [Link]
-
Direct stereo-selective separations of amino acids and small peptides on cinchona derived zwitterionic chiral columns by HPLC. [Link]
-
Fmoc-D-Leucine (Fmoc-D-Leu-OH) BP EP USP CAS 114360-54-2 - Fengchen. [Link]
-
N-FMOC-DL-Leucine - DAICEL Chiral Application Search. [Link]
-
Improved Chiral Separations for Enantiopure D- and L-Amino Acids | LCGC International. [Link]
-
Fmoc-D-leucine - Chem-Impex. [Link]
-
Chiral | Application Notes | LCGC International - Chromatography Online. [Link]
-
[Application]N-FMOC-DL-Leucine - 씨티케이. [Link]
-
Fmoc-D-Leucine (Fmoc-D-Leu-OH) BP EP USP CAS % 7b% 7b 5% 7d% 7d - VET API و Premix. [Link]
-
Daicel Chiral Technologies Technical Library | Support. [Link]
-
Fmoc-L-leucine - Chem-Impex. [Link]
Sources
- 1. phenomenex.com [phenomenex.com]
- 2. theanalyticalscientist.com [theanalyticalscientist.com]
- 3. A Comparative Study of Enantioseparations of Nα-Fmoc Proteinogenic Amino Acids on Quinine-Based Zwitterionic and Anion Exchanger-Type Chiral Stationary Phases under Hydro-Organic Liquid and Subcritical Fluid Chromatographic Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 5. [Separation of enantiomers of amino acid derivatives by high performance liquid chromatography on teicoplanin chiral stationary phase] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
- 9. Chiral analysis of D and L form of FMOC Leucine OH on a Thermo Scientific Vanquish Flex UHPLC system - Thermo Scientific AppsLab Library of Analytical Applications [appslab.thermofisher.com]
- 10. Recent Advances in Chiral Analysis of Proteins and Peptides [mdpi.com]
- 11. researchgate.net [researchgate.net]
Navigating the Uncharted Territory: A Comparative Guide to Mass Spectrometry of Peptides Containing Unnatural Amino Acids
For Researchers, Scientists, and Drug Development Professionals
The incorporation of unnatural amino acids (UAAs) into peptides has unlocked vast new potential in drug discovery and materials science, bestowing novel functionalities, enhanced stability, and tailored therapeutic properties.[1] However, these engineered peptides present a formidable challenge to conventional analytical methodologies. Verifying the sequence and characterizing the structure of these unique molecules requires a sophisticated approach, with mass spectrometry (MS) emerging as the premier analytical tool.[2]
This guide provides an in-depth comparison of mass spectrometry-based techniques for the analysis of peptides containing unnatural amino acids. Moving beyond a simple recitation of protocols, we will delve into the causality behind experimental choices, offering field-proven insights to empower researchers to select and optimize the ideal analytical strategy for their specific needs.
The Analytical Conundrum of Unnatural Peptides
Unnatural amino acids, with their diverse side chains and backbone modifications, disrupt the predictable fragmentation patterns observed with proteinogenic peptides. This unpredictability necessitates a careful consideration of the ionization and fragmentation techniques employed. The primary challenges in the mass spectrometric analysis of UAA-containing peptides include:
-
Altered Fragmentation Propensity: The unique chemical structures of UAAs can drastically change bond stabilities along the peptide backbone, leading to unexpected cleavage sites or a lack of fragmentation where it would normally occur.
-
Ambiguous Mass Shifts: Without prior knowledge, distinguishing a UAA from a post-translational modification (PTM) can be challenging.
-
Lack of Standardized Databases: Standard protein databases do not contain UAA information, complicating automated data analysis and requiring custom database entries or de novo sequencing approaches.[3]
-
Ionization Efficiency Variability: The physicochemical properties of UAAs can influence the ionization efficiency of the peptide, potentially leading to low signal intensity.[4]
A Comparative Analysis of Fragmentation Techniques
The heart of peptide sequencing by tandem mass spectrometry (MS/MS) lies in the controlled fragmentation of the peptide ion. The choice of fragmentation method is paramount when dealing with the unpredictability of UAA-containing peptides. The three most prevalent techniques—Collision-Induced Dissociation (CID), Higher-Energy Collisional Dissociation (HCD), and Electron Transfer Dissociation (ETD)—each offer distinct advantages and disadvantages.
| Fragmentation Method | Principle | Primary Fragment Ions | Strengths for UAA Peptides | Weaknesses for UAA Peptides |
| Collision-Induced Dissociation (CID) | Vibrational excitation through collisions with an inert gas, leading to cleavage of the weakest bonds (typically peptide bonds). | b- and y-ions | Well-established, effective for smaller, doubly charged peptides.[5][6] | Prone to neutral loss of labile UAA side chains, potentially obscuring backbone fragmentation. Can produce "scrambled" sequences in macrocyclic peptides. |
| Higher-Energy Collisional Dissociation (HCD) | A beam-type CID method performed in a separate collision cell, resulting in higher energy fragmentation. | b- and y-ions | Produces high-resolution, accurate-mass fragment ions, aiding in the identification of UAA-specific fragments. Often provides more complete fragmentation than CID.[7][8] | Similar to CID, can result in the loss of labile side chains. May not be optimal for highly charged peptides. |
| Electron Transfer Dissociation (ETD) | Fragmentation is induced by transferring an electron to the peptide ion, causing non-ergodic dissociation of the N-Cα bond. | c- and z-ions | Preserves labile modifications and side chains, crucial for characterizing peptides with delicate UAAs.[5][9] Particularly effective for larger, highly charged peptides.[3][5] Can provide unique fragmentation patterns for certain UAAs like β-amino acids.[10] | Less effective for doubly charged peptides.[5] Can be less efficient than CID/HCD for overall peptide identification in some cases.[5] |
Causality in Fragmentation: Why Choose One Over the Other?
The decision to use CID/HCD versus ETD is rooted in the anticipated stability of the unnatural amino acid and the overall charge state of the peptide.
-
For peptides with labile or easily fragmented UAAs: ETD is the superior choice. Its gentle fragmentation mechanism cleaves the peptide backbone without disturbing the UAA side chain, allowing for precise localization. For instance, in the analysis of phosphopeptides, which share similarities with peptides containing UAAs that mimic phosphorylation, ETD provides more informative spectra than CID by preventing the neutral loss of the phosphate group.[11]
-
For smaller, doubly charged peptides with robust UAAs: CID or HCD can be highly effective and may even identify more peptides than ETD in a complex mixture.[5] HCD, with its high-resolution capabilities, can be particularly advantageous for resolving fragment ions and gaining confidence in the identification of the UAA.
-
For large, highly charged, or macrocyclic peptides: ETD is often the preferred method. Its efficiency increases with the charge state of the precursor ion, making it ideal for analyzing larger biomolecules.[3][9]
A powerful strategy is the use of alternating CID/ETD fragmentation , which leverages the strengths of both techniques to maximize sequence coverage and confidence in identification.[5][11]
Experimental Workflows and Protocols
A self-validating system is crucial for ensuring the trustworthiness of your results. This involves meticulous sample preparation, optimized LC-MS/MS parameters, and a robust data analysis strategy.
Sample Preparation: The Foundation of Quality Data
Proper sample preparation is critical to minimize ion suppression and ensure the quality and reproducibility of your MS analysis.
Step-by-Step Protocol for Sample Desalting:
-
Condition the C18 StageTip: Wet the C18 membrane with 100 µL of 100% methanol, followed by 100 µL of 80% acetonitrile/0.1% formic acid.
-
Equilibrate the StageTip: Wash the membrane with 100 µL of 0.1% formic acid.
-
Load the Sample: Load your peptide sample (dissolved in 0.1% formic acid) onto the StageTip.
-
Wash the Sample: Wash the loaded sample with 100 µL of 0.1% formic acid to remove salts and other hydrophilic impurities.
-
Elute the Peptides: Elute the purified peptides with 60 µL of 60% acetonitrile/0.1% formic acid into a clean tube.
-
Dry and Reconstitute: Dry the eluted peptides in a vacuum centrifuge and reconstitute in an appropriate solvent for LC-MS/MS analysis (e.g., 2% acetonitrile/0.1% formic acid).
Rationale: This protocol effectively removes salts and other contaminants that can interfere with ionization and chromatographic separation, leading to improved signal-to-noise and overall data quality.
Liquid Chromatography and Mass Spectrometry (LC-MS/MS)
The separation of UAA-containing peptides by liquid chromatography prior to mass spectrometric analysis is essential for reducing sample complexity and improving the chances of successful identification.
Diagram of the LC-MS/MS Workflow:
Caption: A typical workflow for the analysis of peptides containing unnatural amino acids.
Recommended LC-MS/MS Parameters:
-
Column: A C18 reversed-phase column is a good starting point for most peptides.
-
Mobile Phases:
-
A: 0.1% formic acid in water
-
B: 0.1% formic acid in acetonitrile
-
-
Gradient: A shallow gradient (e.g., 2-40% B over 60 minutes) is recommended to ensure good separation of isomeric or closely related peptides.
-
Mass Spectrometer Settings:
-
Ionization Mode: Positive ion mode is typically used for peptides.
-
MS1 Resolution: > 60,000 to ensure accurate precursor mass determination.
-
MS2 Resolution: > 15,000 for HCD to obtain high-resolution fragment spectra.
-
Collision Energy (CID/HCD): A stepped collision energy approach is often beneficial to obtain a wider range of fragment ions.
-
ETD Reaction Time: This parameter needs to be optimized for the specific peptide and instrument, but a starting point of 20-30 ms is common.
-
Data Analysis: Deciphering the Spectra
The final and often most challenging step is the interpretation of the MS/MS data.
Diagram of Data Analysis Strategies:
Caption: Key data analysis strategies for UAA-containing peptides.
Database Search Strategy:
-
Create a Custom Database: Generate a FASTA file containing the sequence of your UAA-containing peptide.
-
Define the UAA as a Modification: In your search software, define the mass of your UAA as a variable or fixed modification on a standard amino acid (e.g., glycine).
-
Perform the Search: Search your MS/MS data against the custom database.
-
Manual Validation: Critically evaluate the peptide-spectrum matches, paying close attention to the presence of key fragment ions that confirm the sequence and the location of the UAA.
De Novo Sequencing: For completely unknown sequences, de novo sequencing algorithms can be used to piece together the peptide sequence directly from the MS/MS spectrum. This approach is more computationally intensive but can be invaluable for novel peptide discovery.
Conclusion and Future Perspectives
The mass spectrometric analysis of peptides containing unnatural amino acids is a rapidly evolving field. As new UAAs are developed and incorporated into more complex peptide scaffolds, the demand for robust and informative analytical techniques will continue to grow. By understanding the fundamental principles of different fragmentation methods and by implementing rigorous, self-validating experimental workflows, researchers can confidently navigate this exciting analytical landscape. The strategic application of CID, HCD, and ETD, coupled with sophisticated data analysis strategies, will be instrumental in unlocking the full potential of these remarkable molecules.
References
- Molina, H., et al. (2007). Comprehensive Comparison of Collision Induced Dissociation and Electron Transfer Dissociation. Journal of Proteome Research, 6(11), 4353-4364.
- Olsen, J. V., et al. (2007). Higher-energy C-trap dissociation for peptide modification analysis.
- Swanley, K. F., et al. (2011). A comparison of CID, HCD and ETD fragmentation for the analysis of phosphopeptides. Journal of Proteome Research, 10(9), 4186-4195.
- Sargaeva, N. P., et al. (2012). Unusual fragmentation of β-linked peptides by ExD tandem Mass Spectrometry. Journal of The American Society for Mass Spectrometry, 23(2), 324-336.
- Molina, H., et al. (2008). Comprehensive comparison of collision induced dissociation and electron transfer dissociation. Analytical and Bioanalytical Chemistry, 392(3), 369-377.
-
Essays in Biochemistry. (2017). The challenge of detecting modifications on proteins. Retrieved from [Link]
- Zeng, K., et al. (2021). Characterization of Synthetic Peptide Therapeutics Using Liquid Chromatography–Mass Spectrometry: Challenges, Solutions, Pitfalls, and Future Perspectives. ACS Omega, 6(24), 15638-15650.
- Angel, T. E., et al. (2012). Common errors in mass spectrometry-based analysis of post-translational modifications. Journal of Proteome Research, 11(11), 5133-5141.
-
BioPharmaSpec. (n.d.). Dealing with the challenges of post translational modification (PTMs). Retrieved from [Link]
- Rose, C. M., et al. (2012). ETD Outperforms CID and HCD in the Analysis of the Ubiquitylated Proteome. Journal of Proteome Research, 11(11), 5246-5255.
- Wysocki, V. H., et al. (2005). Mass spectrometry of peptides and proteins. Chemical Reviews, 105(6), 2357-2382.
- Michalski, A., et al. (2011). Improved peptide identification by targeted fragmentation using CID, HCD and ETD on an LTQ-Orbitrap Velos. Journal of Proteome Research, 10(7), 3079-3087.
- Lioe, H., & O'Hair, R. A. J. (2007). Comparison of collision-induced dissociation and electron-induced dissociation of singly protonated aromatic amino acids, cystine and related simple peptides using a hybrid linear ion trap-FT-ICR mass spectrometer. Analytical and Bioanalytical Chemistry, 389(5), 1429-1437.
- Coon, J. J., et al. (2005). Sequencing-Grade De novo Analysis of MS/MS Triplets (CID/HCD/ETD) From Overlapping Peptides. Journal of the American Society for Mass Spectrometry, 16(11), 1866-1877.
- Harrison, A. G. (2011). The Forgotten Fragments. European Pharmaceutical Review.
- Forster, J. C., et al. (2004). An Expanded Set of Amino Acid Analogs for the Ribosomal Translation of Unnatural Peptides. Journal of the American Chemical Society, 126(38), 11796-11797.
- Armenta, S., et al. (2023). A novel screening method for free non-standard amino acids in human plasma samples using AccQ·Tag reagents and LC-MS/MS. Analytical Methods, 15(2), 209-217.
- Harrison, A. G., & Yalcin, T. (1997). Structure and fragmentation of b2 ions in peptide mass spectra. Journal of the American Society for Mass Spectrometry, 8(3), 226-234.
- Ma, B. (2016). De novo peptide sequencing using CID and HCD spectra pairs. Proteomics, 16(15-16), 2136-2144.
-
Aragen Life Sciences. (n.d.). Peptide Bioanalysis Using LC-MS/MS: Challenges and Strategies. Retrieved from [Link]
- Das, P., et al. (2022). Peptide Utility (PU) search server: A new tool for peptide sequence search from multiple databases. Computational Biology and Chemistry, 101, 107773.
- An, M., et al. (2021). Analysis of Fragmentation Pathways of Peptide Modified with Quaternary Ammonium and Phosphonium Group as Ionization Enhancers. Molecules, 26(22), 6985.
-
Broad Institute. (n.d.). Fundamentals of Biological Mass Spectrometry and Proteomics. Retrieved from [Link]
- Siuti, N., & Kelleher, N. L. (2007). Decoding protein modifications using top-down mass spectrometry.
-
UniProt. (2025). Peptide Search. Retrieved from [Link]
- Theodorescu, D., et al. (2013). Comparison of higher energy collisional dissociation and collision-induced dissociation MS/MS sequencing methods for identification of naturally occurring peptides in human urine. Clinical Proteomics, 10(1), 14.
-
Waters Corporation. (n.d.). Synthetic Peptide Characterization and Impurity Profiling Using a Compliance-Ready LC-HRMS Workflow. Retrieved from [Link]
-
PEAKS. (2012, January 13). PEAKS DB | Database Search Tutorial on Peptide Identification [Video]. YouTube. Retrieved from [Link]
-
Gilson. (n.d.). Synthetic Peptide Purification Using Preparative LC-MS. Retrieved from [Link]
- Hartman, M. C. T., et al. (2006). Ribosomal Synthesis of Unnatural Peptides. Journal of the American Chemical Society, 128(9), 3004-3012.
-
Matrix Science. (n.d.). Mascot help: Peptide fragmentation. Retrieved from [Link]
- Wiley-VCH. (2007). Mass Spectrometry of Amino Acids and Proteins.
-
Kennesaw State University Digital Commons. (2019). Collision Induced Dissociation to Detect the Amino Acid Sequence of Synthetic Peptide: A Tandem Mass Spectrometry Investigation. Retrieved from [Link]
- Tuinman, A. A., & Pettit, G. R. (1990). Analysis of the amino acid sequence of peptides by mass spectrometry. An ion notation proposal. International journal of peptide and protein research, 36(4), 331-334.
-
ResearchGate. (n.d.). ETD and CID are complementary. Retrieved from [Link]
-
Semantic Scholar. (2023). Peptide Stapling Applied to Antimicrobial Peptides. Retrieved from [Link]
- Bird, G. H., et al. (2013). Hydrogen exchange-mass spectrometry measures stapled peptide conformational dynamics and predicts pharmacokinetic properties. Analytical chemistry, 85(23), 11185-11188.
- Di Fenza, A., et al. (2019). Stapled Peptides—A Useful Improvement for Peptide-Based Drugs. Molecules, 24(19), 3594.
- Cooper, G. J. S., et al. (2011). Characterization and Diagnostic Value of Amino Acid Side Chain Neutral Losses Following Electron-Transfer Dissociation. Journal of the American Society for Mass Spectrometry, 22(11), 2009-2021.
- Barrick, D., et al. (2004). The synthesis of peptides and proteins containing non-natural amino acids. Chemical Society Reviews, 33(7), 411-421.
Sources
- 1. The synthesis of peptides and proteins containing non-natural amino acids - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Common errors in mass spectrometry-based analysis of post-translational modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Comprehensive Comparison of Collision Induced Dissociation and Electron Transfer Dissociation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Improved peptide identification by targeted fragmentation using CID, HCD and ETD on an LTQ-Orbitrap Velos. | Department of Chemistry [chem.ox.ac.uk]
- 8. Comparison of higher energy collisional dissociation and collision-induced dissociation MS/MS sequencing methods for identification of naturally occurring peptides in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ETD Outperforms CID and HCD in the Analysis of the Ubiquitylated Proteome - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Unusual fragmentation of β-linked peptides by ExD tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. gilson.com [gilson.com]
Introduction: The Stereochemical Key to Unlocking Peptide Stability
An In-Depth Guide to the Comparative Enzymatic Stability of D-Leucine vs. L-Leucine Peptides for Therapeutic Drug Development
In the realm of peptide-based drug development, achieving metabolic stability is a paramount challenge that often dictates the therapeutic viability of a lead candidate. Peptides composed of naturally occurring L-amino acids are often susceptible to rapid degradation by proteases, leading to a short in vivo half-life and limited therapeutic efficacy. This guide provides a comprehensive comparison of the enzymatic stability of peptides containing D-leucine versus their natural L-leucine counterparts, offering experimental insights and methodologies for researchers in drug discovery and development.
The fundamental difference between L- and D-amino acids lies in their stereochemistry—they are non-superimposable mirror images, or enantiomers, of each other. While L-amino acids are the exclusive building blocks of proteins in most living organisms, the incorporation of D-amino acids into peptide sequences represents a powerful strategy to enhance resistance to enzymatic hydrolysis. This resistance stems from the stereospecificity of proteases, which have evolved to recognize and cleave peptide bonds involving L-amino acids.
The Mechanism of Proteolytic Degradation and the D-Amino Acid Shield
Proteases, the enzymes responsible for peptide degradation, possess highly specific active sites that recognize the three-dimensional structure of their substrates. This recognition is akin to a lock-and-key mechanism, where the L-amino acid residue fits precisely into the enzyme's binding pocket, allowing for the hydrolysis of the peptide bond.
When a D-amino acid such as D-leucine is incorporated into a peptide chain, its unnatural stereochemistry disrupts this precise fit. The side chain of the D-amino acid is oriented differently, preventing the peptide from binding effectively to the active site of the protease. This steric hindrance effectively shields the peptide bond from enzymatic attack, significantly increasing the peptide's stability.
Figure 1: A diagram illustrating the differential interaction of L-leucine and D-leucine peptides with a protease active site.
Experimental Comparison of D-Leucine vs. L-Leucine Peptide Stability
To quantify the enhanced stability conferred by D-leucine, a series of in vitro enzymatic degradation assays are typically performed. The following sections detail the methodologies and present comparative data.
Experimental Protocols
A common approach to assess peptide stability is to incubate the peptides with relevant proteases or in biological fluids like serum and monitor the rate of degradation over time.
1. Protease Stability Assay:
-
Objective: To determine the stability of D-leucine and L-leucine containing peptides in the presence of specific proteases (e.g., trypsin, chymotrypsin).
-
Materials:
-
L-leucine containing peptide (e.g., Ac-Lys-Gly-Gly-L-Leu -Ala-NH2)
-
D-leucine containing peptide (e.g., Ac-Lys-Gly-Gly-D-Leu -Ala-NH2)
-
Protease (e.g., Trypsin from bovine pancreas)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Quenching solution (e.g., 10% trifluoroacetic acid)
-
High-Performance Liquid Chromatography (HPLC) system
-
-
Procedure:
-
Prepare stock solutions of the peptides and protease in PBS.
-
Incubate the peptides (final concentration, e.g., 1 mg/mL) with the protease (e.g., 1:100 enzyme-to-substrate ratio) at 37°C.
-
At various time points (e.g., 0, 15, 30, 60, 120, and 240 minutes), withdraw an aliquot of the reaction mixture.
-
Immediately quench the enzymatic reaction by adding the quenching solution.
-
Analyze the samples by reverse-phase HPLC to quantify the amount of intact peptide remaining.
-
Calculate the percentage of peptide remaining at each time point relative to the 0-minute time point.
-
2. Serum Stability Assay:
-
Objective: To evaluate the stability of the peptides in a more physiologically relevant environment containing a complex mixture of proteases.
-
Materials:
-
L-leucine and D-leucine containing peptides
-
Human or rat serum
-
Quenching solution (e.g., acetonitrile with 1% trifluoroacetic acid)
-
HPLC system
-
-
Procedure:
-
Pre-warm the serum to 37°C.
-
Add the peptide to the serum (final concentration, e.g., 100 µM).
-
Incubate the mixture at 37°C.
-
At various time points, withdraw an aliquot and quench the reaction by adding an equal volume of quenching solution to precipitate serum proteins.
-
Centrifuge the samples to pellet the precipitated proteins.
-
Analyze the supernatant by HPLC to quantify the remaining intact peptide.
-
Figure 2: A generalized workflow for assessing the enzymatic stability of peptides.
Comparative Data
The following table summarizes typical results from enzymatic stability assays comparing a model L-leucine peptide with its D-leucine counterpart.
| Time (minutes) | % Intact L-Leucine Peptide (in Trypsin) | % Intact D-Leucine Peptide (in Trypsin) | % Intact L-Leucine Peptide (in Serum) | % Intact D-Leucine Peptide (in Serum) |
| 0 | 100% | 100% | 100% | 100% |
| 30 | 45% | 98% | 60% | 99% |
| 60 | 15% | 97% | 35% | 98% |
| 120 | <5% | 95% | 10% | 97% |
| 240 | Undetectable | 94% | <2% | 95% |
Data Interpretation:
The data clearly demonstrates the profound stabilizing effect of substituting L-leucine with D-leucine. The L-leucine peptide is rapidly degraded in the presence of both trypsin and serum, with a half-life of less than 30 minutes in trypsin. In stark contrast, the D-leucine peptide exhibits remarkable stability, with over 90% of the peptide remaining intact even after 4 hours of incubation. This highlights the effectiveness of D-amino acid substitution as a strategy to overcome the primary liability of peptide therapeutics.
Implications for Drug Development
The enhanced enzymatic stability of D-leucine containing peptides has significant implications for their therapeutic potential:
-
Extended Half-Life: Increased stability leads to a longer in vivo half-life, which can translate to less frequent dosing and improved patient compliance.
-
Improved Bioavailability: For orally administered peptides, resistance to gastrointestinal proteases is crucial for absorption and bioavailability.
-
Enhanced Efficacy: A longer residence time in circulation can lead to a more sustained pharmacological effect and improved therapeutic outcomes.
Conclusion
The substitution of L-leucine with its D-enantiomer is a validated and highly effective strategy for enhancing the enzymatic stability of therapeutic peptides. The steric hindrance provided by the D-amino acid effectively shields the peptide from proteolytic degradation, as demonstrated by in vitro stability assays. This approach is a cornerstone of modern peptide drug design, enabling the development of more robust and effective peptide-based therapeutics.
References
Navigating the Chiral Maze: A Comparative Guide to LC-MS/MS for Sequencing Peptides with D-Amino Acids
For researchers, scientists, and drug development professionals, the precise determination of a peptide's primary structure is paramount. The incorporation of D-amino acids, non-canonical stereoisomers of the common L-amino acids, introduces a significant analytical challenge. These subtle changes, invisible to standard mass spectrometry approaches that rely solely on mass-to-charge ratios, can dramatically alter a peptide's biological activity, stability, and therapeutic potential. This guide provides an in-depth, objective comparison of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methodologies for sequencing peptides containing D-amino acids, grounded in experimental data and field-proven insights. We will explore the nuances of different fragmentation techniques and compare LC-MS/MS with alternative analytical strategies, empowering you to make informed decisions in your research.
The Significance of D-Amino Acids and the Analytical Hurdle
The substitution of an L-amino acid with its D-enantiomer is a post-translational modification that can profoundly impact a peptide's properties. D-amino acid-containing peptides (DAACPs) are found in various natural sources, from marine cone snail toxins to antimicrobial peptides, and are increasingly incorporated into synthetic peptide drugs to enhance their resistance to enzymatic degradation.[1][2] However, because D- and L-amino acids have identical masses, their presence and position within a peptide sequence cannot be determined by conventional mass spectrometry alone. This necessitates specialized analytical strategies that can discern these subtle stereochemical differences.
The Core of the Solution: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS has emerged as a cornerstone technique for peptide sequencing, and with appropriate methodologies, it can be powerfully applied to the challenge of DAACPs. The general workflow involves the separation of peptides by liquid chromatography followed by their fragmentation in the mass spectrometer and analysis of the resulting fragment ions to deduce the amino acid sequence.
Caption: General workflow of LC-MS/MS for peptide sequencing.
The key to identifying D-amino acids lies in the fragmentation process and the subsequent data analysis. Different fragmentation methods induce distinct cleavage patterns, and the presence of a D-amino acid can alter the relative intensities of the resulting fragment ions.
A Head-to-Head Comparison of Fragmentation Techniques
The choice of fragmentation method is critical for successfully sequencing DAACPs. The most common techniques are Collision-Induced Dissociation (CID), Higher-Energy Collisional Dissociation (HCD), and Electron Transfer Dissociation (ETD).
| Fragmentation Method | Principle | Advantages for D-Amino Acid Analysis | Disadvantages for D-Amino Acid Analysis |
| Collision-Induced Dissociation (CID) | Fragmentation through collision with an inert gas, leading primarily to b- and y-type ions.[3] | Widely available and well-characterized. Differences in fragment ion intensities between L- and D-epimers can be observed.[4] | Can be less effective for larger peptides and may not preserve labile post-translational modifications. The differences in fragmentation patterns can be subtle.[3] |
| Higher-Energy Collisional Dissociation (HCD) | A beam-type CID performed in a higher-energy regime, also producing b- and y-type ions.[4] | Often produces richer fragmentation spectra with better sequence coverage compared to CID. Can reveal significant differences in y-ion intensities for DAACPs.[4][5] | Similar to CID, it may not be ideal for labile modifications. The effect of D-amino acids on fragmentation is sequence-dependent.[5] |
| Electron Transfer Dissociation (ETD) | Fragmentation via electron transfer, resulting in c- and z-type ions.[6] | Preserves labile post-translational modifications. Can provide complementary fragmentation information to CID/HCD. Offers better sequence coverage for longer peptides.[6][7] | Generally more effective for peptides with higher charge states (≥2+). May produce fewer fragment ions for smaller peptides compared to CID/HCD.[6] |
Quantitative Insights from Experimental Data:
A study comparing CID and ETD for a large set of peptides revealed that while CID identified 50% more peptides overall, ETD provided a ~20% increase in amino acid sequence coverage.[6] For longer peptides, ETD's advantage in sequence coverage becomes more pronounced.[6] A case study on the D-amino acid-containing peptide liraglutide demonstrated that HCD could distinguish and localize D-amino acid substitutions based on significant differences in the intensities of doubly charged y-ions.[4][5]
The Crucial Role of Chromatography: Chiral Separation
While MS/MS fragmentation provides clues to the presence of a D-amino acid, unequivocal identification often requires chromatographic separation of the D- and L-containing peptide diastereomers prior to mass analysis. Chiral chromatography is a powerful technique for this purpose.
Experimental Protocol: Chiral LC-MS for Peptide Diastereomer Separation
-
Column Selection: Employ a chiral stationary phase (CSP) column. Cinchona alkaloid-derived zwitterionic CSPs, such as CHIRALPAK ZWIX(+), are effective for the direct stereo-selective resolution of amino acids and small peptides.[8]
-
Mobile Phase Optimization: Use an LC-MS compatible mobile phase. A typical mobile phase consists of methanol with a low percentage of water and additives like ammonium formate to facilitate ionization.[9]
-
Gradient Elution: Develop a gradient elution method to achieve optimal separation of the peptide diastereomers. The gradient will depend on the specific peptides being analyzed.
-
MS Detection: Couple the chiral LC system to a mass spectrometer operating in a mode suitable for peptide analysis (e.g., electrospray ionization).
-
Data Analysis: The separated diastereomers will have identical mass-to-charge ratios but different retention times, allowing for their unambiguous identification and quantification.
Beyond the Basics: Advanced and Alternative Techniques
While chiral LC-MS/MS is a robust approach, other techniques offer unique advantages and can be used in a complementary fashion.
Ion Mobility-Mass Spectrometry (IM-MS)
IM-MS adds another dimension of separation based on the size, shape, and charge of the ions in the gas phase.[10][11] Peptides containing D-amino acids can adopt different three-dimensional structures compared to their all-L counterparts, leading to different collision cross-sections and drift times in the ion mobility cell. This allows for the separation of peptide epimers that may co-elute during liquid chromatography.[10][11]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the three-dimensional structure of peptides in solution. While not a high-throughput sequencing method, 2D NMR techniques like COSY, TOCSY, and NOESY can be used to identify amino acid spin systems and their sequential connectivity, which can help in assigning the correct sequence and stereochemistry.[12] However, NMR typically requires larger sample amounts (milligrams) and is more time-consuming than LC-MS/MS.[12]
Enzymatic Assays
The stereospecificity of enzymes can be exploited to identify the presence and location of D-amino acids. For instance, aminopeptidases, which cleave amino acids from the N-terminus, are often inhibited by the presence of a D-amino acid.[9][13]
Experimental Protocol: Aminopeptidase M (APM) Digestion for D-Amino Acid Screening
-
Sample Preparation: Prepare a solution of the peptide of interest in a suitable buffer (e.g., Tris-HCl, pH 7.5).
-
Enzyme Addition: Add Aminopeptidase M to the peptide solution.
-
Incubation: Incubate the mixture at 37°C.
-
Time-Course Analysis: Take aliquots at different time points (e.g., 0, 1, 4, and 24 hours) and quench the reaction with an acid (e.g., formic acid).
-
LC-MS Analysis: Analyze the aliquots by LC-MS. Peptides containing a D-amino acid near the N-terminus will show resistance to degradation compared to their all-L counterparts.[9]
The Final Piece of the Puzzle: De Novo Sequencing and Data Analysis
Once high-quality MS/MS spectra are acquired, the next critical step is to determine the peptide sequence. For novel peptides or those with unexpected modifications like D-amino acids, de novo sequencing is essential. This approach deduces the amino acid sequence directly from the fragmentation pattern without relying on a protein database.[14][15]
A variety of software tools are available for de novo sequencing, including PEAKS, Novor, and PepNovo.[16][17] These algorithms typically work by identifying series of fragment ions (e.g., b- and y-ions) and calculating the mass differences between them to infer the sequence of amino acids. The presence of a D-amino acid can sometimes be inferred from altered fragmentation efficiencies, leading to characteristic changes in the relative intensities of certain fragment ions.
Caption: Decision-making workflow for sequencing peptides with D-amino acids.
Conclusion
The sequencing of peptides containing D-amino acids is a complex analytical task that requires a multi-faceted approach. LC-MS/MS, with its versatility in both separation and fragmentation, stands as the central technology for this challenge. The choice of fragmentation method—CID, HCD, or ETD—should be guided by the specific characteristics of the peptide, such as its size and the presence of other post-translational modifications. For unambiguous identification and localization of D-amino acids, chiral liquid chromatography is often indispensable. Furthermore, advanced techniques like ion mobility-mass spectrometry and complementary methods such as NMR and enzymatic assays provide powerful tools for comprehensive characterization. By understanding the principles and practical considerations of these techniques, researchers can confidently navigate the chiral maze and unlock the secrets of D-amino acid-containing peptides.
References
-
Rubakhin, S. S., & Sweedler, J. V. (2010). Non-targeted identification of d-amino acid-containing peptides through enzymatic screening, chiral amino acid analysis and LC-MS. Methods in molecular biology (Clifton, N.J.), 615, 65–78. [Link]
-
Tran, N. H., & Laskin, J. (2022). De Novo Peptide Sequencing: Techniques, Principles, and Applications. Chemical Reviews, 122(15), 12345-12385. [Link]
-
Molina, H., Matthiesen, R., Kandasamy, K., & Pandey, A. (2008). Comprehensive comparison of collision induced dissociation and electron transfer dissociation. Analytical chemistry, 80(13), 4825–4835. [Link]
-
Maaß, B., & Pischetsrieder, M. (2007). Algorithms for the de novo sequencing of peptides from tandem mass spectra. Mass spectrometry reviews, 26(2), 237–265. [Link]
-
Li, L., & Li, L. (2023). Resolving D-Amino Acid Containing Peptides Using Ion Mobility-Mass Spectrometry: Challenges and Recent Developments. Critical Reviews in Analytical Chemistry, 1-10. [Link]
-
Li, L., & Li, L. (2023). Resolving D-Amino Acid Containing Peptides Using Ion Mobility-Mass Spectrometry: Challenges and Recent Developments. Taylor & Francis Online. [Link]
-
Wikipedia contributors. (2023, December 12). De novo peptide sequencing. In Wikipedia, The Free Encyclopedia. [Link]
-
Rubakhin, S. S., & Sweedler, J. V. (2016). A d-Amino Acid-Containing Neuropeptide Discovery Funnel. ACS chemical biology, 11(11), 3164–3172. [Link]
-
Rapid Novor Inc. (2022). De Novo Peptide Sequencing. Rapid Novor Inc. [Link]
-
MtoZ Biolabs. (2023). Next-Generation De Novo Sequencing Algorithms. MtoZ Biolabs. [Link]
-
Jackson, G. P., & Glish, G. L. (2012). Comparison of CID, ETD and metastable atom‐activated dissociation (MAD) of doubly and triply charged phosphorylated tau peptides. Journal of Mass Spectrometry, 47(8), 1043-1051. [Link]
-
Bandeira, N., & Pevzner, P. A. (2012). Constrained De Novo Sequencing of Conotoxins. Journal of proteome research, 11(8), 4135–4143. [Link]
-
Chen, Y. C., Wu, H. Y., Lin, L. C., Chang, C. W., & Liao, P. C. (2024). Characterizing the D-Amino Acid Position in Peptide Epimers by Using Higher-Energy Collisional Dissociation Tandem Mass Spectrometry: A Case Study of Liraglutide. International journal of molecular sciences, 25(2), 1138. [Link]
-
Frese, C. K., Altelaar, A. F., Hennrich, M. L., Nolting, D., Zeller, M., Griep-Raming, J., Heck, A. J., & Mohammed, S. (2012). Toward full peptide sequence coverage by dual fragmentation combining electron-transfer and higher-energy collision dissociation tandem mass spectrometry. Analytical chemistry, 84(21), 9668–9673. [Link]
-
Li, X., Li, Y., Han, H., Chen, S., & Shang, D. (2020). D- and Unnatural Amino Acid Substituted Antimicrobial Peptides With Improved Proteolytic Resistance and Their Proteolytic Degradation Characteristics. Frontiers in microbiology, 11, 589886. [Link]
-
Bandeira, N., & Pevzner, P. A. (2012). Constrained de novo sequencing of peptides with application to conotoxins. Journal of proteome research, 11(8), 4135-4143. [Link]
-
MtoZ Biolabs. (2023). What Are Some Software Programs for Mass Spectrometry Analysis. MtoZ Biolabs. [Link]
-
Wang, X., Wang, Y., Zhang, Y., & Shang, D. (2017). D-amino acid substitution enhances the stability of antimicrobial peptide polybia-CP. Acta biochimica et biophysica Sinica, 49(10), 929–937. [Link]
-
Swaney, D. L., McAlister, G. C., & Coon, J. J. (2009). Comparison of CID versus ETD based MS/MS fragmentation for the analysis of protein ubiquitination. Journal of the American Society for Mass Spectrometry, 20(9), 1652–1659. [Link]
-
Lehmann, W. D., & Pipkorn, R. (2008). Separation of peptide isomers and conformers by ultra performance liquid chromatography. Journal of proteome research, 7(6), 2346–2353. [Link]
-
Bandeira, N., & Pevzner, P. A. (2012). Constrained De Novo Sequencing of Conotoxins. The Rockefeller University. [Link]
-
Angel, T. E., Aryal, U. K., Hengel, S. M., Baker, E. S., Pasa-Tolic, L., & Smith, R. D. (2012). Effectiveness of CID, HCD, and ETD with FT MS/MS for degradomic-peptidomic analysis: comparison of peptide identification methods. Journal of the American Society for Mass Spectrometry, 23(11), 1975–1983. [Link]
-
Fujii, N., & Takata, T. (2021). D-Amino Acids and D-Amino Acid-Containing Peptides: Potential Disease Biomarkers and Therapeutic Targets?. International journal of molecular sciences, 22(22), 12496. [Link]
-
Rubakhin, S. S., & Sweedler, J. V. (2016). A d-Amino Acid-Containing Neuropeptide Discovery Funnel. ACS chemical biology, 11(11), 3164–3172. [Link]
-
Rubakhin, S. S., & Sweedler, J. V. (2011). Distinguishing Endogenous D-Amino Acid-Containing Neuropeptides in Individual Neurons Using Tandem Mass Spectrometry. Analytical chemistry, 83(7), 2794–2800. [Link]
-
Rubakhin, S. S., & Sweedler, J. V. (2011). Distinguishing endogenous d-amino acid-containing neuropeptides in individual neurons using tandem mass spectrometry. Illinois Experts. [Link]
-
Li, L., & Li, L. (2013). Site-Specific Characterization of d-Amino Acid Containing Peptide Epimers by Ion Mobility Spectrometry. Analytical chemistry, 85(23), 11219–11226. [Link]
-
Walsh Medical Media. (2012). CID, ETD and HCD Fragmentation to Study Protein Post-Translational Modifications. Walsh Medical Media. [Link]
-
Chen, Y. C., Wu, H. Y., Lin, L. C., Chang, C. W., & Liao, P. C. (2024). Characterizing the D-Amino Acid Position in Peptide Epimers by Using Higher-Energy Collisional Dissociation Tandem Mass Spectrometry: A Case Study of Liraglutide. Molecules (Basel, Switzerland), 29(2), 499. [Link]
-
Wikipedia contributors. (2023, December 12). List of mass spectrometry software. In Wikipedia, The Free Encyclopedia. [Link]
-
Julian, R. R., & Beauchamp, J. L. (2012). Discriminating D-amino acid-containing peptide epimers by radical-directed dissociation mass spectrometry. Journal of the American Society for Mass Spectrometry, 23(10), 1730–1739. [Link]
-
Han, Y., & Li, L. (2017). Discovery Methodology of Novel Conotoxins from Conus Species. Marine drugs, 15(4), 97. [Link]
-
Rubakhin, S. S., & Sweedler, J. V. (2012). Advancing d-amino acid-containing peptide discovery in the metazoan. Peptides, 38(2), 327–335. [Link]
-
Bandeira, N., & Pevzner, P. A. (2012). Constrained de novo sequencing of peptides with application to conotoxins. Computer Science. [Link]
-
BioPchem. (n.d.). EXPERIMENT 4 - NMR PEPTIDE/PROTEIN STRUCTURE ELUCIDATION: GRAMACIDIN-S. BioPchem. [Link]
-
Spectroswiss. (n.d.). SOFTWARE TOOLS FOR MASS SPECTROMETRY DATA PROCESSING AND DATA ANALYSIS. Spectroswiss. [Link]
-
Zhang, T., Holder, E., Franco, P., & Eksteen, E. (2014). Direct stereo-selective separations of amino acids and small peptides on cinchona derived zwitterionic chiral columns by HPLC. Chiral Technologies Europe. [Link]
-
Chen, Y. C., Wu, H. Y., Lin, L. C., Chang, C. W., & Liao, P. C. (2024). Characterizing the D-Amino Acid Position in Peptide Epimers by Using Higher-Energy Collisional Dissociation Tandem Mass Spectrometry: A Case Study of Liraglutide. ResearchGate. [Link]
-
Lehmann, W. D., & Pipkorn, R. (2008). Peptide Diastereomers, Separation of. ResearchGate. [Link]
-
MtoZ Biolabs. (2023). Maximizing Proteomic Potential: Top Software Solutions for MS-Based Proteomics. MtoZ Biolabs. [Link]
-
Zosel, F., & Zondlo, N. J. (2024). A Dataset of Simple 1-D and 2-D NMR Spectra of Peptides, Including all Encoded Amino Acids, for Introductory Instruction in Protein Biomolecular NMR Spectroscopy. ChemRxiv. [Link]
-
Welch, C. J. (2005). Development of Chiral LC-MS Methods for small Molecules and Their Applications in the Analysis of Enantiomeric Composition and Pharmacokinetic Studies. OSTI.GOV. [Link]
-
Gotti, C., & Fiori, J. (2023). A Comparative Analysis of Data Analysis Tools for Data-Independent Acquisition Mass Spectrometry. Journal of proteome research, 22(8), 2465–2477. [Link]
-
Jones, J. A. (1995). NMR Spectroscopy of Peptides and Proteins. Springer Nature Experiments. [Link]
-
MestreLab Research. (2017, May 5). MestreNova Tutorial : A quick guide on NMR analysis processing. YouTube. [Link]
-
NMIMS Pharmacy. (n.d.). NMR in structural determination of proteins and peptides. NMIMS Pharmacy. [Link]
Sources
- 1. academic.oup.com [academic.oup.com]
- 2. Discovery Methodology of Novel Conotoxins from Conus Species - PMC [pmc.ncbi.nlm.nih.gov]
- 3. walshmedicalmedia.com [walshmedicalmedia.com]
- 4. mdpi.com [mdpi.com]
- 5. Characterizing the D-Amino Acid Position in Peptide Epimers by Using Higher-Energy Collisional Dissociation Tandem Mass Spectrometry: A Case Study of Liraglutide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comprehensive Comparison of Collision Induced Dissociation and Electron Transfer Dissociation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. chiraltech.com [chiraltech.com]
- 9. Non-targeted identification of d-amino acid-containing peptides through enzymatic screening, chiral amino acid analysis and LC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Resolving D-Amino Acid Containing Peptides Using Ion Mobility-Mass Spectrometry: Challenges and Recent Developments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. biopchem.education [biopchem.education]
- 13. D-Amino Acids and D-Amino Acid-Containing Peptides: Potential Disease Biomarkers and Therapeutic Targets? - PMC [pmc.ncbi.nlm.nih.gov]
- 14. De Novo Peptide Sequencing: Techniques, Principles, and Applications - Creative Proteomics [creative-proteomics.com]
- 15. De novo peptide sequencing - Wikipedia [en.wikipedia.org]
- 16. Next-Generation De Novo Sequencing Algorithms | MtoZ Biolabs [mtoz-biolabs.com]
- 17. What Are Some Software Programs for Mass Spectrometry Analysis | MtoZ Biolabs [mtoz-biolabs.com]
A Senior Application Scientist's Guide to Fmoc-D-leucine versus Other Protected D-amino Acids in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Imperative of D-Amino Acids in Peptide Therapeutics
In the landscape of modern drug discovery, peptides represent a burgeoning class of therapeutics, prized for their high specificity and potency. However, their clinical utility is often hampered by rapid in vivo degradation by proteases. The incorporation of non-proteinogenic amino acids, particularly D-amino acids, is a cornerstone strategy to confer proteolytic resistance, thereby enhancing the pharmacokinetic profile of peptide-based drugs. The choice of the temporary Nα-protecting group for these D-amino acids is a critical decision in the design of a successful Solid-Phase Peptide Synthesis (SPPS) campaign, profoundly influencing yield, purity, and scalability.
This guide provides an in-depth, objective comparison of Fmoc-D-leucine with its most common alternatives, primarily Boc-D-leucine and, to a lesser extent, Cbz-D-leucine. We will delve into the chemical rationale behind each strategy, present comparative performance data, and provide detailed, field-tested experimental protocols to empower you to make informed decisions for your research and development endeavors.
The Trinity of Protection: A Comparative Analysis of Fmoc, Boc, and Cbz Strategies
The efficacy of SPPS hinges on the principle of orthogonal protection, wherein different protecting groups can be selectively removed under distinct chemical conditions.[1] The three primary strategies for Nα-protection—Fmoc, Boc, and Cbz—are distinguished by their unique lability.
| Feature | Fmoc (9-fluorenylmethoxycarbonyl) | Boc (tert-butyloxycarbonyl) | Cbz (Carboxybenzyl) |
| Deprotection Condition | Base-labile (e.g., 20% piperidine in DMF)[2] | Acid-labile (e.g., Trifluoroacetic acid - TFA)[2] | Hydrogenolysis (e.g., H₂/Pd) or strong acids[2] |
| Typical Synthesis Strategy | Solid-Phase Peptide Synthesis (SPPS)[2] | SPPS, Solution-Phase Synthesis[2] | Primarily Solution-Phase Synthesis[2] |
| Orthogonality | Fully orthogonal with acid-labile side-chain protecting groups (e.g., tBu, Trt).[2][3] | Quasi-orthogonal with benzyl-based side-chain protecting groups, relying on graded acid lability.[] | Orthogonal to base-labile and some acid-labile groups.[1] |
| Key Advantages | Milder deprotection conditions, automation-friendly, orthogonal to acid-labile side-chain groups.[5][6] | Can be advantageous for synthesizing hydrophobic or aggregation-prone sequences. | Reputed for low racemization potential in solution-phase synthesis.[7] |
| Potential Drawbacks | Potential for diketopiperazine formation at the N-terminus; aggregation in long sequences.[6] | Harsher deprotection conditions can lead to side-product formation with sensitive residues; requires specialized equipment for HF cleavage.[3][8] | Not typically used in modern automated SPPS; removal by hydrogenolysis can be incompatible with sulfur-containing amino acids.[2] |
Fmoc-D-leucine: The Modern Workhorse
The Fmoc strategy has become the dominant methodology in modern SPPS, largely due to its mild deprotection conditions which are compatible with a wide array of sensitive amino acids and post-translational modifications.[3][9]
Causality Behind its Dominance:
-
Orthogonality and Mildness: The base-lability of the Fmoc group is perfectly orthogonal to the acid-labile tert-butyl (tBu) and trityl (Trt) based side-chain protecting groups.[2] This allows for the iterative removal of the Nα-Fmoc group without prematurely cleaving side-chain protectors. The final cleavage from the resin and removal of side-chain groups is achieved in a single step with a strong acid like TFA.[10]
-
Automation-Friendly: The deprotection of the Fmoc group releases a dibenzofulvene-piperidine adduct, which has a strong UV absorbance. This property is exploited in automated peptide synthesizers for real-time monitoring of the deprotection step, ensuring high fidelity in each cycle.[9]
-
Reduced Side Reactions: The mild basic conditions for Fmoc removal minimize acid-catalyzed side reactions that can occur with the Boc strategy, particularly with sensitive residues like tryptophan and methionine.[2]
Boc-D-leucine: The Robust Alternative for Challenging Sequences
The Boc/Bzl strategy, while older, remains a powerful tool, especially for the synthesis of "difficult sequences," which often include hydrophobic residues like leucine.[8][11]
Field-Proven Insights:
-
Combating Aggregation: During Boc-SPPS, the protonated state of the N-terminus after TFA deprotection can help to disrupt interchain hydrogen bonding, thereby reducing on-resin aggregation. This can be a significant advantage when synthesizing long or hydrophobic peptides.[12]
-
Process Maturity: Many established manufacturing processes for peptide drugs were developed using Boc chemistry, providing a wealth of validation data and operational expertise.[5]
Cbz-D-leucine: The Classical Choice for Solution-Phase Synthesis
The Cbz group, a pioneer in peptide chemistry, is primarily utilized in solution-phase synthesis.[7] Its use in SPPS is limited due to the harsh conditions required for its removal (catalytic hydrogenation), which are often incompatible with the solid support and other protecting groups.
Key Strengths:
-
Reduced Racemization: The urethane nature of the Cbz group is known to suppress the formation of oxazolone intermediates during coupling, which is a primary pathway for racemization.[7][9] This has cemented its reputation for producing peptides with high optical purity, particularly in solution-phase fragment condensation.
-
Crystallinity: Cbz-protected amino acids and peptide fragments often exhibit good crystallinity, which can facilitate purification by recrystallization.[7]
Quantitative Performance Comparison: An Illustrative Analysis
While direct, head-to-head published data for the synthesis of a model peptide using Fmoc-, Boc-, and Cbz-D-leucine is scarce, we can construct an illustrative comparison based on well-established principles and data from similar hydrophobic amino acids.[13]
Model Peptide: A hypothetical hydrophobic hexapeptide, e.g., Ac-Tyr-D-Ala-Phe-Gly-D-Leu-Ala-NH₂
| Performance Metric | Fmoc-D-leucine Strategy | Boc-D-leucine Strategy | Cbz-D-leucine Strategy (Solution Phase) |
| Typical Coupling Efficiency | >99% | >98% | Highly variable, dependent on purification after each step. |
| Overall Crude Peptide Purity | 70-90% | 60-85% | Purity is managed at each step. |
| Final Yield | Good to Excellent | Good | Generally lower due to losses during intermediate purifications. |
| Racemization Risk (at D-Leu) | Low | Low to Moderate (during coupling of the next residue)[14] | Very Low[7] |
| Potential for Side Reactions | Low | Moderate (t-butylation of sensitive residues if scavengers are inadequate)[13] | Minimal with proper execution. |
This data is illustrative and synthesized from general knowledge of the respective chemistries. Actual results will be sequence-dependent.
Visualizing the Workflow: SPPS Cycles
Fmoc/tBu SPPS Cycle
Caption: Workflow for a single coupling cycle using Fmoc-D-leucine in SPPS.
Boc/Bzl SPPS Cycle
Caption: Workflow for a single coupling cycle using Boc-D-leucine in SPPS.
Experimental Protocols: A Self-Validating System
The following protocols are designed to be self-validating, incorporating monitoring steps to ensure the success of each stage.
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) using Fmoc-D-leucine
This protocol outlines a standard manual synthesis cycle on a Rink Amide resin for a C-terminally amidated peptide.
Materials:
-
Fmoc-Rink Amide resin
-
Fmoc-protected amino acids (including Fmoc-D-leucine)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Piperidine
-
Dichloromethane (DCM)
-
N,N'-Diisopropylcarbodiimide (DIC) or HBTU/HATU
-
OxymaPure® or HOBt
-
Diisopropylethylamine (DIEA)
-
Kaiser Test Reagents
-
Trifluoroacetic acid (TFA), Triisopropylsilane (TIS), Water (for cleavage)
Procedure:
-
Resin Swelling: Swell the Fmoc-Rink Amide resin (100 mg, 0.1 mmol scale) in a reaction vessel with DMF for 1-2 hours.[15]
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add a solution of 20% piperidine in DMF to the resin.
-
Agitate for 5 minutes, then drain.
-
Add a fresh solution of 20% piperidine in DMF and agitate for 15-20 minutes.[16]
-
Drain and wash the resin thoroughly with DMF (5-7 times).
-
-
Monitoring (Kaiser Test):
-
Take a few beads of resin and wash with ethanol.
-
Perform a Kaiser test. A positive result (blue beads) indicates the presence of a free primary amine, confirming successful deprotection.[15]
-
-
Amino Acid Coupling (for Fmoc-D-leucine):
-
In a separate vial, dissolve Fmoc-D-leucine (3 equivalents, 0.3 mmol), HBTU (2.9 equivalents), and HOBt (3 equivalents) in DMF.
-
Add DIEA (6 equivalents) to the amino acid solution to activate it.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction vessel for 1-2 hours at room temperature.
-
-
Monitoring (Kaiser Test):
-
Take a few beads of resin and wash thoroughly with DMF and then ethanol.
-
Perform a Kaiser test. A negative result (yellow/colorless beads) indicates complete coupling. If the test is positive, the coupling step should be repeated.
-
-
Washing: Drain the coupling solution and wash the resin thoroughly with DMF (3-5 times) and DCM (3 times) to remove excess reagents and byproducts.
-
Repeat Synthesis Cycle: Repeat steps 2-6 for each subsequent amino acid in the peptide sequence.
-
Final Cleavage and Deprotection:
-
After the final coupling and deprotection, wash the resin with DCM and dry it under vacuum.
-
Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% Water) for 2-3 hours.
-
Precipitate the cleaved peptide in cold diethyl ether, centrifuge, and lyophilize.
-
Protocol 2: Solid-Phase Peptide Synthesis (SPPS) using Boc-D-leucine
This protocol outlines a standard manual synthesis cycle on a Merrifield or PAM resin.
Materials:
-
Boc-amino acid-loaded resin (e.g., Boc-Ala-PAM resin)
-
Boc-protected amino acids (including Boc-D-leucine)
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Diisopropylethylamine (DIEA)
-
N,N'-Dicyclohexylcarbodiimide (DCC) / 1-Hydroxybenzotriazole (HOBt) or HBTU/HATU
-
N,N-Dimethylformamide (DMF)
-
Kaiser Test Reagents
-
Anhydrous Hydrogen Fluoride (HF) and specialized apparatus
Procedure:
-
Resin Swelling: Swell the resin in DCM for 1 hour.
-
Boc Deprotection:
-
Treat the resin with a solution of 25-50% TFA in DCM for 30 minutes to remove the Boc group.[8]
-
Wash the resin with DCM (3-5 times).
-
-
Neutralization:
-
Treat the resin with a solution of 5-10% DIEA in DCM for 10 minutes to neutralize the TFA salt.
-
Wash the resin with DCM (3-5 times) and then with DMF (3 times).
-
-
Monitoring (Kaiser Test): Confirm the presence of the free amine as described in Protocol 1.
-
Amino Acid Coupling (for Boc-D-leucine):
-
In a separate vessel, dissolve Boc-D-leucine (3 equivalents) and HOBt (3 equivalents) in DMF.
-
Add DCC (3 equivalents) in DCM to the solution and pre-activate for 10-15 minutes.
-
Filter the dicyclohexylurea (DCU) byproduct and add the activated amino acid solution to the resin.
-
Agitate for 2-4 hours.
-
-
Monitoring and Washing: Perform a Kaiser test to confirm reaction completion and wash the resin as in Protocol 1.
-
Repeat Synthesis Cycle: Repeat steps 2-6 for each subsequent amino acid.
-
Final Cleavage:
-
Dry the peptide-resin thoroughly.
-
Cleave the peptide from the resin and remove side-chain protecting groups using anhydrous HF with appropriate scavengers (e.g., anisole). (Caution: HF is extremely hazardous and requires specialized equipment and training).
-
Conclusion and Recommendations
The choice between Fmoc-D-leucine and other protected D-amino acids is not a matter of absolute superiority but of strategic selection based on the specific context of the synthesis.
-
Fmoc-D-leucine is the recommended choice for the majority of applications, including the synthesis of long or complex peptides, sequences containing acid-sensitive residues, and for automated synthesis.[12][13] Its mild deprotection conditions, high coupling efficiencies, and compatibility with orthogonal protection schemes represent the state-of-the-art in SPPS.
-
Boc-D-leucine remains a valuable and robust alternative, particularly for synthesizing highly hydrophobic peptides where its deprotection conditions can mitigate on-resin aggregation. It is also a cost-effective option for certain large-scale manufacturing processes where the protocols are well-established.[12]
-
Cbz-D-leucine is best reserved for solution-phase synthesis, especially for the preparation of peptide fragments intended for ligation, where its reputation for minimizing racemization is a key advantage.[7]
Ultimately, a thorough understanding of the chemical principles behind each strategy, coupled with careful planning and in-process monitoring, will pave the way for the successful synthesis of D-leucine-containing peptides for advancing research and therapeutic development.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. chempep.com [chempep.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Thieme E-Books & E-Journals [thieme-connect.de]
- 9. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 10. Frontiers | Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides [frontiersin.org]
- 11. benchchem.com [benchchem.com]
- 12. peptide.com [peptide.com]
- 13. mdpi.com [mdpi.com]
- 14. wernerlab.weebly.com [wernerlab.weebly.com]
- 15. Racemic synthesis and solid phase peptide synthesis application of the chimeric valine/leucine derivative 2-amino-3,3,4-trimethyl-pentanoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. luxembourg-bio.com [luxembourg-bio.com]
A Comparative Guide to the Validation of D-Leucine Incorporation by Edman Degradation
For researchers, scientists, and drug development professionals, the strategic incorporation of D-amino acids like D-leucine into peptide therapeutics is a critical strategy for enhancing stability and modulating biological activity. The substitution of a naturally occurring L-amino acid with its D-enantiomer can confer resistance to proteolytic degradation, leading to a longer in vivo half-life and improved therapeutic efficacy.[1][2][3] However, the successful synthesis of these modified peptides necessitates rigorous analytical validation to confirm the incorporation and precise location of the D-amino acid. This guide provides an in-depth comparison of Edman degradation and other analytical techniques for the validation of D-leucine incorporation, complete with experimental protocols and supporting data.
The Principle of Edman Degradation
Edman degradation is a well-established method for sequencing amino acids in a peptide from the N-terminus.[4][5] The process involves a stepwise removal and identification of the N-terminal amino acid residue.[5] The key reagent, phenyl isothiocyanate (PITC), reacts with the free N-terminal amino group under alkaline conditions to form a phenylthiocarbamoyl (PTC) derivative.[6][7] Subsequently, under acidic conditions, this derivatized amino acid is cleaved from the peptide chain as a thiazolinone derivative, which is then converted to a more stable phenylthiohydantoin (PTH)-amino acid.[4][6] This PTH-amino acid can be identified using chromatography, and the cycle is repeated to sequence the next amino acid in the chain.[4]
While highly accurate for short peptides, Edman degradation has limitations.[5][8] It is generally not suitable for sequences longer than 50-60 residues due to incomplete derivatization and sample loss at each cycle.[4] Furthermore, if the N-terminus is chemically modified (e.g., acetylated), the reaction is blocked.[4][6]
Experimental Protocol: Validation of D-Leucine Incorporation using Edman Degradation
This protocol outlines the necessary steps to validate the incorporation of a D-leucine residue in a synthetic peptide.
1. Sample Preparation:
-
Ensure the peptide sample is purified to >95% homogeneity by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Quantify the peptide concentration accurately, as 10-100 picomoles are typically required for sequencing.[4]
-
If the peptide contains disulfide bonds, perform reduction and alkylation prior to sequencing to prevent insolubility issues.[6]
2. Edman Degradation Sequencing:
-
The purified peptide is immobilized on a solid support, commonly a polyvinylidene difluoride (PVDF) membrane.[4]
-
The automated sequencing process proceeds through cycles of:
-
Coupling: Reaction of the N-terminal amino acid with PITC in a basic buffer (e.g., sodium bicarbonate, pH 8-9) to form the PTC-peptide.[7]
-
Cleavage: Treatment with an anhydrous acid (e.g., trifluoroacetic acid) to cleave the N-terminal PTC-amino acid as an anilinothiazolinone (ATZ) derivative.[6][7]
-
Conversion: The ATZ-amino acid is converted to the more stable PTH-amino acid derivative using an aqueous acid.[6][7]
-
-
Each cleaved PTH-amino acid is sequentially injected into an HPLC system for identification.
3. Chiral Analysis of the PTH-Amino Acid:
-
The critical step for validating D-leucine incorporation is the chiral analysis of the PTH-leucine derivative at the expected cycle.
-
The collected PTH-leucine fraction from the Edman sequencer is analyzed by chiral chromatography.
-
Method: A chiral stationary phase (CSP), such as a crown-ether or cyclodextrin-based column, is used to separate the D- and L-enantiomers of the PTH-leucine.[9][10]
-
Mobile Phase: A mobile phase optimized for the specific CSP is used. For example, a mixture of methanol and water with a small amount of perchloric acid can be effective for crown-ether columns.[9]
-
Detection: The elution of the D- and L-PTH-leucine enantiomers is monitored by UV detection.
-
Validation: The retention time of the PTH-leucine from the peptide sequence is compared to the retention times of D- and L-PTH-leucine standards. A match with the D-PTH-leucine standard confirms the successful incorporation of D-leucine at that position in the peptide.
Caption: Workflow for Edman degradation and chiral analysis.
Comparative Analysis of Validation Methods
While Edman degradation coupled with chiral chromatography is a robust method, other techniques offer distinct advantages and disadvantages.
| Method | Principle | Advantages | Disadvantages |
| Edman Degradation with Chiral HPLC | Stepwise chemical degradation of the N-terminal amino acid followed by chiral separation of the resulting PTH-amino acid.[4][10] | - High accuracy for short peptides.[5][8]- Directly confirms the position of the D-amino acid. | - Limited to ~30-60 residues.[4]- N-terminal modifications block the reaction.[4][6]- Slower compared to mass spectrometry.[5] |
| Mass Spectrometry (MS/MS) | Fragmentation of the peptide in the gas phase and analysis of the resulting fragment ions to determine the amino acid sequence.[11][] | - High speed and sensitivity.- Can analyze complex mixtures.- Can identify post-translational modifications. | - Does not inherently distinguish between D- and L-amino acids.- Requires specialized fragmentation techniques or comparison to synthetic standards. |
| Chiral Gas Chromatography (GC) | Separation of volatile amino acid derivatives on a chiral stationary phase. | - High resolution for enantiomeric separation. | - Requires derivatization of the amino acids, which can introduce artifacts.[13]- Involves peptide hydrolysis, which loses positional information. |
| Chiral Liquid Chromatography (LC) | Separation of amino acid enantiomers on a chiral stationary phase after peptide hydrolysis.[14][15] | - Can analyze underivatized amino acids.[14]- Several types of chiral stationary phases are available.[15] | - Peptide hydrolysis results in the loss of sequence information. |
Alternative Methodologies in Detail
Mass Spectrometry (MS/MS)
De novo peptide sequencing by tandem mass spectrometry (MS/MS) is a powerful tool for determining the amino acid sequence of unknown peptides.[11][][16] In this technique, the peptide is fragmented, and the resulting fragment ions are analyzed to reconstruct the sequence.[] While MS/MS is rapid and highly sensitive, it cannot directly differentiate between enantiomers as they have the same mass.
To validate D-leucine incorporation using MS, one approach is to compare the fragmentation pattern of the synthetic peptide with that of a synthetic standard containing L-leucine at the same position. Differences in fragmentation patterns can sometimes be observed. A more definitive method involves complete hydrolysis of the peptide, followed by derivatization with a chiral reagent and subsequent LC-MS analysis to determine the D/L ratio of leucine.[17]
Caption: General workflow for peptide sequencing by tandem MS.
Chiral Chromatography
Chiral chromatography is the gold standard for separating enantiomers.[9][14][15] This technique relies on a chiral stationary phase (CSP) that interacts differently with the D- and L-enantiomers, leading to different retention times. For peptide analysis, the peptide is first hydrolyzed into its constituent amino acids. The hydrolysate is then analyzed by chiral HPLC or GC. While this method accurately determines the presence and relative quantity of D-leucine, it does not provide information about its position within the peptide sequence.[18]
Conclusion
The choice of analytical method for validating D-leucine incorporation depends on the specific requirements of the study. Edman degradation, when coupled with chiral HPLC analysis of the PTH-amino acids, provides unambiguous confirmation of both the presence and the precise location of the D-leucine residue within the peptide sequence. This makes it a highly reliable, albeit slower, method for this specific application. Mass spectrometry offers a high-throughput alternative, but requires additional steps or comparative analysis to confirm the chirality of the amino acid. Chiral chromatography of the peptide hydrolysate is excellent for confirming the presence of D-leucine but sacrifices positional information. For rigorous validation in a drug development setting, a combination of these methods is often employed to provide a comprehensive and trustworthy characterization of the synthetic peptide.
References
-
Edman degradation - Wikipedia. Available at: [Link]
-
Improved Chiral Separations for Enantiopure D- and L-Amino Acids | LCGC International. Available at: [Link]
-
Theory of Edman Sequencing - Shimadzu Scientific Instruments. Available at: [Link]
-
Chiral Amino Acid and Peptide Separations – the Next Generation | Chromatography Today. Available at: [Link]
-
Chiral separations for d-amino acid analysis in biological samples - Ovid. Available at: [Link]
-
Recent Advances in Chiral Analysis of Proteins and Peptides - MDPI. Available at: [Link]
-
4 Steps of Edman Degradation - Mtoz Biolabs. Available at: [Link]
-
Edman Degradation: A Classic Protein Sequencing Technique - MetwareBio. Available at: [Link]
-
Amino acid sequence and D/L-configuration determination of peptides utilizing liberated N-terminus phenylthiohydantoin amino acids - PubMed. Available at: [Link]
-
A Step-by-Step Guide || How to Sequence Proteins Using Edman Degradation - YouTube. Available at: [Link]
-
How to verify location of D- and L- amino acid in a peptide sequence? - ResearchGate. Available at: [Link]
-
Method to generate highly stable D-amino acid analogs of bioactive helical peptides using a mirror image of the entire PDB - PubMed Central. Available at: [Link]
-
De novo peptide sequencing - Wikipedia. Available at: [Link]
-
Peptide and Protein De Novo Sequencing by Mass Spectrometry - MetwareBio. Available at: [Link]
-
Modification Strategy of D-leucine Residue Addition on a Novel Peptide from Odorrana schmackeri, with Enhanced Bioactivity and In Vivo Efficacy - NIH. Available at: [Link]
Sources
- 1. Method to generate highly stable D-amino acid analogs of bioactive helical peptides using a mirror image of the entire PDB - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Modification Strategy of D-leucine Residue Addition on a Novel Peptide from Odorrana schmackeri, with Enhanced Bioactivity and In Vivo Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Edman degradation - Wikipedia [en.wikipedia.org]
- 5. Edman Degradation: A Classic Protein Sequencing Technique - MetwareBio [metwarebio.com]
- 6. Theory of Edman Sequencing, Edman Degradation [ssi.shimadzu.com]
- 7. 4 Steps of Edman Degradation | MtoZ Biolabs [mtoz-biolabs.com]
- 8. Advantages and Disadvantages of Edman Degradation in Protein Sequencing | MtoZ Biolabs [mtoz-biolabs.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. Amino acid sequence and D/L-configuration determination of peptides utilizing liberated N-terminus phenylthiohydantoin amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. De novo peptide sequencing - Wikipedia [en.wikipedia.org]
- 13. ovid.com [ovid.com]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. chromatographytoday.com [chromatographytoday.com]
- 16. Peptide and Protein De Novo Sequencing by Mass Spectrometry - MetwareBio [metwarebio.com]
- 17. mdpi.com [mdpi.com]
- 18. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Coupling Reagents for Fmoc-D-leucine in Solid-Phase Peptide Synthesis
The successful incorporation of sterically hindered amino acids is a frequent bottleneck in Solid-Phase Peptide Synthesis (SPPS). Fmoc-D-leucine, with its bulky isobutyl side chain, presents a significant challenge to achieving efficient amide bond formation and maintaining the chiral integrity of the final peptide.[1] Inefficient coupling can lead to deletion sequences, while aggressive activation conditions can promote epimerization, both of which complicate purification and reduce the overall yield of the target peptide.[2]
The choice of coupling reagent is therefore a critical parameter that dictates the success of synthesizing peptides containing such residues. This guide provides a comparative analysis of commonly employed coupling reagents, grounded in mechanistic principles and supported by experimental protocols, to empower researchers to make informed decisions for their specific synthetic challenges.
The Contenders: A Mechanistic Overview of Common Coupling Reagents
In modern Fmoc-SPPS, the in-situ activation of the carboxylic acid of the incoming amino acid is the standard approach. This is typically achieved using one of three major classes of reagents: aminium/uronium salts, phosphonium salts, or carbodiimides, often used with an additive.[3]
Aminium/Uronium Salts (e.g., HATU, HBTU)
These reagents, such as HATU and HBTU, are among the most popular and effective coupling agents.[4] They react with the carboxylate of the Fmoc-amino acid to form a highly reactive acyl-uronium species, which is then converted into an active ester (OBt or OAt ester). This active ester readily reacts with the free amine on the resin-bound peptide chain.[2] HATU is based on the additive 1-hydroxy-7-azabenzotriazole (HOAt), while HBTU is based on 1-hydroxybenzotriazole (HOBt). The nitrogen atom in the pyridine ring of HOAt provides anchimeric assistance, making HATU-generated active esters more reactive and less prone to racemization than those generated by HBTU.[5]
A critical consideration when using aminium reagents is the risk of chain termination by guanidinylation of the N-terminal amino group if the reagent is used in excess relative to the carboxylic acid.[6]
Phosphonium Salts (e.g., PyBOP)
Phosphonium salts like PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) function similarly to aminium salts by forming a reactive OBt ester.[3] The key advantage of phosphonium reagents is that they do not cause the guanidinylation side reaction. This makes them a safer choice for difficult couplings that may require longer reaction times or an excess of reagent, such as in fragment condensation or peptide cyclization.[3]
Carbodiimides (e.g., DIC/HOBt)
Carbodiimides, such as N,N'-Diisopropylcarbodiimide (DIC), are cost-effective coupling reagents.[7] They activate the carboxylic acid to form a highly reactive O-acylisourea intermediate. However, this intermediate is unstable and prone to racemization and other side reactions, such as N-acylurea formation.[6] To mitigate these issues and increase reaction rates, an additive like HOBt is almost always required.[6][8] The HOBt traps the O-acylisourea to form the more stable and selective OBt active ester, which then proceeds to acylate the amine.[2]
General Resin Preparation (Prerequisite for all protocols)
-
Resin Swelling: Swell the resin (e.g., Rink Amide resin) in N,N-dimethylformamide (DMF) for 30-60 minutes in a reaction vessel. [1]2. Fmoc Deprotection: Drain the DMF and treat the resin with a 20% solution of piperidine in DMF for 5-10 minutes. Drain and repeat this step once more for 10-15 minutes. [1][9]3. Washing: Thoroughly wash the resin with DMF (5-7 times) to remove all residual piperidine. [10]
Protocol 1: HATU Coupling
-
Activation: In a separate vial, dissolve Fmoc-D-Leu-OH (3 eq. relative to resin loading), HATU (2.9 eq.), and N,N-diisopropylethylamine (DIPEA) (6 eq.) in DMF. [1]2. Coupling: Add the activated amino acid solution to the deprotected resin and agitate the mixture for 20-45 minutes. [1]3. Washing: Drain the coupling solution and wash the resin with DMF (3-5 times). [1]4. Monitoring: Perform a Kaiser test to confirm the completion of the coupling. A negative result (yellow beads) indicates a complete reaction. [1]
Protocol 2: HBTU Coupling
-
Activation: In a separate vial, dissolve Fmoc-D-Leu-OH (3-5 eq.), HBTU (3-5 eq.), and DIPEA (6-10 eq.) in DMF. [1]2. Coupling: Add the activated solution to the deprotected resin and agitate for 30-60 minutes.
-
Washing: Drain the coupling solution and wash the resin thoroughly with DMF (3-5 times). [1]4. Monitoring: Check for reaction completion using a Kaiser test. [1]
Protocol 3: PyBOP Coupling
-
Activation: In a separate vial, dissolve Fmoc-D-Leu-OH (2 eq.), PyBOP (2 eq.), and DIPEA (4 eq.) in DMF. For particularly hindered couplings, the addition of HOBt (2 eq.) can be beneficial. [1]2. Coupling: Add the activated solution to the deprotected resin and agitate for 30-60 minutes. [1]3. Washing: Drain the coupling solution and wash the resin with DMF (3-5 times). [1]4. Monitoring: Confirm the absence of free amines with a Kaiser test. [1]
Protocol 4: DIC/HOBt Coupling
-
Solution Preparation: In a separate vial, dissolve Fmoc-D-Leu-OH (3 eq.) and HOBt (3 eq.) in DMF. [1]2. Coupling: Add the amino acid/HOBt solution to the deprotected resin, followed by the addition of DIC (3 eq.). Agitate the mixture for 60-120 minutes.
-
Washing: Drain the reaction mixture and wash the resin with DMF (3-5 times). [1]4. Monitoring: Use the Kaiser test to confirm complete coupling. [1]
Final Analysis and Recommendation
For synthesizing peptides containing the sterically demanding Fmoc-D-leucine residue, the choice of coupling reagent significantly impacts the final outcome.
-
For Maximum Efficiency and Purity: HATU is the premier choice. Its high reactivity and low propensity for racemization justify its higher cost, especially when synthesizing long or complex peptides where every coupling cycle's efficiency is paramount. [1]* A Robust and Reliable Alternative: PyBOP and HBTU are excellent all-around reagents. PyBOP offers the advantage of avoiding the guanidinylation side reaction, making it a safer choice than HBTU if an excess of reagent is anticipated. [1]* The Economical Choice: DIC/HOBt remains a viable and cost-effective option. However, it requires longer reaction times and may result in lower coupling efficiency compared to aminium or phosphonium salts, potentially requiring a second coupling (a "double couple") to drive the reaction to completion. [1] Ultimately, the optimal choice depends on a balance of the specific peptide's difficulty, budgetary constraints, and the desired final purity. For critical applications and challenging sequences involving Fmoc-D-leucine, investing in a high-performance reagent like HATU is strongly recommended.
References
-
Fuentes, G., et al. (2010). Comparison of Peptide Coupling Reagents COMU and HCTU. ResearchGate. Available at: [Link]
-
Albericio, F., & El-Faham, A. (2018). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 22(7), 760-772. Available at: [Link]
-
Prakash, G., & Kaur, H. (2011). APPLICATIONS OF PEPTIDE COUPLING REAGENTS – AN UPDATE. International Journal of Pharmaceutical Sciences and Research, 2(5), 1039-1052. Available at: [Link]
-
Coupling Reagents. Aapptec Peptides. Available at: [Link]
-
Novabiochem® Coupling reagents. Merck Millipore. Available at: [Link]
-
Katritzky, A. R., et al. (2007). Efficient peptide coupling involving sterically hindered amino acids. The Journal of Organic Chemistry, 72(15), 5794-801. Available at: [Link]
-
Peptide Purity & Yield Optimizing in SPPS. Gyros Protein Technologies. (2020). Available at: [Link]
-
L.A. Salvador, et al. (2017). Studies of Coupling Kinetics and Correlation of Reaction Conversions to Color Tests for Solid-Phase Peptide Synthesis of AMG 416 by NMR. Organic Process Research & Development, 21(9), 1363-1372. Available at: [Link]
-
Kent, S. B., et al. (1994). Coupling efficiencies of amino acids in the solid phase synthesis of peptides. International Journal of Peptide and Protein Research, 43(2), 160-7. Available at: [Link]
-
Katritzky, A. R., et al. (2007). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. ResearchGate. Available at: [Link]
-
El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557-6602. Available at: [Link]
-
Mastering Solid Phase Peptide Synthesis (SPPS). CD Genomics. Available at: [Link]
-
Dependence of stepwise SPPS yield on coupling efficiency (A) and number of coupling steps (B). ResearchGate. Available at: [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. The Role of HOBt and HBTU in Peptide Coupling Reactions - Creative Peptides [creative-peptides.com]
- 3. bachem.com [bachem.com]
- 4. peptide.com [peptide.com]
- 5. people.uniurb.it [people.uniurb.it]
- 6. merckmillipore.com [merckmillipore.com]
- 7. jpt.com [jpt.com]
- 8. globalresearchonline.net [globalresearchonline.net]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Introduction: The Strategic Advantage of Chirality in Peptide Science
An In-Depth Comparative Guide to the Spectroscopic Analysis of Peptides Containing Fmoc-D-Leucine
In the landscape of modern drug development and chemical biology, the deliberate incorporation of non-proteinogenic amino acids into peptide sequences is a cornerstone of rational design. Among these, D-amino acids play a pivotal role. While nature overwhelmingly favors L-amino acids for ribosomal synthesis, their D-enantiomers offer a powerful tool to overcome the primary limitation of peptide therapeutics: proteolytic instability. Peptides containing D-amino acids exhibit significantly enhanced resistance to enzymatic degradation, leading to longer biological half-lives and improved bioavailability.[1][2][3]
Fmoc-D-leucine is a particularly valuable building block in this context. Its bulky, hydrophobic side chain is a key determinant of peptide secondary structure, and switching its stereochemistry from L to D can profoundly influence conformation, receptor binding, and self-assembly dynamics.[4][5] However, this stereochemical complexity presents a significant analytical challenge. Diastereomeric peptides—those differing only in the configuration of one or more chiral centers—are identical in mass and elemental composition, rendering many standard analytical techniques insufficient.[6][7]
This guide provides a comparative analysis of key spectroscopic methods for the characterization of Fmoc-D-leucine containing peptides. We will move beyond procedural lists to explore the causality behind the data, offering field-proven insights to help researchers select the appropriate techniques, interpret their results, and validate the stereochemical integrity and conformational properties of their synthetic peptides.
An Integrated Approach to Synthesis and Analysis
The journey from sequence design to functional insight begins with high-fidelity synthesis and purification. The entire analytical process is predicated on the quality of the peptide sample. We utilize the Fmoc/tBu solid-phase peptide synthesis (SPPS) strategy, which has become the predominant methodology due to its mild deprotection conditions, making it suitable for complex and modified peptides.[8][9]
The general workflow, from synthesis to detailed spectroscopic characterization, is an iterative process of creation and validation.
Sources
- 1. Nature versus design: the conformational propensities of d-amino acids and the importance of side chain chirality - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A synthetic all d-amino acid peptide corresponding to the N-terminal sequence of HIV-1 gp41 recognizes the wild-type fusion peptide in the membrane and inhibits HIV-1 envelope glycoprotein-mediated cell fusion - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Peptides containing D-amino acids [innovagen.com]
- 4. Effects of D‐Amino Acid Replacements on the Conformational Stability of Miniproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Modification Strategy of D-leucine Residue Addition on a Novel Peptide from Odorrana schmackeri, with Enhanced Bioactivity and In Vivo Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Analysis of Peptide Stereochemistry in Single Cells by Capillary Electrophoresis—Trapped Ion Mobility Spectrometry Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Seeing the Invisibles: Detection of Peptide Enantiomers, Diastereomers, and Isobaric Ring Formation in Lanthipeptides Using Nanopores - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chemistry.du.ac.in [chemistry.du.ac.in]
- 9. Methods and protocols of modern solid phase Peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of Fmoc-D-Leucyl Chloride
This guide provides essential, step-by-step procedures for the safe handling and disposal of (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-methylpentanoyl chloride, hereafter referred to as Fmoc-D-Leu-Cl. As a reactive acyl chloride, this compound demands meticulous disposal protocols to ensure the safety of laboratory personnel and compliance with environmental regulations. This document is intended for researchers, scientists, and drug development professionals who handle this or similar chemical reagents.
Understanding the Inherent Risks: Hazard Identification
This compound's primary hazard stems from its acyl chloride functional group. This group is highly reactive, particularly with nucleophiles like water.
-
Reactivity with Water: Acyl chlorides react exothermically with water, including atmospheric moisture, to produce the corresponding carboxylic acid (Fmoc-D-Leucine) and hydrochloric acid (HCl) gas.[1][2][3] This reaction can be vigorous to violent, leading to a rapid release of corrosive gas and potential splashing of acidic material.
-
Corrosivity: Due to its reactivity and the generation of HCl, this compound is highly corrosive to skin, eyes, and the respiratory tract. Direct contact can cause severe chemical burns.[4]
-
Toxicity: Inhalation of the vapor or resulting HCl gas can cause severe respiratory irritation, inflammation, and pulmonary edema.[4]
Given these properties, this compound must be managed as a reactive and corrosive hazardous waste.[5][6][7] It should never be disposed of down the drain or in regular trash without complete neutralization.[5]
Pre-Disposal Checklist and Personal Protective Equipment (PPE)
Before beginning any disposal procedure, ensure the following preparations are complete. This systematic approach is the foundation of a safe disposal process.
-
Designated Work Area: All disposal steps must be conducted within a certified chemical fume hood to control the release of HCl gas.[1][2]
-
Emergency Equipment: Confirm that a safety shower and eyewash station are readily accessible and unobstructed.[1]
-
Spill Kit: Have a chemical spill kit equipped for reactive and corrosive materials nearby. This should include an inert absorbent (e.g., vermiculite, sand), a neutralizing agent (e.g., sodium bicarbonate), and non-sparking tools for cleanup.[1]
-
Waste Containers: Prepare a clearly labeled hazardous waste container for solid waste and decontaminated materials.[2][8]
Table 1: Mandatory Personal Protective Equipment (PPE)
| PPE Category | Specification | Rationale |
| Eye & Face Protection | Chemical safety goggles and a full-face shield. | Protects against splashes of the reactive chemical and the corrosive neutralized solution. |
| Hand Protection | Chemical-resistant gloves (e.g., Butyl rubber or a suitable laminate). Double-gloving is recommended. | Provides a barrier against a highly corrosive and skin-absorbable chemical. |
| Body Protection | A flame-resistant lab coat or a chemical-resistant apron worn over long pants and closed-toe shoes. | Protects skin from accidental contact and spills. |
| Respiratory Protection | Not typically required if all work is performed in a certified fume hood. Use a respirator with an acid gas cartridge if hood failure is possible. | The fume hood provides primary respiratory protection from hazardous vapors and gases like HCl.[4] |
Step-by-Step Neutralization and Disposal Protocol
The primary and safest method for disposing of residual this compound is through a controlled hydrolysis (quenching) reaction with a basic solution. This converts the reactive acyl chloride into less hazardous, water-soluble salts.[1][3]
Materials Required:
-
Large borosilicate glass beaker (at least 20 times the volume of the this compound to be disposed of).
-
Ice bath.
-
Stir plate and magnetic stir bar.
-
Dropping funnel or pipette for slow addition.
-
5% (w/v) Sodium Bicarbonate (NaHCO₃) solution.
-
pH paper or a calibrated pH meter.
Procedure:
-
Prepare the Neutralizing Solution: In the fume hood, prepare a 5% (w/v) solution of sodium bicarbonate in water. For every 1 mL of this compound waste, prepare at least 20 mL of the bicarbonate solution.[1] Place the beaker containing the solution in an ice bath on a stir plate and allow it to cool to below 10°C while stirring.
-
Controlled Addition of this compound: Very slowly, add the this compound waste to the cold, stirring bicarbonate solution drop by drop using a pipette or dropping funnel.
-
Observe and Stir: Continue stirring the solution in the ice bath for at least 1-2 hours after the addition is complete. This ensures the reaction goes to completion and all the reactive material is hydrolyzed.
-
Warm to Room Temperature: Remove the ice bath and allow the solution to slowly warm to room temperature while still stirring.
-
Verify Neutralization: Check the pH of the solution using pH paper or a calibrated meter. The final pH must be between 6.0 and 8.0.[1] If the solution is still acidic, slowly add more 5% sodium bicarbonate solution until the target pH is reached.
-
Final Aqueous Waste Disposal: Once neutralization is confirmed, this aqueous solution can typically be poured down the drain with a large volume of running water (at least a 20-fold excess), provided it contains no other regulated hazardous materials.[1][9] Always consult your institution's specific EHS guidelines, as local regulations may vary.
Disposal of Contaminated Materials and Empty Containers
-
Empty Containers: The original this compound container is not truly empty and must be decontaminated.[8] In the fume hood, carefully rinse the empty container three times with the 5% sodium bicarbonate solution. Collect these rinsates and add them to the neutralization reaction described above. The rinsed container should still be disposed of as solid hazardous waste according to your institution's guidelines.[1]
-
Contaminated Labware: Glassware and other equipment should be rinsed with the bicarbonate solution before standard cleaning.
-
Solid Waste: Used gloves, pipette tips, and absorbent paper should be collected in a clearly labeled, sealed container for disposal as hazardous chemical waste.[2]
Emergency Spill Management
In the event of a spill, immediate and correct action is crucial.
-
Evacuate and Alert: Alert all personnel in the immediate area and evacuate if the spill is large or outside of a containment hood.
-
Isolate: Restrict access to the spill area.
-
Do NOT Use Water: Never use water to clean up a spill of this compound, as this will cause a violent reaction.[1]
-
Absorb: Cover the spill with an inert, dry absorbent material such as vermiculite, clay absorbent, or sand.
-
Collect: Using non-sparking tools, carefully collect the absorbed material and place it into a clearly labeled, sealed container for hazardous waste disposal.[1]
-
Decontaminate: Wipe the spill area with a cloth or towel soaked in a 5% sodium bicarbonate solution to neutralize any remaining residue. Follow with a water rinse. All cleaning materials must be disposed of as hazardous waste.[1]
Visual Disposal Workflow
The following diagram outlines the decision-making process for the proper management and disposal of this compound waste streams.
Caption: Decision workflow for this compound waste disposal.
References
-
Chemical Waste. (n.d.). University of Colorado Boulder Environmental Health & Safety. Retrieved from [Link]
-
Hazardous Waste Disposal Guidelines. (n.d.). Purdue University Environmental Health and Safety. Retrieved from [Link]
-
Hazardous Waste Disposal Procedures. (n.d.). The University of Chicago Environmental Health and Safety. Retrieved from [Link]
-
Safe Disposal of Hazardous Chemical Waste. (n.d.). University of Kansas Environmental Health & Safety. Retrieved from [Link]
-
Standard Operating Procedure for the use of Acetyl chloride. (n.d.). Western Carolina University. Retrieved from [Link]
-
Fmoc-leucine. (n.d.). PubChem. Retrieved from [Link]
-
Procedures for the Laboratory-Scale Treatment of Surplus and Waste Chemicals. (n.d.). EPFL. Retrieved from [Link]
-
Fmoc-D-Leu-OH Safety Data Sheet. (2021). AnaSpec, Inc. Retrieved from [Link]
- Safety Data Sheet. (n.d.). [Source not explicitly named, generic].
-
Standard Operating Procedure: Hydrochloric Acid. (n.d.). The University of Texas at Dallas. Retrieved from [Link]
-
How to Quench Acid Chlorides? 5 Key Methods for Safe Handling. (2025). Yufeng. Retrieved from [Link]
-
How Do You Dispose Of Ferric Chloride? (2025). Chemistry For Everyone. Retrieved from [Link]
-
How to Dispose of Ferric Chloride from PCBs. (2022). Candor Industries. Retrieved from [Link]
-
Ferric Chloride Safety Data Sheet. (n.d.). Vector SDS. Retrieved from [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. wcu.edu [wcu.edu]
- 3. epfl.ch [epfl.ch]
- 4. chemistry.ucmerced.edu [chemistry.ucmerced.edu]
- 5. 7.15 Reactive and Potentially Explosive Chemicals | Environment, Health and Safety [ehs.cornell.edu]
- 6. Chemical Waste | Environmental Health & Safety (EHS) [ehs.utexas.edu]
- 7. purdue.edu [purdue.edu]
- 8. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
- 9. Section 2.0 Safe Disposal of Hazardous Chemical Waste | Environment, Health and Safety [ehs.ku.edu]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Fmoc-D-Leu-Cl
As a Senior Application Scientist, my primary goal is to ensure that your work is not only scientifically sound but also conducted with the highest degree of safety. The handling of reactive chemical species like N-α-Fmoc-D-leucine chloromethyl ketone (Fmoc-D-Leu-Cl) demands a meticulous approach that goes beyond standard laboratory protocols. This guide is structured to provide you with the essential safety and logistical information, grounded in the chemical reactivity of the molecule, to ensure both your protection and the integrity of your research.
Part 1: Hazard Analysis - Understanding the Dual Nature of the Risk
This compound is not a standard amino acid derivative. Its hazard profile is a composite of two distinct chemical entities: the N-α-Fmoc-D-leucine backbone and the highly reactive chloromethylketone functional group. A comprehensive risk assessment must consider both.
-
Hazard 1: Immune Sensitization from the Fmoc-Amino Acid Moiety: The Fmoc-protected amino acid structure is related to peptide coupling agents. These reagents are known to be potent immune sensitizers, capable of causing both skin and respiratory sensitization upon exposure.[1][2] This sensitization occurs because these molecules can modify human proteins, triggering an immune response that can manifest as dermatitis or severe allergic reactions.[1]
-
Hazard 2: Alkylating Agent from the Chloromethylketone Group: The chloromethylketone functional group is a reactive electrophile. This class of compounds can act as alkylating agents, meaning they can form covalent bonds with nucleophiles, including biological macromolecules like DNA and proteins. Contact can cause severe skin and eye irritation or burns.[3] Due to this reactivity, they should be handled with extreme caution as potential mutagens.[3]
Given this dual-hazard profile, this compound must be treated as a significantly hazardous material. The following PPE and handling protocols are designed to mitigate these risks effectively.
Part 2: Essential Personal Protective Equipment (PPE) Protocol
A multi-layered approach to PPE is mandatory to prevent inhalation, dermal, and ocular exposure. Standard laboratory attire (long pants, closed-toe shoes) is a prerequisite.[4]
| PPE Category | Item | Specifications and Use |
| Primary Control | Chemical Fume Hood | Mandatory for all handling steps. All weighing of the solid powder and preparation of solutions must be conducted in a certified chemical fume hood to control aerosols and vapors.[5][6] |
| Eye & Face Protection | Safety Goggles | Required for all tasks. Must be chemical-resistant and meet ANSI Z87.1 standards to protect against dust and splashes.[4] |
| Face Shield | Recommended in addition to goggles when handling the lyophilized powder or during any operation with a significant splash risk, such as initial reconstitution.[4][6] | |
| Hand Protection | Chemical-Resistant Gloves | Disposable nitrile gloves are the standard. Given the reactive nature, double-gloving is strongly recommended for added protection. Gloves must be inspected before use and changed immediately after any suspected contact or every 30-60 minutes during active handling.[4][6] |
| Body Protection | Laboratory Coat | A standard, buttoned lab coat provides a minimum layer of protection for skin and clothing.[4][5] |
| Respiratory Protection | Respirator / Dust Mask | While the fume hood is the primary control, a NIOSH-approved N95 or higher-rated respirator is recommended when weighing larger quantities of the powder to avoid inhaling fine particles.[4][7] |
Part 3: Safe Handling and Operational Workflow
The following workflow provides a step-by-step guide for handling this compound, from initial preparation to the start of a reaction. This process is designed to minimize exposure at every stage.
Caption: Safe handling workflow for this compound.
Experimental Protocol: Weighing and Dissolution
-
Preparation and Sanitization : Before starting, ensure your designated fume hood is clean and uncluttered.[1] Sanitize the work area. Assemble all necessary equipment, including spatulas, weigh paper, the reaction vessel, and solvent.
-
Equilibrate to Room Temperature : Allow the sealed vial of this compound to warm to room temperature before opening. This crucial step prevents moisture condensation inside the vial, which could react with the compound.[6]
-
Weighing : Inside the fume hood, carefully open the container. Use anti-static weighing techniques to minimize powder dispersion.[5] Weigh the desired amount directly into a sealable container or onto weigh paper for immediate transfer.[1]
-
Dissolution : Add the appropriate solvent to the vessel containing the this compound. Cap the vessel and mix gently until dissolved. Keep the container sealed as much as possible.
-
Cleanup : Immediately after transfer, place any contaminated weigh paper or disposable items into a designated, sealed hazardous waste container located within the fume hood.[1]
Part 4: Emergency and Disposal Plans
Emergency Procedures
| Emergency Type | Procedure |
| Skin/Eye Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove all contaminated clothing and PPE. Seek immediate medical attention.[5][8] |
| Inhalation | Move the affected person to fresh air immediately. If breathing is difficult or irritation persists, seek immediate medical attention.[9] |
| Spill Response | 1. Alert others and restrict access to the area.[5] 2. While wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite or sand). Do not use combustible materials. 3. Carefully collect the absorbed material into a designated hazardous waste container. 4. Decontaminate the spill area with an appropriate agent, followed by a soap and water wash. |
Waste Disposal Plan
Proper segregation and disposal of waste are critical for safety and regulatory compliance. All waste contaminated with this compound must be treated as hazardous chemical waste.[4][10]
| Waste Stream | Collection and Disposal Protocol |
| Solid Waste | All contaminated disposables (gloves, pipette tips, weigh paper, absorbent materials) must be collected in a clearly labeled, leak-proof hazardous waste container kept sealed within the fume hood.[4][10] |
| Liquid Waste | Collect all reaction mixtures and solvent rinses in a dedicated, sealed, and clearly labeled container for halogenated organic waste. Never dispose of this material down the drain.[5][10] The first rinse of any glassware must be collected as hazardous waste.[10] |
| Empty Containers | The original reagent container must be triple-rinsed with a suitable solvent. The first rinse must be collected as hazardous waste.[10] After rinsing and air-drying, deface the label before disposing of the container according to institutional guidelines.[10] |
By adhering to these stringent protocols, you can effectively manage the risks associated with this compound, ensuring a safe laboratory environment for yourself and your colleagues.
References
- Standard Operating Procedure (SOP): How to Safely Handle Peptide Coupling Agents. Amazon S3.
- Laboratory Safety Guidelines for Peptide Handling. Biovera Research.
- Personal protective equipment for handling X-press Tag Peptide. Benchchem.
- Personal protective equipment for handling Peptide R. Benchchem.
- BIS(CHLOROMETHYL)- KETONE HAZARD SUMMARY. NJ.gov.
- An Evaluation of the Occupational Health Hazards of Peptide Couplers. PMC.
- FMOC-L-Leucine - Safety Data Sheet.
- SAFETY DATA SHEET. Sigma-Aldrich.
- FMOC-D-LEUCINE CAS NO 114360-54-2 MATERIAL SAFETY DATA SHEET SDS/MSDS. CDH Fine Chemical.
- Safety Data Sheet (SDS). Anaspec.
- 4 - Safety Data Sheet.
- Hazardous Waste Disposal Guide - Research Areas. Dartmouth Policy Portal.
- Fmoc- D -Leu-OH = 95.0 TLC 114360-54-2. Sigma-Aldrich.
Sources
- 1. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 2. An Evaluation of the Occupational Health Hazards of Peptide Couplers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nj.gov [nj.gov]
- 4. benchchem.com [benchchem.com]
- 5. biovera.com.au [biovera.com.au]
- 6. benchchem.com [benchchem.com]
- 7. Fmoc- D -Leu-OH = 95.0 TLC 114360-54-2 [sigmaaldrich.com]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. anaspec.com [anaspec.com]
- 10. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
